3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
説明
BenchChem offers high-quality 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48S,49S)-48-amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71NO34/c43-15-16(51)36-64-8(1-44)29(15)71-37-23(58)17(52)31(10(3-46)65-37)73-39-25(60)19(54)33(12(5-48)67-39)75-41-27(62)21(56)35(14(7-50)69-41)77-42-28(63)22(57)34(13(6-49)70-42)76-40-26(61)20(55)32(11(4-47)68-40)74-38-24(59)18(53)30(72-36)9(2-45)66-38/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLVLKFBPJMRCM-FUFZOPRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71NO34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462166 | |
| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1134.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117194-77-1 | |
| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
characterization of amino-beta-cyclodextrin derivatives
An In-Depth Technical Guide to the Characterization of Amino-β-Cyclodextrin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-β-cyclodextrin derivatives represent a pivotal class of modified cyclodextrins, offering enhanced aqueous solubility, pH-responsive behavior, and a reactive handle for further covalent modification.[1] These attributes make them highly valuable as excipients in pharmaceutical formulations, chiral selectors in separation sciences, and building blocks in supramolecular chemistry.[2][3][4] The successful synthesis and application of these derivatives are critically dependent on a rigorous and multi-faceted characterization strategy. This guide provides a comprehensive overview of the essential analytical techniques required to confirm structural integrity, determine purity and degree of substitution, and evaluate the functional performance of amino-β-cyclodextrin derivatives, particularly their ability to form host-guest inclusion complexes. We will explore the causality behind experimental choices, present field-proven protocols, and emphasize a holistic approach that combines spectroscopic, chromatographic, thermal, and microscopic methods to provide a complete and reliable analytical profile.
Introduction to Amino-β-Cyclodextrins
The β-Cyclodextrin Scaffold
Cyclodextrins (CDs) are cyclic oligosaccharides derived from the enzymatic degradation of starch.[2] β-cyclodextrin (β-CD), composed of seven α-1,4-linked glucopyranose units, is the most commonly used native cyclodextrin. Its structure resembles a truncated cone with a hydrophilic exterior, due to the presence of primary and secondary hydroxyl groups, and a hydrophobic inner cavity.[2][5] This unique architecture allows β-CD to encapsulate a wide variety of hydrophobic "guest" molecules, forming non-covalent inclusion complexes that can positively alter the guest's physicochemical properties, such as increasing aqueous solubility, enhancing stability, and reducing volatility.[5][6]
The Advantage of Amino-Functionalization
While native β-CD is a powerful tool, its utility can be limited by relatively low aqueous solubility. Chemical modification, particularly the introduction of amino groups, addresses this limitation and imparts new, advantageous properties:
-
Enhanced Solubility: Attaching amino groups to the cyclodextrin rim disrupts the strong intramolecular hydrogen bonding that limits the solubility of native β-CD, significantly improving its solubility in aqueous media.[1]
-
Reactive Handle: The primary amine group serves as a versatile nucleophilic site for further covalent attachment of other molecules, such as targeting ligands, polymers, or fluorescent probes, enabling the creation of highly functional materials.[7]
-
pH-Responsiveness: The amino group is ionizable. At pH values below its pKa, the group becomes protonated (–NH₃⁺), introducing a positive charge. This property can be exploited to create drug delivery systems that respond to the pH gradients found in biological systems.
The Critical Role of Comprehensive Characterization
The synthesis of amino-β-CD derivatives is rarely perfect, often yielding a mixture of products with varying degrees of substitution (DS), positional isomers, and residual starting materials. Therefore, a robust characterization workflow is not merely procedural but essential for ensuring product quality, reproducibility, and safety.[8] A comprehensive analysis validates the chemical structure, quantifies the extent of modification, assesses purity, and confirms the desired functional properties, such as host-guest binding.[5]
Synthesis and Purification: A Brief Context
The most common route to mono-amino-β-cyclodextrin involves a two-step process: first, the selective tosylation of one primary hydroxyl group at the C6 position to form mono-6-tosyl-β-cyclodextrin (Ts-β-CD), followed by nucleophilic substitution with an amine or, more commonly, with sodium azide and subsequent reduction.[9][10] Microwave-assisted methods have been shown to accelerate these reactions significantly.[11] Purification is a critical challenge and typically involves precipitation, recrystallization from aqueous solutions, or column chromatography to remove unreacted β-CD and over-substituted by-products.[9]
Primary Structure and Purity Assessment
Confirming the covalent structure and assessing the purity of the synthesized derivative is the foundational step in the characterization process. This is achieved primarily through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
NMR is arguably the most powerful tool for the structural elucidation of cyclodextrin derivatives.
-
¹H NMR: Provides definitive proof of functionalization. For a mono-6-amino-β-CD, the introduction of the amino group breaks the chemical symmetry of the seven glucose units. This results in a more complex spectrum compared to the four distinct proton signals of native β-CD. Crucially, the chemical shifts of the protons on the modified glucose unit, particularly the C6 protons, will be significantly different.
-
¹³C NMR: Complements ¹H NMR by showing the number of chemically distinct carbon atoms. The C6 carbon bearing the amino group will exhibit a characteristic upfield or downfield shift compared to the unmodified C6 carbons.
-
2D NMR (COSY, HSQC, ROESY): These techniques are invaluable for assigning specific proton and carbon signals and confirming the exact site of substitution. Rotating Frame Overhauser Effect Spectroscopy (ROESY) is especially important for studying host-guest interactions, as it reveals through-space correlations between the inner protons of the CD cavity (H-3, H-5) and the protons of an encapsulated guest molecule.[12][13]
FT-IR is a rapid and effective technique for confirming the presence of key functional groups. When synthesizing amino-β-CD from an azide precursor, the FT-IR spectrum provides clear evidence of a successful reaction by showing:
-
The disappearance of the strong, sharp azide (–N₃) stretching band around 2100 cm⁻¹.
-
The appearance of N–H stretching and bending vibrations. In the final product, a broad band around 3400 cm⁻¹ is often observed, which is a convolution of O-H and N-H stretching vibrations.[13] Changes in the fingerprint region (below 1500 cm⁻¹) compared to the starting material also indicate successful modification.[13][14]
Mass spectrometry is essential for confirming the molecular weight of the derivative and assessing its purity.
-
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing cyclodextrin derivatives.[15] It allows for the accurate determination of the molecular mass of the product, confirming the addition of the amino-containing moiety. The presence of peaks corresponding to starting materials or by-products provides a direct measure of purity.[16][17][18]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS): Also used for molecular weight determination, MALDI-TOF can be particularly useful for analyzing mixtures and determining the degree of substitution in randomly substituted derivatives.[19]
Chromatographic Methods
Chromatography is the gold standard for separating components in a mixture and quantifying purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method for purity analysis of cyclodextrin derivatives.[20] A polymer-based amino column (e.g., Asahipak NH2P-50) or a reversed-phase column can be used.[21] When coupled with detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), HPLC can effectively separate the amino-β-CD derivative from unreacted β-CD and other impurities.[22]
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of a synthesis.[23] The amino-β-CD product will have a different retention factor (Rf) compared to the starting material (e.g., Ts-β-CD), allowing for a quick assessment of reaction completion.[9]
Workflow for Synthesis and Primary Characterization
Caption: Workflow from synthesis to primary structural validation.
Determination of Degree of Substitution (DS)
The Degree of Substitution (DS) is the average number of substituents per cyclodextrin molecule. For many applications, a precise DS is critical. For mono-substituted derivatives, the goal is a DS of 1.
-
¹H NMR Spectroscopy: This is the most common method for determining DS. By integrating the signal of a unique proton on the substituent and comparing it to the integration of the well-defined signals of the cyclodextrin protons (e.g., the anomeric H-1 protons), the average DS can be accurately calculated.[24]
-
Elemental Analysis: This technique measures the percentage of elements (C, H, N, S) in a sample. The experimentally determined nitrogen content (for the amino group) can be used to calculate the DS. This method provides an average DS for the bulk material.[25]
Solid-State and Morphological Characterization
Functionalization and subsequent processing (like freeze-drying) can significantly alter the solid-state properties of β-cyclodextrin. These changes are important for formulation development and are also key indicators of successful inclusion complex formation.
X-Ray Diffraction (XRD)
Powder X-ray diffraction (PXRD) is used to analyze the crystallinity of the material.[26]
-
Causality: Native β-CD is a highly crystalline material and shows a distinct diffractogram with sharp peaks.[27][28] The introduction of substituents and the formation of inclusion complexes disrupt this ordered packing, often leading to a more amorphous state.
-
Interpretation: A successful amino-β-CD derivative, particularly after freeze-drying or forming an inclusion complex, will typically show a diffuse, halo-like pattern with a significant reduction or complete disappearance of the sharp diffraction peaks characteristic of the crystalline starting material. This amorphization is often a strong indicator of inclusion complex formation.[13][27][29]
Thermal Analysis
Thermal methods provide information on phase transitions, thermal stability, and water content.[30]
DSC measures the heat flow into or out of a sample as a function of temperature. It is a cornerstone technique for proving inclusion complexation in the solid state.
-
Protocol: A small amount of the sample (3-5 mg) is sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A thermogram is recorded showing endothermic and exothermic events.
-
Self-Validation: Native β-CD shows a broad endotherm corresponding to the dehydration of water molecules from the cavity, followed by decomposition at higher temperatures (~300 °C).[3] A crystalline guest molecule will show a sharp endothermic peak at its melting point. In a successful inclusion complex, the melting peak of the guest molecule disappears or shifts significantly, as the guest is molecularly dispersed within the CD cavity and no longer exists in its own crystalline lattice.[3]
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and hydration levels.[31]
-
Interpretation: A typical TGA curve for a cyclodextrin derivative shows an initial weight loss at temperatures below 100 °C, corresponding to the loss of associated water.[32] The onset of major weight loss at higher temperatures indicates the start of thermal decomposition.[33][34] Comparing the decomposition temperature of the derivative to native β-CD provides information on how the modification has affected its thermal stability.
Microscopic Analysis
SEM provides high-resolution images of the surface morphology and particle shape of the material.[35]
-
Causality: The distinct crystalline structure of native β-CD gives it a characteristic appearance under SEM (often parallelopipedal or prismatic crystals).[36]
-
Interpretation: The process of derivatization and, especially, the formation of an inclusion complex via methods like co-evaporation or freeze-drying, leads to a dramatic change in morphology. The resulting product often appears as amorphous, spherical, or irregular aggregates, completely different from the crystalline shapes of the individual components.[14][37]
Characterization of Host-Guest Interactions
The primary function of an amino-β-cyclodextrin is often to act as a host for a guest molecule. Therefore, characterizing the formation and properties of the inclusion complex is paramount.[5][38]
Proving Inclusion Complex Formation
Multiple techniques should be used to provide converging evidence of complexation.
| Technique | Principle & Expected Result | Sample State |
| ¹H NMR (ROESY) | Detects through-space interactions. Cross-peaks appear between guest protons and the inner cavity protons (H-3, H-5) of the cyclodextrin, providing unambiguous proof of inclusion.[12][13] | Solution |
| UV-Vis Spectroscopy | The electronic environment of a chromophoric guest molecule changes upon entering the hydrophobic CD cavity, often causing a shift (bathochromic or hypsochromic) in its absorption maximum (λ_max) or a change in molar absorptivity.[2][3][6] | Solution |
| DSC | The melting endotherm of the crystalline guest disappears or shifts, indicating it is no longer present as a separate solid phase but is encapsulated within the CD.[3][15] | Solid |
| XRD | The diffraction pattern of the complex is different from the simple superposition of the patterns of the individual components. A loss of crystallinity is typically observed.[26][27][28][29] | Solid |
Determining Stoichiometry and Binding Constants
Once complex formation is confirmed, it is often necessary to quantify the interaction.
-
Stoichiometry: The host-to-guest ratio (commonly 1:1) can be determined using the continuous variation method, also known as a Job's plot .[13] This involves preparing a series of solutions with varying mole fractions of the host and guest while keeping the total molar concentration constant. A physical property that changes upon complexation (e.g., UV absorbance) is plotted against the mole fraction, and the maximum of the plot reveals the stoichiometry.[13]
-
Binding Constant (K_f): This value quantifies the strength of the host-guest interaction. It can be determined by titration experiments, where the concentration of one component is fixed while the other is varied systematically. The resulting changes in a measured property (e.g., NMR chemical shift, UV absorbance, or fluorescence intensity) are then fitted to a binding model (e.g., Benesi-Hildebrand) to calculate K_f.[6]
Convergent Analysis of Host-Guest Complexation
Sources
- 1. Polycaprolactone/Amino-β-Cyclodextrin Inclusion Complex Prepared by an Electrospinning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. oatext.com [oatext.com]
- 4. Synthesis and characterization of β-cyclodextrin derivatives containing amino groups and carboxyl groups - Beijing Institute of Technology [pure.bit.edu.cn]
- 5. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Analytical characterization of cyclodextrins: History, official methods and recommended new techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Inclusion complexes of β-cyclodextrin with tricyclic drugs: an X-ray diffraction, NMR and molecular dynamics study [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijcea.org [ijcea.org]
- 15. Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray ionization mass spectrometric study of encapsulation of amino acids by cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass Spectrometry of Esterified Cyclodextrins [mdpi.com]
- 20. international.arikesi.or.id [international.arikesi.or.id]
- 21. shodex.com [shodex.com]
- 22. LT056 Analysis of Cyclodextrins Using HPLC with a Differential Refractive Index Detector | Technical Information | GL Sciences [glsciences.com]
- 23. Thin-layer chromatographic detection of cyclosporine and its metabolites in whole blood using rhodamine B and alpha-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. onlinepharmacytech.info [onlinepharmacytech.info]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. scilit.com [scilit.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. madison-proceedings.com [madison-proceedings.com]
- 34. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. Comparative chemical examination of inclusion complexes formed with β-cyclodextrin derivatives and basic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin, a synthetically modified cyclodextrin of significant interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights into its synthesis, solubility, stability, and inclusion complex formation. Detailed experimental protocols and data interpretation guidelines are provided to empower researchers in leveraging the unique capabilities of this versatile molecule for applications such as drug delivery, enhanced solubility, and targeted molecular recognition.
Introduction: The Architectural Advantage of an Amino Moiety
Native beta-cyclodextrin, a cyclic oligosaccharide of seven glucose units, is a well-established host molecule in supramolecular chemistry, primarily due to its hydrophobic inner cavity and hydrophilic exterior. The introduction of a primary amino group at the 3A position, yielding 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin, imparts a significant architectural and functional modification. This single substitution introduces a titratable site, allowing for pH-dependent interactions and providing a reactive handle for further chemical modifications. These features expand its utility beyond that of the parent cyclodextrin, particularly in the realm of drug delivery where interactions with biological systems are paramount.[1][2] This guide will delve into the key physicochemical characteristics that arise from this modification.
Key Molecular Identifiers:
| Property | Value | Source |
| Chemical Name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | [3] |
| CAS Number | 117194-77-1 | [1] |
| Molecular Formula | C₄₂H₇₁NO₃₄ | [3] |
| Molecular Weight | 1134.0 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [1] |
Synthesis and Purification: A Regioselective Approach
The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin necessitates a regioselective approach to ensure the specific placement of the amino group. A common and effective strategy involves a multi-step process starting from the parent β-cyclodextrin.
Synthetic Workflow
A representative synthetic route involves the following key transformations:
-
Regioselective Sulfonylation: The primary hydroxyl groups of β-cyclodextrin are more sterically accessible and reactive. However, to achieve substitution at the 3-position, a common strategy involves the protection of the primary hydroxyls, followed by activation of the secondary hydroxyls. A more direct approach for mono-substitution often involves careful control of reaction conditions.
-
Azide Introduction: The activated hydroxyl group is then displaced by an azide nucleophile (e.g., sodium azide). This is a crucial step that introduces the nitrogen functionality.
-
Reduction of the Azide: The azide group is subsequently reduced to the primary amine. A common and effective method for this reduction is the Staudinger reaction, using a phosphine reagent like triphenylphosphine followed by hydrolysis.[4]
Caption: Synthetic workflow for 3A-Amino-3A-deoxy-β-cyclodextrin.
Step-by-Step Synthesis Protocol
The following is a generalized protocol based on common synthetic strategies for amino-cyclodextrins.[4]
Materials:
-
β-Cyclodextrin (β-CD)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triphenylphosphine (Ph₃P)
-
Water
-
Acetone
Procedure:
-
Azide Reduction: In a round-bottom flask, dissolve mono-6-azido-6-deoxy-β-cyclodextrin (a common precursor, which would be synthesized first) in anhydrous DMF.
-
With vigorous stirring at room temperature, add triphenylphosphine to the solution. Continue stirring for approximately 2 hours.
-
Add water to the reaction mixture and heat the solution to around 90°C for 3 hours to facilitate the hydrolysis of the intermediate phosphazene.
-
After cooling the reaction mixture to room temperature, precipitate the product by adding a large excess of acetone.
-
Collect the precipitate by filtration and wash thoroughly with acetone to remove any remaining impurities.
-
Dry the final product, 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin, under vacuum at room temperature.
Purification: Purification of the final product is critical and is typically achieved by recrystallization or column chromatography. The purity should be verified by techniques such as HPLC and NMR spectroscopy.
Solubility and Stability: The Impact of the Amino Group
pH-Dependent Solubility
The presence of the primary amino group introduces a pH-dependent solubility profile. In acidic to neutral conditions, the amino group is protonated (-NH₃⁺), which significantly enhances the aqueous solubility of the cyclodextrin derivative compared to its neutral parent. As the pH increases into the alkaline range, the amino group becomes deprotonated (-NH₂), leading to a decrease in solubility.
Thermal Stability
Thermogravimetric analysis (TGA) is a standard technique to assess the thermal stability of cyclodextrins. For β-cyclodextrin, TGA typically shows an initial weight loss below 100°C corresponding to the loss of water molecules from the cavity, followed by decomposition of the macrocycle at higher temperatures, often around 300°C.[5] The introduction of the amino group may slightly alter the decomposition profile, and TGA of the modified cyclodextrin is recommended to determine its specific thermal stability.[6][7]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Accurately weigh 5-10 mg of the 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin sample into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to a final temperature of around 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature. The onset of significant weight loss after the initial water loss indicates the decomposition temperature.
Hydrolytic Stability
In aqueous solutions, cyclodextrins are generally stable under neutral and alkaline conditions but are susceptible to acid-catalyzed hydrolysis of the glycosidic bonds at low pH, leading to the opening of the macrocyclic ring.[8] The presence of the amino group is not expected to significantly alter this fundamental stability profile. Kinetic studies at various pH values can be performed to determine the degradation rate constants and the half-life of the compound under specific storage conditions.[7][9]
Inclusion Complex Formation: A Deeper Dive into Host-Guest Interactions
The primary function of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is its ability to form inclusion complexes with a wide variety of guest molecules.[1] This encapsulation can lead to enhanced solubility, stability, and bioavailability of the guest.[1] The amino group can participate in electrostatic interactions with guest molecules, adding another dimension to the binding forces beyond the typical hydrophobic interactions within the cyclodextrin cavity.
Determination of Binding Constants (K)
The strength of the interaction between the host and guest is quantified by the binding constant (K). Several techniques can be employed for its determination, with UV-Vis spectroscopy being a widely used and accessible method, particularly when the guest molecule possesses a chromophore that exhibits a change in absorbance upon complexation.
Experimental Protocol: UV-Vis Spectroscopic Titration (Benesi-Hildebrand Method) [10][11][12][13]
Principle: This method relies on the change in the molar absorptivity of the guest molecule upon inclusion into the cyclodextrin cavity. By systematically varying the concentration of the host while keeping the guest concentration constant, the binding constant can be determined.
Procedure:
-
Prepare a stock solution of the guest molecule in a suitable buffer.
-
Prepare a series of solutions containing a constant concentration of the guest and varying concentrations of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.
-
Record the UV-Vis absorption spectrum for each solution over the relevant wavelength range.
-
Plot the data according to the Benesi-Hildebrand equation (for a 1:1 complex): 1 / (A - A₀) = 1 / {(ε_HG - ε_G) [G]₀ K [H]₀} + 1 / {(ε_HG - ε_G) [G]₀} Where:
-
A is the absorbance of the guest in the presence of the host.
-
A₀ is the absorbance of the guest in the absence of the host.
-
[H]₀ and [G]₀ are the initial concentrations of the host and guest, respectively.
-
ε_HG and ε_G are the molar absorptivities of the complex and the free guest, respectively.
-
K is the binding constant.
-
-
A plot of 1 / (A - A₀) versus 1 / [H]₀ should yield a straight line, from which K can be calculated from the slope and intercept.
Caption: Workflow for determining the binding constant using the Benesi-Hildebrand method.
Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that provides a complete thermodynamic profile of the binding interaction in a single experiment.[14][15][16][17][18] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (K), the stoichiometry of binding (n), the enthalpy change (ΔH), and the entropy change (ΔS).
Experimental Protocol: Isothermal Titration Calorimetry [6][15][16][17][18]
Procedure:
-
Prepare solutions of the guest and 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in the same degassed buffer.
-
Fill the ITC sample cell with the host solution and the injection syringe with the guest solution.
-
Perform a series of injections of the guest solution into the sample cell while monitoring the heat change.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (K, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:
-
ΔG = -RT ln(K)
-
ΔG = ΔH - TΔS
-
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Analytical Characterization: Unveiling the Molecular Structure
A suite of analytical techniques is essential for confirming the identity, purity, and structure of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin and its inclusion complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation.[19][20] The ¹H NMR spectrum of the amino-cyclodextrin will show characteristic signals for the protons of the glucopyranose units. Upon complexation with a guest molecule, changes in the chemical shifts of the cyclodextrin's inner protons (H-3 and H-5) are typically observed, providing evidence of inclusion. 2D NMR techniques, such as ROESY, can provide further insights into the geometry of the inclusion complex.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to study its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing cyclodextrins. The high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, which typically involves the cleavage of glycosidic bonds, providing structural information.
Applications in Research and Development
The unique physicochemical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin make it a valuable tool in various research and development areas:
-
Drug Delivery: The enhanced solubility and potential for targeted interactions make it an excellent candidate for the formulation of poorly soluble drugs.[1]
-
Chiral Separation: The modified cavity can exhibit enantioselectivity, enabling its use in chiral chromatography.
-
Sensing and Diagnostics: The amino group can be functionalized with reporter molecules for the development of biosensors.
-
Biomaterial Science: It can be incorporated into polymers and hydrogels to create functional materials with specific recognition properties.
Conclusion
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin represents a significant advancement over its parent β-cyclodextrin, offering enhanced functionality and a broader range of potential applications. Its pH-dependent solubility, thermal and hydrolytic stability, and versatile complexation behavior are key attributes that researchers can harness for innovative solutions in drug development and beyond. This guide has provided a comprehensive overview of its core physicochemical properties and the experimental methodologies required for their characterization, serving as a valuable resource for scientists working with this promising molecule.
References
- Yang, C., Liu, L., Mu, T. W., & Guo, Q. X. (2000). The Performance of the Benesi-Hildebrand Method in Measuring the Binding Constants of the Cyclodextrin Complexation. Analytical Sciences, 16(5), 537-538.
- Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability. (2022). Polymers, 14(15), 3045.
- How to conduct and interpret ITC experiments accurately for cyclodextrin-guest interactions. (2012). Drug Discovery Today, 17(11-12), 623-629.
- Kellett, K. F., Kantonen, S. A., Duggan, B. M., & Gilson, M. K. (2021). Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds. Journal of computer-aided molecular design, 35(1), 127–141.
- The Performance of The Benesi-Hildebrand Method in Measuring The Binding Constants of The Cyclodextrin Complex
- Zhang, Y., Chen, Y., Wu, J., & Wang, Z. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. International journal of molecular sciences, 22(8), 4225.
- Laguerre, A., Le-Saux, T., Laconde, G., Baaden, M., & Jabin, I. (2014). Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Beilstein journal of organic chemistry, 10, 2755–2764.
- Benesi–Hildebrand method. (n.d.). In Wikipedia.
- Shalaby, H., Ismail, M. I., & Lamprecht, A. (2021). Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling. Pharmaceutical research, 38(9), 1519–1531.
- Benesi-Hildebrand method. (n.d.). chemeurope.com.
- Das, S., & Mohanty, B. (2020). Inclusion of hydrazinophthalazine insight into the cavity of β- cyclodextrin: A study of surface tension and UV. Asian Journal of Green Chemistry, 4(2), 185-195.
- Samuelsen, L., Holm, R., Lathuile, A., & Schönbeck, C. (2019). Exploring the Origins of Enthalpy-Entropy Compensation by Calorimetric Studies of Cyclodextrin Complexes. The journal of physical chemistry. B, 123(31), 6686–6693.
- Usacheva, T. R., Sharnin, V. A., & Belyaeva, A. V. (2022). Entropy Effects in Intermolecular Associations of Crown-Ethers and Cyclodextrins with Amino Acids in Aqueous and in Non-Aqueous Media. International Journal of Molecular Sciences, 23(15), 8497.
- Enthalpy-Entropy Compensation of Cyclodextrin Complexation with Different Classes of Substrates. (2000). Journal of the American Chemical Society, 122(18), 4418-4435.
- Thermodynamic enthalpy–entropy compensation effects observed in the complexation of basic drug substrates with β-cyclodextrin. (2007). Journal of Inclusion Phenomena and Macrocyclic Chemistry, 57(1-4), 213-219.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Di-O-Methyl-β-Cyclodextrin and Hydroxypropyl Methylcellulose. (2023). Pharmaceutics, 15(3), 882.
- Thermal analysis of cyclodextrins and their inclusion compounds. (2022). Journal of Thermal Analysis and Calorimetry, 147(1), 1-20.
-
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. (n.d.). PubChem. Retrieved from [Link]
- Liu, Y., Younis, M. R., Liu, Y., Wang, C., Cong, Z., Wang, Y., ... & Chung, R. J. (2020). 3A-Amino-3A-Deoxy-(2AS, 3AS)-β-Cyclodextrin Hydrate/Tin Disulfide Modified Screen-Printed Carbon Electrode for the Electrochemical Detection of Polychlorinated Biphenyls. Nanoscale research letters, 15(1), 4.
- Experimental Characterization of the Association of β- Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds. (2021). eScholarship.org.
- 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin. (n.d.). MedchemExpress.com.
- (2AS,3AS)-3A-Amino-3A-deoxy-β-cyclodextrin. (n.d.). CymitQuimica.
- Czarnecka, K., Lewandowska, K., & Sionkowska, A. (2021). Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles.
- 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin, 97%. (n.d.). Ottokemi.
- TGA curves of the b-cyclodextrin polymers. (n.d.).
- Ashnagar, A., Naseri, N. G., & Dehghani, S. (2007). Study of the Inclusion Complexation Between 3A-Amino-3A-Deoxy- B – Cyclodextrin and Amitriptyline and Determination of its Stability Constant (K) by U.V. Visible Spectroscopy. Oriental Journal of Chemistry, 23(1).
- Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Pharmaceutical research, 35(5), 100.
- Kahle, C., & Holzgrabe, U. (2004).
- Kahle, C., & Holzgrabe, U. (2004).
- TGA thermogram of β-cyclodextrin based nanosponge. (n.d.).
- Liu, Y., Younis, M. R., Liu, Y., Wang, C., Cong, Z., Wang, Y., ... & Chung, R. J. (2020). 3A-Amino-3A-Deoxy-(2AS, 3AS)-β-Cyclodextrin Hydrate/Tin Disulfide Modified Screen-Printed Carbon Electrode for the Electrochemical Detection of Polychlorinated Biphenyls. Nanoscale research letters, 15(1), 4.
- 3A-Amino-3A-deoxy-(2AS,3AS)
- 1 H-NMR spectra of the natural cyclodextrins (298 K; 500 MHz; D 2 O. (n.d.).
- Liu, Y., Younis, M. R., Liu, Y., Wang, C., Cong, Z., Wang, Y., ... & Chung, R. J. (2020). 3A-Amino-3A-Deoxy-(2AS, 3AS)-β-Cyclodextrin Hydrate/Tin Disulfide Modified Screen-Printed Carbon Electrode for the Electrochemical Detection of Polychlorinated Biphenyls. Nanoscale research letters, 15(1), 4.
- Mass Spectrometry of Esterified Cyclodextrins. (2023). Molecules, 28(5), 2131.
- 3A-Amino-3A-deoxy-(2AS,3AS)-α-cyclodextrin. (n.d.). MedchemExpress.com.
- Structural Architectural Features of Cyclodextrin Oligoesters Revealed by Fragmentation Mass Spectrometry Analysis. (2018). Polymers, 10(9), 998.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3A-Amino-3A-Deoxy-(2AS, 3AS)-β-Cyclodextrin Hydrate/Tin Disulfide Modified Screen-Printed Carbon Electrode for the Electrochemical Detection of Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | C42H71NO34 | CID 11320754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. escholarship.org [escholarship.org]
- 10. scribd.com [scribd.com]
- 11. Benesi–Hildebrand method - Wikipedia [en.wikipedia.org]
- 12. Benesi-Hildebrand_method [chemeurope.com]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Experimental Characterization of the Association of β-Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
A Mechanistic Guide to Inclusion Complex Formation with Amino-Cyclodextrins for Advanced Drug Development
Executive Summary
Cyclodextrins (CDs) are well-established as powerful tools in pharmaceutical formulation, primarily for enhancing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2][3] However, the functionalization of the native CD scaffold unlocks advanced capabilities for drug delivery. This technical guide focuses on a particularly potent class of derivatives: amino-cyclodextrins (ACDs). The introduction of amino groups fundamentally alters the interaction dynamics, adding powerful electrostatic forces to the canonical hydrophobic effect. For researchers, scientists, and drug development professionals, understanding the nuanced mechanism of ACD inclusion complex formation is critical for designing next-generation drug delivery systems with enhanced efficacy and targeted action. This whitepaper provides an in-depth exploration of the synergistic driving forces, authoritative experimental protocols for characterization, and practical insights into leveraging ACDs for superior formulation outcomes.
The Amino-Cyclodextrin Host: A Paradigm Shift in Host-Guest Chemistry
The Native Cyclodextrin Scaffold
Native cyclodextrins (α-, β-, and γ-CDs) are cyclic oligosaccharides composed of α-1,4-linked glucopyranose units.[2] Their structure resembles a truncated cone, featuring a hydrophobic inner cavity and a hydrophilic exterior.[4][5] This amphiphilic nature is the cornerstone of their utility; they can encapsulate poorly water-soluble "guest" molecules within their non-polar cavity in aqueous environments.[2][5] The primary driving force for this complexation is the displacement of high-energy water molecules from the cavity, a process favored by entropy.[6]
Limitations and the Rationale for Functionalization
Despite their utility, native CDs have limitations, particularly the relatively low aqueous solubility of β-cyclodextrin.[7] Furthermore, their interaction mechanism is largely limited to hydrophobic and van der Waals forces.[8] Functionalization, or the chemical modification of the external hydroxyl groups, overcomes these drawbacks.[9] Introducing new functional moieties can dramatically increase solubility and, more importantly, introduce new, specific intermolecular forces for guest interaction.[9][10]
Spotlight on Amino-Cyclodextrins (ACDs)
The introduction of amino groups (-NH₂) or substituted amines onto the CD rim creates a cationic host that is highly sensitive to environmental pH.[11] Below their pKa, these amino groups become protonated (-NH₃⁺), enabling strong electrostatic and ionic interactions with anionic guest molecules.[11] This adds a powerful, tunable enthalpic component to the binding mechanism, which is often entropically driven in native CDs. This dual-mode interaction capability makes ACDs exceptionally versatile carriers.[10]
The Core Mechanism: A Synergy of Driving Forces
The formation of an inclusion complex between an ACD and a guest molecule is not governed by a single force but by a cooperative interplay of several non-covalent interactions.[8][12] Understanding this synergy is key to predicting and optimizing complexation efficiency.
-
Hydrophobic Interactions : The foundational driving force remains the inclusion of a non-polar guest (or a non-polar moiety of a guest) inside the hydrophobic CD cavity. This releases the ordered, high-energy water molecules from the cavity into the bulk solvent, resulting in a favorable increase in entropy (ΔS > 0).[6]
-
Electrostatic Interactions : This is the defining feature of ACDs. When the amino groups are protonated (at pH < pKa), they can form strong ion-pair bonds with anionic guests (e.g., drugs with carboxylate groups). This is a powerful, long-range enthalpic interaction (ΔH < 0) that significantly increases the binding affinity and specificity.
-
Van der Waals Forces : These are weak, short-range attractive forces that occur between the guest molecule and the atoms lining the interior of the CD cavity.[8] A snug fit between the host and guest maximizes these contacts, contributing favorably to the binding enthalpy.[13]
-
Hydrogen Bonding : The amino groups, as well as the rim hydroxyls, can act as hydrogen bond donors or acceptors, forming specific bonds with guest molecules that possess complementary functionalities (e.g., carbonyls, hydroxyls).[4][8] This adds another layer of specificity and enthalpic stabilization.
The overall stability of the complex, quantified by the Gibbs free energy change (ΔG), is a balance of these enthalpic (ΔH) and entropic (ΔS) contributions: ΔG = ΔH - TΔS .
Experimental Characterization: A Validating Workflow
A multi-technique approach is essential to fully characterize an ACD-guest complex, confirming its formation, determining its thermodynamic profile, and elucidating its structure.
Phase Solubility Studies: Initial Screening
Phase solubility studies, as described by Higuchi and Connors, are a fundamental first step to verify complex formation in solution and determine the stoichiometry.[14][15]
Field Insight: This method provides a rapid assessment of whether a CD derivative can solubilize a poorly soluble drug. An AL-type diagram, showing a linear increase in drug solubility with CD concentration, is indicative of a soluble 1:1 complex, which is the most common and desirable outcome.[14]
Step-by-Step Protocol:
-
Preparation: Prepare a series of aqueous buffer solutions (e.g., phosphate buffer at a defined pH) containing increasing concentrations of the amino-cyclodextrin (e.g., 0 to 15 mM).
-
Equilibration: Add an excess amount of the guest drug to each solution. Seal the vials and shake them in a thermostated water bath (e.g., at 25°C or 37°C) for a sufficient time (typically 48-72 hours) to reach equilibrium.[16]
-
Sampling & Analysis: After equilibration, centrifuge the samples to pellet the undissolved drug. Withdraw a clear aliquot from the supernatant, dilute appropriately, and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the total drug concentration (Y-axis) against the ACD concentration (X-axis). From the slope of the linear portion of this diagram, the apparent stability constant (Kc) can be calculated using the equation: Kc = slope / (S₀ * (1 - slope)) where S₀ is the intrinsic solubility of the drug in the absence of the ACD.[17]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
ITC is the most powerful technique for studying binding interactions as it directly measures the heat released or absorbed during complexation.[18][19] In a single experiment, it can determine the binding constant (Kₐ), binding enthalpy (ΔH), and stoichiometry (n).[1][19]
Field Insight: The power of ITC lies in its ability to dissect the driving forces. A binding event driven by strong electrostatic interactions or hydrogen bonding will be characterized by a large, favorable (negative) enthalpy change. A hydrophobically driven interaction will show a smaller enthalpy change and a large, favorable (positive) entropy change (ΔS), which is calculated from the Gibbs equation: ΔG = -RTlnKₐ = ΔH - TΔS.
Step-by-Step Protocol:
-
Solution Preparation: Prepare precisely concentrated solutions of the ACD and the guest molecule in the same, thoroughly degassed buffer. A critical, self-validating step is to ensure the buffer is identical for both solutions to minimize large, confounding heats of dilution.
-
Instrument Setup: Equilibrate the ITC instrument (e.g., a MicroCal ITC200) to the desired temperature (e.g., 298 K).[18] Load the guest solution into the sample cell and the ACD solution into the titration syringe.
-
Titration: Perform a series of small, precise injections (e.g., 10-20 injections of 2-4 µL each) of the ACD solution into the guest solution.[18] The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.
-
Data Analysis: Integrate the raw heat burst data to obtain the heat change per injection. Plot these values against the molar ratio of ACD to guest. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to extract Kₐ, ΔH, and n.
| Parameter | Symbol | Direct Measurement From ITC | Significance |
| Binding Constant | Kₐ (or Kₙ) | Yes | Measures the affinity of the guest for the ACD. Higher Kₐ means stronger binding. |
| Enthalpy Change | ΔH | Yes | The heat released or absorbed upon binding. Negative ΔH indicates favorable enthalpic forces like H-bonds or electrostatic interactions. |
| Stoichiometry | n | Yes | The molar ratio of ACD to guest in the formed complex (e.g., n ≈ 1 for a 1:1 complex). |
| Entropy Change | ΔS | No (Calculated) | The change in disorder. Positive ΔS indicates favorable entropic forces, typically the hydrophobic effect. |
| Gibbs Free Energy | ΔG | No (Calculated) | The overall thermodynamic potential for binding. A more negative ΔG indicates a more spontaneous and stable complex formation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the definitive method for confirming inclusion and determining the geometry of the host-guest complex at an atomic level.[20][21]
Field Insight: The protons located on the inner surface of the CD cavity (H3 and H5) are highly sensitive to their chemical environment.[22] When a guest molecule is included, these protons experience shielding or deshielding effects from the guest, resulting in a measurable change in their chemical shift (Δδ) in the ¹H NMR spectrum.[23] Furthermore, 2D NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can detect through-space correlations between protons on the host and guest that are close in proximity (< 5 Å), providing unambiguous proof of inclusion and revealing the specific orientation of the guest within the cavity.[22]
The pH-Dependent Switch: A Tool for Controlled Release
A unique and powerful application of ACDs is their potential for pH-triggered drug release. The primary binding interaction for an anionic drug is often the electrostatic attraction to the protonated amino groups.
-
At Low pH (e.g., gastric environment): The amino groups are fully protonated (-NH₃⁺), leading to strong electrostatic binding and stable complexation. This can protect the drug from degradation in the stomach.
-
At Neutral/High pH (e.g., intestinal or systemic environment): As the pH increases above the pKa of the amino groups, they become deprotonated and neutral (-NH₂). This switches off the electrostatic attraction, significantly weakening the overall binding affinity and triggering the release of the guest drug.
This "on/off" mechanism can be exploited to design sophisticated drug delivery systems that release their payload at a specific physiological location.
Applications in Advanced Drug Development
The unique mechanistic properties of ACDs translate into significant advantages in pharmaceutical formulation and delivery.
-
Enhanced Solubility and Bioavailability : Like native CDs, ACDs can significantly increase the aqueous solubility of hydrophobic drugs, but often with higher complexation efficiency due to the additional binding forces.[2][3]
-
Targeted Drug Delivery : ACDs can be conjugated to targeting ligands. More interestingly, they can be used to target acidic microenvironments, such as those found in tumors or sites of inflammation, where the lower pH would enhance binding and retention.
-
Gene Delivery : The cationic nature of ACDs makes them excellent non-viral vectors for delivering anionic genetic material like siRNA and plasmid DNA.[24] They can condense the nucleic acids into nanoparticles, protecting them from degradation and facilitating cellular uptake.[24]
-
Controlled Release Formulations : As discussed, the pH-responsive nature of ACDs allows for the creation of oral dosage forms that protect a drug in the stomach and release it in the intestines, or injectable formulations that release a drug in response to specific physiological cues.[3]
Conclusion
Amino-cyclodextrins represent a significant advancement over native cyclodextrins, offering a multi-faceted and tunable mechanism for inclusion complex formation. By layering pH-dependent electrostatic interactions and hydrogen bonding on top of the foundational hydrophobic effect, ACDs provide drug developers with a sophisticated tool to solve complex formulation challenges. A rigorous, multi-technique characterization workflow, anchored by ITC and NMR, is crucial for harnessing their full potential. As the pharmaceutical industry moves towards more targeted and intelligent delivery systems, a deep mechanistic understanding of amino-cyclodextrins will be indispensable for innovating the next generation of therapeutics.
References
-
Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. (2014). National Institutes of Health. [Link]
-
Thermodynamic Studies of Inclusion Compounds of Cyclodextrin. Royal Society of Chemistry. [Link]
-
Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. (2021). PubMed. [Link]
-
Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. SpringerLink. [Link]
-
Determination of Thermodynamic Parameters of the Cyclodextrin Inclusion Processes: An Undergraduate Physical Chemistry Lab Experiment. ACS Publications. [Link]
-
Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins. (2013). CONICET. [Link]
-
Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions. (2005). PubMed. [Link]
-
Thermodynamic Properties of Inclusion Complexes between β-Cyclodextrin and Naphthenic Acid Fraction Components. (2015). ACS Publications. [Link]
-
Applications of NMR in Drug:Cyclodextrin Complexes. Springer Nature Experiments. [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). National Institutes of Health. [Link]
-
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (2022). National Institutes of Health. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
-
Inclusion Complexes between β-Cyclodextrin and Gaseous Substances—N2O, CO2, HCN, NO2, SO2, CH4 and CH3CH2CH3: Role of the Host's Cavity Hydration. (2024). MDPI. [Link]
-
Isothermal titration calorimetry (ITC) of P1G10 : β-cyclodextrin (βCD). ResearchGate. [Link]
-
A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. SciSpace. [Link]
-
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023). National Institutes of Health. [Link]
-
NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. ICMPP. [Link]
-
Synthesis of amino acid-grafted cyclodextrins based on dry heat esterification and characterization of their properties. CoLab. [Link]
-
Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study. MDPI. [Link]
-
Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. (2022). ACS Publications. [Link]
-
Formulation of multicomponent inclusion complex of cyclodextrin-amino acid with Chrysin: Physicochemical characterization, cell viability and apoptosis assessment in human primary glioblastoma cell line. (2024). National Institutes of Health. [Link]
-
Host–guest inclusion complexes of α and β-cyclodextrins with α-amino acids. RSC Publishing. [Link]
-
Probing Inclusion Complexes of Cyclodextrins with Amino Acids - Formation, Characterization and Applications. (2016). ResearchGate. [Link]
-
Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. (2022). MDPI. [Link]
-
Synthesis, Characterization, and Remarkable Biological Properties of Cyclodextrins Bearing Guanidinoalkylamino and Aminoalkylamino Groups on Their Primary Side. ResearchGate. [Link]
-
1 H-NMR spectra of the natural cyclodextrins (298 K; 500 MHz; D 2 O). ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). National Institutes of Health. [Link]
-
NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. (2016). National Institutes of Health. [Link]
-
NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. SN Applied Sciences. [Link]
-
Synthesis of amino acid-grafted cyclodextrins based on dry heat esterification and characterization of their properties. Semantic Scholar. [Link]
-
Probing inclusion complexes of cyclodextrins with amino acids by physicochemical approach. (2016). PubMed. [Link]
-
Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles. (2021). National Institutes of Health. [Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI. [Link]
-
Cyclodextrins in drug delivery: applications in gene and combination therapy. National Institutes of Health. [Link]
-
The Driving Forces in the Inclusion Complexation of Cyclodextrins. ResearchGate. [Link]
-
The Driving Forces in the Inclusion Complexation of Cyclodextrins. (2002). Semantic Scholar. [Link]
-
Cyclodextrin as carrier for drug delivery systems. ResearchGate. [Link]
-
CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. [Link]
-
Evidences for complexations of β-cyclodextrin with some amino acids by 1H NMR, surface tension, volumetric investigations and XRD. ResearchGate. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. Ajel. [Link]
-
Ab Initio Evaluation of Complexation Energies for Cyclodextrin-Drug Inclusion Complexes. ACS Publications. [Link]
Sources
- 1. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery [blog.alliedmarketresearch.com]
- 4. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation of multicomponent inclusion complex of cyclodextrin-amino acid with Chrysin: Physicochemical characterization, cell viability and apoptosis assessment in human primary glioblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of amino acid-grafted cyclodextrins based on dry heat esterification and characterization of their properties | CoLab [colab.ws]
- 11. researchgate.net [researchgate.net]
- 12. Host–guest inclusion complexes of α and β-cyclodextrins with α-amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. Applications of NMR in Drug:Cyclodextrin Complexes | Springer Nature Experiments [experiments.springernature.com]
- 21. icmpp.ro [icmpp.ro]
- 22. d-nb.info [d-nb.info]
- 23. researchgate.net [researchgate.net]
- 24. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aqueous Solubility Profile of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
This guide provides a comprehensive technical overview of the aqueous solubility profile of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. It is intended for researchers, scientists, and drug development professionals who are utilizing this modified cyclodextrin in their work. This document will delve into the theoretical underpinnings of its solubility, the critical factors influencing it, and a detailed experimental protocol for its determination.
Introduction: The Significance of an Amino Group on Beta-Cyclodextrin
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is a derivative of the natural β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. The key modification in this derivative is the selective substitution of a primary hydroxyl group at the 3-position of one of the glucose units with an amino group. This seemingly simple alteration has profound implications for the molecule's physicochemical properties, most notably its aqueous solubility and its utility in pharmaceutical and other applications.[1][2]
The introduction of a basic amino group allows for pH-dependent ionization, offering a versatile tool for modulating solubility and complexation.[3] This is particularly advantageous in drug delivery systems, where it can be used to enhance the solubility and stability of poorly water-soluble drugs.[1][2] Understanding the intrinsic solubility profile of this amino-cyclodextrin is paramount for its effective application.
Theoretical Framework for Solubility
The aqueous solubility of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is governed by a combination of factors inherent to the parent β-cyclodextrin structure and the newly introduced amino functionality.
The Role of the Cyclodextrin Backbone
Native β-cyclodextrin has limited aqueous solubility due to strong intramolecular hydrogen bonding between the secondary hydroxyl groups, which creates a rigid structure.[] Chemical modification, such as the introduction of an amino group, disrupts this hydrogen bonding network, which can lead to a significant increase in water solubility.[5]
The Impact of the 3A-Amino Group and pH-Dependence
The primary amino group is the most influential factor in the solubility profile of this derivative. As a basic functional group, its state of protonation is dependent on the pH of the aqueous medium.
-
In acidic to neutral solutions: The amino group will be protonated (-NH3+), rendering the molecule cationic. This charge significantly enhances its interaction with water molecules, leading to higher solubility.
-
In alkaline solutions: As the pH increases beyond the pKa of the conjugate acid (-NH3+), the amino group will be deprotonated (-NH2), and the molecule will be neutral. In this state, its solubility is expected to decrease, being more reliant on the hydroxyl groups of the cyclodextrin backbone for aqueous interaction.
This pH-dependent behavior is a critical consideration in formulation development, as the solubility of the cyclodextrin itself will change with the pH of the medium.
Key Factors Influencing Aqueous Solubility
The solubility of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is not a static value but is influenced by several environmental factors.
| Factor | Expected Effect on Solubility | Causality |
| pH | High solubility at acidic to neutral pH, decreasing at alkaline pH. | Protonation of the amino group at lower pH increases polarity and interaction with water. |
| Temperature | Generally, solubility is expected to increase with temperature. | Increased kinetic energy overcomes intermolecular forces, allowing more solute to dissolve. However, some modified cyclodextrins can exhibit inverse temperature-solubility profiles.[6][7] |
| Ionic Strength | May decrease solubility at high salt concentrations. | The "salting-out" effect, where salt ions compete for water molecules, reducing the amount of water available to solvate the cyclodextrin. |
| Presence of Guest Molecules | Can either increase or decrease solubility. | Formation of an inclusion complex alters the overall physicochemical properties of the system. The solubility of the complex itself becomes the limiting factor.[8] |
Experimental Determination of the Solubility Profile
A precise understanding of the solubility profile requires empirical determination. The phase-solubility method, as described by Higuchi and Connors, is the gold standard for this purpose.[9][10][11]
Workflow for Determining pH-Dependent Solubility
This workflow outlines the key steps to determine the solubility of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin at various pH values.
Caption: Workflow for pH-dependent solubility determination.
Detailed Experimental Protocol
Objective: To determine the aqueous solubility of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin as a function of pH at a constant temperature (e.g., 25°C).
Materials:
-
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
-
A series of aqueous buffers (e.g., phosphate, citrate, borate) covering the desired pH range.
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC with a suitable detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or Quantitative NMR).
Procedure:
-
Preparation of Samples:
-
Prepare a series of buffers at desired pH values. Ensure the buffer system has sufficient capacity and does not interact with the cyclodextrin.
-
To a series of vials, add a fixed volume of each buffer solution (e.g., 5 mL).
-
Add an excess amount of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin to each vial to ensure a saturated solution is formed. The amount to be added should be significantly more than the expected solubility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle.
-
Centrifuge the samples to pellet the undissolved cyclodextrin.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent if necessary.
-
Analyze the samples using a validated analytical method to determine the concentration of the dissolved cyclodextrin.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or M for each pH point.
-
Plot the solubility as a function of pH to generate the pH-solubility profile.
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration does not change, confirming that equilibrium has been reached.
-
Solid Phase Analysis: After the experiment, the remaining solid material can be analyzed (e.g., by XRPD or DSC) to check for any changes in its physical form (polymorphism or hydration state).
-
Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.
Expected pH-Solubility Profile and Interpretation
Caption: Relationship between pH, protonation state, and solubility.
The resulting graph of solubility versus pH is expected to show a plateau of high solubility at low to neutral pH, followed by a decrease in solubility as the pH increases above the pKa of the amino group, eventually reaching a lower solubility plateau at high pH. The inflection point of this curve would correspond to the pKa of the 3A-amino group.
Conclusion and Future Perspectives
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is a promising excipient with a pH-tunable solubility profile. This characteristic provides a significant advantage in the formulation of pharmaceuticals, particularly for intravenous and oral dosage forms where pH can vary. The experimental framework provided in this guide offers a robust methodology for researchers to accurately determine the solubility profile of this and other ionizable cyclodextrin derivatives. Future work should focus on the public dissemination of quantitative solubility data and the pKa value for this important molecule to facilitate its broader application in scientific research and drug development.
References
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
-
Fenyvesi, É., & Szente, L. (2019). Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News. Retrieved from [Link]
- Loftsson, T., & Jarho, P. (2005). Cyclodextrins in drug delivery. Expert opinion on drug delivery, 2(2), 335-351.
-
PubChem. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. Retrieved from [Link]
-
Ruixibiotech. (n.d.). Amino-β-cyclodextrin. Retrieved from [Link]
- Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical reviews, 98(5), 1743-1754.
- Various Authors. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Omega, 8(38), 34875–34886.
- Various Authors. (2018). Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. Journal of Applied Pharmaceutical Science, 8(1), 123-127.
- Various Authors. (2014). Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution. Journal of pharmaceutical sciences, 103(8), 2346-2355.
- Wagner, B. D., & Luk, C. (2018). Facile Synthesis of a Diverse Library of Mono-3-substituted β-Cyclodextrin Analogues. ChemRxiv.
- Wen, X., Tan, F., Jing, Z., & Liu, Z. (2011). Study on the effect of temperature on cyclodextrin production and characterization of paracetamol/cyclodextrin complexes. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 94 Suppl 7, S73-80.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Amino-β-cyclodextrin - Ruixibiotech [ruixibiotech.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Effect of temperature on cyclodextrin production and characterization of paracetamol/cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Studies on the Effect of Water-Soluble Polymers on Drug–Cyclodextrin Complex Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. farmaciajournal.com [farmaciajournal.com]
An In-depth Technical Guide to the Spectroscopic Analysis of Amino-Cyclodextrin Host-Guest Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic techniques utilized to characterize the intricate host-guest interactions between amino-cyclodextrins and various guest molecules. As a senior application scientist, this document moves beyond a simple enumeration of methods to offer a deeper understanding of the causality behind experimental choices and the inherent self-validating nature of a well-designed analytical workflow. We will delve into the nuances of nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, fluorescence spectroscopy, circular dichroism (CD), and mass spectrometry (MS), providing both the theoretical underpinnings and practical, field-proven protocols. The critical role of the amino functionalization on the cyclodextrin scaffold will be a central theme, exploring its influence on binding affinity, selectivity, and pH-responsiveness. This guide is designed to empower researchers in drug development and materials science to confidently design, execute, and interpret spectroscopic analyses of amino-cyclodextrin-based systems, ultimately accelerating innovation in areas such as drug delivery, chiral separations, and sensor development.
The Unique Landscape of Amino-Cyclodextrin Host-Guest Chemistry
Cyclodextrins (CDs), cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, are renowned for their ability to form inclusion complexes with a wide array of guest molecules. This remarkable property has established them as invaluable tools in the pharmaceutical industry for enhancing the solubility, stability, and bioavailability of drugs. The introduction of amino groups onto the cyclodextrin framework dramatically expands their functional repertoire. These amino moieties can be strategically positioned on the primary or secondary face of the CD torus, offering several key advantages:
-
Enhanced Binding Affinity: The amino groups can participate in electrostatic interactions, hydrogen bonding, and dipole-dipole interactions with guest molecules, supplementing the hydrophobic interactions within the cavity and leading to stronger binding.
-
pH-Responsiveness: The ionizable nature of the amino group allows for pH-controlled complexation and decomplexation. At lower pH, the protonated amino group can enhance binding with anionic guests, while at higher pH, the neutral amino group may favor different interactions. This property is particularly valuable for targeted drug delivery applications.
-
Chiral Recognition: The introduction of a chiral center via an amino acid substituent can enhance the enantioselective recognition capabilities of the cyclodextrin.
-
Platform for Further Functionalization: The reactive nature of the amino group provides a convenient handle for conjugating other molecules, such as targeting ligands or polymers, to the cyclodextrin.
Understanding these nuanced interactions is paramount for the rational design of amino-cyclodextrin-based systems. Spectroscopic techniques provide the essential toolkit for elucidating the stoichiometry, binding constants, thermodynamic parameters, and three-dimensional structure of these host-guest complexes.
Unraveling the Complex: A Multi-faceted Spectroscopic Approach
No single technique can fully capture the multifaceted nature of host-guest interactions. A synergistic approach, employing a combination of spectroscopic methods, provides a more complete and validated understanding.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic techniques utilized to characterize the intricate host-guest interactions between amino-cyclodextrins and various guest molecules. As a senior application scientist, this document moves beyond a simple enumeration of methods to offer a deeper understanding of the causality behind experimental choices and the inherent self-validating nature of a well-designed analytical workflow. We will delve into the nuances of nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, fluorescence spectroscopy, circular dichroism (CD), and mass spectrometry (MS), providing both the theoretical underpinnings and practical, field-proven protocols. The critical role of the amino functionalization on the cyclodextrin scaffold will be a central theme, exploring its influence on binding affinity, selectivity, and pH-responsiveness. This guide is designed to empower researchers in drug development and materials science to confidently design, execute, and interpret spectroscopic analyses of amino-cyclodextrin-based systems, ultimately accelerating innovation in areas such as drug delivery, chiral separations, and sensor development.
The Unique Landscape of Amino-Cyclodextrin Host-Guest Chemistry
Cyclodextrins (CDs), cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, are renowned for their ability to form inclusion complexes with a wide array of guest molecules. This remarkable property has established them as invaluable tools in the pharmaceutical industry for enhancing the solubility, stability, and bioavailability of drugs. The introduction of amino groups onto the cyclodextrin framework dramatically expands their functional repertoire. These amino moieties can be strategically positioned on the primary or secondary face of the CD torus, offering several key advantages:
-
Enhanced Binding Affinity: The amino groups can participate in electrostatic interactions, hydrogen bonding, and dipole-dipole interactions with guest molecules, supplementing the hydrophobic interactions within the cavity and leading to stronger binding.
-
pH-Responsiveness: The ionizable nature of the amino group allows for pH-controlled complexation and decomplexation. At lower pH, the protonated amino group can enhance binding with anionic guests, while at higher pH, the neutral amino group may favor different interactions. This property is particularly valuable for targeted drug delivery applications.
-
Chiral Recognition: The introduction of a chiral center via an amino acid substituent can enhance the enantioselective recognition capabilities of the cyclodextrin.
-
Platform for Further Functionalization: The reactive nature of the amino group provides a convenient handle for conjugating other molecules, such as targeting ligands or polymers, to the cyclodextrin.
Understanding these nuanced interactions is paramount for the rational design of amino-cyclodextrin-based systems. Spectroscopic techniques provide the essential toolkit for elucidating the stoichiometry, binding constants, thermodynamic parameters, and three-dimensional structure of these host-guest complexes.
Unraveling the Complex: A Multi-faceted Spectroscopic Approach
No single technique can fully capture the multifaceted nature of host-guest interactions. A synergistic approach, employing a combination of spectroscopic methods, provides a more complete and validated understanding.
UV-Visible (UV-Vis) Spectroscopy: A Workhorse for Binding Constant Determination
UV-Vis spectroscopy is a readily accessible and powerful tool for quantifying the binding constant (K) of host-guest complex formation, provided the guest molecule possesses a chromophore that exhibits a change in its absorbance spectrum upon inclusion within the amino-cyclodextrin cavity. This change can manifest as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity.
Causality Behind the Method:
The principle lies in the perturbation of the guest molecule's electronic environment upon entering the hydrophobic and chiral cavity of the amino-cyclodextrin. This altered microenvironment affects the energy required for electronic transitions, leading to observable spectral changes. The magnitude of these changes is directly proportional to the concentration of the formed inclusion complex.
Experimental Protocol: UV-Vis Titration
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the guest molecule in a suitable buffer at a known concentration. The buffer should be chosen to maintain the desired pH and ionic strength, which is particularly crucial for amino-cyclodextrin studies due to the pH-sensitive nature of the amino group.
-
Prepare a stock solution of the amino-cyclodextrin in the same buffer at a significantly higher concentration than the guest.
-
-
Titration Procedure:
-
Maintain a constant concentration of the guest molecule in a series of cuvettes.
-
Add increasing concentrations of the amino-cyclodextrin solution to each cuvette.
-
Ensure thorough mixing and allow the solutions to equilibrate at a constant temperature.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum for each solution over the relevant wavelength range.
-
Use the solution containing only the guest molecule as the reference for the initial absorbance (A0).
-
Data Analysis: Determining Stoichiometry and Binding Constant
a) Job's Plot (Continuous Variation Method) for Stoichiometry Determination:
The Job's plot is a graphical method used to determine the stoichiometry of the host-guest complex.
-
Procedure: A series of solutions are prepared where the total molar concentration of the host (amino-cyclodextrin) and guest is kept constant, but their mole fractions are varied.
-
Analysis: The change in absorbance (ΔA) at a specific wavelength is plotted against the mole fraction of the guest. The mole fraction at which the maximum ΔA is observed indicates the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.
Caption: Workflow for determining stoichiometry using a Job's plot.
b) Benesi-Hildebrand Plot for 1:1 Binding Constant (Ka) Determination:
For a 1:1 complex, the Benesi-Hildebrand equation can be applied to determine the association constant (Ka). The equation is expressed as:
1 / ΔA = 1 / (Δε * [G] * Ka * [H]) + 1 / (Δε * [G])
Where:
-
ΔA is the change in absorbance of the guest at a specific wavelength.
-
Δε is the difference in molar absorptivity between the free and complexed guest.
-
[G] is the concentration of the guest.
-
[H] is the concentration of the host (amino-cyclodextrin).
-
Ka is the association constant.
-
Analysis: A plot of 1/ΔA versus 1/[H] should yield a straight line. The association constant Ka can be calculated from the ratio of the intercept to the slope.
Table 1: Representative Data for Benesi-Hildebrand Analysis
| [Amino-CD] (M) | 1 / [Amino-CD] (M-1) | Absorbance (A) | ΔA (A - A0) | 1 / ΔA |
| 0.001 | 1000 | 0.550 | 0.050 | 20.0 |
| 0.002 | 500 | 0.580 | 0.080 | 12.5 |
| 0.004 | 250 | 0.620 | 0.120 | 8.33 |
| 0.008 | 125 | 0.680 | 0.180 | 5.56 |
| 0.010 | 100 | 0.710 | 0.210 | 4.76 |
(Note: A0 = Absorbance of guest only = 0.500)
Fluorescence Spectroscopy: A Highly Sensitive Probe of the Microenvironment
Fluorescence spectroscopy is an exceptionally sensitive technique for studying host-guest interactions, particularly when the guest molecule is fluorescent. The inclusion of a fluorophore into the hydrophobic cavity of an amino-cyclodextrin often leads to significant changes in its fluorescence properties, such as intensity, emission wavelength (λem), and fluorescence lifetime.
Causality Behind the Method:
The hydrophobic and conformationally constrained environment inside the cyclodextrin cavity can shield the guest from non-radiative decay pathways, such as quenching by water molecules, leading to an enhancement of fluorescence intensity. The change in the polarity of the microenvironment can also cause a shift in the emission spectrum (solvatochromism). For amino-cyclodextrins, the amino group can also act as a quencher or enhancer of fluorescence depending on its proximity and electronic interaction with the guest's excited state.
Experimental Protocol: Fluorescence Titration
-
Instrumentation Setup:
-
Select an appropriate excitation wavelength (λex) where the guest molecule absorbs maximally.
-
Set the emission wavelength range to capture the entire fluorescence spectrum of the guest.
-
-
Sample Preparation:
-
Prepare a dilute solution of the fluorescent guest in the chosen buffer. The concentration should be low enough to avoid inner filter effects.
-
Prepare a concentrated stock solution of the amino-cyclodextrin in the same buffer.
-
-
Titration Procedure:
-
To a cuvette containing the guest solution, make successive additions of the amino-cyclodextrin stock solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum after each addition of the amino-cyclodextrin.
-
Data Analysis:
The binding constant can be determined by analyzing the change in fluorescence intensity as a function of the amino-cyclodextrin concentration, often using a modified Benesi-Hildebrand equation or by non-linear fitting of the binding isotherm.
Caption: A streamlined workflow for fluorescence titration experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for studying host-guest interactions in solution, providing detailed information about the stoichiometry, binding constant, and, most importantly, the three-dimensional structure of the inclusion complex.
Causality Behind the Method:
The formation of an inclusion complex alters the local magnetic environment of both the host and guest protons. Protons of the guest molecule that are located inside the cyclodextrin cavity will experience a shielding effect from the electron-rich interior, resulting in an upfield shift in their resonance signals. Conversely, protons of the amino-cyclodextrin that are in close proximity to the guest molecule will also exhibit changes in their chemical shifts.
Key NMR Experiments:
-
1D 1H NMR Titration: This is the fundamental NMR experiment for determining the binding constant. By monitoring the chemical shift changes of specific host or guest protons as a function of the titrant concentration, a binding isotherm can be constructed and fitted to determine the binding constant.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is crucial for determining the geometry of the inclusion complex. ROESY detects through-space correlations between protons that are in close proximity (typically < 5 Å), providing direct evidence of which parts of the guest molecule are inserted into the amino-cyclodextrin cavity and their orientation.
Experimental Protocol: 2D ROESY
-
Sample Preparation:
-
Prepare a sample containing a 1:1 molar ratio of the amino-cyclodextrin and the guest molecule in a deuterated solvent (e.g., D2O). The concentrations should be sufficient to obtain a good signal-to-noise ratio.
-
-
NMR Data Acquisition:
-
Acquire a 2D ROESY spectrum using a standard pulse sequence. The mixing time should be optimized to observe the desired cross-peaks.
-
-
Data Processing and Analysis:
-
Process the 2D data to obtain the ROESY spectrum.
-
Identify cross-peaks between the protons of the amino-cyclodextrin and the protons of the guest molecule. The presence of these cross-peaks confirms the formation of an inclusion complex and reveals the spatial proximity of the correlated protons.
-
Caption: Conceptual diagram of 2D ROESY for probing host-guest proximity.
Circular Dichroism (CD) Spectroscopy: Probing Chirality and Induced Asymmetry
Circular dichroism spectroscopy is a powerful tool for studying the inclusion of chiral guest molecules or the induced chirality in achiral guests upon complexation with the chiral amino-cyclodextrin.
Causality Behind the Method:
Cyclodextrins are inherently chiral due to their construction from D-glucose units. When a chromophoric guest molecule enters this chiral environment, it can exhibit an induced circular dichroism (ICD) signal at the absorption wavelengths of the guest. The sign and intensity of the ICD signal are sensitive to the orientation of the guest's electronic transition dipole moment relative to the chiral axis of the cyclodextrin, providing valuable structural information about the complex.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of the guest molecule with and without the amino-cyclodextrin in a suitable solvent.
-
Data Acquisition: Record the CD and UV-Vis spectra of the solutions. The ICD spectrum is the CD spectrum of the complex minus the CD spectra of the individual components.
Mass Spectrometry (MS): Unambiguous Stoichiometry Determination
Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive technique for the direct observation of non-covalent host-guest complexes in the gas phase. It provides an unambiguous determination of the stoichiometry of the complex.
Causality Behind the Method:
The "soft" ionization nature of ESI allows for the transfer of intact supramolecular complexes from solution to the gas phase, where they can be detected based on their mass-to-charge ratio (m/z).
Experimental Protocol:
-
Sample Preparation: Prepare a solution containing the amino-cyclodextrin and the guest molecule in a volatile solvent compatible with ESI.
-
MS Analysis: Infuse the solution into the ESI source and acquire the mass spectrum. The presence of a peak corresponding to the mass of the [amino-CD + guest + H]+ or other adduct ions confirms the formation of the complex and its stoichiometry.
Integrating the Data: A Holistic View of the Interaction
The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a comprehensive and self-validating model of the host-guest interaction. For instance, the stoichiometry determined by a Job's plot in UV-Vis can be unequivocally confirmed by mass spectrometry. The binding constant obtained from fluorescence titration can be corroborated by NMR titration. The structural model derived from 2D ROESY NMR can be further refined by considering the induced circular dichroism data. This integrated approach provides a high degree of confidence in the characterization of amino-cyclodextrin host-guest systems.
Applications in Drug Development
The detailed characterization of amino-cyclodextrin host-guest interactions is crucial for their successful application in drug development. By understanding the binding thermodynamics and the structure of the complex, researchers can:
-
Optimize Drug Formulations: Select the most suitable amino-cyclodextrin derivative to enhance the solubility and stability of a particular drug.
-
Design pH-Responsive Drug Delivery Systems: Engineer systems that release the drug at a specific pH, targeting particular tissues or cellular compartments.
-
Develop Chiral Drug Separation Methods: Utilize the enantioselective recognition properties of amino-cyclodextrins for the separation of racemic drug mixtures.
Conclusion
The spectroscopic analysis of amino-cyclodextrin host-guest interactions is a rich and dynamic field. By leveraging the complementary strengths of UV-Vis, fluorescence, NMR, CD, and mass spectrometry, researchers can gain a deep and nuanced understanding of these fascinating supramolecular systems. This in-depth knowledge is the cornerstone for the rational design of innovative and effective solutions in drug delivery and beyond. This guide has provided a framework for approaching this analysis with scientific rigor and a clear understanding of the underlying principles, empowering scientists to push the boundaries of what is possible with these versatile molecules.
References
-
Advantages of Induced Circular Dichroism Spectroscopy for Qualitative and Quantitative Analysis of Solution-Phase Cyclodextrin Host-Guest Complexes. Int J Mol Sci. 2023 Dec 28;25(1):412. [Link]
-
Advantages of Induced Circular Dichroism Spectroscopy for Qualitative and Quantitative Analysis of Solution-Phase Cyclodextrin Host–Guest Complexes. MDPI. [Link]
-
NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Chemical Reviews. [Link]
-
Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology (JPST). [Link]
-
Structure and spectroscopic properties of cyclodextrin inclusion complexes. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry. [Link]
-
Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. ACS Omega. [Link]
-
Significance of Jobs Plot in Cyclodextrin Complexation. RJPT. [Link]
-
Significance of Jobs Plot in Cyclodextrin Complexation. RJPT. [Link]
-
Electrospray ionization mass spectrometric study of encapsulation of amino acids by cyclodextrins. Journal of the American Society for Mass Spectrometry. [Link]
-
Electrospray ionization mass spectrometric study of encapsulation of amino acids by cyclodextrins. PubMed. [Link]
-
Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. ACS Publications. [Link]
-
Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. ACS Publications. [Link]
-
Isothermal titration calorimetry. CureFFI.org. [Link]
-
A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d , l -Amino Acids. ResearchGate. [Link]
-
Determination by NMR of the binding constant for the molecular complex between alprostadil and alpha-cyclodextrin. Implications for a freeze-dried formulation. PubMed. [Link]
-
DETERMINATION OF BINDING CONSTANT OF MOLECULAR COMPLEX BETWEEN β-CYCLODEXTRIN AND BISPHENOL A BY USING 1 H NMR SPECTROSCOPY. Malaysian Journal of Chemistry. [Link]
-
Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Vanderbilt University. [Link]
-
Data for the Benesi-Hildebrand double reciprocal plot performed by UV-Vis spectroscopy for aqueous IL -α-CD system. ResearchGate. [Link]
-
Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. PMC. [Link]
-
CHARACTERIZATION OF INCLUSION COMPLEX OF β-CYCLODEXTRIN/ISONIAZID USING SPECTROSCOPIC METHOD. Malaysian Journal of Analytical Sciences. [Link]
-
Determination of binding constants of cyclodextrin inclusion complexes with amino acids and dipeptides by potentiometric titration. ResearchGate. [Link]
-
Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules. PMC. [Link]
-
A fluorescence spectroscopy approach for fast determination of β-cyclodextrin-guest binding constants. ResearchGate. [Link]
-
Benesi–Hildebrand method. Wikipedia. [Link]
-
Benesi-Hildebrand method. chemeurope.com. [Link]
-
Self-assembly behavior of inclusion complex formed by - cyclodextrin with α-aminopyridine. DR-NTU. [Link]
-
Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Beilstein Journals. [Link]
-
2D ROESY NMR measurements to estimate the depth of the guest molecule 1 (adamantan-2-amine hydrochloride) in the α-CD cavity. ResearchGate. [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]
-
Multiple Complex Formation of Fluorescent Compounds with Cyclodextrins: Efficient Determination and Evaluation of the Binding Constant with Improved Fluorometric Studies. The Journal of Physical Chemistry B. [Link]
-
Fluorescence Methods for Studies of Cyclodextrin Inclusion Complexation and Excitation Transfer in Cyclodextrin Complexes. ResearchGate. [Link]
-
B-Cyclodextrin - Enhanced Fluorimetry of Polyaromatic Dialdehyde - Derivatives and its Application to Amines and Amino Acids Determination. Sobaroiu. [Link]
-
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. MDPI. [Link]
-
Circular dichroism spectra of cyclodextrins–ketoprofen inclusion complexes: Determination of enantiomeric purity. ResearchGate. [Link]
-
Guest-Host Complexation by Cyclodextrin1 Purpose: Determine the equilibrium constant for binding of Я-cyclodextrin and Я-napht. ResearchGate. [Link]
-
Spatial Arrangements of Cyclodextrin Host-Guest Complexes in Solution Studied by 13C-NMR and Molecular Modelling. Beilstein Archives. [Link]
-
Principles of isothermal titration calorimetry (ITC). YouTube. [Link]
-
Determination of Binding Constants of Cyclodextrin Inclusion Complexes With Amino Acids and Dipeptides by Potentiometric Titration. PubMed. [Link]
-
Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride. PMC. [Link]
-
Ion Mobility-Mass Spectrometry Strategies to Elucidate the Anhydrous Structure of Noncovalent Guest/Host Complexes. Analytical Chemistry. [Link]
-
Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. MDPI. [Link]
-
2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PubMed Central. [Link]
-
ROESY & NOESY, which one is more effective for showing interactions in supramolecular artitechture based on Cyclodextrin with any other guest?. ResearchGate. [Link]
-
UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules. PubMed. [Link]
-
Can anyone guide or provide material to learn 2d analysis by nmr spectroscopy. ResearchGate. [Link]
-
Cyclodextrins in Analytical Chemistry: Host–Guest Type Molecular Recognition. Chromatography Today. [Link]
thermal stability of amino-functionalized beta-cyclodextrin
An In-Depth Technical Guide to the Thermal Stability of Amino-Functionalized β-Cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Functionality and Stability
Cyclodextrins (CDs) are cyclic oligosaccharides that have garnered significant attention in pharmaceutical sciences for their ability to form inclusion complexes with a wide array of guest molecules.[1] Their unique structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows them to enhance the solubility, bioavailability, and stability of poorly soluble drug compounds.[2][3] Among the native cyclodextrins, β-cyclodextrin (β-CD), composed of seven glucopyranose units, is the most commonly used due to its cavity size and availability.
However, native β-CD possesses limitations, such as relatively low aqueous solubility and a limited number of reactive sites for chemical modification.[4] To overcome these challenges and expand their functional repertoire, chemical modification is employed. Amino-functionalization, the introduction of primary, secondary, or tertiary amine groups onto the CD scaffold, is a particularly valuable strategy.[5] These amino groups serve as versatile handles for further conjugation, introduce pH-responsive charge, and can enhance the binding affinity for specific guest molecules. Common synthesis strategies involve the reaction of per-6-bromo-6-deoxy-CD derivatives with amines or the reduction of azide precursors.[1][5]
While these functionalizations impart desirable chemical properties, they also alter the physical characteristics of the parent β-CD molecule, most notably its thermal stability. For drug development professionals, understanding the thermal stability of an excipient like amino-functionalized β-CD is not an academic exercise; it is a critical parameter that dictates manufacturing processes (e.g., drying, sterilization, melt extrusion), long-term storage conditions, and the overall integrity of the final drug product. This guide provides a comprehensive technical overview of the principles, methodologies, and interpretation of data related to the thermal stability of amino-functionalized β-cyclodextrin.
The Imperative of Thermal Analysis
Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. For amino-functionalized β-CD, two techniques are paramount: Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC). These methods provide a quantitative assessment of how the material behaves under thermal stress, revealing its decomposition profile, phase transitions, and the influence of the amino-functionalization on its overall stability. Chemically synthesized CD derivatives often exhibit higher decomposition temperatures and greater stability compared to their native counterparts.[3]
Thermogravimetric Analysis (TGA): Quantifying Degradation
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the temperature at which a material begins to degrade and the extent of its degradation.
A typical TGA thermogram for a cyclodextrin derivative shows distinct mass loss events. The initial weight loss, occurring below 100°C, is almost always attributable to the evaporation of associated water molecules residing within the CD cavity and its hydrophilic exterior.[3][6] The most significant mass loss event occurs at higher temperatures and corresponds to the thermal decomposition of the macrocycle itself.[3][6] In an inert atmosphere (e.g., nitrogen or argon), cyclodextrins typically decompose in one major step between approximately 250°C and 400°C, leaving behind a thermally stable char residue.[7] When heated in air, this char is subsequently oxidized at higher temperatures.[7] Notably, amino-substituted cyclodextrins can produce a ceramic-like residue that is stable to above 800°C in air, indicating a significant alteration of the decomposition pathway.[7]
Differential Scanning Calorimetry (DSC): Unveiling Transitions
DSC is a powerful technique for investigating the thermal properties and phase behavior of materials.[3][8] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The resulting thermogram reveals endothermic (heat absorbing) and exothermic (heat releasing) events.
For amino-functionalized β-CD, DSC can identify:
-
Dehydration: A broad endothermic peak, typically below 120°C, corresponding to the loss of water, corroborating TGA data.[3]
-
Phase Transitions: Sharp endothermic peaks can indicate melting. However, native cyclodextrins often decompose before they melt under conventional DSC heating rates.[9][10] The presence of functional groups can alter crystallinity and thus change the melting or glass transition behavior.
-
Decomposition: A complex series of endothermic or exothermic events at higher temperatures, often overlapping, that correspond to the energy changes associated with the degradation of the molecule.
DSC is exceptionally valuable for confirming the formation of inclusion complexes. When a guest molecule is successfully encapsulated within the CD cavity, its characteristic melting peak will often shift, broaden, or disappear entirely in the thermogram of the complex.[8]
Experimental Workflow for Thermal Characterization
The following diagram and protocols outline a robust workflow for the comprehensive thermal analysis of an amino-functionalized β-CD sample.
Caption: Experimental workflow for TGA and DSC analysis of amino-functionalized β-CD.
Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol is designed to determine the thermal decomposition profile of amino-functionalized β-CD.
-
Sample Preparation:
-
Instrument Setup:
-
Use a calibrated Thermogravimetric Analyzer.
-
Set the purge gas to high-purity nitrogen with a flow rate of 50-100 mL/min to maintain an inert atmosphere.
-
-
Sample Loading:
-
Tare an alumina crucible.
-
Accurately weigh 5-10 mg of the dried sample into the crucible.[2] An accurate mass is essential for quantitative analysis of mass loss percentages.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[2] This heating rate is a standard practice that provides a good balance between resolution and experiment time.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.
-
Quantify the mass loss due to dehydration (typically <120°C).
-
Quantify the percentage of char residue remaining at the end of the main decomposition step (e.g., at 400°C).
-
Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol is designed to identify phase transitions and the energetics of decomposition.
-
Sample Preparation:
-
Use the same dried sample as prepared for TGA.
-
-
Instrument Setup:
-
Use a calibrated Differential Scanning Calorimeter equipped with a cooling system.
-
Set the purge gas to high-purity nitrogen at a flow rate of 25-50 mL/min.
-
-
Sample Loading:
-
Accurately weigh 5-10 mg of the dried sample into a pinholed aluminum sample pan and seal it with a lid.[2] The pinhole allows any evolved volatiles (like water) to escape, preventing a pressure buildup that could damage the cell and distort the thermogram.
-
Use an empty, sealed aluminum pan as the reference.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 350°C at a heating rate of 10°C/min.[2] The upper temperature limit is chosen to observe the primary decomposition events without exceeding the operational limits of standard aluminum pans.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify and label endothermic and exothermic peaks.
-
Determine the peak temperature (T_peak) and enthalpy (ΔH, in J/g) for each thermal event, particularly the initial broad endotherm corresponding to dehydration.
-
Interpreting the Data: A Comparative Approach
The thermal stability of amino-functionalized β-CD is best understood by comparing its TGA and DSC data against that of native β-CD.
| Parameter | Native β-Cyclodextrin | Amino-Functionalized β-CD (Typical) | Rationale for Change |
| TGA: Onset of Decomposition | ~298-321°C[3][11] | Often Increased | The substituent groups can alter the bond energies within the macrocycle. The presence of amino groups can initiate different decomposition pathways, sometimes requiring higher energy input.[7] |
| TGA: Char Yield (at 400°C, N2) | Variable, ~10-20% | Often Increased | Amino groups can actively participate in the charring process, promoting cross-linking reactions that lead to a more thermally stable, higher-yield residue.[7] |
| DSC: Dehydration Endotherm | Broad peak, ~50-110°C[3] | Present, may be shifted or have different ΔH | Functionalization alters the hydrogen-bonding network and the number of associated water molecules, affecting the energy required for their removal. |
| DSC: Decomposition Events | Complex endotherms starting >300°C | Shifted to higher temperatures | Reflects the increased thermal stability observed in TGA. The pattern of peaks may change significantly, indicating a different decomposition mechanism. |
Note: The exact values can vary depending on the specific type and degree of amino-functionalization.
Mechanism of Thermal Decomposition
The thermal degradation of cyclodextrins is a complex process.[7] Understanding the underlying mechanism provides crucial context for interpreting thermal analysis data.
Caption: Simplified pathway of thermal decomposition for amino-functionalized β-CD.
For native β-CD, decomposition begins with the cleavage of the glycosidic bonds linking the glucose units, followed by the opening of the pyranose rings.[7] This leads to a cascade of reactions including dehydration, de-polymerization, and aromatization, ultimately forming a carbonaceous char and releasing volatile products like water, CO₂, levoglucosan, and furans.[7]
In amino-functionalized β-CD , the substituent groups do not simply act as spectators. They actively participate in the decomposition process.[7] The amino groups can promote or alter the charring reactions, leading to a different and often more stable final residue.[7] This mechanistic difference is the fundamental reason for the altered thermal profiles observed in TGA and DSC analyses.
Conclusion and Outlook
The amino-functionalization of β-cyclodextrin is a powerful tool for creating advanced pharmaceutical excipients. However, this chemical modification invariably impacts the material's thermal stability. A thorough characterization using TGA and DSC is not merely a quality control step but a fundamental component of risk assessment and process development in the pharmaceutical industry. By providing quantitative data on decomposition temperatures and phase transitions, these techniques enable scientists to define safe manufacturing parameters, predict long-term stability, and ensure the integrity of drug formulations. The insights gained from a comprehensive thermal analysis, grounded in an understanding of the underlying decomposition mechanisms, are indispensable for leveraging the full potential of these highly versatile functionalized cyclodextrins in modern drug delivery.
References
- Characterization of Some Cyclodextrin Derivatives by Thermal Analysis. (2002). Journal of Thermal Analysis and Calorimetry.
- Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles. (2021).
- Synthesis of Monofacially Functionalized Cyclodextrins Bearing Amino Pendent Groups. (1997).
- Synthesis and characterization of mono-6-deoxy-6-aminopropylamino-β-cyclodextrin polymer functionalized with graphene oxide. (N/A). Taylor & Francis Online.
- Highly Functionalized β-Cyclodextrins by Solid-Supported Synthesis. (N/A). Semantic Scholar.
- Thermal Degradation of Cyclodextrins. (N/A).
- Synthesis of cationic β-cyclodextrin functionalized silver nanoparticles and their drug-loading applic
- Thermal analysis of cyclodextrins and their inclusion compounds. (N/A).
- TGA for (a) β-cyclodextrin; (b) azomethine; (c) inclusion complex; (d) physical mixture. (N/A).
- Pyrolysis characteristics and kinetics of β-cyclodextrin and its two deriv
- Differential scanning calorimetry as an analytical tool in the study of drug-cyclodextrin interactions. (N/A).
- Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. (N/A). MDPI.
- A comparative study on the thermal decomposition behaviors between beta-cyclodextrin and its inclusion complexes of organic amines. (2008). PubMed.
- Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. (2022). MDPI.
- Evaluation of the thermal stability of β-cyclodextrin inclusion complexes with four essential oils. (N/A). DE GRUYTER.
- Differential Scanning Calorimetry (DSC)
- Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. (N/A).
- Thermal decomposition behaviors of β-cyclodextrin, its inclusion complexes of alkyl amines, and complexed β-cyclodextrin at different heating rates. (N/A).
- Thermal decomposition behaviors of β-cyclodextrin, its inclusion complexes of alkyl amines, and complexed β-cyclodextri… (2007). OUCI.
- Synthesis of amino acid-grafted cyclodextrins based on dry heat esterification and characteriz
- Differential scanning calorimetry of (a) α-cyclodextrin (α-CD), (b) β-cyclodextrin (β-CD), (c) ibuprofen (IBU), (d) α-CD/IBU at room temperature, (e) α-CD/IBU under sonic energy, (f) β-CD/IBU at room temperature, and (he) β-CD/IBU under sonic energy. (N/A).
Sources
- 1. Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amino acid-grafted cyclodextrins based on dry heat esterification and characterization of their properties | CoLab [colab.ws]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
self-assembly and aggregation behavior of amino-cyclodextrins
An In-Depth Technical Guide to the Self-Assembly and Aggregation Behavior of Amino-Cyclodextrins for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Cyclodextrins (CDs), a class of cyclic oligosaccharides, have garnered significant attention in pharmaceutical sciences for their ability to enhance the solubility, stability, and bioavailability of therapeutic agents. The functionalization of these macrocycles with amino groups imparts unique physicochemical properties, leading to spontaneous self-assembly and aggregation in aqueous environments. This guide provides a comprehensive exploration of the principles governing the self-assembly and aggregation of amino-cyclodextrins. We will delve into the synthetic methodologies for their preparation, the fundamental driving forces behind their aggregation, and the advanced analytical techniques employed for their characterization. Furthermore, this document will elucidate the profound implications of these phenomena in the realm of drug delivery, offering insights into the rational design of novel and efficient therapeutic systems.
Part 1: The World of Amino-Cyclodextrins: A Primer
Cyclodextrins are products of starch degradation, composed of α-(1→4) linked glucopyranose units, forming a truncated cone-like structure.[1] The most common native cyclodextrins are α-, β-, and γ-cyclodextrins, containing six, seven, and eight glucose units, respectively.[2] This unique architecture features a hydrophilic exterior and a hydrophobic internal cavity, enabling the encapsulation of a wide array of guest molecules.[3][4]
The introduction of amino groups onto the cyclodextrin scaffold dramatically alters their properties. These modifications not only enhance the water solubility of native cyclodextrins, particularly the sparingly soluble β-CD, but also provide reactive sites for further functionalization.[1][3] The presence of these charged or chargeable groups introduces electrostatic interactions as a significant factor in their solution behavior, alongside the inherent hydrophobic and hydrogen bonding forces. This interplay of forces dictates the complex , leading to the formation of supramolecular structures with significant potential in various biomedical applications.[3][5]
Part 2: Synthesizing the Building Blocks: The Preparation of Amino-Cyclodextrins
The synthesis of amino-cyclodextrins is a critical first step in harnessing their potential. A common and effective method involves the tosylation of the primary hydroxyl groups of the native cyclodextrin, followed by nucleophilic substitution with an appropriate amine.
Experimental Protocol: Synthesis of Mono-6-amino-6-deoxy-β-cyclodextrin
This protocol outlines a representative synthesis of a mono-amino-functionalized β-cyclodextrin.
Step 1: Tosylation of β-Cyclodextrin
-
Rationale: The primary hydroxyl groups at the 6-position of the glucose units are more reactive than the secondary hydroxyls. Tosylation selectively activates these positions for subsequent nucleophilic attack.
-
Procedure:
-
Dissolve β-cyclodextrin in pyridine.
-
Cool the solution in an ice bath and slowly add p-toluenesulfonyl chloride (TsCl).
-
Stir the reaction mixture at room temperature for a specified period.
-
Precipitate the product by pouring the reaction mixture into a large volume of a suitable non-solvent like acetone.
-
Collect the precipitate by filtration, wash thoroughly, and dry under vacuum.
-
Self-Validation: Characterize the product (mono-6-tosyl-β-cyclodextrin) using ¹H NMR to confirm the presence of the tosyl group and mass spectrometry to verify the molecular weight.
-
Step 2: Amination of Mono-6-tosyl-β-cyclodextrin
-
Rationale: The tosyl group is an excellent leaving group, facilitating its displacement by an amine nucleophile.
-
Procedure:
-
Dissolve the mono-6-tosyl-β-cyclodextrin in a suitable solvent such as dimethylformamide (DMF).
-
Add an excess of the desired amine (e.g., ammonia for the primary amine, or ethylenediamine for a diamino derivative).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product using appropriate chromatographic techniques.
-
Self-Validation: Confirm the structure of the final product, mono-6-amino-6-deoxy-β-cyclodextrin, using ¹H and ¹³C NMR spectroscopy and mass spectrometry.
-
Caption: Synthetic workflow for mono-amino-β-cyclodextrin.
Part 3: The Driving Forces: Understanding Self-Assembly and Aggregation
The spontaneous organization of amino-cyclodextrins into well-defined aggregates is a thermodynamically driven process governed by a delicate balance of non-covalent interactions.
-
Hydrophobic Interactions: The hydrophobic cavity of the cyclodextrin plays a crucial role. In an aqueous environment, the thermodynamically unfavorable interaction between the non-polar cavity and water molecules drives the association of cyclodextrin units to minimize this contact.
-
Hydrogen Bonding: The numerous hydroxyl groups on the exterior of the cyclodextrin molecules can form extensive intermolecular hydrogen bonds, contributing significantly to the stability of the aggregates.[6] The formation of these bonds can lead to ordered structures, such as head-to-head or head-to-tail assemblies.[6]
-
Electrostatic Interactions: The introduced amino groups, which can be protonated depending on the pH, lead to electrostatic repulsion or attraction. At pH values below the pKa of the amino group, the resulting positive charges will cause repulsion, potentially hindering aggregation. Conversely, at higher pH values, the neutral amino groups can participate in hydrogen bonding.
-
Host-Guest Interactions: The presence of suitable guest molecules can significantly influence aggregation. The encapsulation of a hydrophobic guest within the cyclodextrin cavity can stabilize the monomeric form or, in some cases, promote the formation of specific aggregate structures.[7]
Critical Aggregation Concentration (CAC)
Similar to surfactants forming micelles, amino-cyclodextrins exhibit a critical aggregation concentration (CAC). Below the CAC, the molecules exist predominantly as monomers. Above the CAC, they begin to form aggregates.[8] The determination of the CAC is crucial for understanding and controlling the aggregation process.
| Cyclodextrin Derivative | CAC (mg/mL) | Reference |
| α-CD | 25 | [8] |
| β-CD | 8 | [8] |
| γ-CD | 9 | [8] |
| HP-β-CD | 118 | [8] |
Note: The CAC values can be influenced by temperature, pH, and the presence of additives.[9]
Caption: Factors influencing amino-cyclodextrin aggregation.
Part 4: Characterizing the Invisible: Techniques for Studying Aggregates
A multi-faceted approach is necessary to fully characterize the size, morphology, and stability of amino-cyclodextrin aggregates.
Experimental Protocol: Determination of CAC and Aggregate Size
1. Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are then correlated to the particle size.
-
Protocol:
-
Prepare a series of amino-cyclodextrin solutions of varying concentrations in a suitable buffer.
-
Filter the solutions through a 0.22 µm syringe filter to remove dust and large particulates.
-
Equilibrate the samples at the desired temperature in the DLS instrument.
-
Measure the hydrodynamic diameter and size distribution for each concentration.
-
Data Interpretation: A sharp increase in the scattering intensity or the appearance of a second population of larger particles indicates the onset of aggregation, allowing for the determination of the CAC.[8]
-
2. Fluorescence Spectroscopy using a Hydrophobic Probe
-
Principle: A hydrophobic fluorescent probe (e.g., pyrene, ANS) will partition into the hydrophobic microenvironment of the aggregates. This change in environment leads to a detectable change in the fluorescence properties of the probe (e.g., emission wavelength, intensity).
-
Protocol:
-
Prepare a stock solution of the fluorescent probe.
-
Prepare a series of amino-cyclodextrin solutions and add a constant, small aliquot of the probe stock solution to each.
-
Incubate the solutions to allow for equilibration.
-
Measure the fluorescence emission spectra of each sample.
-
Data Interpretation: Plot the fluorescence intensity or the ratio of intensities at two different emission wavelengths against the cyclodextrin concentration. The point of inflection in the resulting sigmoidal curve corresponds to the CAC.
-
3. Transmission Electron Microscopy (TEM)
-
Principle: TEM provides high-resolution, two-dimensional images of the aggregates, revealing their morphology and size.
-
Protocol:
-
Prepare a dilute solution of the amino-cyclodextrin aggregates.
-
Place a small drop of the solution onto a TEM grid (e.g., carbon-coated copper grid).
-
Wick away the excess solution with filter paper.
-
(Optional) Apply a negative stain (e.g., uranyl acetate) to enhance contrast.
-
Allow the grid to dry completely before imaging.
-
Data Interpretation: The resulting micrographs will show the shape (e.g., spherical, rod-like) and size distribution of the aggregates.
-
Caption: Workflow for characterizing amino-cyclodextrin aggregates.
Part 5: From Bench to Bedside: Applications in Drug Development
The self-assembly of amino-cyclodextrins into nanosized aggregates provides a powerful platform for advanced drug delivery systems.[4][10]
-
Enhanced Drug Solubilization: The hydrophobic interior of the aggregates can serve as a reservoir for poorly water-soluble drugs, significantly increasing their apparent solubility and facilitating their formulation for administration.[11]
-
Controlled Release: The encapsulated drug can be released in a sustained manner as the aggregates dissociate or in response to specific triggers, improving the pharmacokinetic profile and reducing side effects.[4]
-
Targeted Delivery: The surface of the amino-cyclodextrin aggregates can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, enhancing therapeutic efficacy and minimizing off-target effects.[10]
-
Gene Delivery: The cationic nature of protonated amino-cyclodextrins allows for the complexation with negatively charged nucleic acids (e.g., DNA, siRNA), forming polyplexes that can protect the genetic material from degradation and facilitate its cellular uptake.
Part 6: The Horizon of Amino-Cyclodextrins: Future Perspectives
The field of amino-cyclodextrins is continually evolving, with ongoing research focused on several key areas:
-
Stimuli-Responsive Systems: The development of "smart" delivery systems that release their cargo in response to internal (e.g., pH, enzymes) or external (e.g., light, temperature) stimuli is a major area of interest. The inherent pH-sensitivity of amino-cyclodextrins makes them ideal candidates for such applications.
-
Complex Supramolecular Architectures: The design and synthesis of novel amino-cyclodextrin derivatives capable of forming more complex and well-defined nanostructures, such as nanotubes and vesicles, will open up new avenues for their application in materials science and medicine.
-
Combination Therapies: The co-encapsulation of multiple therapeutic agents within amino-cyclodextrin aggregates offers the potential for synergistic effects and the circumvention of drug resistance mechanisms.
The continued exploration of the fundamental principles governing the self-assembly and aggregation of amino-cyclodextrins will undoubtedly lead to the development of next-generation materials with transformative impacts on drug delivery and beyond.
References
- Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and Release Nanoformulation Systems for Curcumin with High Colloidal Stability and Enhanced Anticancer Effect. ACS Omega.
- Photocontrol of Non-Adherent Cell Adhesion via Azobenzene–PEG–Lipid/Cyclodextrin Host–Guest Interactions. MDPI.
- The Many Faces of Cyclodextrins within Self-Assembling Polymer Nanovehicles: From Inclusion Complexes to Valuable Structural and Functional Elements. PMC - PubMed Central.
- Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investig
- A study of the aggregation of cyclodextrins: Determination of the critical aggregation concentration, size of aggregates and thermodynamics using isodesmic and K2-K models.
- Cyclodextrin-based aggregates and characteriz
- Self-Assembly of Cyclodextrin-Coated Nanoparticles:Fabrication of Functional Nanostructures for Sensing and Delivery. MDPI.
- Structural basis for cyclodextrins' suppression of human growth hormone aggreg
- Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles. NIH.
- The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach. NIH.
- Characterization and control of the aggregation behavior of cyclodextrins.
- Design of Cyclodextrin-Based Functional Systems for Biomedical Applic
- Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investig
- Self-assembled mechanism of hydrophobic amino acids and β-cyclodextrin based on experimental and comput
- Amino-Functionalized β-Cyclodextrin to Construct Green Metal–Organic Framework Materials for CO2 Capture.
- High-Quality Chemical Products. Fluorochem.
- Self-assembly of cyclodextrin complexes: detection, obstacles and benefits. PubMed.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Cyclodextrins for Delivery of Biotechnology Based Drugs.
- Unravelling the Role of Uncommon Hydrogen Bonds in Cyclodextrin Ferrociphenol Supramolecular Complexes: A Computational Modelling and Experimental Study. MDPI.
- Hydrogen bonded assembly of cyclodextrins in solid state. Head-to-head...
Sources
- 1. Structural basis for cyclodextrins' suppression of human growth hormone aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Many Faces of Cyclodextrins within Self-Assembling Polymer Nanovehicles: From Inclusion Complexes to Valuable Structural and Functional Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Cyclodextrin-Based Functional Systems for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin (CAS Number: 117194-77-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin, a functionalized cyclodextrin derivative of significant interest in pharmaceutical and analytical sciences. The strategic placement of an amino group on the secondary face of the β-cyclodextrin macrocycle imparts unique host-guest interaction capabilities, making it a valuable tool for enhancing the solubility, stability, and bioavailability of guest molecules. This guide will delve into its structural characteristics, spectroscopic profile, synthesis, and key applications, with a focus on its role in drug delivery and chiral recognition. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this versatile compound in their work.
Introduction: A Functionally Enhanced Cyclodextrin
Cyclodextrins are a family of cyclic oligosaccharides composed of glucopyranose units linked in a toroidal fashion. Their unique structure, featuring a hydrophilic exterior and a lipophilic inner cavity, allows them to form inclusion complexes with a wide variety of guest molecules.[1] This property has led to their extensive use in various fields, including pharmaceuticals, food science, and analytical chemistry.[1]
3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin (CAS: 117194-77-1) is a derivative of β-cyclodextrin, which consists of seven glucopyranose units. The key modification in this derivative is the introduction of an amino group at the 3A position, located on the wider, secondary face of the cyclodextrin cone. This primary amine group serves as a reactive handle for further chemical modifications and, more importantly, provides a site for specific interactions with guest molecules, particularly those with complementary functionalities such as carboxyl or phosphate groups. These interactions, which can be electrostatic or involve hydrogen bonding, are in addition to the non-covalent hydrophobic interactions within the cyclodextrin cavity, leading to enhanced binding affinities and selectivities.[2]
This guide will explore the multifaceted chemical properties of this amino-functionalized cyclodextrin, providing researchers with the foundational knowledge to harness its potential in their applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 117194-77-1 | [3][4] |
| Molecular Formula | C₄₂H₇₁NO₃₄ | [3][5] |
| Molecular Weight | 1134.00 g/mol | [3][5] |
| Appearance | White to almost white powder or crystal | [4] |
| Solubility | Soluble in water. | TCI America Safety Data Sheet |
| Optical Rotation | [α]20/D = +148° to +155° (c=1 in H₂O) | [6] |
| Predicted Boiling Point | 1522.5 ± 65.0 °C | [7] |
| Predicted Density | 1.598 ± 0.06 g/cm³ | [7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin.
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of cyclodextrin derivatives. Studies on 3-amino-β-cyclodextrin have shown that techniques like MALDI-TOF/TOF and ESI-Q-TOF mass spectrometry can be used to elucidate the influence of the amino group on ionization and fragmentation.[8] The presence of the amino group can influence the coordination of cations like Na⁺, affecting the observed fragmentation patterns.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of cyclodextrins and their inclusion complexes. In the ¹H NMR spectrum of a β-cyclodextrin derivative, the protons H-3 and H-5 are located on the interior of the cavity, while H-1, H-2, and H-4 are on the exterior.[9] Upon formation of an inclusion complex, the chemical shifts of the interior protons (H-3 and H-5) typically show the most significant changes due to shielding effects from the encapsulated guest molecule.[10] These chemical shift perturbations provide valuable information about the geometry of the host-guest complex.[10]
Infrared (IR) Spectroscopy
FT-IR spectroscopy can be used to identify the functional groups present in the molecule. For 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin, the IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the numerous hydroxyl groups, C-H stretching of the glucopyranose rings, and N-H stretching and bending vibrations of the primary amino group.
Synthesis and Purification
The synthesis of mono-substituted cyclodextrins, particularly on the secondary face, requires a strategic approach due to the differing reactivities of the hydroxyl groups. A common strategy for the synthesis of 3-amino-β-cyclodextrin derivatives involves a multi-step process.
A general synthetic pathway is outlined below:
Caption: General synthetic scheme for 3-amino-β-cyclodextrin.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol based on synthetic strategies for similar amino-cyclodextrins. Note that specific reaction conditions may need to be optimized for the desired (2AS,3AS) isomer.
-
Activation of the 3-OH group: β-cyclodextrin is selectively activated at one of the C3 hydroxyl groups. This can be achieved through reactions such as tosylation.
-
Nucleophilic Substitution with Azide: The activated hydroxyl group is then displaced by an azide nucleophile (e.g., sodium azide) to introduce the azido group.
-
Reduction of the Azide: The azido group is subsequently reduced to a primary amine. Common reducing agents for this transformation include triphenylphosphine followed by hydrolysis (Staudinger reaction) or catalytic hydrogenation.
-
Purification: Purification of the final product is typically achieved through chromatographic techniques, such as ion-exchange chromatography, to separate the desired mono-substituted product from unreacted starting material and other byproducts.
Mechanism of Action: Host-Guest Interactions
The primary mechanism of action of 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin revolves around its ability to form stable inclusion complexes with guest molecules. This process is driven by a combination of non-covalent interactions.
Caption: Key interactions in host-guest complexation.
-
Hydrophobic Interactions: The non-polar inner cavity of the cyclodextrin provides a favorable environment for hydrophobic guest molecules or hydrophobic moieties of guest molecules, driving their encapsulation from an aqueous environment.
-
Electrostatic Interactions and Hydrogen Bonding: The strategically positioned amino group on the secondary rim can engage in electrostatic interactions with negatively charged functional groups (e.g., carboxylates) on the guest molecule. It can also act as a hydrogen bond donor, further stabilizing the complex.[2]
The combination of these interactions often leads to a higher binding affinity and selectivity compared to the parent β-cyclodextrin.
Applications in Research and Development
The unique properties of 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin make it a valuable tool in several areas of research and development.
Drug Delivery and Formulation
This amino-cyclodextrin derivative can be employed to improve the pharmaceutical properties of drug molecules.[6]
-
Enhanced Solubility and Bioavailability: By encapsulating poorly water-soluble drugs, it can increase their apparent solubility and dissolution rate, leading to improved bioavailability.
-
Controlled Release: The formation of a stable inclusion complex can modulate the release rate of the encapsulated drug.
-
Targeted Delivery: The amino group can be used as a point of attachment for targeting ligands, enabling the development of targeted drug delivery systems.
Experimental Protocol: Preparation of a Drug Inclusion Complex
This protocol outlines a general procedure for the preparation of a drug inclusion complex using the co-precipitation method.
-
Dissolution of the Host: Dissolve a known amount of 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin in an aqueous buffer solution with stirring. The pH of the buffer should be chosen to ensure the desired ionization state of the amino group and the drug.
-
Dissolution of the Guest: Dissolve the drug (guest molecule) in a suitable solvent. If the drug is poorly water-soluble, a minimal amount of a co-solvent (e.g., ethanol, DMSO) may be used.
-
Complexation: Slowly add the drug solution to the cyclodextrin solution with continuous stirring. The mixture is typically stirred for a prolonged period (e.g., 24-48 hours) at a constant temperature to allow for the equilibrium of complex formation to be reached.
-
Isolation of the Complex: The solid inclusion complex can be isolated by various methods, such as cooling the solution to induce precipitation, followed by filtration or centrifugation. Lyophilization (freeze-drying) of the solution is also a common method to obtain a solid powder of the complex.
-
Characterization: The formation of the inclusion complex should be confirmed using analytical techniques such as NMR, FT-IR, DSC (Differential Scanning Calorimetry), and PXRD (Powder X-ray Diffraction).
Chiral Recognition and Separation
The inherent chirality of the cyclodextrin macrocycle, combined with the specific interactions afforded by the amino group, makes this compound an effective chiral selector.[11] It can be used in analytical techniques like capillary electrophoresis and high-performance liquid chromatography (HPLC) to separate enantiomers.[11] The differential interactions between the chiral host and the two enantiomers of a guest molecule lead to the formation of diastereomeric complexes with different stabilities, allowing for their separation.
Biosensing
The ability of 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin to selectively bind to specific molecules has been exploited in the development of electrochemical sensors. For example, it has been used to modify electrodes for the detection of polychlorinated biphenyls (PCBs), where it enhances the selectivity of the sensor by encapsulating the target analytes.[12]
Safety and Handling
Based on available safety data sheets, 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin is intended for laboratory chemical use. Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid dust formation. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place, away from oxidizing agents. Keep the container tightly closed.
Conclusion
3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin is a valuable and versatile chemical entity for researchers in the pharmaceutical and analytical sciences. Its unique combination of a hydrophobic cavity and a strategically placed amino group on the secondary rim allows for enhanced and more specific host-guest interactions compared to its parent β-cyclodextrin. This guide has provided a comprehensive overview of its chemical properties, synthesis, and key applications, supported by mechanistic insights and experimental considerations. As research in supramolecular chemistry and drug delivery continues to advance, the utility of such functionally enhanced cyclodextrins is expected to grow, offering innovative solutions to challenges in formulation, analysis, and beyond.
References
- Yamagaki, T., Sugahara, K., & Watanabe, T. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan, 61(5), 89-96.
- Dwyer, T. M., & Stalcup, A. M. (2002). Chiral Separation of Primary Amino Compounds Using a Non-Chiral Crown Ether With Beta-Cyclodextrin by Capillary Electrophoresis. Chirality, 14(4), 339-346.
- Pal, A., & Saha, S. (2013). Host–guest inclusion complexes of α and β-cyclodextrins with α-amino acids. RSC Advances, 3(44), 21216-21240.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11320754, 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. Retrieved from [Link].
- Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantiosepar
- Rezende, M. C., et al. (2016). Host-guest system of 4-nerolidylcatechol in 2-hydroxypropyl-β-cyclodextrin: Preparation, characterization and molecular modeling. Journal of Molecular Structure, 1108, 649-657.
- Synthesis of amino acid derived β-cyclodextrins used in chiral separation by capillary electrophoresis. (2004). Chinese Journal of Analytical Chemistry, 32(8), 1059-1062.
-
MySkinRecipes. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate. Retrieved from [Link]
- Szente, L., & Szemán, J. (2021). Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles.
- Inclusion Complexes between β-Cyclodextrin and Gaseous Substances—N2O, CO2, HCN, NO2, SO2, CH4 and CH3CH2CH3: Role of the Host's Cavity Hydration. (2024). International Journal of Molecular Sciences, 25(8), 4169.
- Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Bioprocessing & Biotechniques, 6(6), 1-5.
- An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
- Cucinotta, V., et al. (2001). 3A-[1-(2-amino)ethylamino]-3A-deoxy-2A(S),3A(R)-b-cyclodextrin. Journal of the Chemical Society, Dalton Transactions, (12), 1884-1890.
- Li, S., et al. (2012). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. Molecules, 17(7), 8495-8506.
- Liu, Y., et al. (2020). 3A-Amino-3A-Deoxy-(2AS, 3AS)-β-Cyclodextrin Hydrate/Tin Disulfide Modified Screen-Printed Carbon Electrode for the Electrochemical Detection of Polychlorinated Biphenyls. Nanoscale Research Letters, 15(1), 4.
- Thermodynamics of inclusion complex formation of β-cyclodextrin with a variety of surfactants differing in the nature of headgroup. (2011). The Journal of Chemical Thermodynamics, 43(11), 1646-1653.
- Gardner, K. H., & Kay, L. E. (1998). Solution NMR Studies of a 42 KDa Escherichia Coli Maltose Binding Protein/β-Cyclodextrin Complex. Journal of the American Chemical Society, 120(45), 11847-11854.
- Romanova, L. B., et al. (2018). 1 Н NMR spectra of β-cyclodextrins with different degrees of nitration, with signal assignment. Russian Journal of Organic Chemistry, 54(1), 123-128.
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. Host–guest inclusion complexes of α and β-cyclodextrins with α-amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | C42H71NO34 | CID 11320754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2AS,3AS)-3A-Amino-3A-deoxy-β-cyclodextrin | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3A-AMINO-3A-DEOXY-(2AS,3AS)-BETA-CYCLODEXTRIN CAS#: 117194-77-1 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Chiral separation of primary amino compounds using a non-chiral crown ether with beta-cyclodextrin by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in Advanced Drug Delivery
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in drug delivery systems. This document outlines the unique properties of this modified cyclodextrin, its potential applications, and detailed protocols for the formulation and characterization of drug-cyclodextrin inclusion complexes.
Introduction: The Unique Advantages of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
Cyclodextrins are a well-established class of cyclic oligosaccharides used to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2] 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is a derivative of beta-cyclodextrin where a primary hydroxyl group has been substituted with an amino group. This modification imparts distinct advantages over the parent molecule, making it a versatile tool in drug delivery.
The core structure of beta-cyclodextrin provides a hydrophobic inner cavity and a hydrophilic outer surface, enabling the encapsulation of lipophilic drug molecules.[3] The introduction of a primary amino group at the 3A position offers several key benefits:
-
Enhanced Electrostatic Interactions: The amino group is protonated at physiological pH, providing a positive charge on the cyclodextrin rim. This cationic nature allows for strong electrostatic interactions with anionic drugs, enhancing the stability of the inclusion complex.[4][5]
-
Improved Mucoadhesion: The positive charge can promote adhesion to negatively charged biological membranes, potentially increasing the residence time of the drug formulation at the site of absorption.
-
Versatility for Further Modification: The primary amine serves as a reactive handle for the covalent attachment of targeting ligands, polymers, or other functional moieties to create more sophisticated drug delivery systems.
-
Enhanced Solubility and Bioavailability: Like other cyclodextrins, it can significantly improve the aqueous solubility and, consequently, the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[6][7]
These properties make 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin a particularly promising excipient for the formulation of challenging drug candidates, including anti-inflammatory and anticancer agents.[7]
Potential Applications in Drug Delivery
The unique physicochemical properties of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin open up a range of applications in pharmaceutical formulation:
-
Solubilization of Poorly Soluble Drugs: This is the most common application, where the cyclodextrin forms an inclusion complex with a hydrophobic drug, increasing its apparent water solubility.
-
Stabilization of Labile Drugs: By encapsulating a drug molecule, the cyclodextrin can protect it from degradation by light, heat, or hydrolysis.[1]
-
Controlled and Sustained Release: Formulations can be designed to release the drug in a controlled manner, which can be particularly beneficial for drugs with a narrow therapeutic window.[7]
-
Targeted Drug Delivery: The amino group can be functionalized with targeting ligands to direct the drug to specific tissues or cells, potentially increasing efficacy and reducing off-target side effects.[7]
-
Delivery of Anionic Drugs: The cationic nature of this cyclodextrin makes it an excellent candidate for complexation with anionic drugs, where both hydrophobic and electrostatic interactions contribute to complex stability.[4][5]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the preparation and characterization of drug-cyclodextrin inclusion complexes.
Protocol for Preparation of Inclusion Complexes: Kneading Method
The kneading method is a simple and effective technique for preparing inclusion complexes in a paste-like state, which is then dried and pulverized.[8]
Materials:
-
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
-
Drug of interest
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Accurately weigh the 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin and the drug in a 1:1 molar ratio.
-
Transfer the weighed powders to a clean mortar.
-
Mix the powders thoroughly with a spatula for 5 minutes.
-
Add a small amount of a water/ethanol mixture (typically 1:1 v/v) dropwise to the powder mixture while continuously triturating with the pestle.
-
Continue adding the solvent mixture and kneading until a homogeneous, paste-like consistency is achieved. This process should take approximately 30-45 minutes.
-
Scrape the paste from the mortar and spread it as a thin layer on a glass tray.
-
Dry the paste in a vacuum oven at 40-50°C until a constant weight is obtained, or alternatively, dry in a desiccator over a suitable drying agent.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Store the resulting powder in a tightly sealed container, protected from light and moisture.
Protocol for Characterization of Inclusion Complexes
A combination of analytical techniques should be employed to confirm the formation of the inclusion complex and to characterize its properties.
Phase solubility studies are conducted to determine the stoichiometry of the complex and its stability constant.
Materials:
-
Prepared drug-cyclodextrin complex
-
Deionized water (or a suitable buffer solution)
-
A series of vials or flasks
-
Shaking water bath or orbital shaker
-
UV-Vis spectrophotometer or HPLC system
-
0.45 µm syringe filters
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.
-
Add an excess amount of the drug to each cyclodextrin solution.
-
Seal the vials/flasks and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the samples to stand to allow the undissolved drug to settle.
-
Carefully withdraw an aliquot from the supernatant of each sample and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered samples appropriately and determine the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis).
-
Analyze the resulting phase solubility diagram to determine the type of complex formed (e.g., AL, AP, or B-type) and calculate the stability constant (Ks).[2]
Spectroscopic and Thermal Analysis
FTIR spectroscopy is used to identify changes in the characteristic vibrational bands of the drug upon complexation.
Procedure:
-
Obtain the FTIR spectra of the pure drug, 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin, a physical mixture of the drug and cyclodextrin, and the prepared inclusion complex.
-
Compare the spectra. The formation of an inclusion complex is indicated by changes such as the shifting, broadening, or disappearance of characteristic peaks of the drug molecule.[9]
NMR spectroscopy provides direct evidence of the inclusion of the drug within the cyclodextrin cavity.
Procedure:
-
Dissolve the pure drug, the cyclodextrin, and the inclusion complex in a suitable deuterated solvent (e.g., D2O).
-
Acquire 1H NMR spectra for all samples.
-
Analyze the chemical shifts of the protons. Protons of the drug molecule that are encapsulated within the cyclodextrin cavity will typically show a significant upfield shift. Similarly, the internal protons (H-3 and H-5) of the cyclodextrin will also exhibit shifts upon inclusion of the guest molecule.[10]
-
For more detailed structural information, 2D NMR techniques such as ROESY can be employed to identify through-space interactions between the drug and cyclodextrin protons.
DSC is used to assess the thermal properties of the complex.
Procedure:
-
Accurately weigh a small amount (2-5 mg) of the sample (pure drug, cyclodextrin, physical mixture, or inclusion complex) into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Record the heat flow as a function of temperature.
-
The disappearance or shifting of the melting endotherm of the drug in the thermogram of the inclusion complex suggests the formation of an amorphous complex.
Data Presentation and Visualization
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data obtained from the characterization of a hypothetical drug-cyclodextrin complex.
| Parameter | Method | Result | Interpretation |
| Stoichiometry | Phase Solubility | 1:1 | One molecule of drug complexes with one molecule of cyclodextrin. |
| Stability Constant (Ks) | Phase Solubility | 500 M-1 | Indicates a stable complex formation in solution. |
| Solubility Enhancement | Phase Solubility | 10-fold | Significant increase in the aqueous solubility of the drug. |
| Drug Loading (%) | HPLC | 15% (w/w) | The percentage by weight of the drug in the final complex powder. |
| Encapsulation Efficiency (%) | HPLC | 95% | High efficiency of the kneading method for complex formation. |
Diagrams
Diagram 1: Conceptual Representation of Drug Inclusion Complex
Caption: Formation of an inclusion complex between the drug and the cyclodextrin.
Diagram 2: Experimental Workflow for Complex Preparation and Characterization
Caption: Workflow for the preparation and characterization of the inclusion complex.
Concluding Remarks
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is a promising functional excipient for overcoming challenges in drug delivery, particularly for poorly soluble and anionic drugs. The presence of the amino group provides unique advantages for enhancing complex stability and offers a platform for further chemical modification. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this modified cyclodextrin in their formulation development efforts. It is crucial to perform thorough characterization to understand the specific interactions between the cyclodextrin and the drug of interest to optimize the formulation for the desired therapeutic outcome.
References
-
PubChem. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate. Retrieved from [Link]
-
Journal of Pharmaceutical Science and Technology. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin. Retrieved from [Link]
-
MDPI. (2018). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Retrieved from [Link]
-
PMC. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
ResearchGate. (2005). Cyclodextrins in drug delivery: An updated review. Retrieved from [Link]
-
ResearchGate. (2017). Analytical techniques for characterizing cyclodextrins and their inclusion complexes with large and small molecular weight guest molecules. Retrieved from [Link]
-
PMC. (2020). Technological evolution of cyclodextrins in the pharmaceutical field. Retrieved from [Link]
- Google Patents. (n.d.). US4727064A - Pharmaceutical preparations containing cyclodextrin derivatives.
- Google Patents. (n.d.). US6194395B1 - Cyclodextrin cladribine formulations.
-
Semantic Scholar. (2015). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. Retrieved from [Link]
-
MDPI. (2018). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Retrieved from [Link]
- Google Patents. (n.d.). US5324718A - Cyclodextrin/drug complexation.
-
PLOS One. (2022). Development of β-cyclodextrin/polyvinypyrrolidone-co-poly (2-acrylamide-2-methylpropane sulphonic acid) hybrid nanogels as nano-drug delivery carriers to enhance the solubility of Rosuvastatin: An in vitro and in vivo evaluation. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed Central. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]
-
PubMed. (2020). 3A-Amino-3A-Deoxy-(2AS, 3AS)-β-Cyclodextrin Hydrate/Tin Disulfide Modified Screen-Printed Carbon Electrode for the Electrochemical Detection of Polychlorinated Biphenyls. Retrieved from [Link]
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3A-AMINO-3A-DEOXY-(2AS,3AS)-BETA-CYCLODEXTRIN | 117194-77-1 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate [myskinrecipes.com]
- 8. eijppr.com [eijppr.com]
- 9. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine [mdpi.com]
- 10. onlinepharmacytech.info [onlinepharmacytech.info]
Application Notes and Protocols: Leveraging Amino-β-Cyclodextrin as a Carrier for Anionic Drugs
Introduction: The Strategic Advantage of Amino-β-Cyclodextrin for Anionic Drug Delivery
Cyclodextrins (CDs), a family of cyclic oligosaccharides, have become indispensable tools in pharmaceutical formulations, primarily for their ability to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2][3] These toroidal-shaped molecules possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate a wide variety of guest molecules to form inclusion complexes.[1][4][5] Among the naturally occurring cyclodextrins, β-cyclodextrin (β-CD), composed of seven glucopyranose units, is widely utilized due to its suitable cavity size for a broad range of drug molecules.[4]
However, the native β-cyclodextrin has limitations, including relatively low aqueous solubility.[1][6] This has spurred the development of chemically modified β-CDs to augment their physicochemical properties and expand their utility.[1][7] One such pivotal modification is the introduction of amino groups to the β-cyclodextrin scaffold, creating amino-β-cyclodextrin (Aβ-CD). This modification imparts a cationic character to the cyclodextrin, making it an exceptionally effective carrier for anionic drugs. The primary advantage of Aβ-CD lies in its dual-mode interaction with anionic drug molecules: the established hydrophobic inclusion within the cyclodextrin cavity is significantly reinforced by a potent electrostatic attraction between the positively charged amino groups of the Aβ-CD and the negatively charged moieties of the anionic drug.[4] This synergistic interaction leads to more stable complex formation, enhanced drug loading capacity, and potentially more controlled release profiles.[4][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of amino-β-cyclodextrin as a carrier for anionic drugs. We will delve into the mechanistic principles, provide detailed experimental protocols for complex preparation and characterization, and offer insights into data interpretation.
Mechanism of Interaction: A Dual-Pronged Approach
The enhanced affinity of amino-β-cyclodextrin for anionic drugs stems from a combination of two key intermolecular forces:
-
Inclusion Complexation: The non-polar regions of the anionic drug molecule are encapsulated within the hydrophobic cavity of the Aβ-CD. This interaction is driven by the displacement of high-energy water molecules from the cavity, a thermodynamically favorable process.[4]
-
Electrostatic Interaction: The positively charged amino groups on the Aβ-CD exterior form strong ionic bonds with the negatively charged functional groups (e.g., carboxylate, sulfonate) of the anionic drug. This electrostatic "lock" significantly stabilizes the inclusion complex.[4]
This dual-interaction mechanism results in a higher binding affinity and stability constant (Kc) for the Aβ-CD-anionic drug complex compared to complexes formed with native β-cyclodextrin.
Visualizing the Interaction
Caption: Dual interaction of Aβ-CD with an anionic drug.
Protocols for Preparation and Characterization
The successful formulation of an Aβ-CD-anionic drug complex hinges on meticulous preparation and thorough characterization. The following protocols provide a robust framework for these critical steps.
Part 1: Preparation of the Amino-β-Cyclodextrin-Anionic Drug Complex
Several methods can be employed to prepare the inclusion complex. The choice of method often depends on the physicochemical properties of the drug and the desired final product characteristics.[1][7]
Protocol 1.1: Co-precipitation Method
This method is particularly useful for drugs that are sparingly soluble in water.[1]
Materials:
-
Amino-β-cyclodextrin (Aβ-CD)
-
Anionic drug
-
Deionized water
-
Suitable organic solvent for the drug (e.g., ethanol, methanol, acetone)
-
Magnetic stirrer
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the Aβ-CD: Accurately weigh the desired molar ratio of Aβ-CD and dissolve it in a minimal amount of deionized water with continuous stirring. The molar ratio of Aβ-CD to the drug should be optimized, with common starting ratios being 1:1, 1:2, and 2:1.[9]
-
Dissolve the Anionic Drug: In a separate container, dissolve the accurately weighed anionic drug in a minimal amount of a suitable organic solvent.
-
Mix the Solutions: Slowly add the drug solution to the Aβ-CD solution while stirring vigorously.
-
Induce Precipitation: Continue stirring the mixture for a predetermined period (typically 1-24 hours) at a constant temperature (e.g., room temperature or slightly elevated). The complex will gradually precipitate out of the solution.
-
Isolate the Complex: Collect the precipitate by filtration.
-
Wash and Dry: Wash the collected solid with a small amount of cold deionized water or the organic solvent used to remove any uncomplexed drug or Aβ-CD.
-
Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
Protocol 1.2: Freeze-Drying (Lyophilization) Method
This technique is ideal for thermolabile drugs and often results in a porous, readily soluble product.[1]
Materials:
-
Amino-β-cyclodextrin (Aβ-CD)
-
Anionic drug
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare the Aqueous Solution: Dissolve the desired molar ratio of Aβ-CD and the anionic drug in deionized water with stirring. Ensure complete dissolution.
-
Freezing: Freeze the aqueous solution completely. This is typically done by placing the solution in a flask and rotating it in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inner surface of the flask.
-
Lyophilization: Connect the frozen sample to a freeze-dryer. The water will be removed by sublimation under vacuum.
-
Collect the Product: Once the lyophilization process is complete, a fluffy, solid complex is obtained.
Part 2: Characterization of the Complex
Thorough characterization is essential to confirm the formation of the inclusion complex and to determine its properties. A combination of analytical techniques is recommended for a comprehensive evaluation.[3][10]
Protocol 2.1: Phase Solubility Studies
This study determines the stoichiometry of the complex and the effect of Aβ-CD on the drug's solubility.[11][12][13]
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of Aβ-CD.
-
Add an excess amount of the anionic drug to each solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove the undissolved drug.
-
Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the solubility of the drug as a function of the Aβ-CD concentration. The shape of the resulting phase solubility diagram provides information about the complex's stoichiometry and stability constant. An AL-type diagram, which is linear, typically indicates the formation of a 1:1 complex.[11][12]
Protocol 2.2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify changes in the vibrational frequencies of the drug's functional groups upon complexation.
Procedure:
-
Obtain FTIR spectra of the pure anionic drug, pure Aβ-CD, a physical mixture of the two, and the prepared complex.
-
Compare the spectra. The disappearance or shifting of characteristic peaks of the drug in the spectrum of the complex suggests its inclusion within the Aβ-CD cavity.
Protocol 2.3: Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow associated with thermal transitions in a material. It is a powerful tool for confirming complex formation in the solid state.[1][14][15]
Procedure:
-
Obtain DSC thermograms of the pure drug, pure Aβ-CD, their physical mixture, and the complex.
-
The disappearance or significant shift of the drug's melting endotherm in the thermogram of the complex is strong evidence of inclusion complex formation.[16][17]
Protocol 2.4: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and 2D NMR (like ROESY) spectroscopy provide direct evidence of inclusion complexation in solution.[18]
Procedure:
-
Acquire ¹H NMR spectra of the pure drug and Aβ-CD in a suitable deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectrum of the complex. Chemical shift changes of the protons of both the drug and the inner cavity of the Aβ-CD (H-3 and H-5 protons) confirm the formation of the inclusion complex.[18]
-
ROESY experiments can show through-space correlations between the protons of the drug and the protons of the Aβ-CD cavity, providing definitive proof of inclusion.[18]
Experimental Workflow
Caption: Workflow for Aβ-CD anionic drug complex development.
Data Analysis and Interpretation
Quantitative Analysis
Summarizing quantitative data in a structured format is crucial for clear interpretation and comparison.
| Parameter | Method | Formula | Significance |
| Stability Constant (Kc) | Phase Solubility | Kc = Slope / (S₀ * (1 - Slope)) | Indicates the binding affinity between the drug and Aβ-CD. A higher Kc suggests a more stable complex. |
| Drug Loading (DL %) | HPLC/UV-Vis | (Weight of drug in complex / Weight of complex) x 100 | Represents the percentage of the drug in the final complex by weight. |
| Encapsulation Efficiency (EE %) | HPLC/UV-Vis | (Weight of drug in complex / Initial weight of drug) x 100 | Measures the efficiency of the encapsulation process.[9] |
In Vitro Drug Release Studies
Evaluating the drug release profile from the Aβ-CD complex is a critical step in assessing its potential for controlled delivery.[19][20][21]
Protocol 3.1: In Vitro Dissolution Study
Procedure:
-
Accurately weigh an amount of the complex equivalent to a specific dose of the drug.
-
Place the complex in a dissolution apparatus (e.g., USP Apparatus 2 - paddle method).
-
Use a physiologically relevant dissolution medium (e.g., phosphate-buffered saline at pH 7.4).
-
At predetermined time intervals, withdraw samples of the dissolution medium.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
The release profile of the complex should be compared to that of the free drug. A slower and more sustained release from the complex is often indicative of a successful controlled-release formulation.[22]
Conclusion
Amino-β-cyclodextrin offers a significant advantage as a carrier for anionic drugs due to its ability to form highly stable inclusion complexes through a combination of hydrophobic and electrostatic interactions. The protocols and analytical techniques outlined in these application notes provide a comprehensive framework for the successful preparation, characterization, and evaluation of Aβ-CD-anionic drug formulations. By leveraging this advanced drug delivery platform, researchers can potentially enhance the therapeutic efficacy of anionic drugs by improving their solubility, stability, and release characteristics.
References
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]
-
NIH. (2021, April 19). Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles. Retrieved from [Link]
-
ACS Publications. (2026, January 9). Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins | ACS Omega. Retrieved from [Link]
-
YouTube. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved from [Link]
-
ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]
-
ACS Publications. (2022, March 28). Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations | ACS Omega. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) analysis of β-cyclodextrin.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Investigating the phase-solubility and compatibility study of anticancer drug complexed with β-cyclodextrin and HP–β-cyclodextrin. Retrieved from [Link]
-
ResearchGate. (2023, March 17). How to maximize encapsulation efficiency of a drug in cyclodextrins?. Retrieved from [Link]
-
MDPI. (n.d.). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Preparation of a 6-amino-β-cyclodextrin derivative, and the potentiation of its complexation with β-lactam antibiotic piperacillin against bacteria in vitro. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Novel amino-cyclodextrin cross-linked oligomer as efficient carrier for anionic drugs: A spectroscopic and nanocalorimetric investigation | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. Retrieved from [Link]
-
MDPI. (2024, June 7). Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. Retrieved from [Link]
-
NIH. (n.d.). Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes. Retrieved from [Link]
-
Journal of Pharmaceutical Science and Technology (JPST). (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review. Retrieved from [Link]
-
Springer. (n.d.). Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations. Retrieved from [Link]
-
BMC. (n.d.). Phase Solubility Studies and Stability of cholesterol/β-cyclodextrin Inclusion Complexes. Retrieved from [Link]
-
Taylor & Francis Online. (2012, October 19). Improvement of drug loading onto ion exchange resin by cyclodextrin inclusion complex. Retrieved from [Link]
-
JAMS. (2025, July 11). A Theoretical and Experimental Analysis of the Complexation Process Between Progesterone and Cyclodextrin Nanosponge. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) β-Cyclodextrin inclusion complex: Preparation, characterization, and its aspirin release in vitro. Retrieved from [Link]
-
MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: USE OF DIFFERENTIAL SCANNING CALORIMETRY TO STUDY THE REPLACEMENT OF A GUEST MOLECULE FROM CYCLODEXTRIN–GUEST INCLUSION COMPLEXES. Retrieved from [Link]
-
Sciforum. (2025, December 3). Study of the inclusion complexes of γ-cyclodextrin with non-steroidal anti-inflammatory drugs using differential scanning calorimetry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Microwave-assisted synthesis of 6-amino-β-cyclodextrins. Retrieved from [Link]
-
CDMF. (2021, January 5). A long-term controlled drug-delivery with anionic beta cyclodextrin complex in layer-by-layer coating for percutaneous implants. Retrieved from [Link]
-
RSC Publishing. (2020, November 12). Natural cyclodextrins and their derivatives for polymer synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Retrieved from [Link]
Sources
- 1. oatext.com [oatext.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. onlinepharmacytech.info [onlinepharmacytech.info]
- 6. Natural cyclodextrins and their derivatives for polymer synthesis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01464H [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Phase solubility studies and stability of cholesterol/β-cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. sciforum.net [sciforum.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. cdmf.org.br [cdmf.org.br]
Application Notes and Protocols for Drug Encapsulation in 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
Introduction: Unlocking Therapeutic Potential with Amino-Cyclodextrins
Cyclodextrins, a class of cyclic oligosaccharides, have become pivotal in pharmaceutical sciences for their ability to enhance the solubility, stability, and bioavailability of poorly soluble drugs.[1][2] Their unique truncated cone structure, featuring a hydrophilic exterior and a hydrophobic interior cavity, allows them to encapsulate "guest" drug molecules, forming inclusion complexes.[3] This guide focuses on a specific, functionalized cyclodextrin: 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin . The strategic placement of an amino group on the beta-cyclodextrin scaffold introduces a primary amine that can be protonated at physiological pH. This positive charge offers a distinct advantage for interacting with anionic drugs or cell membranes, potentially leading to enhanced drug loading, targeted delivery, and improved therapeutic outcomes.[4]
This document provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals aiming to leverage this advanced excipient for drug encapsulation. We will delve into the mechanistic rationale behind procedural choices, offering a framework for developing robust and effective drug-cyclodextrin formulations.
Physicochemical Properties of the Host Molecule
Understanding the characteristics of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is fundamental to designing a successful encapsulation strategy.
| Property | Value | Source |
| Molecular Formula | C₄₂H₇₁NO₃₄ | [5] |
| Molecular Weight | 1134.0 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity | >95.0% (HPLC) | [6] |
| Key Structural Feature | A primary amino group at the 3A position | [7] |
The presence of the amino group not only provides a site for ionic interactions but can also participate in hydrogen bonding, further stabilizing the inclusion complex.[8]
Part 1: Pre-Formulation and Stoichiometry Determination
Before preparing the bulk inclusion complex, it is crucial to determine the optimal molar ratio of the drug (guest) to the amino-cyclodextrin (host). This is typically 1:1, but can vary.[9][10] Phase solubility studies and Job's plot are two common methods for this determination.
Protocol 1: Phase Solubility Study (Higuchi and Connors Method)
This method assesses the effect of increasing concentrations of the cyclodextrin on the solubility of the drug.[11][12]
Objective: To determine the stoichiometry and apparent stability constant (Kc) of the drug-cyclodextrin complex.
Materials:
-
Guest drug
-
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
-
Appropriate buffer solution (e.g., phosphate buffer at a relevant physiological pH)
-
Vials with screw caps
-
Shaking water bath or orbital shaker
-
Syringe filters (0.45 µm)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in the chosen buffer.
-
Add an excess amount of the guest drug to each cyclodextrin solution. Ensure that undissolved drug is visible in each vial.
-
Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours, or until equilibrium is reached.[13]
-
After equilibration, allow the samples to stand to let the undissolved drug settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved drug particles.
-
Dilute the filtered samples as necessary and quantify the concentration of the dissolved drug using a pre-validated analytical method.
-
Plot the concentration of the dissolved drug (y-axis) against the concentration of the amino-cyclodextrin (x-axis).
Data Interpretation: The resulting phase solubility diagram will indicate the type of complex formed. An A-type diagram, which shows a linear increase in drug solubility with cyclodextrin concentration, is indicative of a soluble 1:1 complex.[13][14] The slope of this line can be used to calculate the stability constant.
Protocol 2: Job's Plot (Continuous Variation Method)
Job's plot is a spectroscopic method used to determine the stoichiometry of a host-guest complex.[15][16]
Objective: To confirm the molar ratio of the drug-cyclodextrin complex.
Materials:
-
Equimolar stock solutions of the guest drug and 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in a suitable solvent.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of solutions by mixing the stock solutions in varying molar fractions, keeping the total molar concentration constant. The mole fraction of the drug should range from 0 to 1.[9]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the drug.
-
Calculate the difference in absorbance (ΔA) between the measured absorbance and the theoretical absorbance if no complexation occurred.
-
Plot ΔA multiplied by the mole fraction of the drug against the mole fraction of the drug.
-
The mole fraction at which the maximum deviation occurs indicates the stoichiometry of the complex.[15] A maximum at a mole fraction of 0.5 suggests a 1:1 stoichiometry.[9][16]
Part 2: Preparation of the Inclusion Complex
Several methods can be employed to prepare the solid inclusion complex. The choice of method depends on the physicochemical properties of the drug and the desired characteristics of the final product.
Workflow for Inclusion Complex Preparation
Caption: Workflow for preparing and characterizing drug-cyclodextrin complexes.
Protocol 3: Co-precipitation Method
This is a widely used and effective laboratory-scale method.[17]
Procedure:
-
Dissolve 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in an aqueous solution (e.g., deionized water or a buffer) with stirring. Gentle heating may be applied to aid dissolution.
-
Dissolve the guest drug in a suitable organic solvent.
-
Slowly add the drug solution to the cyclodextrin solution with continuous stirring.
-
Continue stirring for 24-48 hours at a constant temperature.
-
A precipitate of the inclusion complex will form. If precipitation is slow, the solution can be cooled in an ice bath.
-
Collect the precipitate by filtration and wash it with a small amount of cold deionized water and the organic solvent used for the drug to remove any uncomplexed material.
-
Dry the resulting powder in a vacuum oven at a suitable temperature.
Protocol 4: Freeze-Drying (Lyophilization) Method
This method is particularly suitable for thermolabile drugs and often results in a highly porous, amorphous product with rapid dissolution.[18][19][20]
Procedure:
-
Dissolve both the 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin and the guest drug in deionized water or a suitable aqueous system to form a clear solution.[18][21]
-
Stir the solution for a predetermined period (e.g., 12-24 hours) to ensure complete complexation in the solution phase.
-
Freeze the solution rapidly, for example, by immersing the flask in liquid nitrogen.
-
Lyophilize the frozen solution under vacuum for 24-72 hours until a dry, fluffy powder is obtained.[19]
Protocol 5: Kneading Method
This is a simple and economical method, especially for poorly water-soluble drugs.[17][18]
Procedure:
-
Place the 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in a mortar and add a small amount of water or a water-organic solvent mixture to form a thick paste.
-
Gradually add the guest drug to the paste and knead thoroughly for 30-60 minutes.
-
During kneading, a small amount of the liquid phase can be added if the mixture becomes too dry.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried mass and pass it through a sieve to obtain a fine powder.
Part 3: Characterization of the Inclusion Complex
Thorough characterization is essential to confirm the formation of the inclusion complex and to understand its properties. This typically involves comparing the spectra of the complex with those of the individual components and a simple physical mixture.[22][23]
Analytical Techniques for Complex Characterization
Caption: Key techniques for characterizing inclusion complexes.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The formation of an inclusion complex can lead to changes in the characteristic absorption bands of the guest molecule, such as shifts in frequency or changes in intensity.[24][25] The disappearance or broadening of peaks corresponding to the encapsulated part of the drug molecule is strong evidence of inclusion.[26]
-
Differential Scanning Calorimetry (DSC): This technique measures changes in heat flow as a function of temperature. For a true inclusion complex, the melting point peak of the crystalline drug will typically disappear or shift to a different temperature, indicating that the drug is no longer in its crystalline state but is instead molecularly dispersed within the cyclodextrin cavity.[22][27]
-
Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline structure of materials. A crystalline drug will show a series of sharp, characteristic diffraction peaks. In an inclusion complex, these peaks are often absent or significantly reduced in intensity, and a new, more amorphous diffraction pattern emerges, confirming the formation of a new solid phase.[3][24][28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for studying inclusion complexes in solution. When a guest molecule is encapsulated, the protons located inside the cyclodextrin cavity (H3 and H5) typically show a significant upfield chemical shift.[24][27] Furthermore, 2D NMR techniques like ROESY can provide direct evidence of the spatial proximity between the protons of the host and guest molecules, confirming the inclusion.[22]
Conclusion and Future Perspectives
The use of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin offers a sophisticated platform for advanced drug delivery. The presence of the amino group provides a handle for electrostatic interactions, which can be particularly advantageous for anionic drugs, leading to stronger complexation and potentially pH-responsive release profiles. The protocols detailed herein provide a robust framework for the successful formulation and characterization of inclusion complexes with this versatile excipient. As drug development continues to move towards more targeted and efficient therapies, functionalized cyclodextrins like this amino-derivative will undoubtedly play an increasingly important role in overcoming the challenges of drug solubility and delivery.[29][30]
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Patil, J. S., Rane, B. R., & Disouza, J. I. (2011). Significance of Jobs Plot in Cyclodextrin Complexation. Research Journal of Pharmacy and Technology, 4(3), 343-345. [Link]
-
Patil, J., Disouza, J., & Rane, B. (2011). Significance of Jobs Plot in Cyclodextrin Complexation. Research J. Pharm. and Tech. 4. 343-345. [Link]
-
Alshehri, S., Imam, S. S., Hussain, A., Altamimi, M. A., Alruwaili, N. K., & Alanazi, F. K. (2020). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 118-128. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11320754, 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. Retrieved from [Link]
-
Gampa, K. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
-
Roy, M. N., Saha, S., & Chakraborty, S. (2016). Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules. Scientific Reports, 6, 35454. [Link]
-
Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 226-238. [Link]
-
Yong, Y. L., & Kuang, D. (2011). Study on Inclusion Complex of β-Cyclodextrin-Dithizone-Zinc (β-CD-H2Dz-Zn) by Spectrophotometry and Its Analytical Application. E-Journal of Chemistry, 8(3), 1369-1378. [Link]
-
Zhang, J., & Ma, P. (2013). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 76(1-2), 1-13. [Link]
-
Constantinescu, T., Dinca, T. V., & Ionita, G. (2012). The Determination of the Stoichiometry of Cyclodextrin Inclusion Complexes by Spectral Methods: Possibilities and Limitations. International Journal of Molecular Sciences, 13(3), 3683–3697. [Link]
-
Pippa, N., Pispas, S., Demetzos, C., & Valsami, G. (2021). Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules. Methods in Molecular Biology, 2207, 1-11. [Link]
-
S. Singh, M., & Sharma, R. (2014). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. ResearchGate. [Link]
-
Pippa, N., Pispas, S., Demetzos, C., & Valsami, G. (2021). Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules. Springer Nature Experiments. [Link]
-
Zhang, J., & Ma, P. (2013). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Pharmaceutical Development and Technology, 18(4), 857-863. [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(1), 122. [Link]
-
Szente, L., & Szeman, J. (2013). High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. Journal of Pharmaceutical Sciences, 102(11), 4157-4164. [Link]
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in analytical chemistry and instrumentation, 4, 117-212. [Link]
-
Pawar, P., & Chaudhari, P. (2012). FTIR, H NMR Spectral, Powder X-ray diffraction and DSC studies of “β-cyclodextrin-para-chlorobenzonitrile” Inclusion Complex. Research Journal of Chemical Sciences, 2(10), 60-63. [Link]
-
Li, D., et al. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(7), 1827. [Link]
-
Semalty, A., & Semalty, M. (2012). Analytical techniques for characterizing cyclodextrins and their inclusion complexes with large and small molecular weight guest molecules. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate. Retrieved from [Link]
-
Abarca, R. G. L., et al. (2016). Study of flavonoids/β-cyclodextrins inclusion complexes by NMR, FT-IR, DSC, X-ray investigation. Journal of Molecular Structure, 1119, 219-227. [Link]
-
Samal, S. K., et al. (2021). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Controlled Release, 335, 467-483. [Link]
-
Roy, M. N., & Saha, S. (2016). Probing Inclusion Complexes of Cyclodextrins with Amino Acids - Formation, Characterization and Applications. ResearchGate. [Link]
-
Singh, M., Sharma, R., & Banerjee, U. C. (2002). Cyclodextrin as carrier for drug delivery systems. ResearchGate. [Link]
-
de Almeida, A. G., et al. (2023). Chlorhexidine/β-cyclodextrin inclusion complexes by freeze- and spray-drying: Characterization and behavior in aqueous system. Journal of Applied Physics, 133(3), 034701. [Link]
-
Das, S., et al. (2022). Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. ACS Omega, 7(13), 11379–11390. [Link]
-
Fenyvesi, É., et al. (2022). Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. ACS Omega, 7(4), 3625–3635. [Link]
-
Gidwani, B., & Vyas, A. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 27(19), 6497. [Link]
-
Nicolescu, C., Aramă, C., Nedelcu, A., & Monciu, C. M. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia, 58(5), 620-627. [Link]
-
Stauch, O. (2014). Cyclodextrins as excipients in drying of proteins and controlled ice nucleation in freeze-drying. Ludwig-Maximilians-Universität München. [Link]
-
Parmar, V. K., et al. (2011). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 3(2), 534-546. [Link]
-
GlobeNewswire. (2024, September 6). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. [Link]
-
Das, S., et al. (2022). Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. ACS Omega, 7(13), 11379-11390. [Link]
-
Aazza, S., et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. Molecules, 27(5), 1667. [Link]
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery [blog.alliedmarketresearch.com]
- 3. onlinepharmacytech.info [onlinepharmacytech.info]
- 4. 3A-AMINO-3A-DEOXY-(2AS,3AS)-BETA-CYCLODEXTRIN | 117194-77-1 [chemicalbook.com]
- 5. 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | C42H71NO34 | CID 11320754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2AS,3AS)-3A-Amino-3A-deoxy-β-cyclodextrin | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. rjptonline.org [rjptonline.org]
- 10. rjptonline.org [rjptonline.org]
- 11. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. humapub.com [humapub.com]
- 18. oatext.com [oatext.com]
- 19. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. isca.me [isca.me]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Application Notes and Protocols: Enhancing Bioavailability of Poorly Soluble Drugs with Amino-Beta-Cyclodextrin
Introduction: The Challenge of Poor Drug Solubility and the Promise of Amino-Beta-Cyclodextrin
In modern drug development, a significant portion of new chemical entities (NCEs) exhibit poor aqueous solubility. This characteristic presents a major hurdle to achieving adequate bioavailability, as dissolution is often the rate-limiting step for drug absorption. Amino-beta-cyclodextrin, a chemically modified derivative of beta-cyclodextrin, has emerged as a promising excipient to address this challenge.
Beta-cyclodextrins are cyclic oligosaccharides composed of seven glucopyranose units, forming a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior.[1] This unique structure allows them to encapsulate poorly soluble "guest" drug molecules within their cavity, forming non-covalent inclusion complexes.[2] The hydrophilic outer surface of the cyclodextrin then imparts greater water solubility to the entire complex, thereby enhancing the dissolution and subsequent absorption of the drug.
The introduction of an amino group to the beta-cyclodextrin molecule offers distinct advantages. The primary amino group can be protonated at physiological pH, creating a cationic charge. This positive charge can enhance the interaction with negatively charged cell membranes, potentially improving drug transport. Furthermore, the amino group provides a reactive site for further chemical modification, allowing for the development of targeted drug delivery systems.[3] For instance, a glutamine-conjugated beta-cyclodextrin has been developed for targeted doxorubicin delivery to cancer cells overexpressing specific amino acid transporters.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of amino-beta-cyclodextrin for enhancing the bioavailability of poorly soluble drugs. We will delve into the underlying scientific principles, provide detailed protocols for the preparation and characterization of drug-amino-beta-cyclodextrin inclusion complexes, and present case studies demonstrating its efficacy.
Mechanism of Action: Inclusion Complex Formation
The primary mechanism by which amino-beta-cyclodextrin enhances drug solubility is through the formation of an inclusion complex. This is a host-guest relationship where the amino-beta-cyclodextrin acts as the "host" and the poorly soluble drug molecule is the "guest."
The formation of the inclusion complex is a dynamic equilibrium process driven by non-covalent interactions, including:
-
Hydrophobic Interactions: The nonpolar drug molecule is driven from the aqueous environment into the hydrophobic cavity of the cyclodextrin.
-
Van der Waals Forces: Favorable interactions between the drug and the atoms lining the cyclodextrin cavity.
-
Hydrogen Bonding: The amino group and hydroxyl groups on the cyclodextrin rim can form hydrogen bonds with the drug molecule.
The stoichiometry of the inclusion complex is most commonly 1:1, meaning one drug molecule is encapsulated within one amino-beta-cyclodextrin molecule.[5]
Diagram: Mechanism of Amino-Beta-Cyclodextrin Inclusion Complex Formation
Caption: Workflow for preparing drug-amino-beta-cyclodextrin inclusion complexes.
Part 2: Characterization of Drug-Amino-Beta-Cyclodextrin Inclusion Complexes
Thorough characterization is essential to confirm the formation of the inclusion complex and to evaluate its physicochemical properties.
Protocol 2.1: Phase-Solubility Studies
This study determines the stoichiometry of the complex and its stability constant.
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of amino-beta-cyclodextrin.
-
Addition of Drug: Add an excess amount of the poorly soluble drug to each cyclodextrin solution.
-
Equilibration: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Sampling and Analysis: Filter the suspensions and analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of amino-beta-cyclodextrin. The resulting phase-solubility diagram provides information on the complex stoichiometry and stability. [5]An AL-type diagram with a slope less than one is indicative of a 1:1 soluble complex. [5] Protocol 2.2: Differential Scanning Calorimetry (DSC)
DSC is used to detect changes in the thermal properties of the drug upon complexation.
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of the pure drug, amino-beta-cyclodextrin, their physical mixture, and the prepared inclusion complex into separate aluminum pans.
-
Analysis: Heat the samples in a DSC instrument at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Interpretation: The disappearance or shifting of the drug's melting endotherm in the thermogram of the inclusion complex suggests its amorphization and encapsulation within the cyclodextrin cavity. [1] Protocol 2.3: Powder X-Ray Diffraction (PXRD)
PXRD is used to assess the crystalline nature of the drug and the complex.
-
Sample Preparation: Mount a small amount of the powdered sample (pure drug, amino-beta-cyclodextrin, physical mixture, and inclusion complex) on a sample holder.
-
Analysis: Scan the samples over a specific 2θ range using an X-ray diffractometer.
-
Interpretation: The disappearance or reduction in the intensity of the characteristic diffraction peaks of the crystalline drug in the diffractogram of the inclusion complex indicates the formation of an amorphous solid dispersion. [6] Protocol 2.4: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify interactions between the drug and the cyclodextrin.
-
Sample Preparation: Prepare KBr pellets of the pure drug, amino-beta-cyclodextrin, their physical mixture, and the inclusion complex.
-
Analysis: Record the FTIR spectra of the samples over a specific wavenumber range (e.g., 4000-400 cm-1).
-
Interpretation: Shifts in the characteristic absorption bands of the drug's functional groups in the spectrum of the inclusion complex can indicate the formation of intermolecular interactions with the cyclodextrin. [6] Protocol 2.5: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly 1H NMR and 2D ROESY, provides direct evidence of inclusion complex formation in solution.
-
Sample Preparation: Dissolve the samples (pure drug, amino-beta-cyclodextrin, and inclusion complex) in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
-
Analysis: Acquire 1H NMR and 2D ROESY spectra.
-
Interpretation: In the 1H NMR spectrum of the inclusion complex, upfield or downfield shifts of the protons of both the drug and the inner cavity of the cyclodextrin (H-3 and H-5 protons) confirm the inclusion of the drug. [6]2D ROESY experiments can reveal through-space correlations between the protons of the drug and the cyclodextrin cavity, providing information about the geometry of the inclusion complex.
Protocol 2.6: In Vitro Dissolution Studies
This study evaluates the enhancement in the dissolution rate of the drug from the inclusion complex.
-
Apparatus: Use a standard dissolution apparatus (e.g., USP Apparatus 2, paddle method).
-
Dissolution Medium: Select a dissolution medium that is relevant to the intended route of administration (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Procedure: Place a known amount of the pure drug, the physical mixture, and the inclusion complex (equivalent to a specific dose of the drug) into the dissolution vessels.
-
Sampling: Withdraw samples of the dissolution medium at predetermined time intervals.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles. [7]
Case Studies: Amino-Beta-Cyclodextrin in Action
The following case studies illustrate the successful application of amino-beta-cyclodextrin and its derivatives in enhancing the bioavailability of poorly soluble drugs.
Case Study 1: Doxorubicin
Doxorubicin is a potent anticancer agent, but its clinical use is limited by dose-dependent cardiotoxicity. The formation of an inclusion complex with 6-monoamino-β-cyclodextrin has been shown to increase the water solubility of doxorubicin and decrease its cardiotoxicity. [2][6]This is attributed to the encapsulation of the hydrophobic portion of the doxorubicin molecule, which reduces its interaction with cardiac cells.
Case Study 2: Genistein
Genistein, a soy-derived isoflavone, has shown potential in cancer therapy but suffers from poor aqueous solubility and low bioavailability. [8]Studies have demonstrated that the formation of inclusion complexes with amino-appended β-cyclodextrins can significantly enhance its solubility and dissolution rate. [9]
| Drug | Amino-β-CD Derivative | Preparation Method | Key Findings | Reference |
|---|---|---|---|---|
| Doxorubicin | 6-monoamino-β-CD | Not specified in review | Increased water solubility, decreased cardiotoxicity. | [2][6] |
| Genistein | Amino-appended β-CDs | Not specified in review | Enhanced solubility and dissolution. | [9]|
Conclusion and Future Perspectives
Amino-beta-cyclodextrin represents a versatile and effective tool for addressing the challenges posed by poorly soluble drugs. Through the formation of inclusion complexes, it can significantly enhance drug solubility, dissolution rate, and, consequently, bioavailability. The presence of the amino group offers additional advantages in terms of potential for targeted delivery and improved mucoadhesion.
The detailed protocols provided in this application note offer a practical framework for researchers to prepare and characterize drug-amino-beta-cyclodextrin inclusion complexes. As the field of drug delivery continues to evolve, the unique properties of amino-beta-cyclodextrin are likely to drive further innovation in the formulation of poorly soluble drugs, ultimately leading to more effective and safer medicines.
References
- Cyclodextrin-Based Polymeric Drug Delivery Systems for Cancer Therapy. Polymers (Basel).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- Formulation of Genistein-HP β Cyclodextrin-Poloxamer 188 Ternary Inclusion Complex: Solubility to Cytotoxicity Assessment. PMC.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PMC.
- Improvement of genistein content in solid genistein/-cyclodextrin complexes β. SciELO.
- Cyclodextrin-based carriers for delivery of anticancer drugs.
- Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. PMC.
- Formulation of Genistein-HP β Cyclodextrin-Poloxamer 188 Ternary Inclusion Complex: Solubility to Cytotoxicity Assessment. PubMed.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics from Wheat Bran by Combination of Experimental and Comput
- (PDF) Improvement of genistein content in solid genistein/-cyclodextrin complexes β.
- Glutamine-β-cyclodextrin for targeted doxorubicin delivery to triple-negative breast cancer tumors via the transporter ASCT2.
- An Updated Overview of Cyclodextrin-Based Drug Delivery Systems for Cancer Therapy. Pharma Excipients.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed.
- Effect of Cyclodextrin Complexation of Curcumin on its Solubility and Antiangiogenic and Anti-inflammatory Activity in R
- (PDF) Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes.
- Studies on coumestrol/β-cyclodextrin association: Inclusion complex characterization (2009)
- Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac. PMC.
- Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology (JPST).
- Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
- In-vitro studies of Curcumin-β-cyclodextrin inclusion complex as sustained release system.
- Inclusion Complex of Novel Curcumin Analogue CDF and β-Cyclodextrin (1:2)
- β-Cyclodextrin Inclusion Complexes of Curcumin and Synthetic Analogues in PVA/Carrageenan Hydrogels: A Platform for Sustained Release and Microbial Control. PubMed Central.
- Thermodynamic and structural investigation of curcumin-β-CD inclusion complexes using VT UV/Vis absorption and 2D 1H NOESY NMR.
Sources
- 1. Effect of Cyclodextrin Complexation of Curcumin on its Solubility and Antiangiogenic and Anti-inflammatory Activity in Rat Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrin-Based Polymeric Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine-β-cyclodextrin for targeted doxorubicin delivery to triple-negative breast cancer tumors via the transporter ASCT2 - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Nanosuspensions Containing Oridonin/HP-β-Cyclodextrin Inclusion Complexes for Oral Bioavailability Enhancement via Improved Dissolution and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation of Genistein-HP β Cyclodextrin-Poloxamer 188 Ternary Inclusion Complex: Solubility to Cytotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in gene delivery systems
An In-Depth Guide to 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in Gene Delivery Systems
Senior Application Scientist Notes
Welcome to this comprehensive guide on the application of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin as a non-viral vector for gene delivery. This document is structured to provide researchers, scientists, and drug development professionals with both the foundational principles and detailed, actionable protocols for utilizing this promising cationic cyclodextrin. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific evidence.
Introduction: A Novel Cationic Vector for Gene Therapy
Gene therapy holds immense promise for treating a wide array of genetic and acquired diseases. A key challenge, however, remains the development of safe and efficient vectors to deliver therapeutic nucleic acids into target cells. While viral vectors are highly efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis persist.[1] This has spurred the development of non-viral vectors, among which cationic polymers and lipids have been extensively studied.[2][3]
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is a structurally well-defined, modified cyclodextrin that emerges as a compelling alternative.[4] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, properties that have long been exploited to enhance the solubility and stability of guest molecules.[5][6] By introducing a primary amino group onto the beta-cyclodextrin scaffold, the molecule acquires a positive charge at physiological pH.[7] This cationic nature is the cornerstone of its function as a gene delivery vector, enabling it to electrostatically interact with and condense negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) into stable nanoparticles.[8][9] These nanoparticles, often termed "polyplexes," protect the genetic cargo from enzymatic degradation and facilitate its entry into cells.[8]
The advantages of using a molecule like 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin include its biocompatibility, low cytotoxicity compared to high molecular weight polymers like polyethyleneimine (PEI), and a modular structure that allows for further functionalization.[10][11]
Mechanism of Gene Delivery
The journey of a gene from a laboratory vial to the nucleus of a target cell, mediated by this amino-cyclodextrin, involves a series of critical steps. Understanding this pathway is essential for optimizing delivery protocols and interpreting experimental outcomes.
-
Nanoparticle Formation (Complexation): The process begins with the spontaneous self-assembly of the cationic cyclodextrin and the anionic nucleic acid. The electrostatic attraction between the protonated amine groups on the cyclodextrin and the phosphate backbone of the DNA/siRNA drives the condensation of the nucleic acid into a compact, nanoparticle structure.[2][8] The ratio of nitrogen atoms (N) from the cyclodextrin's amino groups to the phosphate groups (P) of the nucleic acid, known as the N/P ratio, is a critical parameter that governs the final properties of the nanoparticle, including its size, surface charge, and stability.[12]
-
Cellular Internalization (Endocytosis): Once introduced to cells, the positively charged nanoparticles interact with the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans, initiating cellular uptake.[13] The primary mechanism of entry is endocytosis, a process where the cell engulfs the nanoparticle, enclosing it within a membrane-bound vesicle called an endosome.[8] Studies have shown that cyclodextrin-based complexes can be internalized via multiple endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[13][14] The dominant pathway can be cell-type dependent and may influence the ultimate transfection efficiency.[14][15]
-
Endosomal Escape: This is often considered the major rate-limiting step in non-viral gene delivery.[14] To be effective, the nucleic acid must escape from the endosome into the cytoplasm before the endosome fuses with a lysosome, where the cargo would be degraded by acidic hydrolases. Cationic vectors like amino-cyclodextrin are thought to facilitate this escape via the "proton sponge" effect. The numerous amine groups on the vector buffer the endosomal acidification, leading to an influx of chloride ions, increased osmotic pressure, and eventual rupture of the endosomal membrane, releasing the genetic payload into the cytoplasm.
-
Intracellular Trafficking and Nuclear Entry: For gene expression (in the case of pDNA), the nucleic acid must then travel through the cytoplasm and enter the nucleus. This process is less well understood for non-viral vectors compared to viruses but is a prerequisite for transcription.
The following diagram illustrates this mechanistic pathway.
Caption: Mechanism of gene delivery using 3A-Amino-β-Cyclodextrin.
Application Note 1: Formulation and Characterization of Cyclodextrin/pDNA Nanoparticles
Objective: To formulate and characterize nanoparticles composed of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin and plasmid DNA at various N/P ratios.
Scientific Rationale: The physicochemical properties of the nanoparticles are paramount to their function. Particle size influences cellular uptake mechanisms, while a positive surface charge (zeta potential) is crucial for binding to the cell surface.[16] The N/P ratio is the primary determinant of these properties. At low N/P ratios, complexation may be incomplete, leaving DNA unprotected. At very high N/P ratios, particles may be stable but could exhibit increased cytotoxicity.[3] Therefore, it is essential to prepare and characterize nanoparticles across a range of N/P ratios to identify the optimal formulation.
Protocol 1.1: Preparation of Cyclodextrin/pDNA Nanoparticles
-
Reagent Preparation:
-
Dissolve 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate (MW ≈ 1152 g/mol with one water molecule) in nuclease-free water to a stock concentration of 1 mg/mL.[17]
-
Dilute a stock of plasmid DNA (e.g., expressing a reporter like GFP or luciferase) to a concentration of 0.1 mg/mL in nuclease-free water.
-
Scientist's Note: The molecular weight of the repeating unit of DNA is approximately 650 g/mol/bp , and the charge comes from the phosphate group (MW ≈ 95 g/mol ). For simplicity, we can approximate the mass of one negative charge (P) as 325 g/mol . The amino-cyclodextrin has one primary amine (N). The N/P ratio is calculated based on the molar ratio of the amino groups in the cyclodextrin to the phosphate groups in the DNA.
-
-
Calculation of N/P Ratio:
-
Moles of P = (mass of DNA) / (325 g/mol per phosphate)
-
Moles of N = (mass of Cyclodextrin) / (1152 g/mol per amine)
-
N/P Ratio = (Moles of N) / (Moles of P)
-
To prepare a complex with a specific N/P ratio for 1 µg of DNA:
-
µmoles of P in 1 µg DNA = 1 µg / 325 µg/µmol ≈ 0.00308 µmoles
-
µmoles of N needed = (N/P ratio) * 0.00308 µmoles
-
Mass of Cyclodextrin (µg) = (µmoles of N needed) * 1152 µg/µmol
-
-
-
Complexation Procedure:
-
For a final volume of 100 µL, aliquot 50 µL of nuclease-free water into a microcentrifuge tube.
-
Add the calculated volume of the 1 mg/mL cyclodextrin solution to the water.
-
In a separate tube, dilute 1 µg of pDNA (10 µL of the 0.1 mg/mL stock) into 40 µL of nuclease-free water.
-
Add the diluted pDNA solution to the cyclodextrin solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 30 minutes to allow for stable nanoparticle formation.
-
Protocol 1.2: Characterization of Nanoparticles
A. Size and Zeta Potential (Dynamic Light Scattering - DLS):
-
Dilute the prepared nanoparticle suspension (from Protocol 1.1) with nuclease-free water to a final volume of 1 mL.
-
Analyze the sample using a Zetasizer or similar instrument to determine the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and zeta potential.
-
Expected Outcome: Particle sizes should ideally be below 200 nm for efficient cellular uptake, with a PDI < 0.3 indicating a homogenous population.[18] Zeta potential should be positive (e.g., +15 to +30 mV) for N/P ratios >1, confirming a cationic surface charge necessary for cell interaction.[16]
B. DNA Condensation (Agarose Gel Retardation Assay):
-
Prepare a 1% agarose gel in 1X TAE buffer containing a fluorescent nucleic acid stain (e.g., SYBR Safe).
-
Prepare nanoparticle samples at various N/P ratios (e.g., 0, 0.5, 1, 2, 5, 10) using 0.5 µg of pDNA for each.
-
Add 6X loading dye to each sample.
-
Load the samples into the wells of the agarose gel. Include a lane with naked pDNA as a control.
-
Run the gel at 100 V for 45-60 minutes.
-
Visualize the gel under a UV transilluminator.
-
Expected Outcome: Naked pDNA will migrate through the gel. As the N/P ratio increases, the cyclodextrin will bind and neutralize the DNA, retarding its migration. At a sufficient N/P ratio (typically ≥ 1-2), the DNA will be fully condensed within the nanoparticle and will be retained in the loading well, indicating successful complexation.
Workflow and Expected Data
Caption: Workflow for nanoparticle formulation and characterization.
| N/P Ratio | Avg. Diameter (nm) | PDI | Zeta Potential (mV) | Gel Retardation |
| 1 | 250 - 400 | > 0.4 | -5 to +5 | Partial |
| 2 | 150 - 250 | ~ 0.3 | +10 to +15 | Complete |
| 5 | 100 - 150 | < 0.3 | +15 to +25 | Complete |
| 10 | 80 - 120 | < 0.25 | +20 to +30 | Complete |
| 20 | 80 - 120 | < 0.25 | +25 to +35 | Complete |
| Table 1: Representative expected results from nanoparticle characterization. Actual values may vary based on specific pDNA and buffer conditions. |
Application Note 2: In Vitro Transfection into Mammalian Cells
Objective: To assess the gene delivery efficiency of the formulated amino-cyclodextrin/pDNA nanoparticles in a model mammalian cell line.
Scientific Rationale: The ultimate goal of a gene vector is to successfully mediate transgene expression in target cells.[19] Transfection efficiency is a measure of this success. It is typically evaluated using a reporter plasmid that expresses an easily quantifiable protein, such as firefly luciferase or Green Fluorescent Protein (GFP). Efficiency is highly dependent on cell type, nanoparticle properties (N/P ratio), DNA dose, and incubation time.[1] It is crucial to compare the results against a negative control (untreated cells) and a positive control, such as a commercially available transfection reagent like Lipofectamine or a standard polymer like 25 kDa PEI.[19]
Protocol 2.1: Cell Seeding and Transfection
-
Cell Culture: One day before transfection, seed healthy, actively dividing mammalian cells (e.g., HEK293, HeLa, or COS-7) into a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. Use 500 µL of complete growth medium per well.
-
Scientist's Note: Cell confluency is critical. Too sparse, and cells may be unhealthy; too dense, and transfection efficiency often drops.
-
-
Nanoparticle Preparation: On the day of transfection, prepare the amino-cyclodextrin/pDNA nanoparticles as described in Protocol 1.1. Prepare complexes at several N/P ratios (e.g., 5, 10, 15, 20) using 0.5 µg of a luciferase reporter pDNA per well. Prepare the complexes in a serum-free medium (e.g., Opti-MEM).
-
Transfection Procedure:
-
Gently aspirate the complete growth medium from the cells.
-
Wash the cells once with 500 µL of pre-warmed sterile Phosphate-Buffered Saline (PBS).
-
For each well, add the prepared nanoparticle suspension (e.g., 100 µL) to 150 µL of fresh, pre-warmed serum-free medium.
-
Add the 250 µL mixture to the corresponding well.
-
Include controls: cells only (no treatment) and cells treated with a benchmark reagent (e.g., PEI) complexed with the same amount of pDNA.
-
Incubate the plates for 4-6 hours at 37°C in a CO₂ incubator.
-
Scientist's Note: The initial incubation is performed in serum-free media because serum proteins can interfere with the binding of cationic nanoparticles to the cell surface, reducing efficiency.
-
-
Post-Transfection:
-
After the 4-6 hour incubation, add 250 µL of growth medium containing 20% fetal bovine serum (FBS) to each well (for a final concentration of 10% FBS) without removing the transfection mixture.
-
Alternatively, aspirate the transfection medium and replace it with 500 µL of fresh, complete growth medium.
-
Return the plates to the incubator and culture for an additional 24-48 hours.
-
Protocol 2.2: Luciferase Assay for Transfection Efficiency
-
Cell Lysis: After 24 or 48 hours post-transfection, aspirate the medium from the wells.
-
Wash the cells once with 500 µL of PBS.
-
Add 100 µL of 1X Reporter Lysis Buffer to each well and incubate for 15 minutes on a rocking platform at room temperature.
-
Luciferase Measurement:
-
Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.[20]
-
-
Protein Quantification:
-
To normalize the luciferase activity for cell number/viability, perform a protein quantification assay (e.g., BCA or Bradford assay) on the remaining cell lysate.
-
-
Data Analysis: Express the transfection efficiency as Relative Light Units (RLU) per milligram of total protein. Compare the results across different N/P ratios and against the positive control.
Caption: Workflow for in vitro transfection and efficiency assay.
Application Note 3: Assessment of Cytotoxicity
Objective: To evaluate the biocompatibility and potential cytotoxicity of the amino-cyclodextrin vector on mammalian cells.
Scientific Rationale: An ideal gene vector should exhibit high transfection efficiency with minimal toxicity.[19] Cationic materials can interact with and disrupt cell membranes, leading to cytotoxicity, especially at high concentrations or high N/P ratios.[8][21] Therefore, it is imperative to assess the cell viability after treatment with the nanoparticles. The MTT assay is a standard colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[22]
Protocol 3.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and let them adhere overnight, following the same procedure as in Protocol 2.1.
-
Treatment: Prepare and add the amino-cyclodextrin/pDNA complexes to the cells at the same N/P ratios and concentrations used in the transfection experiment. Also, include controls for "cells only" and complexes made with the vector alone (no DNA).
-
Incubation: Incubate the cells for the same duration as the transfection assay (e.g., 24 or 48 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (containing 100 µL of medium).
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes on a shaker to ensure complete dissolution.
-
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control cells (100% viability).
-
% Viability = (Absorbance_sample / Absorbance_control) * 100
-
| N/P Ratio | Expected Cell Viability (%) | Interpretation |
| 5 | > 95% | Low to no toxicity |
| 10 | > 90% | Low toxicity |
| 15 | 80 - 90% | Acceptable toxicity |
| 20 | 70 - 85% | Moderate toxicity |
| PEI (25 kDa) | 50 - 70% | High toxicity (benchmark) |
| Table 2: Representative expected results from an MTT cytotoxicity assay 24 hours post-transfection. |
References
-
Malanga, M., et al. (2014). Biophysical and structural characterisation of nucleic acid complexes with modified cyclodextrins using circular dichroism. PubMed. Available at: [Link]
-
Al-Remawi, M., et al. (2010). Insights in cellular uptake mechanisms of pDNA-polycationic amphiphilic cyclodextrin nanoparticles (CDplexes). SciSpace. Available at: [Link]
-
Doh, KO., et al. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. PMC. Available at: [Link]
-
Gautam, S., et al. (2023). Cationic Cyclodextrin-Based Carriers for Drug and Nucleic Acid Delivery. MDPI. Available at: [Link]
-
O'Neill, M. J., et al. (2011). Mechanistic Studies on the Uptake and Intracellular Trafficking of Novel Cyclodextrin Transfection Complexes by Intestinal Epithelial Cells. PubMed. Available at: [Link]
-
O'Neill, M. J. (2011). Mechanistic studies examining the uptake of cyclodextrin based transfection complexes by enterocytes. CORA. Available at: [Link]
-
Al-Qudah, M. A., et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. MDPI. Available at: [Link]
-
Revdekar, A., et al. (2024). Active transfection of genetic materials using cyclodextrin-anchored nanovectors. Royal Society of Chemistry. Available at: [Link]
-
Longo, F., et al. (2021). Non-Viral in Vitro Gene Delivery: It is Now Time to Set the Bar!. PMC. Available at: [Link]
-
Doh, K. O., et al. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Bohrium. Available at: [Link]
-
Zhang, Y., et al. (2012). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. PMC. Available at: [Link]
-
Griveau, A., et al. (2016). The Potential of Amphiphilic Cyclodextrins as Carriers for Therapeutic Purposes: A Short Overview. PubMed Central. Available at: [Link]
-
Sharifi, F., et al. (2017). Non-Viral Transfection Methods Optimized for Gene Delivery to a Lung Cancer Cell Line. Avicenna Journal of Medical Biotechnology. Available at: [Link]
-
Fathalla, Z., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. NIH. Available at: [Link]
-
Gautam, S., et al. (2023). Cationic Cyclodextrin-Based Carriers for Drug and Nucleic Acid Delivery. PMC. Available at: [Link]
-
Fenyvesi, F., et al. (2015). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. PubMed Central. Available at: [Link]
-
Kang, W. J., et al. (2010). Comparison of Transfection Efficiency of Nonviral Gene Transfer Reagents. ResearchGate. Available at: [Link]
-
Piras, A. M., et al. (2021). Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. PMC. Available at: [Link]
-
Essid, N., et al. (2023). Effect of cyclodextrin (CD) derivatives on cell viability in human cell lines HEK293T, TZM-bl, Jurkat, and HeLa. ResearchGate. Available at: [Link]
-
Singh, B., et al. (2016). Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics. PMC. Available at: [Link]
-
Singh, R., et al. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. Available at: [Link]
-
N/A. 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate. MySkinRecipes. Available at: [Link]
-
Hart, M. R., et al. (2018). Non-viral transfection vectors: are hybrid materials the way forward?. PMC. Available at: [Link]
-
N/A. (2018). Non-Viral Transfection of Human T Lymphocytes. MDPI. Available at: [Link]
-
N/A. (2014). Cyclodextrin-Based Host−Guest Supramolecular Nanoparticles for Delivery: From Design to Applications. City University of Hong Kong. Available at: [Link]
-
Singh, R., et al. (2010). Characterization of Cyclodextrin Inclusion Complexes - A Review. Semantic Scholar. Available at: [Link]
-
Singh, R., et al. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. ResearchGate. Available at: [Link]
-
Glasscock, E. T., et al. (2024). Optimizing mRNA delivery with targeted elastin-like polypeptide–based LENN formulations. PNAS. Available at: [Link]
-
N/A. 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. PubChem. Available at: [Link]
-
Singh, B., et al. (2016). Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics. ResearchGate. Available at: [Link]
-
Pun, S. H., et al. (2006). Supramolecular Assembly of Cyclodextrin-Based Nanoparticles on Solid Surfaces for Gene Delivery. ResearchGate. Available at: [Link]
Sources
- 1. Non-Viral Transfection Methods Optimized for Gene Delivery to a Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-viral transfection vectors: are hybrid materials the way forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onlinepharmacytech.info [onlinepharmacytech.info]
- 7. (2AS,3AS)-3A-Amino-3A-deoxy-β-cyclodextrin | CymitQuimica [cymitquimica.com]
- 8. Cationic Cyclodextrin-Based Carriers for Drug and Nucleic Acid Delivery [mdpi.com]
- 9. Cationic Cyclodextrin-Based Carriers for Drug and Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active transfection of genetic materials using cyclodextrin-anchored nanovectors - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00852A [pubs.rsc.org]
- 11. The Potential of Amphiphilic Cyclodextrins as Carriers for Therapeutic Purposes: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Mechanistic studies on the uptake and intracellular trafficking of novel cyclodextrin transfection complexes by intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. DSpace [cora.ucc.ie]
- 16. Biophysical and structural characterisation of nucleic acid complexes with modified cyclodextrins using circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate [myskinrecipes.com]
- 18. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-Viral in Vitro Gene Delivery: It is Now Time to Set the Bar! - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: The Use of Amino-Modified Cyclodextrins in Advanced Cosmetic Formulations
An Application Guide for Researchers
Abstract
Cyclodextrins (CDs) are versatile, bio-derived cyclic oligosaccharides widely recognized for their ability to form inclusion complexes with a variety of molecules.[1][2] This unique host-guest interaction is leveraged in the cosmetic industry to enhance the solubility, stability, and bioavailability of active ingredients.[3][4][5] This guide focuses on amino-modified cyclodextrins, a specialized class of derivatives that introduces a cationic charge at physiological pH. This modification not only retains the core benefits of the parent cyclodextrin but also provides significant advantages, including enhanced interaction with the negatively charged surfaces of skin and hair, and a reactive site for further conjugation. These application notes provide a comprehensive overview, from fundamental principles to detailed laboratory protocols, for researchers and formulation scientists seeking to harness the potential of amino-modified cyclodextrins in next-generation cosmetic products.
Fundamental Principles: Beyond Simple Encapsulation
The Cyclodextrin Host: A Molecular Scaffold
Cyclodextrins are produced from the enzymatic degradation of starch and are composed of α-1,4-linked glucopyranose units.[1] The three most common forms are α-, β-, and γ-cyclodextrin, containing six, seven, and eight glucose units, respectively.[2] Their structure resembles a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) internal cavity.[1][3] This structural duality allows CDs to encapsulate poorly water-soluble "guest" molecules within their cavity, thereby increasing their solubility and stability in aqueous cosmetic formulations like gels, serums, and lotions.[3][6]
Rationale for Amino-Modification: Introducing Cationic Functionality
The primary hydroxyl groups on the cyclodextrin structure can be selectively modified. Substituting a hydroxyl group with an amino group (e.g., -NH₂, -NHCH₂CH₂NH₂) is a key strategic modification.
Causality Behind the Choice:
-
Enhanced Bioadhesion: At the typical pH of skin (4.5-5.5), the amino group is protonated (NH₃⁺), conferring a positive charge to the cyclodextrin. The skin's surface is net negative. This electrostatic attraction can increase the residence time and deposition of the encapsulated active ingredient on the skin or hair, potentially improving its efficacy.
-
Improved Permeation: The positive charge can transiently interact with components of the stratum corneum, potentially enhancing the penetration of the guest molecule.
-
Reactive Handle for Conjugation: The primary amine serves as a nucleophilic site for covalently attaching other molecules, such as targeting ligands, polymers, or other functional moieties, creating highly advanced delivery systems.[7]
Mechanism of Action: Inclusion Complexation
The primary mechanism of action is the formation of a non-covalent "inclusion complex." A lipophilic active ingredient (the guest) is encapsulated, in whole or in part, within the hydrophobic cavity of the amino-cyclodextrin (the host). This process is a dynamic equilibrium in solution. The complex protects the guest from degradation (e.g., oxidation, UV light), masks unpleasant odors, and allows for its controlled release.[5][6][8]
Caption: Inclusion complex formation between a guest molecule and an amino-CD host.
Synthesis and Characterization of Amino-Modified Cyclodextrins
The most common route for synthesizing mono-amino-substituted cyclodextrins involves a two-step process: tosylation of a primary hydroxyl group followed by nucleophilic substitution with an amine-containing reagent.[7][9]
Caption: General workflow for the synthesis of amino-modified cyclodextrins.
Protocol 2.1: Synthesis of mono-6-deoxy-6-aminoethylamino-γ-cyclodextrin
This protocol is adapted from a published procedure and provides a representative method for synthesizing an amino-modified CD.[7]
A. Materials:
-
γ-Cyclodextrin (γ-CD)
-
p-Toluenesulfonyl chloride (TsCl)
-
Ethylenediamine
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Methanol, Acetone, Water (reagent grade)
-
Schlenk line and nitrogen atmosphere capabilities
B. Step-by-Step Procedure:
Part 1: Synthesis of mono-6-(p-toluenesulfonyl)-6-deoxy-γ-cyclodextrin (6-OTs-γ-CD)
-
Dry γ-CD under vacuum at 100°C for 24 hours.
-
Under a nitrogen atmosphere, dissolve 3.86 mmol of dried γ-CD in 50 mL of anhydrous pyridine in a Schlenk flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 3.67 mmol of TsCl to the stirred solution.
-
Allow the reaction to stir at 0°C for 2 hours, then at room temperature for 24 hours.
-
Quench the reaction by adding 5 mL of water.
-
Concentrate the mixture under reduced pressure to obtain a syrup.
-
Precipitate the product by adding the syrup to 500 mL of vigorously stirred acetone.
-
Filter the resulting white solid, wash thoroughly with acetone, and dry under vacuum.
-
Purify the crude product by recrystallization from a 1:1 methanol:water solution to yield pure 6-OTs-γ-CD.
Part 2: Synthesis of mono-6-deoxy-6-aminoethylamino-γ-cyclodextrin
-
Add 1.17 mmol of the purified 6-OTs-γ-CD to 5.00 mL of ethylenediamine in a flask under a nitrogen atmosphere.
-
Stir the mixture at 60°C for 12 hours.
-
Cool the reaction to room temperature. A precipitate will form.
-
Add acetone to the mixture to ensure complete precipitation of the product.
-
Filter the solid, wash with acetone, and dry under vacuum.
-
The final product can be further purified by recrystallization if necessary.
C. Validation:
-
Confirm the structure and purity of the intermediate and final products using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]
Formulation and Characterization of Inclusion Complexes
Once synthesized, the amino-CD is used to encapsulate a cosmetic active. The kneading method is a simple and solvent-efficient technique for preparing inclusion complexes in a paste-like state, which can then be dried.[10]
Caption: Workflow for formulation and characterization of an inclusion complex.
Protocol 3.1: Preparation of a Retinoic Acid/Amino-β-CD Complex via Kneading
A. Materials:
-
Retinoic Acid (guest active)
-
Mono-6-amino-6-deoxy-β-cyclodextrin (host)
-
Ethanol/water (1:1 v/v) solution
-
Mortar and pestle
-
Drying oven or lyophilizer
B. Step-by-Step Procedure:
-
Calculate the required masses of Retinoic Acid and amino-β-CD for a 1:1 molar ratio.
-
Place the weighed amino-β-CD powder into a ceramic mortar.
-
Add a small amount of the ethanol/water solution to the CD powder and triturate with the pestle to form a homogeneous paste.
-
Add the weighed Retinoic Acid to the paste.
-
Knead the mixture thoroughly for 45-60 minutes. If the mixture becomes too dry, add a few more drops of the solvent mixture to maintain a paste-like consistency.
-
Transfer the resulting paste to a glass dish and spread it into a thin layer.
-
Dry the product at 40°C in an oven until a constant weight is achieved, or freeze-dry it for a more porous product.
-
Grind the dried complex into a fine, homogenous powder using the mortar and pestle.
-
Store the final powder in a tightly sealed, light-protected container.
Protocol 3.2: Characterization of the Inclusion Complex
To confirm successful complex formation, a suite of analytical techniques should be employed. The results should be compared against the spectra of the individual components and a simple physical mixture.[11][12]
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR detects changes in the vibrational frequencies of chemical bonds upon complexation. Encapsulation of the guest molecule within the CD cavity restricts the rotational and vibrational freedom of its functional groups.
-
Expected Outcome: The spectrum of the inclusion complex will show a broadening, shifting, or disappearance of characteristic peaks of the guest molecule (e.g., the C=O stretching vibration of Retinoic Acid) compared to its pure form.[12] The broad O-H stretching band of the cyclodextrin may also shift.[12]
3.2.2. Powder X-ray Diffractometry (PXRD)
-
Principle: PXRD analyzes the crystalline structure of a solid. Pure active ingredients are often highly crystalline, producing sharp, characteristic diffraction peaks.
-
Expected Outcome: The diffraction pattern of the inclusion complex should be significantly different from the simple superposition of the patterns of the individual components. A successful complex often presents as an amorphous solid with a diffuse "halo" pattern, indicating the loss of the guest's crystallinity as it is dispersed within the CD matrix.[12]
Performance Evaluation in Cosmetic Systems
The true value of using amino-modified CDs is demonstrated by evaluating their performance benefits in relevant cosmetic applications.
Enhanced Solubilization and Stability
The primary function of CDs is to increase the aqueous solubility of hydrophobic actives. The amino modification does not impede this function. Furthermore, by shielding the active from the environment, CDs enhance its stability against light and oxidation.[6]
| Active Ingredient | Cyclodextrin Derivative | Molar Ratio (Guest:Host) | Formation Constant (K_f, M⁻¹) | Key Outcome |
| Curcumin | mono-6-amino-6-deoxy-γ-CD | 1:1 | 6,700 ± 1,020 | Forms stable host-guest complex[7] |
| Curcumin | mono-6-deoxy-6-aminoethylamino-γ-CD | 1:1 | 8,980 ± 900 | Higher binding affinity than native γ-CD[7] |
| Retinoic Acid | Hydroxypropyl-β-CD | 1:1 | Not specified | Significantly improved solubility and reduced skin irritation[10] |
| Ferulic Acid | Hydroxypropyl-γ-CD | 1:2 | Not specified | Increased solubility and enhanced UV absorption capacity[3] |
Controlled Release and Enhanced Bioavailability
The dynamic equilibrium of the inclusion complex allows for a sustained release of the active ingredient onto the skin. The positive charge of the amino-CD can further enhance its deposition on the skin surface.
Caption: Enhanced skin deposition via electrostatic attraction.
Protocol 4.2.1: In Vitro Release Study using Franz Diffusion Cells
This protocol, adapted from pharmaceutical methodologies, is the gold standard for evaluating the release of an active from a topical formulation.[10]
A. Materials:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose acetate) or excised animal/human skin
-
Phosphate buffered saline (PBS) at pH 5.5 (to mimic skin surface), containing a solubilizer like Tween 80 to ensure sink conditions
-
Cosmetic formulation base (e.g., hydrogel)
-
Inclusion complex powder
-
Formulation with non-complexed active (as control)
B. Step-by-Step Procedure:
-
Prepare the cosmetic formulation by dispersing the inclusion complex (and the control active) into the hydrogel base.
-
Mount the synthetic membrane or skin sample between the donor and receptor compartments of the Franz cell.
-
Fill the receptor compartment with the PBS release medium, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C to simulate skin temperature.
-
Accurately apply a known quantity (e.g., 1 gram) of the cosmetic formulation onto the membrane in the donor compartment.[10]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium.
-
Analyze the concentration of the active ingredient in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Plot the cumulative amount of active released per unit area versus time. A slower, more prolonged release profile for the amino-CD formulation compared to the control indicates successful controlled release.
Safety and Regulatory Considerations
Parent cyclodextrins (α, β, γ) and some derivatives like hydroxypropyl-β-cyclodextrin are generally recognized as safe and have been reviewed by bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel for use in cosmetics.[3] They are considered non-irritating and non-sensitizing at typical usage concentrations (0.1% - 5%).[4]
However, each new derivative, including specific amino-modified cyclodextrins, must be evaluated for its own safety profile. While the parent CD structure is biocompatible and biodegradable, the nature of the amino modification and any residual synthesis reagents must be considered. In vitro cytotoxicity assays on human dermal fibroblast cells are a good starting point for safety assessment, and studies have shown that some amino-modified γ-CDs exhibit no significant toxicity.[7]
Conclusion
Amino-modified cyclodextrins represent a significant advancement in cosmetic formulation technology. By introducing a cationic charge, they offer formulators the ability to enhance the deposition and residence time of active ingredients on the skin and hair, in addition to the established benefits of improved solubility, stability, and controlled release. The protocols outlined in this guide provide a robust framework for the synthesis, formulation, and evaluation of these promising excipients, enabling researchers to unlock new levels of performance and innovation in advanced cosmetic and dermo-cosmetic products.
References
-
Al-Qaraghuli, M. M., Al-Kassimy, H. A., Al-Amiery, A. A., & Al-Majedy, Y. K. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. National Institutes of Health. Available at: [Link]
-
Fathalla, Z., Shoman, M. E., Barakat, H. S., Al Fatease, A., Alamri, A. H., & Abdelkader, H. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. National Institutes of tribulations. Available at: [Link]
-
Koźlecki, T., Kędzierewicz, F., & Sosnowski, S. (2018). Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles. MDPI. Available at: [Link]
-
Conesa, I., Fernández-Romero, J. M., & Gradillas, A. (2024). Cyclodextrin Applications in the Cosmetic Industry: A Review. MDPI. Available at: [Link]
-
Gradillas, A. (2024). Revolutionizing Cosmetics: Cyclodextrins for Sustainable Beauty. LinkedIn. Available at: [Link]
-
Šteflová, J., Čabala, R., & Císařová, I. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. MDPI. Available at: [Link]
-
Jicsinszky, L., & Iványi, R. (2017). Synthesis of 6-monoamino-beta-CDs. ResearchGate. Available at: [Link]
-
Roquette. (n.d.). Cyclodextrin for active cosmetics molecules. Roquette. Available at: [Link]
-
Conesa, I., Fernández-Romero, J. M., & Gradillas, A. (2024). Cyclodextrin Applications in the Cosmetic Industry: A Review. ResearchGate. Available at: [Link]
-
Popa, L., Mărgăritescu, I., & Tănase, M. A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Worley, B., & Schuerle, S. (2021). Cyclodextrins in drug delivery: applications in gene and combination therapy. PMC. Available at: [Link]
-
Mourtzinos, I., & Gardikis, K. (2023). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. MDPI. Available at: [Link]
-
Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. Available at: [Link]
-
Ghosh, A., Biswas, A., & Ghosh, T. (2022). Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. ACS Omega. Available at: [Link]
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins in drug delivery: applications in gene and combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. roquette.com [roquette.com]
- 7. Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyclolab.hu [cyclolab.hu]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onlinepharmacytech.info [onlinepharmacytech.info]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Catalytic Utility of 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin in Modern Organic Synthesis
Abstract
Cyclodextrins, a class of cyclic oligosaccharides, have emerged as powerful supramolecular hosts in catalysis, largely due to their unique toroidal structure featuring a hydrophobic inner cavity and a hydrophilic exterior.[1][2] This architecture allows them to encapsulate guest molecules, effectively creating a microreactor environment that can accelerate reactions and control selectivity.[2][3] The true catalytic potential of these macrocycles is realized through chemical modification, which introduces specific functional groups to mimic the active sites of natural enzymes.[1][4][5] This guide focuses on a specific, strategically modified derivative: 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin . By positioning a primary amino group on the secondary face of the cyclodextrin, a potent catalytic center is established within a chiral scaffold, opening new avenues for biomimetic, asymmetric synthesis. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the mechanistic principles, applications, and detailed experimental protocols for leveraging this catalyst in key organic transformations.
The Foundation of Catalysis: Mechanistic Principles
The catalytic efficacy of 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin is not rooted in a single property but in the synergistic interplay between its supramolecular structure and the appended functional group. Understanding this synergy is critical to designing successful synthetic protocols.
The Power of Proximity: Host-Guest Complexation
The fundamental catalytic act begins with the formation of a host-guest inclusion complex.[1][2][6] The hydrophobic cavity of the β-cyclodextrin selectively binds a nonpolar substrate (or a nonpolar moiety of a substrate) from the bulk solvent. This single act has profound consequences:
-
Pseudo-Intramolecularity: It transforms a bimolecular reaction in solution into a pseudo-intramolecular process, dramatically increasing the effective molarity of the reactants and accelerating reaction rates.[6]
-
Conformational Restriction: Upon inclusion, the substrate's rotational and translational freedom is limited. The cyclodextrin cavity imposes a specific orientation, which is the first step in dictating the stereochemical outcome of a reaction.
-
Chiral Microenvironment: The glucose units comprising the cyclodextrin are chiral, creating a chiral microenvironment that can differentiate between enantiotopic faces or transition states, leading to asymmetric induction.[7]
The Catalytic Workhorse: The 3A-Amino Group
Positioned at the secondary face, the primary amino group acts as the functional catalytic center, much like an amino acid residue in an enzyme's active site.[5][8] Its versatility allows it to participate in multiple catalytic cycles:
-
Nucleophilic Catalysis: The lone pair of electrons on the nitrogen can act as a potent nucleophile, attacking electrophilic centers to form covalent intermediates (e.g., enamines or iminiums), thereby activating the substrate for subsequent reactions.
-
Brønsted Base Catalysis: The amino group is a competent base, capable of abstracting acidic protons from substrates (e.g., nitroalkanes or ketones) to generate reactive nucleophiles like nitronates or enolates.[9]
-
Hydrogen Bonding: The N-H bonds can act as hydrogen bond donors, stabilizing transition states or orienting a second substrate molecule, further enhancing selectivity and reaction rates.
Caption: Logical workflow of catalysis by Amino-β-cyclodextrin.
Application I: Asymmetric Aldol Condensation
The aldol reaction is a cornerstone of carbon-carbon bond formation. Achieving high enantioselectivity, particularly with small organic catalysts (organocatalysis), is a significant area of research. 3A-Amino-β-cyclodextrin is an ideal candidate for this transformation, mimicking the mechanism of proline-catalyzed aldol reactions within a supramolecular framework.
Causality of the Experimental Design
The proposed mechanism relies on the formation of a nucleophilic enamine intermediate. The β-cyclodextrin cavity preferentially binds the aromatic aldehyde due to favorable hydrophobic interactions. The ketone, being more polar and sterically less suited for deep inclusion, remains near the rim where it can interact with the 3A-amino group. This spatial arrangement is crucial for the subsequent stereoselective C-C bond formation. The chiral cavity then shields one face of the complexed aldehyde, forcing the enamine to attack from the less hindered face, thereby inducing asymmetry.
// Connections RNH2 -> Enamine; Ketone -> Enamine [label="-H2O"]; Aldehyde -> Complex; Enamine -> Attack; Complex -> Attack; Attack -> Iminium; Iminium -> Hydrolysis; H2O -> Hydrolysis; Hydrolysis -> Product; Hydrolysis -> RNH2 [style=dashed, label="Regeneration"]; } Caption: Proposed mechanism for the asymmetric aldol reaction.
Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone
Materials:
-
3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin (Catalyst)
-
4-Nitrobenzaldehyde (Substrate 1)
-
Cyclohexanone (Substrate 2, dried over MgSO₄)
-
N,N-Dimethylformamide (DMF) / Water (9:1 v/v) (Solvent)
-
Ethyl acetate, Brine, Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, TLC plates
Procedure:
-
Catalyst Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin (57 mg, 0.05 mmol, 10 mol%) in 5 mL of the DMF/Water (9:1) solvent mixture. Stir at room temperature for 15 minutes until a clear solution is obtained.
-
Substrate Addition: To the catalyst solution, add 4-nitrobenzaldehyde (76 mg, 0.5 mmol, 1.0 eq). Stir for an additional 30 minutes to ensure formation of the host-guest complex.
-
Reaction Initiation: Add cyclohexanone (98 mg, 1.0 mmol, 2.0 eq) to the mixture. Seal the flask and stir the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent system. The reaction is typically complete within 24-48 hours.
-
Workup: Upon completion, quench the reaction by adding 15 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure aldol product.
-
Analysis: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column).
Representative Data
| Entry | Aldehyde Substrate | Yield (%) | ee (%) [anti:syn] |
| 1 | Benzaldehyde | 85 | 90 [92:8] |
| 2 | 4-Nitrobenzaldehyde | 92 | 95 [96:4] |
| 3 | 4-Chlorobenzaldehyde | 88 | 91 [93:7] |
| 4 | 2-Naphthaldehyde | 81 | 88 [90:10] |
| (Note: Data is illustrative, based on typical results for high-performance organocatalysts in similar reactions.) |
Application II: Enantioselective Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful method for forming β-nitro alcohols, which are versatile synthetic intermediates. The amino group on the cyclodextrin is perfectly suited to act as a Brønsted base to deprotonate the nitroalkane, while the chiral cavity binds the aldehyde to control the facial selectivity of the subsequent nucleophilic attack. This application has strong precedent in the literature, with per-6-amino-β-cyclodextrin showing excellent activity and selectivity. [6][9]
Causality of the Experimental Design
The mechanism hinges on the basicity of the amino group and the binding of the aldehyde. The reaction is often performed in an aqueous or mixed-aqueous medium to take full advantage of the hydrophobic effect driving complexation. The amino group abstracts a proton from nitromethane, generating a nitronate anion. This anion is held in a chiral secondary coordination sphere, positioned for a stereoselective attack on the aldehyde carbonyl carbon, which is itself oriented by inclusion within the cyclodextrin cavity.
Caption: Experimental workflow for the Henry reaction.
Protocol: Enantioselective Henry Reaction of Benzaldehyde with Nitromethane
Materials:
-
3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin (Catalyst)
-
Benzaldehyde (Substrate 1, freshly distilled)
-
Nitromethane (Substrate 2)
-
Water / Methanol (1:1 v/v) (Solvent)
-
Dichloromethane (DCM), Brine, Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst & Substrate Complexation: In a 25 mL flask, suspend 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin (28 mg, 0.025 mmol, 5 mol%) in 4 mL of the Water/Methanol (1:1) solvent. Add benzaldehyde (53 mg, 0.5 mmol, 1.0 eq) and stir the mixture vigorously at 25 °C for 30 minutes.
-
Reaction Initiation: Add nitromethane (153 mg, 2.5 mmol, 5.0 eq) to the suspension. Continue to stir the reaction mixture at 25 °C.
-
Monitoring: Follow the consumption of benzaldehyde via TLC (eluent: hexane/ethyl acetate 4:1). The reaction typically reaches completion in 12-24 hours.
-
Workup: Upon completion, add 15 mL of water and extract the product with DCM (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue using flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired β-nitro alcohol.
-
Analysis: Characterize the product by NMR and IR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Performance
Based on literature for similar amino-cyclodextrin catalysts, high yields and excellent enantioselectivities can be anticipated. [6]
| Entry | Aldehyde Substrate | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | H₂O / MeOH | >95 | >99 |
| 2 | 4-Methoxybenzaldehyde | H₂O / MeOH | >95 | 98 |
| 3 | 2-Chlorobenzaldehyde | H₂O / MeOH | 92 | 99 |
(Note: Data is adapted from results reported for per-6-amino-β-cyclodextrin, a closely related catalyst, to provide a reasonable expectation of performance.)[6]
Outlook and Future Directions
The catalytic potential of 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin extends beyond the examples provided. Its unique combination of a binding cavity and a nucleophilic/basic site makes it a promising candidate for a wide range of other asymmetric transformations, including Michael additions, Mannich reactions, and kinetic resolutions.
Furthermore, the primary amino group serves as a versatile chemical handle for creating second-generation catalysts. [1]It can be readily functionalized with other catalytic motifs—such as squaramides, thioureas, or metal-chelating ligands—to develop bifunctional catalysts with enhanced activity and novel reactivity profiles. The water-soluble nature of the cyclodextrin backbone makes these systems particularly attractive for developing environmentally benign synthetic methodologies in aqueous media, aligning with the principles of green chemistry. [2][7]
References
- The Role of Amino-Substituted Cyclodextrins in Modern Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
-
Monomeric, Oligomeric, Polymeric, and Supramolecular Cyclodextrins as Catalysts for Green Chemistry - PMC. National Institutes of Health (NIH). Available at: [Link]
-
Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications - PMC. National Institutes of Health (NIH). Available at: [Link]
-
Cyclodextrins and their applications in aqueous-phase metal-catalyzed reactions. HAL Open Science. Available at: [Link]
-
An Amino-Chain Modified β-cyclodextrin: A Supramolecular Ligand for Pd(OAc)2 Acceleration in Suzuki–Miyaura Coupling Reactions in Water. MDPI. Available at: [Link]
-
Cyclodextrin catalysis as a model for enzyme action. Accounts of Chemical Research. Available at: [Link]
-
Selective modifications at the different positions of cyclodextrins: a review of strategies. National Institutes of Health (NIH). Available at: [Link]
-
Organic Reactions Mediated by Cyclodextrins. Chemical Reviews. Available at: [Link]
-
DFT study of the per-6-amino-β-cyclodextrin as catalyst in synthesis of 2-aryl-2,3-dihydro-4-quinolones. PubMed. Available at: [Link]
-
Cyclodextrins: Properties and Applications - PMC. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. MDPI. Available at: [Link]
-
Design of Cyclodextrin-Based Functional Systems for Biomedical Applications - PMC. National Institutes of Health (NIH). Available at: [Link]
-
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate. MySkinRecipes. Available at: [Link]
-
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. PubChem - NIH. Available at: [Link]
-
Host-Guest Inclusion Complexes of α and β-Cylodextrins with α-Amino Acids. ResearchGate. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Selective modifications at the different positions of cyclodextrins: a review of strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Cyclodextrin-Based Functional Systems for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monomeric, Oligomeric, Polymeric, and Supramolecular Cyclodextrins as Catalysts for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate [myskinrecipes.com]
- 9. DFT study of the per-6-amino-β-cyclodextrin as catalyst in synthesis of 2-aryl-2,3-dihydro-4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization of Enzymes Using Amino-Functionalized Cyclodextrins
For: Researchers, scientists, and drug development professionals.
Introduction: Enhancing Biocatalyst Performance through Strategic Immobilization
Enzyme immobilization is a cornerstone of modern biotechnology, enabling the reuse of expensive biocatalysts, enhancing their stability, and simplifying downstream processing. Among the diverse array of support materials, cyclodextrins (CDs) offer a unique combination of a hydrophilic exterior and a hydrophobic inner cavity, providing a favorable microenvironment for enzymes.[1] Functionalization of these macrocycles with amino groups creates a versatile platform for the covalent attachment of enzymes, leading to robust and highly active biocatalytic systems.[2]
This guide provides a comprehensive overview and detailed protocols for the immobilization of enzymes onto amino-functionalized cyclodextrins. We will delve into the synthesis of the support material, the covalent immobilization of a model enzyme, and the characterization of the resulting biocatalyst. The methodologies described herein are designed to be adaptable for a range of enzymes and applications, from pharmaceutical synthesis to bioremediation.
The Rationale: Why Amino-Functionalized Cyclodextrins?
The choice of amino-functionalized cyclodextrins as a support matrix is predicated on several key advantages:
-
Biocompatibility and Favorable Microenvironment: The inherent structure of cyclodextrins provides a protective and stabilizing environment for the enzyme, minimizing denaturation.[1]
-
High Surface Area and Functional Group Density: While not as high as some nanomaterials, the functionalization of cyclodextrins provides a significant number of attachment points for enzymes.
-
Versatile Covalent Attachment Chemistry: The primary amine groups serve as readily accessible handles for covalent linkage with enzymes, often through bifunctional crosslinkers like glutaraldehyde. This forms stable Schiff base linkages.[3][4]
-
Enhanced Stability: Covalent attachment to a rigid support generally increases the thermal and operational stability of the enzyme by restricting conformational changes that can lead to inactivation.[5][6][7]
-
Reduced Leaching: The strong covalent bonds minimize the leaching of the enzyme from the support, ensuring the purity of the product and the longevity of the biocatalyst.
Experimental Workflow Overview
The overall process for immobilizing an enzyme onto a synthesized amino-functionalized cyclodextrin is a multi-step procedure. The following diagram outlines the key stages, from the preparation of the support to the final characterization of the immobilized enzyme.
Caption: General workflow for enzyme immobilization on amino-functionalized cyclodextrins.
Part 1: Synthesis of Mono-6-amino-6-deoxy-β-cyclodextrin
This section details the three-step synthesis of the amino-functionalized cyclodextrin support from native β-cyclodextrin.
Materials and Reagents
-
β-Cyclodextrin (hydrate)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Deionized water
-
Ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl)
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Protocol 1.1: Synthesis of Mono-6-(p-toluenesulfonyl)-6-deoxy-β-cyclodextrin (Ts-β-CD)
This initial step selectively functionalizes one of the primary hydroxyl groups of β-cyclodextrin with a tosyl group, which is an excellent leaving group for subsequent nucleophilic substitution.[3][6][8]
-
In a suitable round-bottom flask, dissolve β-cyclodextrin hydrate in deionized water (e.g., 40 g in 900 mL) by heating to approximately 60°C with vigorous stirring.[8]
-
Allow the solution to cool to room temperature while continuing to stir. A milky suspension will form.[8]
-
Add finely powdered 1-(p-toluenesulfonyl)imidazole in one portion (e.g., 31.3 g).[8] Alternatively, p-toluenesulfonyl chloride can be used.[9]
-
Stir the mixture for 2 hours at room temperature.
-
Slowly add a solution of sodium hydroxide (e.g., 18 g in 50 mL of water) over 20 minutes.[8]
-
After 10 minutes, filter the mixture to remove any unreacted tosylating agent.[8]
-
Quench the reaction by adding ammonium chloride until the solution is neutralized.[8]
-
Cool the filtrate in an ice bath to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from hot water may be necessary to improve purity.[9]
Protocol 1.2: Synthesis of Mono-6-azido-6-deoxy-β-cyclodextrin (N₃-β-CD)
The tosyl group is displaced by an azide group in this step. The azido group is a precursor to the amine.[5][10]
-
Dissolve the synthesized Ts-β-CD in DMF (e.g., 10 g in 100 mL) in a round-bottom flask.
-
Add an excess of sodium azide (e.g., 5-10 molar equivalents).
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of cold water or acetone to precipitate the product.[11]
-
Collect the white precipitate by filtration, wash thoroughly with water and then with a small amount of cold acetone.
-
Dry the product under vacuum.
Protocol 1.3: Synthesis of Mono-6-amino-6-deoxy-β-cyclodextrin (NH₂-β-CD)
The final step in the synthesis of the support is the reduction of the azido group to a primary amine using a Staudinger reaction.[5][10][11]
-
Dissolve the N₃-β-CD in DMF (e.g., 1.5 g in 2.2 mL).[11]
-
Add triphenylphosphine (a slight molar excess, e.g., 1.1 equivalents).[11]
-
Stir the mixture at room temperature for 2-4 hours.
-
Add a small amount of water (e.g., 0.26 mL) and heat the solution to 90°C for 3 hours to hydrolyze the intermediate iminophosphorane.[11]
-
Cool the reaction mixture to room temperature.
-
Precipitate the product by adding a large volume of acetone.[11]
-
Collect the white solid by filtration, wash with acetone, and dry under vacuum. The product can be further purified by dissolving in a minimum amount of water and re-precipitating with acetone.
Part 2: Enzyme Immobilization Protocol
This section provides a general protocol for the covalent immobilization of an enzyme onto the synthesized NH₂-β-CD using glutaraldehyde as a crosslinking agent.
The Chemistry of Immobilization
The immobilization process involves a two-step reaction. First, the amino-functionalized cyclodextrin is activated with glutaraldehyde. The aldehyde groups of glutaraldehyde react with the primary amines on the cyclodextrin to form a Schiff base. The remaining free aldehyde groups are then available to react with the amine groups (e.g., from lysine residues) on the surface of the enzyme, forming a stable covalent bond.[3][12]
Sources
- 1. cyclolab.hu [cyclolab.hu]
- 2. Synthesis of mono-6-tosyl-β-cyclodextrin, a key intermediate for the functional cyclodextrin derivatives [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mono-6-Substituted Cyclodextrins—Synthesis and Applications [mdpi.com]
- 6. hereon.de [hereon.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin
Welcome to the technical support guide for the synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this multi-step synthesis. The nomenclature "3A-Amino" refers to the substitution on the 'A' glucose unit at the 3-position, however, the most common and synthetically accessible amino-cyclodextrins involve modification at the primary C-6 hydroxyl group. This guide will focus on the synthesis of the widely used mono-6-amino-6-deoxy-β-cyclodextrin, as it is a critical precursor for many applications.
The synthesis is a robust three-step process:
-
Selective mono-tosylation of a primary C-6 hydroxyl group of β-cyclodextrin.
-
Nucleophilic substitution of the tosyl group with azide (SN2 reaction).
-
Reduction of the azido group to the target primary amine.
This guide is structured to address potential issues at each of these critical stages.
General FAQs
Q1: Why is mono-substitution of β-cyclodextrin so challenging?
A: The primary challenge lies in achieving selectivity. β-cyclodextrin has 21 hydroxyl groups with similar reactivities: seven primary (C-6) and fourteen secondary (C-2, C-3).[1][2] The primary C-6 hydroxyls are the most nucleophilic and least sterically hindered, making them the most reactive sites for substitution.[2] However, preventing over-substitution (di-, tri-, or higher) requires careful control of stoichiometry, temperature, and reaction time.[3] Many purification methods rely on the slight solubility differences between the native, mono-substituted, and poly-substituted cyclodextrins, which can be inefficient.[4][5]
Q2: What is the typical overall yield for this three-step synthesis?
A: The overall yield can vary significantly based on the efficiency of each step and the purification methods employed. A well-executed synthesis can achieve an overall yield of 20-30%. The tosylation step is often the lowest yielding, typically around 30-35%, while the azidation and reduction steps can proceed with much higher efficiency (often >80-90%).[5][6][7]
Q3: Is there a significant difference between using p-toluenesulfonyl chloride (TsCl), p-toluenesulfonic anhydride (Ts2O), or 1-(p-toluenesulfonyl)imidazole (TsIm)?
A: Yes, the choice of tosylating agent is critical.
-
TsCl is the most common and cost-effective choice.[8] It is typically used in pyridine or an aqueous alkaline solution.[3][7]
-
TsIm can be advantageous as it is more resistant to hydrolysis and can reduce the formation of multi-tosylated byproducts.[9]
-
Ts2O is also a potent tosylating agent.[8] The selection often depends on the specific protocol, desired selectivity, and available purification capabilities.
Troubleshooting Guide by Synthetic Step
Step 1: Selective Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin (Ts-β-CD) Synthesis
This step is arguably the most challenging due to the difficulty of achieving mono-substitution.
Q1.1: My tosylation reaction yields are consistently low (<15%). What are the likely causes?
A: Low yields in this step are a common issue. Consider the following factors:
-
Reaction Conditions: The reaction of β-cyclodextrin with TsCl in pyridine is a classic method. However, yields are often modest (~30%).[3] An alternative is performing the reaction in an aqueous solution of sodium hydroxide.[10] This can improve yields, but precise pH control is crucial.
-
Stoichiometry: Using a limited amount of the tosylating agent (e.g., <1 equivalent relative to β-CD) is essential to favor mono-substitution.[3][7]
-
Temperature and Time: Over-extending the reaction time or using excessively high temperatures can lead to the formation of di- and tri-tosylated byproducts, which complicates purification and lowers the yield of the desired mono-substituted product.[7]
-
Purification: This is a critical bottleneck. Ts-β-CD has low water solubility, which can be exploited for purification by recrystallization from water.[5][7] However, this process can be slow and may require multiple cycles to remove unreacted β-cyclodextrin and over-substituted products. Using a cation exchange resin has been reported to improve purification efficiency and yield.[5][10]
Q1.2: My NMR spectrum shows a complex mixture of products after tosylation. How can I improve selectivity?
A: A complex product mixture indicates a lack of selectivity.
-
Controlled Reagent Addition: Add the tosylating agent (dissolved in a suitable solvent like acetonitrile) dropwise to the aqueous β-cyclodextrin solution at a low temperature (e.g., 0-5 °C) to control the reaction rate.[8]
-
Solvent Choice: Using pyridine as both a solvent and a base is a well-established method. The pyridine molecule is thought to partially include in the cyclodextrin cavity, sterically hindering the secondary hydroxyls and promoting reaction at the primary C-6 position.[3][6]
-
Alternative Reagents: Consider using a sterically hindered tosylating agent or a reagent like 1-(p-toluenesulfonyl)imidazole, which can offer better selectivity.[3][9]
Step 2: Mono-6-azido-6-deoxy-β-cyclodextrin (N3-β-CD) Synthesis
This step involves a nucleophilic substitution of the tosylate with sodium azide. It is generally a high-yielding reaction.
Q2.1: The azidation reaction is incomplete, and I see starting material (Ts-β-CD) remaining. What should I do?
A: Incomplete conversion is usually due to reaction conditions or reagent quality.
-
Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for this reaction.[3][8] Ensure it is anhydrous, as water can hydrolyze the tosyl group, leading back to β-cyclodextrin.[3][11]
-
Temperature: The reaction typically requires heating (e.g., 80 °C) for several hours to proceed to completion.[7] Insufficient temperature or time will result in incomplete conversion.
-
Reagent Excess: Use a significant molar excess of sodium azide (e.g., 10-20 equivalents) to drive the SN2 reaction to completion.
Q2.2: I am concerned about the safety of using sodium azide.
A: Sodium azide is acutely toxic and can form explosive heavy metal azides. Always handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Avoid contact with acids (which produce toxic hydrazoic acid gas) and heavy metals (like copper or lead). Quench any residual azide carefully with sodium nitrite followed by acid.
Step 3: Mono-6-amino-6-deoxy-β-cyclodextrin (NH2-β-CD) Synthesis
The final step is the reduction of the azide to a primary amine. The Staudinger reaction is the most common method.[3][6]
Q3.1: The Staudinger reduction using triphenylphosphine (PPh3) is complete, but purifying the final product from triphenylphosphine oxide (Ph3PO) is extremely difficult. What are my options?
A: This is the most frequently cited problem for this step. Ph3PO is notoriously difficult to remove completely.
-
Precipitation/Washing: The desired NH2-β-CD is highly polar. After the reaction, the product can often be precipitated by adding the reaction mixture (typically in DMF) to a large volume of a non-polar solvent like acetone or diethyl ether.[12][13] Repeated washing of the precipitate with acetone can help remove the more soluble Ph3PO.
-
Acid-Base Extraction: Convert the product to its hydrochloride salt by dissolving the crude mixture in water and adding dilute HCl. The protonated amino-cyclodextrin will remain in the aqueous phase, while the neutral Ph3PO can be extracted with an organic solvent like dichloromethane. Afterward, the aqueous layer can be neutralized and the product recovered.
-
Alternative Reduction Methods:
-
Catalytic Hydrogenation: Hydrogenation using a catalyst like Palladium on Carbon (Pd/C) is a clean alternative that avoids the formation of phosphine oxide byproducts.[3][14] The product is isolated by simply filtering off the catalyst.
-
Hydrazine-mediated Transfer Hydrogenation: This method can also be effective for reducing azido cyclodextrins.[8]
-
Q3.2: My final product appears to be contaminated with an amide byproduct.
A: This can occur during the hydrolysis step of the Staudinger reaction if the intermediate iminophosphorane is not fully hydrolyzed.[14][15] Ensure sufficient water is present and allow adequate time for the hydrolysis to complete. Adding a small amount of aqueous ammonia can also facilitate this process.
Experimental Protocols & Data Visualization
Overall Synthesis Workflow
Caption: Three-step synthesis of mono-6-amino-6-deoxy-β-cyclodextrin.
Detailed Protocol: Staudinger Reduction of N3-β-CD
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve mono-6-azido-6-deoxy-β-cyclodextrin (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add triphenylphosphine (1.2 - 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction can be monitored by TLC or FTIR (disappearance of the azide peak at ~2100 cm⁻¹).
-
Hydrolysis: Add aqueous ammonia (e.g., 2M solution, 5-10 eq) or water to the flask and stir at 50 °C for 3-4 hours to ensure complete hydrolysis of the iminophosphorane intermediate.
-
Isolation: Cool the reaction mixture to room temperature. Pour the solution slowly into a large beaker containing vigorously stirred acetone (at least 10x the volume of DMF).
-
Purification: A white precipitate of the crude product will form. Collect the solid by vacuum filtration. Wash the solid extensively with acetone to remove the triphenylphosphine oxide byproduct.
-
Drying: Dry the purified white solid under vacuum to yield mono-6-amino-6-deoxy-β-cyclodextrin.
Data Interpretation: Key Analytical Signatures
The successful synthesis of each intermediate and the final product can be confirmed by various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
| Compound | Key ¹H NMR Signals (in D₂O or DMSO-d₆) | Key Mass Spec (ESI-MS) |
| β-Cyclodextrin | Complex multiplet for glucopyranose protons (3.3-4.0 ppm), anomeric protons (~4.8 ppm), hydroxyl protons (broad, 4.5-6.0 ppm).[16][17] | [M+Na]⁺ ≈ 1157 |
| Ts-β-CD | Appearance of aromatic protons from the tosyl group (~7.4 and ~7.8 ppm) and a methyl singlet (~2.4 ppm).[18] | [M+Na]⁺ ≈ 1311 |
| N₃-β-CD | Disappearance of tosyl aromatic signals. Shifts in the C-6 proton signals due to the electronic effect of the azido group. | [M+Na]⁺ ≈ 1182 |
| NH₂-β-CD | Upfield shift of the C-6 proton signals compared to the azido-intermediate, indicating successful reduction. | [M+H]⁺ ≈ 1134[19][M+Na]⁺ ≈ 1156 |
References
-
Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. Nature Protocols, 3(4), 691–697. Available from: [Link]
-
Kasal, P., & Jindřich, J. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 26(16), 5065. Available from: [Link]
-
Darvasi, E., et al. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein Journal of Organic Chemistry, 19, 417–426. Available from: [Link]
-
Georgiou, C., et al. (2018). Synthesis of 6-Mono-6-deoxy-β-cyclodextrins Substituted with Isomeric Aminobenzoic Acids. The Journal of Organic Chemistry, 83(15), 8245–8255. Available from: [Link]
-
Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Carbohydrate Research, 381, 59–63. Available from: [Link]
-
Various Authors. (2023). Functionalization of Cyclodextrins. Encyclopedia.pub. Available from: [Link]
-
Shinde, V. V., et al. (2020). Synthesis and characterization of mono-6-deoxy-6-aminopropylamino-β-cyclodextrin polymer functionalized with graphene oxide. Taylor & Francis Online. Available from: [Link]
-
Khan, A., et al. (2018). Selective modifications at the different positions of cyclodextrins: a review of strategies. RSC Advances, 8(45), 25591-25615. Available from: [Link]
-
Byun, H.-S., Zhong, N., & Bittman, R. (2000). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses, 77, 225. Available from: [Link]
-
Staudinger reaction. (2023, December 26). In Wikipedia. Available from: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. alfachemic.com [alfachemic.com]
- 3. BJOC - Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin [beilstein-journals.org]
- 4. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. hereon.de [hereon.de]
- 11. Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Mono-6-amino-beta-cyclodextrin | C42H71NO34 | CID 129833861 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Loading Efficiency of Amino-β-Cyclodextrin
Welcome to the technical support center for amino-β-cyclodextrin (Aβ-CD) applications. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for maximizing drug loading efficiency. We will move beyond simple protocols to explore the causal relationships behind experimental choices, ensuring your methodologies are robust and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that are crucial for working with Aβ-CD.
Q1: What is amino-β-cyclodextrin and what makes it a unique drug carrier?
Amino-β-cyclodextrin is a derivative of β-cyclodextrin, a natural cyclic oligosaccharide composed of seven glucopyranose units.[1] The core structure features a hydrophilic outer surface and a hydrophobic inner cavity, which allows it to encapsulate poorly water-soluble "guest" drug molecules, forming inclusion complexes.[1][2] The key modification in Aβ-CD is the presence of amino groups on the primary or secondary rim. These amino groups are ionizable. At a pH below their pKa, they become protonated (-NH3+), introducing a positive charge. This positive charge can form strong electrostatic interactions with anionic (negatively charged) drug molecules, adding a second, powerful binding force in addition to the hydrophobic inclusion. This dual-interaction capability often leads to higher stability constants and improved loading for suitable drug candidates.[3][4]
Q2: How are Drug Loading Content (DLC) and Encapsulation Efficiency (EE) defined and calculated?
These two metrics are fundamental for quantifying the success of your encapsulation process. It is critical to distinguish between them:
-
Drug Loading Content (DLC %): This represents the weight percentage of the drug relative to the total weight of the final drug-cyclodextrin complex. It tells you how much drug is in the final product.
-
Formula: DLC (%) = (Weight of drug in complex / Total weight of complex) x 100
-
-
Encapsulation Efficiency (EE %): This measures the percentage of the initial drug used in the experiment that was successfully encapsulated within the cyclodextrin. It reflects the efficiency of the preparation method itself.
-
Formula: EE (%) = (Weight of drug in complex / Total initial weight of drug used) x 100
-
Accurate calculation requires quantifying the amount of drug in the final, purified complex. This is typically achieved using analytical techniques like HPLC or UV-Vis Spectrophotometry after separating the complex from any un-encapsulated drug.[5]
Q3: What are the primary factors that influence drug loading into amino-β-cyclodextrin?
The efficiency of drug loading is not a single-variable problem but a multifactorial interplay of physicochemical properties of both the host (Aβ-CD) and the guest (drug), as well as the experimental conditions. Key factors include:
-
Drug Properties: Size, shape, polarity, and the presence of ionizable groups. The drug must physically fit within the β-cyclodextrin cavity (approximately 7.8 Å diameter).[6]
-
pH of the Medium: This is arguably the most critical factor for Aβ-CD. The pH dictates the ionization state of both the Aβ-CD's amino groups and any ionizable groups on the drug molecule.[7][8] Maximum loading for anionic drugs often occurs at a pH where the Aβ-CD is protonated and the drug is ionized.
-
Host:Guest Molar Ratio: Optimizing the molar ratio of Aβ-CD to the drug is essential. While a higher ratio can increase encapsulation, an excessive amount of cyclodextrin may not lead to further improvement and is not cost-effective.[9]
-
Temperature: Temperature affects both the drug's solubility and the thermodynamics of complex formation. Complexation is typically an exothermic process, meaning lower temperatures can favor higher stability constants, although this can be system-dependent.[10][11][12]
-
Solvent System: The choice of solvent can significantly impact loading. Water is the most common medium, but the use of co-solvents can be necessary to first dissolve the drug. However, organic solvents can sometimes compete with the drug for a place inside the cyclodextrin cavity, potentially reducing efficiency.[13]
-
Preparation Method: The technique used to form the complex (e.g., co-precipitation, freeze-drying, kneading) directly influences the final DLC and EE.[9]
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My Drug Loading Content (DLC) is consistently low (e.g., <5% w/w). What are the likely causes and how can I systematically troubleshoot this?
Low DLC is a common challenge. A systematic approach is key to identifying the root cause.
Answer: The primary suspects for low DLC are a mismatch between the drug/cyclodextrin properties and suboptimal process parameters. Follow this troubleshooting workflow:
DOT Diagram: Troubleshooting Low Drug Loading
Caption: A systematic workflow for troubleshooting low drug loading efficiency.
Detailed Steps:
-
Verify Host-Guest Compatibility: First, confirm that your drug molecule is a viable candidate. Is its size and shape suitable for the β-CD cavity? Hydrophobic moieties are essential for inclusion. Molecular modeling can provide valuable insights into the potential fit and binding energy.[14]
-
Optimize pH: This is the most critical step for Aβ-CD.
-
Causality: The amino group on Aβ-CD has a pKa of approximately 8.0-8.6. To achieve a positive charge (-NH3+), you must work at a pH below this value. For an anionic drug (e.g., containing a carboxylic acid group), you need the pH to be above its pKa to ensure it is deprotonated (-COO-). The "sweet spot" is where the cyclodextrin is cationic and the drug is anionic, maximizing electrostatic attraction.[7][8]
-
Action: Perform a pH screening study. Prepare your complexation reactions in a series of buffers (e.g., from pH 4.0 to 7.5) and measure the resulting DLC.
-
-
Screen Molar Ratios: The stoichiometry of complexation is not always 1:1.
-
Causality: Le Châtelier's principle applies; increasing the concentration of the host (Aβ-CD) can drive the equilibrium towards complex formation. However, there is a saturation point.
-
Action: Set up experiments with varying molar ratios of Aβ-CD to your drug. Start at 1:1 and test 2:1, 3:1, and 5:1. Analyze the DLC for each ratio to find the optimal concentration.[9]
-
-
Re-evaluate the Preparation Method: The method of preparation can dramatically affect outcomes.
-
Causality: Methods like freeze-drying rapidly remove water, locking the drug inside the cavity and often resulting in a high-yield, amorphous product.[13] Co-precipitation relies on the lower solubility of the complex compared to the individual components, which might not be favorable for all systems.
-
Action: If you are using co-precipitation, try a freeze-drying or solvent evaporation protocol. Compare the results directly.
-
Q5: I am observing significant drug precipitation during the complexation reaction. How can I prevent this?
Answer: Drug precipitation indicates that the concentration of free, uncomplexed drug has exceeded its intrinsic solubility in your chosen solvent system before it has a chance to form a stable complex with the Aβ-CD.
Underlying Causes & Solutions:
-
Cause 1: Insufficient Aβ-CD Concentration: There may not be enough cyclodextrin molecules available to encapsulate the drug as it is being introduced.
-
Solution: Increase the molar ratio of Aβ-CD to the drug. Ensure the Aβ-CD is fully dissolved before adding the drug.
-
-
Cause 2: Incorrect pH: The pH may be favoring the drug's least soluble form.
-
Solution: Revisit your pH optimization. Ensure the pH is not only suitable for electrostatic interaction but also maintains the drug's solubility during the process. For some drugs, a temporary pH adjustment might be needed to dissolve it initially, followed by a shift to the optimal complexation pH.
-
-
Cause 3: Poor Initial Drug Dissolution: The drug was not fully dissolved before being mixed with the cyclodextrin solution.
-
Solution: Use a small amount of a water-miscible co-solvent (e.g., ethanol, DMSO) to dissolve the drug first. Add this drug solution slowly and dropwise to the vigorously stirring Aβ-CD aqueous solution. This prevents localized high concentrations of the drug that can lead to precipitation.[13]
-
-
Cause 4: Temperature Effects: The temperature might be too high, decreasing the stability of the complex and favoring the free drug.
-
Solution: Try running the complexation process at a lower temperature (e.g., 4°C or room temperature) if the reaction kinetics are not prohibitively slow.[10]
-
Q6: My drug loading results are not reproducible from batch to batch. How can I improve consistency?
Answer: Poor reproducibility points directly to uncontrolled variables in your experimental protocol. To achieve consistency, you must rigorously standardize every critical parameter.
| Parameter | Common Source of Variation | Recommended Control Measure |
| pH | Inaccurate measurement; buffer degradation. | Calibrate pH meter before each use with fresh standards. Prepare buffers fresh. Record final pH of the reaction mixture for every batch. |
| Mixing | Different stir plate speeds; inconsistent vessel geometry. | Use the same type of stir bar and vessel. Standardize the stir plate setting (RPM) and ensure a consistent vortex is formed. Document the mixing time precisely. |
| Temperature | Ambient temperature fluctuations. | Use a temperature-controlled water bath or reaction block for the entire complexation process. |
| Reagent Addition | Varying rates of adding drug solution. | Use a syringe pump for a controlled, consistent addition rate of the drug solution to the cyclodextrin solution. |
| Purification/Isolation | Inconsistent washing or dialysis. | Standardize the purification protocol. For dialysis, use the same membrane type (MWCO), dialysis volume, and duration. For washing, use a fixed volume of solvent and number of wash cycles. |
| Drying | Different drying times or temperatures. | Use a standardized protocol for drying (e.g., lyophilizer settings and duration, vacuum oven temperature and duration). Dry to a constant weight. |
Section 3: Experimental Protocols & Characterization
This section provides standardized, step-by-step methodologies for key workflows.
Protocol 1: Preparation of Aβ-CD/Drug Complex via Freeze-Drying (Lyophilization)
This method is often preferred for its high encapsulation efficiency and suitability for heat-sensitive drugs.[13]
-
Dissolve Aβ-CD: Accurately weigh the desired amount of Aβ-CD (based on the optimized molar ratio) and dissolve it in a specific volume of aqueous buffer (at the optimized pH). Stir until the solution is completely clear.
-
Dissolve Drug: In a separate container, accurately weigh the drug. Dissolve it in the smallest possible volume of a suitable solvent (e.g., ethanol). If the drug is water-soluble, it can be dissolved directly in the buffer.
-
Combine Solutions: While vigorously stirring the Aβ-CD solution, add the drug solution dropwise using a pipette or syringe pump. A slow addition rate is crucial to prevent precipitation.
-
Complexation: Seal the container and allow the mixture to stir at a controlled temperature (e.g., 25°C) for a specified period (typically 24-48 hours) to allow the complexation to reach equilibrium.
-
Freeze: Transfer the solution to a suitable flask and flash-freeze it using liquid nitrogen or a dry ice/acetone bath until completely solid.
-
Lyophilize: Connect the frozen sample to a lyophilizer (freeze-dryer) and run it until all the solvent has sublimated, resulting in a fine, dry powder. This process typically takes 48-72 hours.
-
Purification (Optional but Recommended): To remove any uncomplexed drug adsorbed to the surface, wash the powder with a small amount of a solvent in which the free drug is soluble but the complex is not. Centrifuge and decant the solvent. Dry the final product under vacuum.
Protocol 2: Determination of Drug Loading Content (DLC) via HPLC
This protocol ensures accurate quantification of the encapsulated drug.
-
Prepare Standard Curve: Create a series of standard solutions of the pure drug at known concentrations in the mobile phase. Inject these into the HPLC and create a calibration curve of peak area versus concentration.
-
Prepare Sample: Accurately weigh a known amount of the final Aβ-CD/drug complex powder (e.g., 5 mg).
-
Extract Drug: Dissolve the powder in a known volume of a solvent that breaks the complex and fully dissolves the drug (e.g., methanol, acetonitrile). The cyclodextrin itself is generally insoluble in pure organic solvents. Ensure the drug is fully extracted by vortexing and/or sonication.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the insoluble cyclodextrin.
-
Analyze Supernatant: Carefully take the supernatant, filter it through a 0.22 µm syringe filter, and inject it into the HPLC system.
-
Calculate:
-
Determine the concentration of the drug in your sample solution using the standard curve.
-
Calculate the total weight of the drug in your sample: Weight of Drug = Concentration (from HPLC) x Volume of Solvent Used.
-
Calculate DLC using the formula: DLC (%) = (Weight of Drug / Initial Weight of Complex Powder) x 100.
-
Protocol 3: Key Characterization Techniques
Confirmation of true inclusion complex formation requires more than just loading calculations. It requires evidence of interactions in the solid state.[1][15][16]
-
Differential Scanning Calorimetry (DSC):
-
Principle: Measures changes in heat flow as a sample is heated.
-
Indication of Complexation: The melting point peak of the pure crystalline drug should disappear or shift significantly in the DSC thermogram of the complex. This indicates the drug is no longer in its crystalline state but is molecularly dispersed within the amorphous cyclodextrin matrix.[15][17]
-
-
Powder X-Ray Diffraction (PXRD):
-
Principle: Analyzes the crystalline structure of a solid.
-
Indication of Complexation: The diffraction pattern of the pure drug will show sharp, characteristic peaks indicating its crystalline nature. In a well-formed complex, these peaks will be absent, and the pattern will resemble the broad, amorphous halo of the cyclodextrin.[17][18]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Principle: Measures the absorption of infrared radiation by molecular bonds.
-
Indication of Complexation: Characteristic vibrational bands of the drug (e.g., C=O, N-H stretches) may shift in position or change in intensity upon inclusion in the cyclodextrin cavity. This suggests a change in the drug's chemical environment due to host-guest interactions.[17]
-
DOT Diagram: Overall Experimental Workflow
Caption: A comprehensive workflow from preparation to final characterization.
References
-
Bel-Rhlid, R., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. Available at: [Link]
-
An, T., et al. (2021). β-Cyclodextrin-poly (β-Amino Ester) Nanoparticles Are a Generalizable Strategy for High Loading and Sustained Release of HDAC Inhibitors. ACS Applied Materials & Interfaces. Available at: [Link]
-
National Center for Biotechnology Information (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central. Available at: [Link]
-
Dora, C. P., et al. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
-
Roy, M. N., et al. (2022). Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. ACS Omega. Available at: [Link]
-
Popa, G., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
An, T., et al. (2020). β-Cyclodextrin-Poly (β-Amino Ester) Nanoparticles Are a Generalizable Strategy for High Loading and Sustained Release of HDAC Inhibitors. ChemRxiv. Available at: [Link]
-
An, T., et al. (2021). β-Cyclodextrin-poly (β-Amino Ester) Nanoparticles Are a Generalizable Strategy for High Loading and Sustained Release of HDAC Inhibitors. ACS Publications. Available at: [Link]
-
Jani, K., et al. (2023). Exploring Cyclodextrin-Based Nanosponges as Drug Delivery Systems: Understanding the Physicochemical Factors Influencing Drug Loading and Release Kinetics. MDPI. Available at: [Link]
-
Kundu, M., et al. (2014). Evidences for complexations of β-cyclodextrin with some amino acids by 1H NMR, surface tension, volumetric investigations and XRD. ResearchGate. Available at: [Link]
-
Roy, M. N., et al. (2019). Probing inclusion complexes of 2-hydroxypropyl-β-cyclodextrin with mono-amino mono-carboxylic acids: physicochemical specification, characterization and molecular modeling. Journal of the Serbian Chemical Society. Available at: [Link]
-
Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. ResearchGate. Available at: [Link]
-
Vansanit, T., et al. (2011). Effect of temperature on cyclodextrin production and characterization of paracetamol/cyclodextrin complexes. PubMed. Available at: [Link]
-
Lee, S., et al. (2017). Evaluation of drug loading capabilities of γ-cyclodextrin-metal organic frameworks by high performance liquid chromatography. PubMed. Available at: [Link]
-
Malviya, A., et al. (2014). Characterization of Cyclodextrin Inclusion Complexes – A Review. ResearchGate. Available at: [Link]
-
Gackowska, M., et al. (2021). Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles. Materials (Basel). Available at: [Link]
-
Singh, R., et al. (2018). Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics. PubMed Central. Available at: [Link]
-
Sari, Y. A., et al. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. ARIKESI. Available at: [Link]
-
Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: a review. SciSpace. Available at: [Link]
-
Astray, G., et al. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. ResearchGate. Available at: [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
El-Deeb, W. A., et al. (2023). Recent Advances in the Pharmaceutical and Biomedical Applications of Cyclodextrin-Capped Gold Nanoparticles. PubMed Central. Available at: [Link]
-
Patel, K. (2023). How to maximize encapsulation efficiency of a drug in cyclodextrins? ResearchGate. Available at: [Link]
-
Veiga, F., et al. (2015). Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding. PubMed Central. Available at: [Link]
-
Türk, M., & Hils, P. (2008). Drug loading into beta-cyclodextrin granules using a supercritical fluid process for improved drug dissolution. PubMed. Available at: [Link]
-
Challa, R., et al. (2005). Cyclodextrins in drug delivery: An updated review. ResearchGate. Available at: [Link]
-
Bhatt, A., et al. (2013). REVIEW ON BETA- CYCLODEXTRIN INCLUSION COMPLEX: A MORDEN APPROACH FOR DRUG DELIVERY. PharmaTutor. Available at: [Link]
-
Sebestyén, Z., et al. (2013). pH-dependent complex formation of amino acids with β-cyclodextrin and quaternary ammonium β-cyclodextrin. ResearchGate. Available at: [Link]
-
Al-kassas, R., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. Pharmaceutics. Available at: [Link]
-
Li, D., et al. (2018). Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution. MDPI. Available at: [Link]
-
Li, D., et al. (2018). Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution. ResearchGate. Available at: [Link]
-
de Cássia, S., et al. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available at: [Link]
-
Tasi, N. A., et al. (2023). Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and Release Nanoformulation Systems for Curcumin with High Colloidal Stability and Enhanced Anticancer Effect. ACS Omega. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring Cyclodextrin-Based Nanosponges as Drug Delivery Systems: Understanding the Physicochemical Factors Influencing Drug Loading and Release Kinetics | MDPI [mdpi.com]
- 3. β-Cyclodextrin-poly (β-Amino Ester) Nanoparticles Are a Generalizable Strategy for High Loading and Sustained Release of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. international.arikesi.or.id [international.arikesi.or.id]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Pharmaceutical and Biomedical Applications of Cyclodextrin-Capped Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of temperature on cyclodextrin production and characterization of paracetamol/cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. oatext.com [oatext.com]
- 14. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Aggregation of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in Aqueous Solutions
Welcome to the technical support guide for 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. This resource is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge encountered during experimentation: the aggregation of this amino-cyclodextrin derivative in aqueous solutions. This guide provides in-depth, field-proven insights and practical protocols to ensure the stability and efficacy of your solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the molecule and the phenomenon of aggregation.
Q1: What is 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin and why is it used?
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide. The key modification is the substitution of a primary hydroxyl group with an amino group (-NH₂). This modification endows the molecule with unique properties, making it a valuable excipient in various fields.[1][2] Its primary applications include:
-
Pharmaceutical Formulations: It enhances the aqueous solubility and stability of poorly soluble drugs, thereby improving their bioavailability.[1][3][4] The amino group, being ionizable, allows for targeted interaction with anionic drug molecules.[5]
-
Drug Delivery: It is used in controlled-release systems and for targeted drug delivery.[3]
-
Other Industries: It also finds use in cosmetics to stabilize active ingredients, in the food industry to protect flavors, and in environmental remediation to sequester pollutants.[1]
Q2: What is cyclodextrin aggregation and why is it a problem in my experiments?
Cyclodextrin aggregation is a phenomenon where individual cyclodextrin molecules self-associate in an aqueous solution to form larger, nanoscale clusters or aggregates.[6] This is particularly common for the parent β-cyclodextrin due to its molecular rigidity and the formation of intermolecular hydrogen bonds.[6]
Aggregation is problematic for several reasons:
-
Reduced Efficacy: Aggregates can reduce the effective concentration of monomeric cyclodextrin available to form inclusion complexes with your target molecule (e.g., a drug), leading to lower-than-expected solubility enhancement.[7]
-
Physical Instability: The formation of aggregates can lead to visible precipitation or turbidity in the solution over time, compromising the formulation's stability and shelf-life.
-
Analytical Interference: In characterization techniques like Dynamic Light Scattering (DLS), aggregates can be mistaken for or mask the signal from drug-cyclodextrin complexes, leading to erroneous data interpretation.[7][8]
-
Biological Incompatibility: In parenteral formulations, the presence of particulate matter is a significant safety concern.[9]
Q3: Why does this specific amino-cyclodextrin aggregate in water? The amino group should improve solubility.
While the amino group generally enhances aqueous solubility compared to the parent β-cyclodextrin, its aggregation behavior is critically dependent on the solution's pH. The causality lies in the protonation state of the amino group:
-
In Acidic to Neutral pH (pH < ~7): The amino group (-NH₂) acts as a base and accepts a proton from water, becoming a positively charged ammonium group (-NH₃⁺).[10][11] This positive charge creates electrostatic repulsion between the cyclodextrin molecules, effectively preventing them from getting close enough to self-associate.[11] In this state, aggregation is minimal.
-
In Moderately Basic pH (pH > ~8-9): As the pH increases, the ammonium group gets deprotonated and reverts to its neutral amino form (-NH₂). Without the repulsive electrostatic forces, the molecules can approach each other, and aggregation can occur through the same mechanisms as native β-cyclodextrin, primarily via intermolecular hydrogen bonding.[6][12]
-
In Highly Basic pH (pH > 12.5): At very high pH levels, the hydroxyl groups on the rim of the cyclodextrin begin to deprotonate, creating a net negative charge. This, once again, induces electrostatic repulsion and leads to the dissociation of any aggregates that may have formed.[6]
Therefore, there is a specific pH window, typically in the moderately basic range, where this amino-cyclodextrin is most prone to aggregation.
Q4: How can I tell if my 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin solution has aggregates?
There are several methods, ranging from simple visual checks to sophisticated instrumental analysis:
-
Visual Inspection: The simplest first step. A perfectly clear, transparent solution indicates minimal aggregation. Any sign of haziness, cloudiness (opalescence), or visible particulates is a strong indicator of aggregation.
-
UV-Vis Spectrophotometry: A sudden increase in absorbance or light scattering at wavelengths where the molecule does not absorb (e.g., >350 nm) can indicate the formation of aggregates.
-
Dynamic Light Scattering (DLS): This is the primary technique for this purpose. DLS measures the size distribution of particles in the solution.[13] Monomeric cyclodextrin will have a very small hydrodynamic diameter (typically < 2 nm), while aggregates will appear as a population of larger particles (ranging from 20 nm to several hundred nanometers).[6][14]
-
Taylor Dispersion Analysis (TDA): An advanced method that can accurately determine the size of monomers and aggregates and, importantly, quantify the proportion of each species in the solution.[8]
Section 2: Troubleshooting Guide: Resolving Solution Turbidity
If you observe that your aqueous solution of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is hazy, cloudy, or has formed a precipitate, follow this systematic troubleshooting workflow. The primary cause is almost always related to pH control.
Caption: Troubleshooting workflow for resolving aggregation.
Detailed Explanation of Troubleshooting Steps:
-
Primary Control: pH Adjustment (The Most Critical Step)
-
Rationale: As established in the FAQs, the protonation state of the amino group is the dominant factor controlling aggregation. In a basic environment, the neutral amino group allows for intermolecular hydrogen bonding, leading to self-assembly. By lowering the pH, you protonate this group, inducing electrostatic repulsion that breaks up the aggregates.[11]
-
Action: Use a calibrated pH meter to check the pH of your solution. If it is neutral or basic (pH > 7.5), this is the likely cause. Carefully add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the pH is in the slightly acidic range of 4.0 to 6.0. Alternatively, prepare the solution directly in a suitable acidic buffer system (e.g., acetate buffer). You should observe the solution becoming clear as the aggregates dissolve.
-
-
Secondary Controls: Temperature and Concentration
-
Rationale: Cyclodextrin aggregation is driven by weak, non-covalent interactions, such as hydrogen bonds, which are sensitive to thermal energy.[15] Increasing the temperature provides the energy to disrupt these bonds and break down aggregates.[16][17] Aggregation is also a concentration-dependent process; above a certain threshold (the critical aggregation concentration), self-assembly becomes more favorable.[6]
-
Action: If pH adjustment alone is insufficient or if your application requires a near-neutral pH, try gently warming the solution (e.g., to 40-50 °C) with stirring. This can often dissolve metastable aggregates.[16] Additionally, consider working with a more dilute solution if your experimental protocol allows.
-
-
Advanced Strategy: Use of Additives
-
Rationale: Certain excipients can interfere with the self-assembly process. Chaotropic agents like urea disrupt the hydrogen-bonding network of water, making cyclodextrin self-association less favorable.[13] Water-soluble polymers like polyvinylpyrrolidone (PVP) can also reduce aggregation, possibly through steric hindrance.[16]
-
Action: This is an advanced step and should only be considered if the primary and secondary controls are not feasible for your specific application. The compatibility of any additive with your downstream experiments is paramount. If deemed appropriate, introduce a low concentration of an agent like urea (e.g., 1-2 M) or a water-soluble polymer and observe the effect on turbidity.
-
Section 3: Key Protocols & Methodologies
Protocol 1: Preparation of a Stable, Aggregate-Free Stock Solution
This protocol describes the standard procedure for preparing a stable aqueous solution of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.
Materials:
-
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate (solid)
-
High-purity water (e.g., Milli-Q or WFI)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of the amino-cyclodextrin powder.
-
Initial Dissolution: Add the powder to a beaker or flask containing approximately 80% of the final desired volume of high-purity water. Begin stirring.
-
Initial pH Check: Place the pH probe into the solution. The initial pH of the dissolved solid may be slightly basic.
-
pH Adjustment (Crucial Step): While stirring, slowly add 0.1 M HCl drop-by-drop to the solution. Monitor the pH closely. Continue adding acid until the pH is stable within the target range of 4.0 - 6.0 . The solid should fully dissolve, and the solution should become completely transparent.
-
Final Volume Adjustment: Once the pH is stable and the solution is clear, transfer it to a volumetric flask. Rinse the original container with small amounts of water and add the rinsate to the flask. Add water to bring the solution to the final target volume.
-
Final pH Verification: Stopper the flask and invert several times to ensure homogeneity. Re-check the pH to confirm it is still within the desired range. Adjust if necessary.
-
Filtration (Optional but Recommended): For critical applications, filter the final solution through a 0.22 µm syringe filter to remove any potential dust or undissolved microparticles.
-
Storage: Store the solution at the recommended temperature, typically 2-8°C or room temperature, in a tightly sealed container.[1]
Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)
This protocol provides a general workflow for using DLS to assess the aggregation state of your solution.
Objective: To determine the hydrodynamic size distribution of particles in the cyclodextrin solution to identify the presence of aggregates.
Procedure:
-
Sample Preparation: Prepare your cyclodextrin solution as described in Protocol 1 or your experimental method. Ensure the sample is visually free of large particulates or dust. If necessary, filter or centrifuge the sample briefly.
-
Instrument Setup: Turn on the DLS instrument and allow the laser to stabilize according to the manufacturer's instructions.
-
Measurement Parameters: Enter the correct parameters for the dispersant (water at the measurement temperature), including viscosity and refractive index.
-
Sample Loading: Carefully transfer the sample to a clean, dust-free cuvette. Ensure there are no air bubbles in the light path.
-
Equilibration: Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature for several minutes.
-
Data Acquisition: Perform the measurement. The instrument will use a correlator to analyze the intensity fluctuations of scattered light and calculate the size distribution. Typically, multiple runs are averaged for better statistics.
-
Data Analysis:
-
Monomeric Solution: A successful, aggregate-free solution will show a single, narrow peak in the intensity distribution at a small hydrodynamic diameter (typically < 2 nm).
-
Aggregated Solution: A solution with aggregates will show a bimodal or multimodal distribution. There will be a peak for the monomer and one or more additional peaks at much larger sizes (e.g., 20-500 nm), indicating the presence of aggregates.[13] The Polydispersity Index (PDI) will also be higher (ideally < 0.3 for monodisperse systems).[6]
-
Section 4: Data Summary
The following table summarizes the key experimental parameters and their influence on the aggregation of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.
| Parameter | Effect on Aggregation | Recommended Action | Scientific Rationale |
| pH | Primary Factor. Aggregation is high at moderately basic pH (>7.5). Aggregation is minimal at acidic pH (<7). | Maintain solution pH between 4.0 and 6.0. | Protonation of the amino group (-NH₃⁺) at acidic pH causes electrostatic repulsion, preventing self-assembly.[11] |
| Temperature | Secondary Factor. Increasing temperature reduces aggregation. | Gently warm the solution (40-50°C) if aggregation is observed. | Higher thermal energy disrupts the weak intermolecular hydrogen bonds that hold the aggregates together.[15][16] |
| Concentration | Secondary Factor. Higher concentrations promote aggregation. | Work at the lowest effective concentration required for the application. | Aggregation is a self-association process that is more likely to occur when molecules are in closer proximity at higher concentrations.[6] |
| Additives (e.g., Urea) | Can significantly reduce or eliminate aggregation. | Use only if compatible with the experiment. | Chaotropic agents disrupt the structure of water, making the hydrophobic and hydrogen-bonding interactions that drive aggregation less favorable.[13] |
References
-
Messner, M., et al. (2010). Self-assembly of cyclodextrin complexes: effect of temperature, agitation and media composition on aggregation. Journal of Pharmacy and Pharmacology, 62(9), 1140-1147. Available at: [Link]
-
He, Y., et al. (2007). Cyclodextrin-based aggregates and characterization by microscopy. Carbohydrate Polymers, 70(1), 1-13. Available at: [Link]
-
Puskás, I., et al. (2013). Characterization and control of the aggregation behavior of cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 75(3-4), 269-276. Available at: [Link]
-
Trok, T. P., et al. (2017). Characterisation of aggregates of cyclodextrin-drug complexes using Taylor Dispersion Analysis. Journal of Pharmaceutical and Biomedical Analysis, 142, 16-22. Available at: [Link]
-
Chaudhari, K. S., & Akamanchi, K. G. (2012). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 4(3), 78-88. Available at: [Link]
-
Messner, M., et al. (2010). Self-assembly of cyclodextrin complexes: Effect of temperature, agitation and media composition on aggregation. ResearchGate. Available at: [Link]
-
Ruixibiotech. (n.d.). Amino-β-cyclodextrin. Available at: [Link]
-
Otzen, D. E., et al. (2002). Structural basis for cyclodextrins' suppression of human growth hormone aggregation. Protein Science, 11(7), 1779-1787. Available at: [Link]
-
Coleman, A. W., & Nicolis, I. (1992). Aggregation of Cyclodextrins: An Explanation of the Abnormal Solubility of β-Cyclodextrin. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 13(2), 139-143. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11320754, 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. Available at: [Link]
-
MySkinRecipes. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate. Available at: [Link]
-
Härtl, N., et al. (2022). Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. Pharmaceutics, 14(8), 1667. Available at: [Link]
-
Mondal, S., et al. (2021). Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir. International Journal of Pharmaceutics, 607, 121034. Available at: [Link]
-
Zhang, F., et al. (2011). Modification of Proteins with Cyclodextrins Prevents Aggregation and Surface Adsorption and Increases Thermal Stability. Langmuir, 27(19), 12150-12155. Available at: [Link]
-
Pharmaffiliates. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin. Available at: [Link]
-
Yonemochi, E., et al. (2006). Effects of cyclodextrins on chemically and thermally induced unfolding and aggregation of lysozyme and basic fibroblast growth factor. Journal of Pharmaceutical Sciences, 95(10), 2236-2246. Available at: [Link]
-
ACS Publications. (2011). Modification of Proteins with Cyclodextrins Prevents Aggregation and Surface Adsorption and Increases Thermal Stability. Langmuir. Available at: [Link]
-
Melcrová, A., et al. (2020). The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach. Molecular Pharmaceutics, 17(10), 3892-3904. Available at: [Link]
-
Tu, Y., et al. (2023). Effect of temperature on the structure and drug-release behaviour of inclusion complex of β-cyclodextrin with cyclophosphamide: a molecular dynamics study. Soft Matter, 19(16), 2902-2907. Available at: [Link]
-
ACS Publications. (2011). Modification of Proteins with Cyclodextrins Prevents Aggregation and Surface Adsorption and Increases Thermal Stability. Langmuir. Available at: [Link]
-
Valente, A. J. M., et al. (2015). Do Cyclodextrins Aggregate in Water? Insights from NMR Experiments. Langmuir, 31(22), 6095-6102. Available at: [Link]
-
Popa, L., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceuticals, 16(8), 1083. Available at: [Link]
-
Iacob, B-C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1098. Available at: [Link]
-
ACS Publications. (2024). Cyclodextrin-Induced Suppression of the Crystallization of Low-Molar-Mass Poly(ethylene glycol). ACS Polymers Au. Available at: [Link]
-
Puskás, I. (2011). Aggregation Behavior of Cyclodextrins in Aqueous Solutions. ResearchGate. Available at: [Link]
-
González-Gaitano, G., et al. (2002). Cyclodextrin Nanofibers. Chemical Reviews, 102(8), 2845-2870. Available at: [Link]
-
Valente, A. J. M., et al. (2015). Do Cyclodextrins Aggregate in Water? Insights from NMR Experiments. ResearchGate. Available at: [Link]
-
Al-Dhfyan, A., et al. (2022). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin. Pharmaceutics, 14(7), 1331. Available at: [Link]
-
MDPI. (2022). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin. Pharmaceutics. Available at: [Link]
-
Wikipedia. (n.d.). β-Cyclodextrin. Available at: [Link]
-
Sebestyén, Z., et al. (2015). pH-dependent complex formation of amino acids with β-cyclodextrin and quaternary ammonium β-cyclodextrin. Journal of Molecular Liquids, 209, 21-26. Available at: [Link]
-
Patil, S., et al. (2013). Effect of pH, selected cyclodextrins and complexation methods on the solubility of lornoxicam. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 789-795. Available at: [Link]
-
CD Bioparticles. (2023). What is the stability of Cationic Cyclodextrin under different pH conditions?. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate [myskinrecipes.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Characterisation of aggregates of cyclodextrin-drug complexes using Taylor Dispersion Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amino-β-cyclodextrin - Ruixibiotech [ruixibiotech.com]
- 11. icyclodextrin.com [icyclodextrin.com]
- 12. cyclodextrinnews.com [cyclodextrinnews.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Self-assembly of cyclodextrin complexes: effect of temperature, agitation and media composition on aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of temperature on the structure and drug-release behaviour of inclusion complex of β-cyclodextrin with cyclophosphamide: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Drug-Amino-Cyclodextrin Inclusion Complexes
Welcome to the technical support center dedicated to providing in-depth guidance on improving the stability of drug-amino-cyclodextrin inclusion complexes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulation and analysis. Here, we will delve into the critical factors governing complex stability, offering practical troubleshooting advice and detailed experimental protocols to ensure the success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the preparation and characterization of drug-amino-cyclodextrin inclusion complexes.
Q1: What are the primary driving forces behind the formation of drug-amino-cyclodextrin inclusion complexes?
A1: The formation of these complexes is a sophisticated interplay of several intermolecular forces. The primary driving force is typically the hydrophobic effect . The hydrophobic cavity of the cyclodextrin provides a favorable environment for a nonpolar drug molecule (or a nonpolar portion of it) to escape the surrounding aqueous medium. Additionally, van der Waals forces contribute to the stability of the complex once the drug is situated within the cavity. Unique to amino-cyclodextrins are electrostatic interactions , which can significantly enhance complex stability, especially when the drug molecule possesses complementary charges.[1][2] Hydrogen bonding between the drug and the hydroxyl or amino groups on the cyclodextrin rim can also play a role.
Q2: How does pH influence the stability of drug-amino-cyclodextrin inclusion complexes?
A2: pH is a critical parameter due to the ionizable nature of the amino group on the cyclodextrin and potentially on the drug molecule. The amino group has a pKa value, and at pH values below this pKa, it will be protonated (e.g., -NH3+). This positive charge can either enhance or diminish complex stability depending on the charge of the guest molecule. If the drug is anionic at that pH, the electrostatic attraction can significantly increase the binding constant. Conversely, if the drug is cationic, electrostatic repulsion will likely weaken the complex.[2][3][4] Therefore, understanding the pKa of both the amino-cyclodextrin and the drug is essential for optimizing the pH of your complexation medium.
Q3: What is the ideal molar ratio of drug to amino-cyclodextrin?
A3: The most common stoichiometry for drug-cyclodextrin complexes is 1:1.[1][5] However, other ratios such as 1:2 or 2:1 (drug:cyclodextrin) can occur, particularly with larger or more complex drug molecules. It is crucial to determine the stoichiometry experimentally, for which the continuous variation method (Job's plot) using a technique like UV-Vis spectroscopy or NMR is highly effective.[6][7] Phase solubility studies also provide valuable insights into the stoichiometry of the complex.[8][9]
Q4: Can the choice of preparation method affect the stability and yield of the complex?
A4: Absolutely. The method used to prepare the solid-state complex can significantly impact its properties. Common methods include co-precipitation, kneading, freeze-drying, and spray-drying.[10]
-
Kneading is effective for poorly water-soluble drugs and can yield good complexation but may be difficult to scale up.[10]
-
Co-precipitation is useful for water-insoluble drugs but can sometimes result in lower yields due to competitive inhibition from organic solvents.[10]
-
Freeze-drying (lyophilization) is well-suited for thermolabile compounds and often produces amorphous complexes with high solubility, leading to good yields.[10]
-
Spray-drying is a scalable method that can also produce amorphous complexes.
The choice of method should be guided by the physicochemical properties of your drug and the desired final product characteristics.
Q5: Why is my complex not showing the expected increase in drug solubility?
A5: This is a common issue that can arise from several factors. Incomplete complexation is a likely culprit; uncomplexed, crystalline drug will not exhibit enhanced solubility.[8] The crystallinity of the final product also plays a role, with amorphous complexes generally showing higher solubility than their crystalline counterparts.[8] It is also possible that the complex is aggregating in solution, which can be mitigated by adjusting the pH or adding hydrophilic polymers.[8] Finally, ensure that the chosen amino-cyclodextrin has an appropriate cavity size for the guest molecule.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental challenges.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Complexation Efficiency/Yield | 1. Mismatch in Guest-Host Size: The drug molecule is too large or too small for the amino-cyclodextrin cavity. | - Select an amino-cyclodextrin with a more appropriate cavity size (e.g., α-CD for smaller molecules, β-CD for a wider range, and γ-CD for larger molecules). |
| 2. Poor Solubility of Reactants: Either the drug or the amino-cyclodextrin has low solubility in the chosen solvent. | - Use modified amino-cyclodextrins with higher aqueous solubility. - While water is the preferred solvent, consider the minimal use of a co-solvent to aid initial dissolution, but be aware this can sometimes weaken the hydrophobic driving force for complexation. | |
| 3. Suboptimal pH: The pH of the medium is not conducive to favorable electrostatic interactions. | - Determine the pKa of both the drug and the amino-cyclodextrin. - Adjust the pH of the complexation medium to maximize attractive electrostatic interactions or minimize repulsive ones. | |
| 4. Inappropriate Preparation Method: The chosen method for solid complex formation is not efficient. | - Experiment with different preparation methods (e.g., freeze-drying, spray-drying, kneading) to find the most effective one for your specific drug-cyclodextrin pair.[10] | |
| Inconsistent Stability Constant (Kc) Values | 1. Equilibrium Not Reached: The complexation reaction has not reached equilibrium before measurement. | - Ensure adequate incubation time during phase solubility studies (typically 24-72 hours with continuous agitation).[8] |
| 2. Temperature Fluctuations: Inconsistent temperature control during the experiment. | - Use a temperature-controlled shaker or water bath to maintain a constant temperature throughout the experiment. | |
| 3. Inaccurate Concentration Measurements: Errors in preparing stock solutions or in the analytical method for quantifying the drug. | - Double-check all calculations and ensure the analytical method is validated for accuracy and precision. | |
| Complex Precipitates Out of Solution | 1. Formation of a Low-Solubility Complex: The formed inclusion complex has limited solubility in the aqueous medium. | - This is characteristic of a B-type phase solubility diagram.[9] - Consider using a more soluble modified amino-cyclodextrin. - The addition of certain water-soluble polymers can sometimes enhance the solubility of the complex. |
| 2. Aggregation of Complexes: The individual complex units are self-associating and precipitating. | - Modify the formulation by adjusting the pH or ionic strength of the solution. - The addition of hydrophilic polymers can sometimes prevent aggregation.[8] | |
| Characterization Data is Ambiguous (e.g., DSC, NMR) | 1. Physical Mixture vs. True Complex: The analytical data does not clearly distinguish between a simple physical mixture and a true inclusion complex. | - In DSC, the disappearance or significant shift of the drug's melting endotherm is a strong indicator of complexation. A physical mixture will show the individual melting points of both components.[11] - In ¹H NMR, observable chemical shifts of the protons inside the cyclodextrin cavity (H3 and H5) upon addition of the drug confirm inclusion.[7][12] 2D NMR techniques like ROESY can provide definitive proof of through-space interactions. |
| 2. Incomplete Complexation: The sample contains a mixture of complexed and uncomplexed drug. | - This will be reflected in the analytical data (e.g., a diminished but still present melting peak in DSC). - Refine the preparation method to improve complexation efficiency. |
Section 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for essential experiments.
Protocol: Preparation of a Drug-Amino-Cyclodextrin Complex by Freeze-Drying
This method is widely used to obtain amorphous, highly soluble complexes.
Materials:
-
Drug of interest
-
Amino-cyclodextrin
-
High-purity water
-
Volumetric flasks, beakers, magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolution of Amino-Cyclodextrin: Accurately weigh the calculated amount of amino-cyclodextrin (based on the desired molar ratio, typically 1:1) and dissolve it in a sufficient volume of high-purity water with stirring.
-
Dissolution of Drug: Accurately weigh the drug and add it to the amino-cyclodextrin solution. Stir the mixture until the drug is completely dissolved. Gentle heating may be applied if necessary, but be cautious of drug degradation.
-
pH Adjustment (Optional but Recommended): If pH optimization is desired, slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the solution while monitoring the pH with a calibrated meter until the target pH is reached.
-
Freezing: Transfer the clear solution to a suitable container (e.g., a round-bottom flask) and freeze it completely. A common method is to rotate the flask in a bath of dry ice and acetone or liquid nitrogen to create a thin, frozen shell on the inner surface, which maximizes the surface area for sublimation.
-
Lyophilization: Connect the frozen sample to a freeze-dryer. Ensure the condenser temperature is sufficiently low (e.g., -50°C or lower) and the vacuum is high (e.g., <100 mTorr).
-
Drying: Continue the lyophilization process until all the water has been removed (typically 24-72 hours, depending on the volume). The endpoint is often indicated by the sample reaching ambient temperature.
-
Collection and Storage: Once dry, carefully collect the powdered complex and store it in a desiccator to prevent moisture absorption.
Protocol: Phase Solubility Study
This study is fundamental for determining the stoichiometry and apparent stability constant (Kc) of the complex.[8]
Materials:
-
Drug of interest
-
Amino-cyclodextrin
-
Buffer solution of desired pH
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the amino-cyclodextrin in the chosen buffer with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add Excess Drug: Add an excess amount of the drug to each cyclodextrin solution in separate vials. The amount should be sufficient to ensure that a solid phase of the drug remains at equilibrium.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved drug settle. Carefully withdraw an aliquot from the supernatant of each vial.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved drug particles.
-
Quantification: Dilute the filtered samples as needed and analyze the concentration of the dissolved drug using a validated analytical method.
-
Data Analysis:
-
Plot the total concentration of the dissolved drug (y-axis) against the concentration of the amino-cyclodextrin (x-axis).
-
If the plot is linear (A_L-type), the stoichiometry is likely 1:1.
-
The apparent stability constant (Kc) can be calculated from the slope of the linear regression using the following equation: Kc = slope / (S₀ * (1 - slope)) Where S₀ is the intrinsic solubility of the drug in the absence of the cyclodextrin (the y-intercept).
-
Protocol: Characterization by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to confirm complex formation in the solid state.[11][13]
Materials:
-
Drug
-
Amino-cyclodextrin
-
Physical mixture of drug and amino-cyclodextrin (in the same molar ratio as the complex)
-
Prepared inclusion complex
-
DSC instrument with aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of each sample (drug, amino-cyclodextrin, physical mixture, and inclusion complex) into separate aluminum DSC pans.
-
Sealing: Seal the pans hermetically. Use an empty sealed pan as a reference.
-
Thermal Analysis: Place the sample and reference pans in the DSC cell. Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range that encompasses the melting point of the drug.
-
Data Interpretation:
-
Drug: A sharp endothermic peak corresponding to its melting point will be observed.
-
Amino-Cyclodextrin: A broad endotherm corresponding to dehydration is typically seen, followed by decomposition at higher temperatures.
-
Physical Mixture: The thermogram will be a superposition of the individual components, showing both the dehydration of the cyclodextrin and the melting endotherm of the drug.
-
Inclusion Complex: The characteristic melting peak of the drug should be absent, shifted to a different temperature, or significantly broadened and reduced in intensity. This indicates that the drug is no longer present in its crystalline form and is included within the cyclodextrin cavity.[11]
-
Section 4: Visualizing Key Concepts and Workflows
Diagrams created using Graphviz to illustrate important relationships and processes.
The Influence of pH on Complex Stability
Caption: pH-dependent interactions in drug-amino-cyclodextrin complexes.
Experimental Workflow for Complex Characterization
Caption: Workflow for the preparation and characterization of inclusion complexes.
References
-
Malviya, A., Yadav, S., & Srivastava, A. K. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review. ResearchGate. Retrieved January 12, 2026, from [Link]
- Singh, R., Bharti, N., & Madan, J. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 2(3), 171-183.
- Roy, M. N., Saha, S., & Kundu, S. (2014). Host-Guest Inclusion Complexes of α and β-Cylodextrins with α-Amino Acids. RSC Advances, 4(74), 39433-39443.
- Ribeiro, A. C. F., & Veiga, F. J. B. (2011). A literature review of cyclodextrin inclusion complexes characterization - part ii: x-ray diffraction, infrared spectroscopy and. SciSpace.
- Zielenkiewicz, W., & Koliński, A. (1998). Stability constants, log K ( c ) , of -cyclodextrin–amine complexes in aque.
- Caso, J. V., Russo, L., Palmieri, M., Malgieri, G., Galdiero, S., Falanga, A., ... & Iacovino, R. (2015). Investigating the inclusion properties of aromatic amino acids complexing beta-cyclodextrins in model peptides. Amino acids, 47(10), 2137-2148.
- Ghosh, S., Dutta, S., & Saha, A. (2022).
- Al-kassas, R., El-sayyad, N. M., & Al-gobal, A. S. (2024).
- Al-Remawi, M., Al-Akayleh, F., & Al-Zoubi, N. (2022).
- Roy, M. N., Roy, K., & Saha, S. (2016). Probing inclusion complexes of cyclodextrins with amino acids by physicochemical approach.
- Roy, M. N., Saha, S., Kundu, S., & Roy, P. K. (2014). Host–guest inclusion complexes of α and β-cyclodextrins with α-amino acids. RSC Advances, 4(74), 39433-39443.
- Singh, R., Bharti, N., & Hiremath, S. (2010). Characterization of Cyclodextrin Inclusion Complexes - A Review. Semantic Scholar.
- Naziris, N., Mourtzinos, I., & Demetzos, C. (2021). Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations. In Methods in Molecular Biology (Vol. 2207, pp. 165-174). Humana, New York, NY.
- Dodziuk, H., & Koźmiński, W. (2006). THE EFFECT OF pH ON CYCLODEXTRIN COMPLEXATION OF TRIFLUOPERAZINE. Acta Poloniae Pharmaceutica, 63(1), 3-8.
- Higashi, K., Tozuka, Y., & Moribe, K. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5122-5131.
- Pop, A. L., Crișan, S., & Vlase, L. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 103.
- Rekharsky, M. V., & Inoue, Y. (2004).
- Schneider, H. J., & Sangwan, N. K. (1998). PH-dependent complex formation of amino acids with β-cyclodextrin and quaternary ammonium β-cyclodextrin.
- Larsen, K. L., Østergaard, J., & Jensen, H. (2019). Correlation between Stability Constant and pH for Cyclodextrin Complexes. Roskilde University.
- Franco, M., Trapani, G., Latrofa, A., Pantaleo, M. R., Sanna, E., & Liso, G. (1991). Complexation of 2-hydroxypropyl-β-cyclodextrin and amine drugs with the diphenylmethyl functionality. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 1139-1146.
- Jug, M., & Bećirević-Laćan, M. (2004). Differential scanning calorimetry as an analytical tool in the study of drug-cyclodextrin interactions.
- Inoue, Y. (1993). NMR Spectroscopy on Inclusion Equilibria ; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes.
- Sohajda, T. (n.d.).
- Seo, J., & Lee, S. (2019). Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. Molecules, 24(23), 4376.
- Pîrnău, A. (n.d.). NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. ICMPP.
- de la Cruz, M. J., & López-García, F. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 27(21), 7227.
- Wang, Y., Zhang, Y., & Wang, Y. (2019). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 24(19), 3551.
- Szejtli, J. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry.
- Gerasimov, A. K., Gerasimov, I. A., & Zielenkiewicz, W. (2022). Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. International Journal of Molecular Sciences, 23(21), 13120.
- de la Varga, D., & Kellermayer, M. S. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 28(13), 5122.
- Loftsson, T., & Jarho, P. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161.
- Ramanathan, R., & Prokai, L. (1995). Electrospray ionization mass spectrometric study of encapsulation of amino acids by cyclodextrins. Journal of the American Society for Mass Spectrometry, 6(9), 866-871.
- Schneider, H. J., Hacket, F., & Rüdiger, V. (1998). NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. Physical Chemistry Chemical Physics, 1(1), 159-164.
- Jarho, P., & Loftsson, T. (2010). Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding. The AAPS Journal, 12(4), 554-560.
- Chu, H. M., Zhang, R. X., & Huang, Q. (2017).
- Srichan, T., & Ritthidej, G. C. (2015). Inclusion complex formation of cyclodextrin with its guest and their applications.
- Patel, J. R., & Patel, A. B. (2013). Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest.
- El-Gizawy, S. A., & El-Maghraby, G. M. (2015). DSC thermograms of N and its treated samples.
- Popa, G., & Vieru, R. (2010).
- Kumar, S., & Singh, S. (2012). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. International Journal of Research in Pharmacy and Chemistry, 2(3), 674-683.
- Shishkov, V. V., & Kiselev, V. I. (2020). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. Journal of Structural Chemistry, 61(8), 1269-1275.
- Szeleszczuk, Ł., & Pisarek, M. (2022). Current Status of Quantum Chemical Studies of Cyclodextrin Host–Guest Complexes. International Journal of Molecular Sciences, 23(12), 6736.
- Allain, F., & Djedaini-Pilard, F. (2018).
- Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
- Szyling, M., & Milewska, M. J. (2022). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. International Journal of Molecular Sciences, 23(19), 11295.
Sources
- 1. Host–guest inclusion complexes of α and β-cyclodextrins with α-amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Amino-Cyclodextrin Complexation Reactions
Welcome to the technical support center for amino-cyclodextrin complexation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis and purification of amino-cyclodextrin inclusion complexes. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you optimize your experiments for higher yields and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in my amino-cyclodextrin complexation reaction?
Low yields can often be attributed to a few key factors: suboptimal reaction conditions, inefficient purification, or inaccurate characterization leading to a misinterpretation of the actual yield. Specifically, issues with molar ratio, solvent selection, pH, temperature, and reaction time are frequent culprits. Additionally, the inherent properties of the guest molecule, such as its size, shape, and hydrophobicity, play a crucial role in the efficiency of complex formation.
Q2: How critical is the stoichiometry between the amino-cyclodextrin and the guest molecule?
The molar ratio is a critical parameter. While a 1:1 stoichiometry is often the starting point, the optimal ratio can vary significantly depending on the binding affinity between the host and guest molecules. An excess of the cyclodextrin is often used to drive the equilibrium towards complex formation. However, an excessive amount can complicate the purification process, leading to product loss.
Q3: Can the choice of solvent impact the complexation efficiency?
Absolutely. The solvent plays a pivotal role in the thermodynamics of complexation. The reaction is typically performed in an aqueous medium, as the hydrophobic cavity of the cyclodextrin favors the inclusion of nonpolar guest molecules to minimize their interaction with water. The presence of organic co-solvents can either enhance or inhibit complexation depending on their polarity and their ability to compete with the guest molecule for the cyclodextrin cavity.
Q4: What is the importance of pH control during the reaction?
The pH of the reaction medium is crucial, especially when dealing with ionizable guest molecules or the amino groups on the cyclodextrin. The charge state of both the host and guest can significantly influence their interaction and the stability of the resulting complex. For amino-cyclodextrins, the pH will determine the protonation state of the amino groups, which can affect their solubility and binding affinity.
In-depth Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions for Enhanced Complexation
A systematic approach to optimizing reaction parameters is essential for maximizing the yield of your amino-cyclodextrin complex.
Step-by-Step Protocol for Reaction Optimization:
-
Molar Ratio Titration:
-
Set up a series of reactions with varying molar ratios of amino-cyclodextrin to the guest molecule (e.g., 1:1, 2:1, 1:2).
-
Monitor the complex formation using a suitable analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of the complex as a function of the molar ratio to determine the optimal stoichiometry.
-
-
Solvent System Screening:
-
If the guest molecule has low aqueous solubility, screen a range of aqueous-organic co-solvent systems (e.g., water-ethanol, water-DMSO).
-
Evaluate the impact of the co-solvent on both the solubility of the reactants and the yield of the complex. Be aware that organic solvents can compete for the cyclodextrin cavity.
-
-
pH Optimization:
-
Perform the reaction at different pH values, particularly around the pKa of the guest molecule and the amino groups of the cyclodextrin.
-
Use appropriate buffer systems to maintain a stable pH throughout the reaction.
-
Analyze the yield at each pH to identify the optimal condition for electrostatic interactions and complex stability.
-
-
Temperature and Time Course Study:
-
Run the reaction at different temperatures (e.g., room temperature, 40°C, 60°C) to assess the thermodynamic favorability.
-
Monitor the reaction over time to determine the point at which equilibrium is reached and to avoid potential degradation of the reactants or product at prolonged reaction times.
-
Troubleshooting Logic for Reaction Optimization:
Caption: Troubleshooting workflow for low yield in amino-cyclodextrin complexation.
Guide 2: Effective Purification Strategies to Minimize Product Loss
The choice of purification method is critical to isolating the amino-cyclodextrin complex with high purity and minimal loss.
| Purification Method | Principle | Advantages | Disadvantages |
| Crystallization | Difference in solubility between the complex and uncomplexed molecules. | High purity of the final product. | Can be time-consuming and may lead to low recovery. |
| Solvent Precipitation | Addition of a solvent in which the complex is insoluble. | Simple and rapid method. | May co-precipitate impurities. |
| Dialysis/Ultrafiltration | Separation based on molecular size. | Effective for removing small, uncomplexed guest molecules. | Not suitable for removing uncomplexed cyclodextrin. |
| Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | High resolution and purity. | Can be expensive and complex to scale up. |
Step-by-Step Protocol for a General Purification by Precipitation:
-
Concentrate the Reaction Mixture: If the reaction volume is large, concentrate it under reduced pressure to facilitate precipitation.
-
Select an Anti-Solvent: Choose a solvent in which the complex has low solubility but the uncomplexed reactants are soluble. Common anti-solvents include acetone, ethanol, or isopropanol.
-
Induce Precipitation: Slowly add the anti-solvent to the concentrated reaction mixture with constant stirring.
-
Isolate the Precipitate: Collect the solid product by filtration or centrifugation.
-
Wash the Product: Wash the precipitate with the anti-solvent to remove any remaining impurities.
-
Dry the Product: Dry the purified complex under vacuum to remove residual solvent.
Guide 3: Advanced Characterization to Confirm Complexation and Quantify Yield
Accurate characterization is essential to confirm the formation of the inclusion complex and to determine the yield of the reaction correctly.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Provides direct evidence of inclusion through chemical shift changes of the guest and/or cyclodextrin protons. 2D NMR techniques like ROESY can confirm spatial proximity. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the complex. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Shows changes in the vibrational frequencies of the guest molecule upon inclusion. |
| Differential Scanning Calorimetry (DSC) | Detects changes in the thermal properties of the guest molecule upon complexation. |
| High-Performance Liquid Chromatography (HPLC) | Can be used to separate the complex from the uncomplexed species and quantify the amount of each. |
Logical Relationship of Characterization Techniques:
Technical Support Center: Enhancing the Aqueous Solubility of Amino-Cyclodextrin Complexes
Welcome to the technical support center for amino-cyclodextrin (amino-CD) complexation. This resource is designed for researchers, scientists, and drug development professionals who are leveraging amino-CDs to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). This guide provides in-depth, experience-based answers to common challenges, troubleshooting workflows for specific experimental issues, and validated protocols to streamline your development process.
The unique properties of amino-CDs, particularly their cationic nature at physiological pH, offer distinct advantages in drug delivery. However, the complexation process is not always straightforward, and achieving optimal solubility of the final drug-CD complex can be a significant hurdle. This guide is structured to address these challenges directly.
Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions that frequently arise when working with amino-cyclodextrin complexes.
Q1: Why is my amino-CD/drug complex precipitating out of solution, even though the purpose of the CD was to increase solubility?
A: This is a common and critical issue. Precipitation of the complex can occur for several reasons. Firstly, while the uncomplexed amino-CD is soluble, the resulting drug-CD complex can sometimes self-assemble into larger, less soluble aggregates or nanoparticles.[1] Secondly, the solubility of the complex itself might be limited and dependent on environmental factors like pH and temperature. The charge of the amino-CD is pH-dependent; at a pH above its pKa, the amino groups are deprotonated, reducing the overall charge and potentially decreasing the complex's solubility. Finally, if the concentration of the complex exceeds its intrinsic solubility limit, it will precipitate.
Q2: What is the primary mechanism by which amino-CDs improve guest molecule solubility?
A: The primary mechanism is the formation of a host-guest inclusion complex.[2][3][4] Amino-cyclodextrins are toroidal, or cone-shaped, molecules with a hydrophilic exterior and a hydrophobic internal cavity.[2][3][5] Poorly water-soluble drugs, which are typically lipophilic, can be encapsulated within this hydrophobic cavity. This sequesters the drug's hydrophobic regions from the aqueous environment, while the hydrophilic exterior of the amino-CD interacts favorably with water, rendering the entire complex soluble.[2][]
Q3: How does the degree of substitution (DS) of amino groups on the cyclodextrin affect complex solubility?
A: The Degree of Substitution (DS) — the average number of amino groups per cyclodextrin molecule — is a critical parameter. A higher DS generally increases the number of positive charges at acidic to neutral pH, which can enhance aqueous solubility due to electrostatic repulsion between complex molecules, preventing aggregation. However, an excessively high DS can sometimes lead to steric hindrance, potentially interfering with the optimal orientation of the guest molecule within the CD cavity and affecting the stability of the complex. The optimal DS is therefore often a balance between maximizing solubility and ensuring efficient complexation.
Q4: Can I use a combination of methods to improve the solubility of my amino-CD complex?
A: Absolutely. In fact, it is often the most effective strategy. A multi-pronged approach, such as optimizing the pH of the solution while also including a water-soluble polymer to form a ternary complex, can have a synergistic effect on solubility.[2][7] These polymers can prevent the aggregation of drug-CD complexes and further enhance the solubilizing efficiency of the cyclodextrin, often allowing for a reduction in the total amount of cyclodextrin needed.[1][7][8]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during the formulation process.
Problem: The Final Amino-CD/Drug Complex Exhibits Low Aqueous Solubility
Your experiments show that the solid complex, once isolated, does not readily dissolve in your aqueous medium.
Caption: Troubleshooting workflow for low amino-CD complex solubility.
Cause A: Suboptimal pH Environment
-
Explanation: Amino-cyclodextrins are weak bases. The primary amino groups have a pKa value that dictates their ionization state. In solutions where the pH is significantly below the pKa, the amino groups are protonated (-NH3+), imparting a positive charge that enhances water solubility. As the pH approaches or exceeds the pKa, the groups become deprotonated (-NH2), losing their charge and behaving more like the less-soluble parent cyclodextrin.[9][10]
-
Solution:
-
Determine the pKa of your specific amino-CD.
-
Prepare a pH-solubility profile of your complex. Dissolve the complex in a series of buffers across a relevant pH range (e.g., pH 2 to 8).
-
Quantify the dissolved drug concentration at each pH. You should observe higher solubility at pH values where the amino groups are ionized.[10]
-
Select a buffer system for your final formulation that maintains the pH in the optimal solubility range.
-
Cause B: Aggregation of Binary Complexes
-
Explanation: Even when individual drug:CD complexes are formed, they can self-assemble into nanoparticles or larger aggregates that precipitate.[1][7] This reduces the concentration of free, dissolved complex in the solution.
-
Solution: Introduce a third component, a water-soluble polymer, to form a ternary complex.[7][8][11][12]
-
Mechanism: Polymers like Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), or Soluplus® can interact with the drug-CD complex.[7][12] This interaction can sterically hinder the aggregation of the binary complexes and improve their kinetic and thermodynamic stability in solution.[1][7] The presence of the polymer can significantly increase the complexation efficiency, meaning less cyclodextrin is needed to achieve the desired drug concentration.[1][7]
-
Action: Screen various pharmaceutically acceptable polymers at low concentrations (e.g., 0.1-1.0% w/v) in your aqueous medium before adding the amino-CD and drug.
-
Cause C: Incorrect Preparation Method for Solid Complex
-
Explanation: The method used to prepare the solid-state complex dramatically influences its final properties, including its dissolution behavior. Methods like simple physical mixing often result in an incomplete complexation, whereas methods that achieve molecular dispersion are more effective.[13][14]
-
Solution: Compare different preparation techniques.
-
Kneading: This method involves forming a paste of the CD with a small amount of water/solvent, then incorporating the drug.[15][16] It's effective but can be difficult to scale up.[16]
-
Co-precipitation: Involves dissolving both components in a solvent and then adding an anti-solvent to precipitate the complex.[16][17]
-
Freeze-Drying (Lyophilization): This is often the superior method.[15][16][17] It involves dissolving the drug and amino-CD in water and then removing the water by sublimation. This process traps the complex in a high-energy, amorphous, and highly porous state, which typically leads to the fastest and most complete dissolution.[15][17]
-
| Method | Principle | Typical Outcome for Solubility | Considerations |
| Physical Mixing | Simple blending of powders. | Low to moderate improvement. | Often incomplete complexation.[13][14] |
| Kneading | Grinding a paste of CD and drug. | Good improvement. | Creates intimate contact.[15][16] |
| Solvent Evaporation | Co-dissolving and removing solvent. | High improvement. | Good molecular dispersion.[17] |
| Freeze-Drying | Sublimation of frozen solution. | Excellent improvement. | Produces amorphous, porous powder.[15][16][17] |
Problem: Inconsistent or Irreproducible Solubility Results
You find that different batches of your complex yield different solubility values.
Cause: Incomplete or Variable Complexation
-
Explanation: The stoichiometry (drug-to-CD ratio) and the extent of complex formation are not consistent. This can be due to insufficient reaction time, non-optimal temperature, or an incorrect ratio of reactants.
-
Solution:
-
Confirm Stoichiometry: Use a Job's plot (continuous variation method) via UV-Vis spectroscopy or Isothermal Titration Calorimetry (ITC) to determine the ideal molar ratio (e.g., 1:1, 1:2) for complexation in solution.
-
Validate Solid-State Complexation: Do not assume complexation has occurred simply because you followed a procedure. Use analytical techniques to confirm the formation of the inclusion complex in the solid state.
-
Differential Scanning Calorimetry (DSC): The melting endotherm of the crystalline drug should disappear or shift in the complex.[18]
-
Powder X-Ray Diffraction (PXRD): The characteristic diffraction peaks of the crystalline drug should be absent in the complex, indicating a transition to an amorphous state.[18][19]
-
Nuclear Magnetic Resonance (¹H-NMR): Protons of the drug molecule that are inside the CD cavity will show a characteristic chemical shift, providing definitive proof of inclusion.[5][19]
-
-
Key Experimental Protocols
Protocol 1: Preparation of Amino-CD/Drug Complex via Freeze-Drying
This protocol is designed to produce a highly soluble, amorphous solid complex.
-
Dissolution: Dissolve the amino-cyclodextrin in purified water at the desired concentration. Stir until a clear solution is obtained.
-
Drug Addition: Slowly add the drug to the amino-CD solution while stirring continuously. The drug should be added at the predetermined optimal molar ratio (e.g., 1:1).
-
Equilibration: Seal the container and stir the solution at a controlled temperature (e.g., 25°C) for 24-72 hours to ensure maximum complex formation.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved drug particles.
-
Freezing: Transfer the clear filtrate to a suitable container and freeze it rapidly, typically by immersing it in liquid nitrogen or placing it in a -80°C freezer until completely solid.
-
Lyophilization: Place the frozen sample on a pre-chilled shelf in a lyophilizer. Run a suitable cycle until all the water has sublimated, leaving a dry, fluffy powder.
-
Characterization: Analyze the resulting powder using DSC, PXRD, and NMR to confirm successful complex formation.
Protocol 2: Formation of a Ternary Complex with HPMC
This protocol incorporates a water-soluble polymer to inhibit aggregation and enhance solubility.
-
Polymer Dissolution: Slowly disperse HPMC (e.g., 0.5% w/v) into purified water under vigorous stirring to prevent clumping. Continue stirring until a clear, viscous solution is formed.
-
Amino-CD Dissolution: Add the amino-cyclodextrin to the HPMC solution and stir until it is fully dissolved.
-
Drug Addition: Add the drug to the polymer/CD solution and proceed from Step 3 of Protocol 1 (Equilibration, Filtration, Freezing, and Lyophilization).
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Loftsson, T., & Jarvinen, T. (1999). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 3(4), 535-550.
- Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
- Loftsson, T., & Masson, M. (2004). The effects of water-soluble polymers on cyclodextrins and cyclodextrin solubilization of drugs. Journal of Drug Delivery Science and Technology, 14(1), 35-43.
- Wang, D., et al. (2023). Preparation and Characterization of Ternary Complexes to Improve the Solubility and Dissolution Performance of a Proteolysis-Targeting Chimera Drug. Pharmaceutics, 15(7), 1894.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences Official Website.
- Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 373.
- Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. Journal of Pharmaceutical and Biomedical Analysis, 113, 226-238.
- Astray, G., et al. (2009). A review on the use of cyclodextrins in foods. Food Hydrocolloids, 23(7), 1631-1640.
- de Castro, H. G., et al. (2011). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 47(4), 665-681.
- Al-kassas, R., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin. Molecules, 29(13), 3020.
- Belboukhari, N., et al. (2020). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin. Journal of Taibah University for Science, 14(1), 743-754.
- Christiansen, A. B., & Westh, P. (2020). Correlation between Stability Constant and pH for Cyclodextrin Complexes. Journal of Solution Chemistry, 49, 1245-1256.
- Surya Prakasarao, P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34.
- Challa, R., et al. (2005). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 8(2), 1-19.
- Sharma, N., et al. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Water Soluble Drugs. Global Pharmaceutical Sciences Review, 4(1), 1-8.
- Mondal, S., et al. (2022). Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin. ACS Omega, 7(14), 11843-11854.
- Krzek, J., et al. (2010). The effect of pH on cyclodextrin complexation of trifluoperazine. Acta Poloniae Pharmaceutica, 67(4), 351-357.
- Patel, M. K., et al. (2021). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes.
- Mura, P. (2014). Analytical techniques for characterization of cyclodextrin complexes in the solid state: a review. Journal of Pharmaceutical and Biomedical Analysis, 93, 95-107.
- Ueda, H., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 18(10), 3846-3855.
- Li, N., & Zhang, Y. (2014).
- Ueda, H., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
- Trivedi, V. (2014). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. onlinepharmacytech.info [onlinepharmacytech.info]
- 7. researchgate.net [researchgate.net]
- 8. eijppr.com [eijppr.com]
- 9. forskning.ruc.dk [forskning.ruc.dk]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Studies on the Effect of Water-Soluble Polymers on Drug–Cyclodextrin Complex Solubility | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. scispace.com [scispace.com]
- 16. oatext.com [oatext.com]
- 17. gpsrjournal.com [gpsrjournal.com]
- 18. discover.library.noaa.gov [discover.library.noaa.gov]
- 19. pubs.acs.org [pubs.acs.org]
controlling the release rate of drugs from amino-beta-cyclodextrin
Welcome to the technical support center for controlling drug release from amino-beta-cyclodextrin (amino-β-CD) inclusion complexes. This guide is designed for researchers, scientists, and formulation professionals to navigate the complexities of developing and troubleshooting amino-β-CD-based drug delivery systems. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise during the formulation and testing of amino-β-CD systems.
Question 1: What are the primary mechanisms for controlling drug release from an amino-β-CD complex?
Answer: Drug release from a cyclodextrin complex is a dynamic equilibrium process.[1] The primary driving forces for release are:
-
Dilution: Upon administration into a larger volume (like physiological fluids), the concentration of the complex drops, shifting the equilibrium towards dissociation of the drug and cyclodextrin. This is a major release mechanism for weakly to moderately bound drugs.[1]
-
Competitive Displacement: Endogenous molecules (e.g., cholesterol, bile salts, amino acids) or other formulation excipients can compete with the drug for a place within the cyclodextrin cavity, effectively pushing the drug out.[2][3][4]
-
pH Shift: This is a key mechanism for amino-β-CD. The amino group is cationic at low pH and neutral at higher pH. A change in the local pH can alter the ionization state of the amino-β-CD, the drug, or both, thereby changing the stability of the inclusion complex and triggering drug release. Carboxymethyl-β-CD is another example of a pH-responsive carrier.[5]
-
Temperature Changes: While less commonly used as a primary trigger, temperature can influence the binding constant of the drug-CD complex, potentially modulating the release rate.[1]
Question 2: My drug release is unexpectedly fast, showing a significant "burst effect." What are the likely causes and how can I fix it?
Answer: A burst release typically indicates a large fraction of the drug is not properly encapsulated within the cyclodextrin cavity. The most common causes are:
-
Surface-Adsorbed Drug: The drug may be adsorbed onto the exterior surface of the cyclodextrin-drug complex particles rather than being included in the cavity. This portion dissolves almost immediately.
-
Weak Complexation: The binding affinity between your drug and amino-β-CD may be too low, leading to rapid dissociation upon contact with the release medium.
-
Incorrect Stoichiometry: Using an insufficient amount of amino-β-CD relative to the drug during preparation can result in a significant fraction of uncomplexed, free drug.
To mitigate this, consider optimizing the formulation process by increasing the cyclodextrin-to-drug molar ratio, modifying the solvent system during complexation to improve inclusion, or introducing a purification step (like dialysis or size exclusion chromatography) to remove any uncomplexed or surface-adsorbed drug.
Question 3: My drug release is very slow and/or incomplete. What's going on?
Answer: Slow or incomplete release suggests the drug-CD complex is either too stable under the release conditions or the formulation itself is hindering dissolution.
-
High Binding Affinity: The drug may have an exceptionally high binding constant with the amino-β-CD cavity, making dissociation difficult even with dilution or competitive displacement.
-
Aggregation: The drug-CD complexes may be aggregating into larger, less soluble particles, reducing the effective surface area for dissolution and release.
-
Poor Solubility of the Complex: While cyclodextrins are used to enhance drug solubility, the resulting complex itself can sometimes have limited solubility, especially with native β-cyclodextrin.[5] Using more soluble derivatives like hydroxypropyl-β-CD or sulfobutyl ether-β-CD (SBE-β-CD) is a common strategy to overcome this.[5][6]
To address this, you could try introducing a competitive agent into the release medium to facilitate displacement, adjusting the pH to a level that destabilizes the complex, or using a more soluble amino-β-CD derivative.
Question 4: How does the degree and position of amino substitution on the β-CD affect drug release?
Answer: The degree of substitution (DS) and the specific location of the amino groups (on the primary C6 or secondary C2/C3 face) are critical.
-
Degree of Substitution (DS): A higher DS can increase the charge density at low pH, potentially leading to a more pronounced pH-responsive release. It can also influence the overall solubility and steric environment of the cavity.
-
Position of Substitution: Amino groups on the primary face (C6) are more flexible and may have less steric impact on guest inclusion. Substitution on the wider secondary face (C2/C3) can sterically hinder the entry of bulky drug molecules but can also provide additional interaction points (e.g., hydrogen bonding) to modulate binding.[7] The synthesis of mono-substituted amino-β-CDs allows for precise control over these interactions.[7][8][9]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Issue - Unpredictable or Burst Release
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| High initial burst (>40% in the first hour) | 1. Surface-adsorbed drug: Drug is physically adsorbed on the complex exterior. 2. Precipitation of free drug: Uncomplexed drug co-precipitates with the complex. | Solution: Optimize the preparation method. The co-precipitation and freeze-drying methods are common for creating solid complexes.[10] Ensure the drug is fully dissolved before adding cyclodextrin. After preparation, wash the solid complex with a solvent in which the free drug is sparingly soluble but the complex is not, to remove surface-adsorbed molecules. |
| Variable burst release between batches | 1. Inconsistent complexation efficiency: Minor variations in temperature, stirring rate, or drying process during preparation. 2. Polydispersity of amino-β-CD: The starting material may have a wide range of substitution degrees. | Solution: Standardize your protocol meticulously. Use a well-characterized amino-β-CD with a narrow DS distribution. Employ characterization techniques like ¹H NMR or DSC on each batch to confirm the consistency of complex formation.[11][12] |
Guide 2: Issue - Incomplete or Slow Release
| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |
| Release plateau below 80% | 1. Irreversible binding or degradation: The drug may be irreversibly bound or degrading within the complex. 2. Formation of insoluble aggregates: The drug-CD complex aggregates in the release medium. | Solution: Analyze the complex post-release to check for drug degradation (e.g., using HPLC). To prevent aggregation, consider formulating with hydrophilic polymers or using a more soluble CD derivative. The use of hydrophilic derivatives like SBE-β-CD and HP-β-CD is known to improve the solubility of poorly water-soluble drugs.[6] |
| Release is too slow for the therapeutic window | 1. Very high binding constant (K_b): Strong hydrophobic and van der Waals interactions are preventing dissociation. 2. Diffusion limitation: If formulated in a matrix (e.g., hydrogel), the release is limited by diffusion through the matrix. | Solution: Modify the release medium. Introduce a competitive binder (e.g., a biocompatible molecule with known affinity for β-CD) to actively displace the drug.[2] If using a hydrogel, adjust the crosslinking density to increase the mesh size and facilitate faster diffusion.[13] |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Drug:Amino-β-CD Inclusion Complex (Co-precipitation Method)
This protocol is a standard method for producing a solid-state inclusion complex.
Materials:
-
Drug of interest
-
Amino-β-cyclodextrin
-
Deionized water
-
Ethanol (or other suitable organic solvent for the drug)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Vacuum oven or lyophilizer
Procedure:
-
Prepare CD Solution: Accurately weigh a pre-determined amount of amino-β-CD (e.g., for a 1:1 molar ratio with the drug) and dissolve it in a specific volume of deionized water with gentle stirring.
-
Prepare Drug Solution: Accurately weigh the drug and dissolve it in a minimal amount of ethanol or another suitable solvent.
-
Scientist's Note: The choice of solvent is critical. It must fully dissolve the drug to ensure molecule-level interaction with the cyclodextrin.
-
-
Combine Solutions: Slowly add the drug solution dropwise to the stirring amino-β-CD solution.
-
Incubate for Complexation: Cover the mixture and allow it to stir at a constant temperature (e.g., room temperature or 37°C) for an extended period (typically 24-72 hours) to allow the equilibrium of complex formation to be reached. A cloudy suspension may form as the complex precipitates.
-
Isolate the Complex:
-
Cool the suspension (e.g., in an ice bath) to maximize precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold deionized water or ethanol to remove any surface-adsorbed drug.
-
-
Dry the Complex: Dry the resulting solid powder in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved, or freeze-dry (lyophilize) the product.[10]
-
Store: Store the final powder in a desiccator to prevent moisture absorption.
Protocol 2: Characterization of the Inclusion Complex
It is essential to confirm that an inclusion complex has actually formed. No single technique is definitive; a combination is recommended.
| Technique | Purpose | Expected Outcome for Successful Complexation |
| ¹H NMR Spectroscopy | To observe changes in the chemical environment of protons. | Protons of the drug molecule that are inside the CD cavity will show a change in their chemical shift (typically an upfield shift). Similarly, the internal protons of the CD cavity (H3 and H5) will also shift. |
| Differential Scanning Calorimetry (DSC) | To detect changes in thermal properties. | The sharp melting endotherm of the pure crystalline drug should disappear or shift to a different temperature in the DSC thermogram of the complex, indicating the drug is molecularly dispersed.[14] |
| Powder X-ray Diffraction (PXRD) | To analyze changes in crystallinity. | The diffraction pattern of the complex will be distinctly different from the simple superposition of the patterns of the individual components. A reduction or disappearance of sharp peaks from the crystalline drug indicates the formation of an amorphous complex.[11] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify changes in functional group vibrations. | Characteristic vibrational bands of the drug (e.g., C=O, N-H stretches) may shift in frequency or change in intensity upon inclusion in the CD cavity due to changes in their local environment.[12] |
Protocol 3: Standard In Vitro Drug Release Study (Dialysis Method)
This method is suitable for assessing the release profile of a drug from its cyclodextrin complex.[15][16]
Materials:
-
Drug:amino-β-CD complex
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO) (e.g., 3.5 kDa) that retains the complex but allows free drug to pass through.
-
Release medium (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, or 0.1 N HCl at pH 1.2 to simulate gastric fluid).[10]
-
Shaking water bath or incubator set to 37°C.
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC).[10]
Procedure:
-
Prepare Dialysis Bag: Cut a length of dialysis tubing and hydrate it according to the manufacturer's instructions. Secure one end with a clip.
-
Load Sample: Accurately weigh an amount of the complex corresponding to a known quantity of the drug and disperse it in a small, known volume of the release medium (e.g., 1 mL). Pipette this dispersion into the dialysis bag and securely clip the other end.
-
Start Release Study: Place the sealed dialysis bag into a larger vessel containing a known volume of pre-warmed release medium (e.g., 100 mL).
-
Maintain Sink Conditions: Place the entire setup in a shaking water bath at 37°C with constant, gentle agitation (e.g., 75-100 rpm).[16][17] This ensures the concentration of released drug outside the bag remains low, which is the primary driving force for release.
-
Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the external release medium.
-
Volume Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain a constant volume.[10]
-
Quantify Drug Concentration: Analyze the concentration of the drug in the collected samples using a validated analytical method (e.g., UV-Vis or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling, and plot the cumulative release (%) versus time.
Section 4: Data Interpretation & Advanced Concepts
Table 1: Influence of External Stimuli on Drug Release Rate
| Stimulus | Effect on Amino-β-CD Complex | Expected Impact on Release Rate | Rationale |
| Decrease in pH (e.g., from 7.4 to 5.0) | Protonation of the amino group (NH₂ → NH₃⁺) | Increase | The introduction of a positive charge can cause electrostatic repulsion with a cationic drug or alter hydrogen bonding, destabilizing the complex. |
| Increase in Temperature | Generally decreases the binding constant (K_b) | Increase | Complex formation is often an exothermic process, so increasing the temperature shifts the equilibrium towards dissociation. |
| Addition of Competitive Agent (e.g., bile salts) | Guest displacement from the CD cavity | Increase | The competitive agent occupies the cavity, forcing the release of the drug molecule.[2][3] |
| High Ionic Strength | Can shield electrostatic interactions | Variable | May increase release if electrostatic attraction is key to complex stability, or decrease release if it "salts out" the drug, reducing its apparent solubility. |
Visualizing Release Mechanisms and Troubleshooting
The following diagrams illustrate the key concepts for controlling and troubleshooting your experiments.
Caption: Mechanisms of drug release from amino-β-CD complexes.
Sources
- 1. Mechanisms of drug release from cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive displacement of drugs from cyclodextrin inclusion complex by polypseudorotaxane formation with poloxamer: implications in drug solubilization and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanisms of drug release from cyclodextrin complexes. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Drug loading into beta-cyclodextrin granules using a supercritical fluid process for improved drug dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. β-Cyclodextrin-poly (β-Amino Ester) Nanoparticles Are a Generalizable Strategy for High Loading and Sustained Release of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin Derivatives
Welcome to the technical support center for the purification of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of your target molecules with high purity.
I. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin derivatives. The question-and-answer format is intended to provide direct and actionable solutions to common problems.
Initial Purity Assessment & Common Impurities
Question: My initial purity analysis (TLC/NMR) of the crude product shows multiple spots/peaks. What are the likely impurities?
Answer: The synthesis of mono-substituted amino-cyclodextrins can result in a mixture of products. The most common impurities include:
-
Unreacted β-cyclodextrin: The starting material may not have fully reacted.
-
Di- or poly-substituted cyclodextrin derivatives: The reaction may have proceeded beyond mono-substitution, leading to derivatives with multiple amino groups.
-
3,6-anhydro-cyclodextrin: This is a common by-product that can form under certain reaction conditions.[1]
-
Reagents from previous steps: Residual tosylating agents, azides, or reducing agents may still be present.
A crucial first step is to accurately identify these impurities, as this will guide your choice of purification strategy.
Chromatographic Purification
Question: I am struggling to separate my mono-substituted amino-cyclodextrin from unreacted β-cyclodextrin and di-substituted derivatives using silica gel column chromatography. What am I doing wrong?
Answer: While silica gel chromatography can be used, the high polarity and similar retention factors of these compounds can make separation challenging. For amino-cyclodextrin derivatives, cation-exchange chromatography is the more effective method.[1][2] The positively charged amino group on your target molecule will bind to the negatively charged resin, allowing for separation from the neutral unreacted cyclodextrin and providing better resolution between mono- and di-substituted products based on their charge differences.
Question: My amino-cyclodextrin derivative is not binding to the cation-exchange column. What could be the issue?
Answer: This is a common problem and is often related to the pH of your buffers.[3] For effective binding to a cation-exchange resin, the amino group must be protonated (positively charged).
-
Check the pH of your loading buffer: The pH of the loading buffer should be at least 0.5 to 1 pH unit below the pKa of the amino group to ensure it is protonated.[3]
-
Adjust the pH of your sample: Ensure your sample is dissolved in or exchanged into the loading buffer to have the correct pH for binding.[3]
-
Ionic strength of the loading buffer: Keep the ionic strength of the loading buffer low to facilitate strong binding. High salt concentrations will compete with your compound for binding to the resin.
Question: I am not able to elute my amino-cyclodextrin from the cation-exchange column, or the recovery is very low. What should I do?
Answer: If your compound binds too strongly, you need to adjust the elution conditions to effectively displace it from the resin.[4]
-
Increase the ionic strength of the elution buffer: A gradual increase in salt concentration (a salt gradient) is the most common way to elute bound molecules. You can also try a step elution with a higher salt concentration.
-
Increase the pH of the elution buffer: Raising the pH of the elution buffer will deprotonate the amino group, reducing its positive charge and weakening its interaction with the resin, leading to elution.
-
Use a combination of pH and ionic strength gradient: For fine-tuning the separation, a dual gradient can be very effective.
Question: How do I monitor the fractions from my column chromatography?
Answer: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring your fractions. Use a mobile phase that gives good separation between your starting material, product, and by-products. A common mobile phase for these compounds is a mixture of aqueous ammonia, an organic solvent like acetonitrile or 1-propanol, and water.[5] For visualization, iodine vapor is a simple and effective method.[6] The inclusion complexes of cyclodextrins often show lower Rf values compared to the uncomplexed molecules.[6][7]
Crystallization
Question: I am trying to purify my 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin derivative by crystallization, but it is not working well. What are some key considerations?
Answer: Crystallization can be a powerful purification technique for cyclodextrin derivatives, but it requires careful optimization.
-
Solvent selection: The choice of solvent is critical. Often, a mixture of a good solvent (like water or DMF) and an anti-solvent (like acetone or ethanol) is used to induce crystallization.[8]
-
Temperature: Slowly cooling the saturated solution can promote the formation of well-defined crystals.
-
Seeding: Adding a small crystal of the pure compound can initiate crystallization if spontaneous nucleation is slow.
-
Purity of the starting material: Crystallization is most effective when the starting material is already reasonably pure. It is often used as a final polishing step after chromatography.
II. Experimental Protocols & Workflows
This section provides detailed step-by-step methodologies for the key purification techniques discussed above.
Workflow for Purification Strategy Selection
The choice of purification strategy depends on the specific impurities present in your crude product. The following diagram illustrates a general workflow for selecting the appropriate purification method.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Cation-Exchange Chromatography
This protocol is designed for the separation of the positively charged 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin derivative from neutral unreacted β-cyclodextrin and for fractionating mono- and poly-substituted derivatives.
Materials:
-
Strong cation-exchange resin (e.g., Dowex or Amberlite series)
-
Chromatography column
-
Loading Buffer: 10 mM Sodium Phosphate, pH 6.0
-
Elution Buffer A: 10 mM Sodium Phosphate, pH 6.0
-
Elution Buffer B: 10 mM Sodium Phosphate, 1 M NaCl, pH 6.0
-
Wash Buffer: 0.5 M NaOH
-
Storage Solution: 20% Ethanol
Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of the cation-exchange resin in the Loading Buffer.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring a well-packed bed.
-
Equilibrate the column by washing with 5-10 column volumes of Loading Buffer until the pH and conductivity of the eluate match the buffer.
-
-
Sample Preparation and Loading:
-
Dissolve the crude product in a minimum volume of Loading Buffer.
-
Adjust the pH of the sample to match the Loading Buffer (pH 6.0).
-
Apply the sample to the top of the column at a slow flow rate.
-
-
Washing:
-
Wash the column with 3-5 column volumes of Loading Buffer to remove any unbound material, such as unreacted β-cyclodextrin. Monitor the UV absorbance (if applicable) or collect fractions for TLC analysis until no more compound is detected in the eluate.
-
-
Elution:
-
Elute the bound amino-cyclodextrin derivatives using a linear gradient of NaCl from 0 M to 1 M (by mixing Elution Buffer A and B) over 10-20 column volumes.
-
Alternatively, a step gradient can be used.
-
Collect fractions throughout the elution process. The mono-substituted derivative is expected to elute at a lower salt concentration than the di- or poly-substituted derivatives.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Pool the pure fractions.
-
-
Desalting:
-
The purified product will be in a high-salt buffer. Desalt the pooled fractions by dialysis, size-exclusion chromatography, or reverse osmosis.
-
-
Column Regeneration and Storage:
-
Wash the column with 3-5 column volumes of high salt buffer (Elution Buffer B), followed by 3-5 column volumes of deionized water.
-
Regenerate the resin by washing with 2-3 column volumes of Wash Buffer, followed by extensive washing with deionized water until the pH is neutral.
-
Store the column in Storage Solution.[2]
-
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
Materials:
-
Silica gel TLC plates
-
TLC developing chamber
-
Mobile Phase: Acetonitrile:Aqueous Ammonia:Water (e.g., in a 6:3:1 ratio)
-
Visualization Agent: Iodine crystals in a sealed chamber
Procedure:
-
Spotting:
-
Dissolve small amounts of your crude product and collected fractions in a suitable solvent (e.g., water).
-
Using a capillary tube, spot the solutions onto the baseline of the TLC plate.
-
-
Development:
-
Place a small amount of the Mobile Phase into the TLC chamber and allow it to saturate.
-
Place the TLC plate in the chamber and allow the solvent front to move up the plate.
-
Remove the plate when the solvent front is near the top and mark the solvent front.
-
-
Visualization:
-
Allow the plate to dry completely.
-
Place the dried plate into the iodine chamber for a few minutes until spots appear.
-
Outline the spots with a pencil as they will fade over time.
-
-
Analysis:
-
Calculate the Rf values for each spot and compare the profiles of your fractions to identify the pure product.
-
III. Data Summary for Purification Techniques
The following table provides a qualitative comparison of common purification techniques for 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin derivatives.
| Technique | Principle of Separation | Advantages | Common Challenges | Typical Application |
| Cation-Exchange Chromatography | Charge | High resolution for separating unreacted, mono-, and poly-substituted CDs. High capacity. | Requires desalting step. Optimization of pH and ionic strength is crucial. | Primary purification method for crude reaction mixtures. |
| Recrystallization | Differential Solubility | Can yield very high purity product. Scalable. | May have low recovery. Requires significant optimization of solvent systems. | Final purification step for removing minor impurities. |
| Silica Gel Chromatography | Polarity | Can be effective for separating less polar impurities. | Poor resolution for highly polar and similar compounds like CD derivatives. | Pre-purification to remove non-polar side products. |
| Activated Carbon Treatment | Adsorption | Effective for removing colored impurities and some organic by-products. | Can lead to product loss due to non-specific adsorption. | Decolorizing the product solution. |
IV. Mechanistic Insights & Key Considerations
The Role of pH in Cation-Exchange Chromatography
The success of cation-exchange chromatography for purifying amino-cyclodextrins is fundamentally dependent on the pH of the mobile phase. The amino group (-NH2) on the cyclodextrin is a weak base and can exist in a protonated (-NH3+) or a neutral form depending on the pH.
Caption: Effect of pH on the charge state of the amino-cyclodextrin.
As illustrated, at a pH below the pKa of the amino group, it is protonated and carries a positive charge, leading to strong binding to the negatively charged cation-exchange resin. Conversely, at a pH above the pKa, the amino group is deprotonated and neutral, causing it to elute from the column. This principle is exploited to achieve separation.
V. References
-
Melton, L. D., & Slessor, K. N. (1971). Synthesis of mono-6-O-tosyl-α-cyclodextrin. Carbohydrate Research, 18(1), 29-37.
-
Petter, R. C., et al. (1988). Mono-6-substituted cyclodextrins—Synthesis and applications. Tetrahedron Letters, 29(25), 3055-3058.
-
Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. Nature protocols, 3(4), 691-697. Available at: [Link]
-
Jindrich, J., Pitha, J., & Lindberg, B. (1995). Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography. Carbohydrate research, 275(1), 1-7. Available at: [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Cation Exchange Chromatography. Retrieved from [Link]
-
Cytiva. (2024). Troubleshooting protein loss during ion exchange (IEX) chromatography. Retrieved from [Link]
-
LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Alshaer, W., et al. (2022). Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. Molecules, 27(5), 1642. Available at: [Link]
-
Trialtus Bioscience. (2020). pH and Protein Purification. Retrieved from [Link]
Sources
- 1. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 5. Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Navigating the pH-Dependent Stability of Amino-Cyclodextrins
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with amino-cyclodextrins (amino-CDs). The unique properties of these cationic cyclodextrins—conferred by the introduction of amino functional groups—make them powerful tools for enhancing the solubility, stability, and delivery of therapeutic agents.[1] However, these same functional groups introduce pH-dependent stability considerations that are critical to understand for successful formulation development.
This guide is structured as a series of questions and answers to directly address the common challenges and stability issues you may encounter during your experiments. We will delve into the mechanisms behind these issues and provide actionable, field-proven strategies to mitigate them, ensuring the integrity and performance of your amino-CD systems.
Section 1: Frequently Asked Questions - The Fundamentals
Q1: What are the primary stability concerns for amino-cyclodextrins related to pH?
The stability of amino-cyclodextrins is primarily influenced by two pH-dependent degradation pathways:
-
Acid-Catalyzed Hydrolysis (Low pH): In acidic environments (typically pH < 4), the α-1,4-glycosidic bonds that form the backbone of the cyclodextrin ring become susceptible to hydrolysis.[1] This process is catalyzed by hydronium ions (H₃O⁺) and leads to the opening of the macrocyclic ring, forming linear dextrins and eventually glucose, thereby destroying the encapsulating ability of the cyclodextrin.[2][3]
-
Maillard Reaction (Neutral to Alkaline pH): At neutral and, more significantly, at alkaline pH, the primary amino group of the amino-CD can react with reducing sugars or compounds containing carbonyl (aldehyde or ketone) groups. This non-enzymatic browning process, known as the Maillard reaction, results in the formation of complex, colored degradation products (melanoidins) and can significantly impact the quality, efficacy, and safety of a pharmaceutical formulation.[4][5][6]
Q2: How does the protonation state of the amino group change with pH, and why is it important?
The amino group on an amino-CD is a weak base and its ionization state is governed by the pH of the solution and its pKa value.
-
At Acidic pH (pH < pKa): The amino group exists predominantly in its protonated, cationic form (-NH₃⁺). This positive charge is crucial for several reasons: it enhances water solubility, prevents aggregation through electrostatic repulsion, and can facilitate strong electrostatic interactions with negatively charged guest molecules or biological membranes.[1]
-
At Alkaline pH (pH > pKa): The amino group is primarily in its deprotonated, neutral free amine form (-NH₂). This form is more nucleophilic and is the reactive species in the Maillard reaction.[7] Some highly substituted amino-CDs may become insoluble in alkaline media when they lose their charge.[7]
The transition between these states directly impacts the molecule's solubility, its interaction with guest molecules, and its chemical reactivity.
Caption: Simplified pathway of the Maillard reaction.
Q6: How can I prevent the Maillard reaction in my amino-CD formulation?
Troubleshooting & Mitigation Strategy:
-
Excipient Compatibility Screening: This is the most critical step. Avoid using reducing sugars in your formulation. Opt for non-reducing sugars (e.g., sucrose) or sugar alcohols (e.g., mannitol, sorbitol) as alternative bulking agents or sweeteners.
-
pH Control: Keep the pH in a mildly acidic range (e.g., pH 5-6) where the concentration of the reactive free amine form is lower.
-
Moisture Control: The Maillard reaction is facilitated by water. For solid formulations, ensure low moisture content and use packaging that protects against humidity.
-
Temperature Control: Store the product at controlled room temperature or under refrigeration, as the reaction is highly temperature-dependent. [6]5. Use of Inhibitors: In some cases, antioxidants or specific inhibitors can be used, but this requires extensive validation. A more robust approach is to design the incompatibility out of the formulation from the start.
-
Complexation: Studies have shown that forming an inclusion complex between a different cyclodextrin (like HP-β-CD) and an amino-containing drug can inhibit the Maillard reaction by sterically shielding the amino group. [4][5]This principle could potentially be applied to protect the amino group of the amino-CD itself if it is part of a multi-component system.
Issue 3: Precipitation or Changes in Solubility
Q7: I'm observing precipitation of my amino-CD when I adjust the pH of my solution upwards. Why is this happening?
Plausible Cause: The solubility of many amino-CDs is highly dependent on the protonation of their amino groups. [7]At low pH, the cationic -NH₃⁺ groups make the molecule highly water-soluble. As you raise the pH above the pKa, these groups deprotonate to the neutral -NH₂ form. This loss of charge can significantly decrease the molecule's hydrophilicity, leading to a reduction in aqueous solubility and, eventually, precipitation, especially for per-substituted derivatives. [7] Troubleshooting & Mitigation Strategy:
-
Determine the pH-Solubility Profile: Experimentally determine the solubility of your specific amino-CD across a range of pH values to identify its isoelectric point or region of minimum solubility.
-
Operate within the Optimal pH Range: Formulate your product in a pH range where the amino-CD remains sufficiently protonated and soluble.
-
Use Co-solvents or Solubilizers: If you must work near the pH of minimum solubility, the addition of pharmaceutically acceptable co-solvents may help maintain solubility, although this requires careful evaluation for its impact on complexation and stability.
-
Select a Different Derivative: Consider using an amino-CD derivative that is designed to be soluble over a wider pH range, such as those with quaternary ammonium groups (which are permanently charged) or other hydrophilic modifications.
Section 3: Experimental Protocols & Best Practices
Q8: How do I design a robust pH stability study for an amino-cyclodextrin formulation?
A well-designed study is crucial for identifying potential liabilities early in development.
Caption: Workflow for a pH-stability study of an amino-CD formulation.
Protocol: Forced Degradation & pH-Rate Profile Study
-
Preparation: Prepare solutions of the amino-CD (with and without the guest molecule) in a series of buffers covering a relevant pH range (e.g., pH 2, 4, 6, 7.4, 9). A typical concentration might be 1-10 mg/mL.
-
Stress Conditions: Subject the samples to accelerated thermal stress (e.g., 40°C, 60°C, or 80°C). Include a control set stored at 5°C. For Maillard reaction studies, include a sample with a known reducing sugar.
-
Time Points: Sample at appropriate time points (e.g., 0, 1, 3, 7, and 14 days). The frequency will depend on the degradation rate.
-
Analysis: At each time point, analyze the samples using the methods described in Q9.
-
Data Analysis: Plot the concentration of the remaining amino-CD versus time to determine the degradation rate constant (k) at each pH. A subsequent plot of log(k) versus pH will yield a pH-rate profile, which graphically shows the pH of maximum stability.
Q9: What are the recommended analytical techniques for monitoring amino-CD stability?
A multi-faceted analytical approach is required to fully characterize stability. [8][9]
| Analytical Technique | Purpose | Key Insights |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | To separate and quantify the parent amino-CD from its degradation products. [8] | Provides quantitative data on potency loss and the formation of impurities. A stability-indicating method must be developed and validated. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To identify the chemical structure of unknown degradation products. [10] | Confirms the degradation pathway (e.g., identifies hydrolyzed fragments or Maillard reaction intermediates). |
| UV-Vis Spectroscopy | To monitor for color formation (browning). [8] | A simple, rapid method to screen for the Maillard reaction by measuring absorbance at ~420 nm. |
| pH Measurement | To check for shifts in the formulation's pH over time. | A significant change in pH can indicate a chemical reaction is occurring and can, in turn, accelerate further degradation. |
| Capillary Electrophoresis (CE) | To characterize the purity and degradation of ionic CD derivatives. [10] | Offers high-resolution separation for charged species and can provide a detailed impurity profile. |
| Visual Inspection | To observe physical changes like color, clarity, and precipitation. | A fundamental but critical part of any stability study. |
Data Summary Table: pH-Dependent Stability Profile of Amino-Cyclodextrins
| pH Range | Primary Cationic State | Major Stability Concern(s) | Key Influencing Factors | Recommended Mitigation Strategies |
| Acidic (pH 1-4) | Protonated (R-NH₃⁺) | Acid Hydrolysis of the CD backbone. [1][2] | Low pH, High Temperature | Formulate at pH > 4; Store at reduced temperatures (2-8°C). |
| Near Neutral (pH 5-8) | Mixture of R-NH₃⁺ / R-NH₂ | Maillard Reaction (if reducing sugars are present). [4][5] | Presence of reactive carbonyls, Temperature, Moisture | Avoid reducing sugars; Control temperature and moisture. |
| Alkaline (pH > 8) | Free Amine (R-NH₂) | Maillard Reaction (accelerated rate); Potential for Precipitation . [6][7] | High pH, High Temperature, Concentration | Avoid high pH; Avoid reducing sugars; Characterize pH-solubility profile. |
References
- Inhibitory effect of cyclodextrin on Maillard reaction and its mechanism.PubMed.
- PH-dependent complex formation of amino acids with β-cyclodextrin and quaternary ammonium β-cyclodextrin.
- THE EFFECT OF pH ON CYCLODEXTRIN COMPLEXATION OF TRIFLUOPERAZINE.Acta Poloniae Pharmaceutica.
- Inhibitory effect of cyclodextrin on Maillard reaction and its mechanism.
- ACID HYDROLYSIS OF ,B-CYCLODEXTRIN.
- What is the stability of Cationic Cyclodextrin under different pH conditions?Blog.
- Cyclodextrins and Their Derivatives as Drug Stability Modifiers.PubMed Central.
- Thermostability of α-Cyclodextrin and its inhibition effect against Maillard reaction.CycloChem Bio Co., Ltd.
- Correlation between Stability Constant and pH for Cyclodextrin Complexes.Roskilde University.
- Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings.Alfa Chemistry.
- Creating rational designs for cyclodextrin-based formul
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.PubMed Central.
- Amino Acid Derivatives of β-Cyclodextrin.
- Separation Methods for Analysis of Cyclodextrin Derivatives.
- (PDF) ACID HYDROLYSIS OF B-CYCLODEXTRIN.
- Analytical Techniques In Stability Testing.
- Analytical techniques for characterization of cyclodextrin complexes in aqueous solution.Ovid.
- The Maillard Reaction.YouTube.
Sources
- 1. icyclodextrin.com [icyclodextrin.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of cyclodextrin on Maillard reaction and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Cytotoxicity of Modified Cyclodextrins
Welcome to the technical support center for researchers, scientists, and drug development professionals working with modified cyclodextrins (CDs). This guide provides in-depth answers to common questions and troubleshooting strategies to mitigate the cytotoxic effects of these versatile excipients. Our focus is on understanding the underlying mechanisms of toxicity to make informed decisions in your experimental design.
Understanding the Root Cause: Why Are Some Modified Cyclodextrins Cytotoxic?
Before troubleshooting, it's crucial to understand the primary mechanism of cyclodextrin-induced cytotoxicity. For most derivatives, toxicity is not caused by the CD molecule itself entering the cell and interfering with internal machinery, but rather by its interaction with the cell membrane.
The core mechanism is the extraction of essential lipid components, primarily cholesterol and phospholipids, from the cell membrane.[1][2] The hydrophobic interior of the cyclodextrin cavity has a high affinity for these lipids. This extraction disrupts the integrity and fluidity of the membrane, leading to increased permeability, leakage of intracellular components, and eventual cell death.[3][4] The efficiency of this lipid extraction, and thus the degree of cytotoxicity, is directly influenced by the specific modifications made to the cyclodextrin structure.[5]
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding cyclodextrin cytotoxicity.
Q1: I'm seeing high toxicity in my cell line. Which modified cyclodextrins are known to be the most cytotoxic and why?
Answer: The cytotoxicity of modified cyclodextrins varies significantly based on the nature and degree of substitution. Generally, highly methylated cyclodextrins are among the most cytotoxic.
-
Methylated Cyclodextrins (e.g., TRIMβCD, MβCD): Derivatives like trimethyl-β-cyclodextrin (TRIMβCD) are notoriously cytotoxic.[3] Methylation increases the hydrophobicity of the cyclodextrin rim, which enhances its ability to interact with and extract lipids from cell membranes.[2][6] While this property is useful for disrupting lipid rafts in basic research, it makes them unsuitable for most drug delivery applications where cell viability is critical.
-
Unmodified Cyclodextrins: Native cyclodextrins, particularly β-cyclodextrin, can also exhibit toxicity. Their relatively low aqueous solubility can lead to the formation of aggregates that have a strong cholesterol-extracting potential.[7] α-CD can also show a significant hemolytic effect.[5]
-
Cationic Cyclodextrins: CDs modified with cationic groups can display high cytotoxicity depending on their charge density and molecular weight. This is often due to strong electrostatic interactions with the negatively charged cell membrane, leading to membrane disruption.[8]
Q2: How can I select a cyclodextrin with low toxicity for my drug formulation from the outset?
Answer: Proactive selection is the most effective strategy. Derivatives that enhance water solubility without dramatically increasing lipophilicity are generally the safest choices.
-
Hydroxypropyl Derivatives (e.g., HP-β-CD, HP-γ-CD): Hydroxypropylation is a widely used modification that significantly increases aqueous solubility and drastically reduces the toxicity of the parent CD.[6][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is considered one of the safest and most versatile derivatives, approved for parenteral use by the FDA.[3][9] The bulky hydroxypropyl groups create steric hindrance, which is thought to reduce the destructive interaction with cell membrane components.[5]
-
Sulfobutylether Derivatives (e.g., SBE-β-CD): Sulfobutylether-β-cyclodextrin (SBE-β-CD) is another excellent choice for low toxicity. The anionic sulfobutyl groups greatly enhance water solubility and biocompatibility.[9] This derivative is also used in several FDA-approved injectable products. The negative charge can also improve complexation with cationic drugs.[9]
Below is a decision workflow to guide your selection process.
Caption: Mechanism of Cytotoxicity and Mitigation Strategies.
Key Experimental Protocols
Here are standardized protocols for assessing the cytotoxicity of your modified cyclodextrin formulations.
Protocol 1: In Vitro Hemolysis Assay
This protocol assesses the membrane-disrupting potential of your CD formulation using red blood cells (RBCs).
Materials:
-
Freshly collected whole blood with anticoagulant (e.g., heparin or EDTA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control (100% hemolysis)
-
PBS for negative control (0% hemolysis)
-
Your modified cyclodextrin solutions at various concentrations in PBS
-
Centrifuge
-
Spectrophotometer (540 nm)
-
96-well plate
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge whole blood at 1000 x g for 10 minutes.
-
Aspirate the supernatant and buffy coat.
-
Resuspend the RBC pellet in PBS. Repeat the wash step 2-3 times until the supernatant is clear.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
-
Incubation:
-
In a 96-well plate, add 100 µL of your CD solutions (at 2x final concentration).
-
Add 100 µL of the 2% RBC suspension to each well.
-
For controls, mix 100 µL of PBS (negative) and 100 µL of 1% Triton X-100 (positive) with 100 µL of the RBC suspension.
-
Incubate the plate at 37°C for 1-2 hours with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (measuring hemoglobin release).
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cultured cells as an indicator of viability.
Materials:
-
Your chosen cell line (e.g., HeLa, A549, Caco-2)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of your modified cyclodextrin in complete medium.
-
Remove the old medium from the cells and replace it with 100 µL of the CD-containing medium. Include wells with medium only as a negative control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate cell viability as a percentage relative to the untreated control cells: % Viability = (Abs_sample / Abs_control) * 100
-
The workflow for these assessments is summarized below.
Caption: General Workflow for Cytotoxicity Assessment.
Comparative Data Summary
The following table summarizes the relative cytotoxicity of commonly used β-cyclodextrin derivatives based on published data. Note that absolute IC50 (half-maximal inhibitory concentration) or HC50 (half-maximal hemolytic concentration) values can vary significantly between cell types and assay conditions.
| Cyclodextrin Derivative | Modification Type | Relative Cytotoxicity | Key Characteristics & Rationale |
| TRIMβCD (Trimethyl-β-CD) | Methylated | Very High | High hydrophobicity leads to aggressive extraction of membrane lipids. [3] |
| MβCD (Methyl-β-CD) | Methylated | High | Efficiently removes cholesterol from membranes; widely used for this purpose in research but often too toxic for therapeutics. [2][10] |
| α-CD (Alpha-CD) | Native | Moderate to High | Can show significant hemolytic effects. [5] |
| β-CD (Beta-CD) | Native | Moderate | Lower aqueous solubility can lead to nephrotoxicity upon parenteral administration. [11] |
| SBE-β-CD (Sulfobutylether-β-CD) | Anionic | Very Low | Highly water-soluble and biocompatible; used in FDA-approved injectable drugs. [9] |
| HP-β-CD (Hydroxypropyl-β-CD) | Hydroxyalkylated | Very Low | Excellent safety profile, high aqueous solubility, and reduced interaction with membrane components. [3][9] |
References
- Adhikari, L., Kumar, N., & Semalty, M. (2018). Cyclodextrin Based Biocompatible Nanosystems for Improving Drug Delivery.
-
Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]
-
Wang, X., et al. (1998). Influence of hydroxypropylcyclodextrins on the toxicity of mixtures. Bulletin of Environmental Contamination and Toxicology. Available at: [Link]
-
Zhang, J., & Ma, P. X. (2013). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Advanced Drug Delivery Reviews. Available at: [Link]
-
Garrido, B., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available at: [Link]
-
Musuc, A. M., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Musto, P., et al. (2025). Mitigating Mucoadhesion of β–Cyclodextrins via PEGylation: Insights from 19F Diffusion NMR Analysis. International Journal of Molecular Sciences. Available at: [Link]
-
Mozrzymas, J. W., et al. (2009). Interaction between cyclodextrin and neuronal membrane results in modulation of GABAA receptor conformational transitions. The Journal of Physiology. Available at: [Link]
- Musuc, A. M., et al. (2024).
-
Mahammad, S., & Parmryd, I. (2015). Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. Experimental Physiology. Available at: [Link]
-
Puskás, I., et al. (2015). Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Jug, M., et al. (2023). Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex. Drug Delivery. Available at: [Link]
-
Crini, G., et al. (2022). Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. Polymers. Available at: [Link]
-
Kopecká, T., et al. (2020). Biocompatible Polymers Combined with Cyclodextrins: Fascinating Materials for Drug Delivery Applications. Chinese Journal of Polymer Science. Available at: [Link]
-
Zhang, X., et al. (2019). Selective modifications at the different positions of cyclodextrins: a review of strategies. RSC Advances. Available at: [Link]
-
Huang, Z., & London, E. (2013). Effect of Cyclodextrin and Membrane Lipid Structure upon Cyclodextrin–Lipid Interaction. Langmuir. Available at: [Link]
-
Fenyvesi, É., et al. (2015). Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. Molecules. Available at: [Link]
-
Kopecká, T., et al. (2020). Biocompatible Polymers Combined with Cyclodextrins: Fascinating Materials for Drug Delivery Applications. Chinese Journal of Polymer Science. Available at: [Link]
- Huang, Z., & London, E. (2013). Effect of Cyclodextrin and Membrane Lipid Structure upon Cyclodextrin-Lipid Interaction. Langmuir.
-
ResearchGate. (n.d.). Candidate cyclodextrin safety profiles. In vitro cytotoxicity studies. Retrieved from [Link]
-
Memisoglu-Bilensoy, E., Dogan, A. L., & Hincal, A. A. (2007). Cytotoxic evaluation of injectable cyclodextrin nanoparticles. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Rojas-Vázquez, Y., et al. (2019). PEGylated β-cyclodextrins: Click synthesis and in vitro biological insights. Carbohydrate Polymers. Available at: [Link]
-
Teixeira, K. I., et al. (2014). Cyclodextrin modulates the cytotoxic effects of chlorhexidine on microrganisms and cells in vitro. Toxicology in Vitro. Available at: [Link]
-
Csomós, P., & Fenyvesi, É. (2018). Synthesis of Cyclodextrin Derivatives. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
ResearchGate. (n.d.). Mitigating Mucoadhesion of β–Cyclodextrins via PEGylation: Insights from 19F Diffusion NMR Analysis. Retrieved from [Link]
- ACS Omega. (2023).
-
Csomós, P., & Fenyvesi, É. (2018). Synthesis of Cyclodextrin Derivatives. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Malanga, M., et al. (2016). Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. Molecules. Available at: [Link]
-
Musto, P., et al. (2025). Mitigating Mucoadhesion of β-Cyclodextrins via PEGylation: Insights from 19F Diffusion NMR Analysis. International Journal of Molecular Sciences. Available at: [Link]
-
MDPI. (2023). Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems. Pharmaceutics. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Exploring In Vitro Biological Cellular Responses of Pegylated β-Cyclodextrins. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclodextrin modulates the cytotoxic effects of chlorhexidine on microrganisms and cells in vitro. Retrieved from [Link]
-
Fenyvesi, É., et al. (1996). Investigation of the Hemolytic Effect of the Cyclodextrin Derivatives. Cyclodextrin and Their Industrial Uses. Available at: [Link]
-
Macarak, E. J., & Rubin, D. B. (1992). Protection of erythrocytes against hemolytic agents by cyclodextrin polysulfate. Biochemical Pharmacology. Available at: [Link]
-
Song, L., et al. (2018). Cyclodextrin-Modified Nanomaterials for Drug Delivery: Classification and Advances in Controlled Release and Bioavailability. Pharmaceutics. Available at: [Link]
-
Nguyen, T. H., et al. (2023). Cyclodextrin modified with different groups to enhance the drug delivery efficiency of gold nanoparticles to treat cancer. Arabian Journal of Chemistry. Available at: [Link]
-
Skuredina, A. A., et al. (2023). In Vitro Biological Properties of Cyclodextrin-Based Polymers: Interaction with Human Serum Albumin, Red Blood Cells and Bacteria. Polymers. Available at: [Link]
-
Al Omari, M. (2010). The role of drug hydrophobicity in ??-cyclodextrin complexes. Journal of Molecular Liquids. Available at: [Link]
-
Irie, T., et al. (1983). Protective mechanism of beta-cyclodextrin for the hemolysis induced with phenothiazine neuroleptics in vitro. Journal of Pharmacobio-Dynamics. Available at: [Link]
-
ResearchGate. (n.d.). Effect of cyclodextrin charge on complexation of neutral and charged substrates: comparison of (SBE)7M-beta-CD to HP-beta-CD. Retrieved from [Link]
-
ResearchGate. (n.d.). Hemolytic effect of non-ionic (A) and ionic (B) α-CD derivatives on.... Retrieved from [Link]
Sources
- 1. Interaction between cyclodextrin and neuronal membrane results in modulation of GABAA receptor conformational transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential toxicity of unmodified and modified cyclodextrins on murine blood-brain barrier endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 11. Mitigating Mucoadhesion of β–Cyclodextrins via PEGylation: Insights from 19F Diffusion NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin and Native Beta-Cyclodextrin for Researchers and Drug Development Professionals
In the landscape of drug delivery and formulation science, cyclodextrins have established themselves as invaluable excipients for enhancing the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Native beta-cyclodextrin (β-CD), a cyclic oligosaccharide of seven glucose units, is widely utilized due to its suitable cavity size for a range of drug molecules. However, its inherent limitations, such as modest aqueous solubility, have spurred the development of chemically modified derivatives. Among these, 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin stands out as a promising alternative. This guide provides a comprehensive, data-driven comparison of this amino-functionalized derivative and its parent molecule, native beta-cyclodextrin, to assist researchers and drug development professionals in selecting the optimal cyclodextrin for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these cyclodextrins is paramount for predicting their behavior in formulation. The introduction of an amino group at the 3A position of the beta-cyclodextrin macrocycle imparts distinct characteristics to the molecule.
| Property | Native Beta-Cyclodextrin | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin |
| Molecular Formula | C₄₂H₇₀O₃₅ | C₄₂H₇₁NO₃₄ |
| Molecular Weight | ~1135.0 g/mol | ~1134.0 g/mol [1] |
| Aqueous Solubility | 1.85 g/100 mL (25 °C) | Enhanced solubility, particularly at acidic pH |
| Cavity Diameter | 6.0 - 6.5 Å | 6.0 - 6.5 Å |
| Key Functional Groups | Primary and secondary hydroxyl groups | Primary and secondary hydroxyl groups, one primary amino group |
The most significant differentiator is the enhanced aqueous solubility of the amino derivative. The primary amino group, with its basic nature, can be protonated at acidic to neutral pH, leading to a positively charged molecule with improved interaction with water molecules. This property can be particularly advantageous in acidic environments, such as the stomach.
Inclusion Complex Formation: The Heart of Cyclodextrin Functionality
The ability of cyclodextrins to form inclusion complexes with guest molecules is central to their utility. The stability of these complexes, quantified by the stability constant (K), dictates the efficiency of encapsulation.
The Role of the Amino Group in Complexation
The presence of the amino group in 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin introduces an additional site for interaction with guest molecules. This can lead to stronger binding affinities, especially for guest molecules that are anionic or possess hydrogen bond acceptor groups. The amino group can participate in electrostatic interactions, hydrogen bonding, and dipole-dipole interactions, thereby supplementing the hydrophobic and van der Waals forces that primarily drive complexation in native beta-cyclodextrin.
A study on the inclusion complexation between the tricyclic antidepressant drug amitriptyline and 3-amino-β-cyclodextrin demonstrated the formation of a stable complex. This highlights the potential of amino-cyclodextrins to effectively encapsulate and interact with drug molecules.
Comparative Binding Affinity
While direct comparative studies with the same guest molecule are limited, the additional interaction potential of the amino group suggests that 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin can exhibit higher binding constants for certain guest molecules compared to native beta-cyclodextrin. For instance, it is posited to be an efficient carrier for anionic drugs due to favorable electrostatic interactions.
dot
Caption: Formulation advantages of 3A-Amino-beta-cyclodextrin.
Experimental Protocols: A Guide to Comparative Evaluation
To aid researchers in their comparative studies, we provide a detailed protocol for a fundamental characterization technique: the phase solubility study.
Phase Solubility Study Protocol
This method, originally described by Higuchi and Connors, is used to determine the stoichiometry of the inclusion complex and the stability constant (K).
Materials:
-
Native beta-cyclodextrin
-
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
-
Guest molecule (API)
-
Phosphate buffer (pH 7.4)
-
Scintillation vials
-
Orbital shaker
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of each cyclodextrin in the phosphate buffer at varying concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Addition of Guest Molecule: Add an excess amount of the guest molecule to each cyclodextrin solution in the scintillation vials. Ensure that a solid excess of the guest is present in each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand to permit the undissolved guest molecule to settle. Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered samples appropriately with the phosphate buffer and determine the concentration of the dissolved guest molecule using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the guest or HPLC).
-
Data Analysis: Plot the concentration of the dissolved guest molecule (y-axis) against the concentration of the cyclodextrin (x-axis).
-
Determination of Stability Constant: If a linear relationship (A L -type diagram) is observed, the stability constant (K) for a 1:1 complex can be calculated using the following equation:
K = slope / (S₀ * (1 - slope))
where S₀ is the intrinsic solubility of the guest molecule in the buffer (the y-intercept of the plot).
dot
Caption: Workflow for a phase solubility study.
Conclusion: A Strategic Choice for Advanced Formulations
While native beta-cyclodextrin remains a workhorse in the pharmaceutical industry, 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin presents a compelling alternative for challenging formulations. Its enhanced aqueous solubility, particularly in acidic conditions, and the potential for stronger and more specific interactions with guest molecules through its amino functionality, open up new possibilities for drug delivery. The ability to engage in electrostatic interactions makes it especially suitable for improving the solubility and bioavailability of anionic drugs. Researchers and formulation scientists are encouraged to consider the unique attributes of this amino-functionalized cyclodextrin to overcome solubility and stability hurdles and to develop more effective and targeted drug delivery systems.
References
-
Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. (2023). [Link]
-
Thermal analysis of cyclodextrins and their inclusion compounds. (2023). [Link]
-
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. PubChem. [Link]
-
Study of the Inclusion Complexation Between 3A-Amino-3A-Deoxy- B – Cyclodextrin and Amitriptyline and Determination of its Stability Constant (K) by U.V. Visible Spectroscopy. Oriental Journal of Chemistry. [Link]
-
β-Cyclodextrin-poly(β-Amino Ester) Nanoparticles Are a Generalizable Strategy for High Loading and Sustained Release of HDAC Inhibitors. (2021). ACS Publications. [Link]
-
A comparative study on the thermal decomposition behaviors between beta-cyclodextrin and its inclusion complexes of organic amines. (2008). PubMed. [Link]
-
Correlation between the stability constant and pH for β-cyclodextrin complexes. (2019). PubMed. [Link]
-
A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. SciSpace. [Link]
-
Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest. International Journal of Pharmaceutical Investigation. [Link]
-
FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. IJRPC. [Link]
-
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023). National Institutes of Health. [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). ACS Publications. [Link]
Sources
A Comparative Guide to Drug Solubilization: Amino-β-Cyclodextrin vs. Hydroxypropyl-β-Cyclodextrin
This guide provides an in-depth technical comparison of two chemically modified β-cyclodextrins, Amino-β-Cyclodextrin (Amino-β-CD) and Hydroxypropyl-β-Cyclodextrin (HP-β-CD), focusing on their efficacy as pharmaceutical solubilizing agents. We will explore their structural differences, mechanisms of action, comparative performance, and the experimental methodologies required for their evaluation, offering researchers and drug development professionals a comprehensive resource for informed excipient selection.
Introduction to Cyclodextrins in Pharmaceutical Formulation
The challenge of poor aqueous solubility is a significant hurdle in pharmaceutical development, affecting over 40% of new chemical entities.[1] Cyclodextrins (CDs), a class of cyclic oligosaccharides derived from starch, have emerged as powerful tools to address this issue.[2] Their unique molecular architecture, resembling a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior, allows them to encapsulate poorly soluble drug molecules ("guest") to form non-covalent inclusion complexes.[2][3][4] This encapsulation effectively masks the drug's hydrophobicity, leading to significant improvements in apparent solubility, stability, and bioavailability.[2][3][5]
While native β-cyclodextrin is widely studied, its relatively low water solubility and potential for nephrotoxicity have spurred the development of chemically modified derivatives. Among these, HP-β-CD has become a commercial and regulatory success story. Amino-β-CD, a functionalized derivative, offers unique properties that may be advantageous for specific applications. This guide will dissect the key attributes of each to clarify their respective strengths and ideal use cases.
Molecular Structure and Physicochemical Properties
The efficacy of a cyclodextrin derivative is intrinsically linked to its chemical structure. The modifications made to the parent β-cyclodextrin ring fundamentally alter its solubility, complexation efficiency, and safety profile.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
HP-β-CD is synthesized by the alkylation of β-cyclodextrin with propylene oxide.[1] This reaction introduces hydroxypropyl groups randomly onto the hydroxyls of the glucose units.
-
Enhanced Aqueous Solubility : The primary advantage of this modification is a dramatic increase in aqueous solubility (from ~1.8 g/100 mL for native β-CD to over 50 g/100 mL for HP-β-CD).[1] The bulky hydroxypropyl groups disrupt the intramolecular hydrogen bonding that renders native β-CD crystalline and less soluble.[1]
-
Amorphous Structure : HP-β-CD is an amorphous, non-crystalline powder, which facilitates easier formulation and more efficient complexation with guest molecules.[6]
-
High Biocompatibility : HP-β-CD possesses a well-established safety profile and is considered to have low toxicity, making it suitable for various routes of administration, including oral, ocular, and parenteral (injection).[1][7][8][9] It is an approved excipient in major pharmacopoeias, including those in the United States and Europe.[3]
Amino-β-Cyclodextrin (Amino-β-CD)
Amino-β-CD is created by introducing primary amino groups to the cyclodextrin scaffold, typically via a multi-step synthesis that often involves tosylation or azidation of the primary hydroxyls at the C-6 position, followed by substitution or reduction.[10][11]
-
pH-Dependent Properties : The introduction of an ionizable amino group is the defining feature of Amino-β-CD. At a pH below its pKa, the amino group becomes protonated, conferring a positive charge to the molecule. This cationic nature can be exploited for specific drug interactions.
-
Versatile Chemical Handle : The primary amine serves as a reactive handle for further chemical modifications, such as grafting polymers or targeting ligands, making Amino-β-CD a valuable building block for advanced drug delivery systems like nanoparticles.[10][12][13]
-
Water Solubility : While generally water-soluble, the solubility of Amino-β-CD can be influenced by pH and the degree of substitution.[14]
Mechanism of Solubilization: A Tale of Two Interactions
The fundamental mechanism for both derivatives involves the formation of an inclusion complex. However, the nature of the dominant intermolecular forces can differ, particularly for Amino-β-CD.
The primary driving forces for complexation are the release of high-energy water molecules from the CD cavity and hydrophobic interactions between the non-polar drug and the non-polar cavity lining.[15]
Caption: Inclusion complex formation enhances drug solubility.
-
For HP-β-CD : Solubilization is primarily achieved through this classic host-guest inclusion. Its high concentration in solution creates a strong driving force for encapsulating hydrophobic drug molecules, thereby increasing the total amount of drug that can be dissolved in an aqueous medium.[4]
-
For Amino-β-CD : In addition to hydrophobic inclusion, Amino-β-CD can engage in electrostatic interactions. When working with an anionic (acidic) drug at a pH where the cyclodextrin's amino group is protonated (cationic) and the drug is deprotonated (anionic), the resulting electrostatic attraction can significantly strengthen the binding affinity. This dual-interaction mechanism can lead to higher stability constants and superior solubilization for appropriately matched drug candidates.
Head-to-Head Efficacy Comparison
The choice between HP-β-CD and Amino-β-CD is not a matter of universal superiority but of strategic selection based on the drug's properties and the formulation's goals.
| Feature | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Amino-β-Cyclodextrin (Amino-β-CD) |
| Primary Solubilization | Hydrophobic inclusion; enhanced by high aqueous solubility of the host. | Hydrophobic inclusion supplemented by potential electrostatic interactions. |
| Water Solubility | Very high (>500 mg/mL), pH-independent.[1] | Good, but can be pH-dependent. |
| pH Dependency | Generally low; effective across a broad pH range. | High; efficacy with ionizable drugs is strongly pH-dependent. |
| Ideal Drug Candidates | Broad range of neutral and ionizable hydrophobic drugs. | Anionic (acidic) drugs that can benefit from electrostatic attraction. |
| Biocompatibility/Toxicity | Excellent, well-documented safety profile, suitable for parenteral use.[9] | Less characterized; potential for toxicity depending on substitution and charge density. |
| Regulatory Status | Approved excipient in USP and EP; used in numerous commercial products.[3] | Primarily a research material; not a commonly listed excipient in major pharmacopoeias. |
Experimental Protocols for Evaluation
To empirically determine the optimal cyclodextrin for a given drug, rigorous experimental evaluation is necessary. The following protocols are fundamental to this process.
Phase Solubility Studies (Higuchi-Connors Method)
This is the cornerstone experiment for quantifying the solubilizing effect of a cyclodextrin. It determines the stoichiometry of the complex (e.g., 1:1, 1:2) and its apparent stability constant (Kc).[16][17]
Methodology:
-
Preparation of CD Solutions : Prepare a series of aqueous solutions (typically in a relevant buffer) with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM).[17]
-
Drug Addition : Add an excess amount of the drug to each solution in separate vials. This ensures that a solid phase of the drug remains in equilibrium with the dissolved drug.
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-72 hours).[18]
-
Sampling and Analysis : After equilibration, filter the samples (e.g., using a 0.45 µm syringe filter) to remove the undissolved drug.
-
Quantification : Analyze the filtrate to determine the concentration of the dissolved drug, usually by UV-Vis spectrophotometry or HPLC.
-
Data Plotting : Plot the total concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting graph is the phase solubility diagram. For a 1:1 complex, an AL-type linear plot is typically observed.[17]
-
Calculation : The stability constant (Kc) can be calculated from the slope and the intrinsic solubility (S0, the y-intercept) of the diagram using the formula: Kc = Slope / (S0 * (1 - Slope))
Caption: Workflow for Phase Solubility Studies.
Spectroscopic Characterization
Spectroscopic methods provide evidence of complex formation and can offer insights into the structure of the resulting complex.
UV-Visible (UV-Vis) Spectroscopy:
This technique is useful when the drug molecule contains a chromophore that is sensitive to changes in its microenvironment.
Methodology:
-
Prepare Solutions : Prepare a solution of the drug at a fixed concentration. Prepare a second series of solutions containing the same drug concentration plus increasing concentrations of the cyclodextrin.
-
Acquire Spectra : Record the UV-Vis absorption spectrum for each solution.
-
Analyze Changes : The inclusion of the drug into the hydrophobic CD cavity often results in a shift (hypsochromic or bathochromic) of the maximum absorption wavelength (λmax) or a change in molar absorptivity.[19][20] These spectral changes can be used with various binding models (e.g., Benesi-Hildebrand plot) to calculate the binding constant.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for obtaining definitive structural information about the inclusion complex.
Methodology:
-
Sample Preparation : Prepare samples in a suitable deuterated solvent (e.g., D2O) containing the drug alone, the cyclodextrin alone, and a mixture of the two.
-
Acquire Spectra : Run 1D (1H) and 2D NMR experiments. 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly valuable.
-
Analyze Chemical Shifts & ROEs : Changes in the chemical shifts of the protons on both the drug and the inner cavity of the cyclodextrin indicate complex formation.[15] Cross-peaks in the ROESY spectrum between protons of the drug and protons of the CD cavity provide direct evidence of their spatial proximity, allowing for the determination of the guest's orientation within the host.[15]
Conclusion and Strategic Recommendations
Both Amino-β-CD and HP-β-CD are effective solubilizing agents, but they serve different strategic roles in pharmaceutical formulation.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the workhorse excipient. Its proven safety, high water solubility, and broad applicability make it the first-choice candidate for enhancing the solubility of a wide range of poorly soluble drugs, especially for formulations intended for parenteral administration.[3][9][21] Its performance is robust and predictable across various conditions.
-
Amino-β-Cyclodextrin (Amino-β-CD) is a specialized tool. Its key advantage lies in its ionizable nature, which can be leveraged to create strong, specific interactions with anionic drugs, potentially achieving higher binding affinities and solubilization than is possible with HP-β-CD. However, its use requires careful consideration of pH and a more thorough toxicological evaluation. It is an excellent candidate for novel drug delivery systems where its reactive amine can be used for further functionalization.
Final Recommendation : For general-purpose solubilization and projects on a fast track to clinical development, HP-β-CD is the more pragmatic and versatile choice. For challenging formulations involving anionic drugs where standard excipients fall short, or for developing advanced, functionalized delivery systems, Amino-β-CD warrants exploration as a high-potential, specialized alternative.
References
- 2-Hydroxypropyl-β-cyclodextrin: Properties and usage in pharmaceutical formul
- β-Cyclodextrin-poly(β-Amino Ester) Nanoparticles for Sustained Drug Delivery across the Blood–Brain Barrier. (2012).
- Hydroxypropyl Beta Cyclodextrin Uses, Benefits, Side Effects And Medicines. Genericure.
- UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliph
- UV-vis Spectral Analysis of Inclusion Complexes between β-Cyclodextrin and Aromatic/Aliphatic Guest Molecules. (2008). Ingenta Connect.
- A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applic
- The Role of Hydroxypropyl Beta Cyclodextrin in Enhancing Drug Solubility. NINGBO INNO PHARMCHEM CO.,LTD..
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- What is hydroxypropyl beta-cyclodextrin used for. (2023). Unilong.
- Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles. (2021). NIH.
- β-cyclodextrin-poly(β-amino ester) nanoparticles for sustained drug delivery across the blood-brain barrier. (2012). PubMed.
- Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. (1991). PubMed.
- NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. (2016). PubMed Central.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PubMed Central.
- Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. (1991).
- High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. (2011). PubMed Central.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023).
- Pilot-Scale Continuous Flow Synthesis of Capsaicinoids and Their Formulation with Cyclodextrins. (2024).
- Synthesis and characterization of β-cyclodextrin derivatives containing amino groups and carboxyl groups. (1998). Beijing Institute of Technology.
- Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. (2024). PubMed Central.
- Synthesis of 6-monoamino-beta-CDs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Hydroxypropyl Beta Cyclodextrin Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]
- 6. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfachemic.com [alfachemic.com]
- 8. What is hydroxypropyl beta-cyclodextrin used for - Chemical Supplier Unilong [unilongindustry.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. β-cyclodextrin-poly(β-amino ester) nanoparticles for sustained drug delivery across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of β-cyclodextrin derivatives containing amino groups and carboxyl groups - Beijing Institute of Technology [pure.bit.edu.cn]
- 15. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. UV-vis Spectral Analysis of Inclusion Complexes between β -C...: Ingenta Connect [ingentaconnect.com]
- 21. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin and Sulfobutylether-beta-cyclodextrin for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical excipients, cyclodextrins have carved a significant niche as versatile tools for enhancing the solubility, stability, and bioavailability of drug molecules.[1][2][3] Among the numerous modified cyclodextrins, 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin (Am-β-CD) and Sulfobutylether-beta-cyclodextrin (SBE-β-CD) have emerged as promising candidates for a wide array of drug delivery challenges. This guide provides an in-depth comparative study of these two β-cyclodextrin derivatives, offering insights into their distinct physicochemical properties, mechanisms of action, and performance in drug formulation, supported by experimental data and protocols.
Structural and Physicochemical Distinctions
The fundamental difference between Am-β-CD and SBE-β-CD lies in the nature of their substituent groups, which dictates their charge, solubility, and interaction with guest molecules.
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin (Am-β-CD) is a cationic cyclodextrin derivative where a primary amino group replaces a hydroxyl group at the 3A position of one of the glucose units.[4][5] This modification imparts a positive charge at physiological pH, making it particularly effective for complexing with anionic drug molecules.[6]
Sulfobutylether-beta-cyclodextrin (SBE-β-CD) , commercially known as Captisol®, is a polyanionic cyclic oligosaccharide.[2][7][8] It is a β-cyclodextrin derivative with sulfobutyl ether groups attached to the hydroxyl groups.[9] This substitution introduces multiple negative charges and significantly enhances its aqueous solubility compared to the parent β-cyclodextrin.[2][7][8]
Table 1: Comparison of Physicochemical Properties
| Property | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin (Am-β-CD) | Sulfobutylether-beta-cyclodextrin (SBE-β-CD) |
| Molecular Formula | C42H71NO34[4][5] | C42H70-nO35·(C4H8O3SNa)n (average n ≈ 6.5)[9] |
| Molecular Weight | ~1134.0 g/mol [4][5] | ~2163 g/mol [10] |
| Charge | Cationic (at physiological pH) | Anionic[2][7][8] |
| Aqueous Solubility | High | Very High (>50 g in 100 cm³ at 25°C)[9] |
| Primary Interaction with Guest Molecules | Electrostatic interactions with anionic drugs, inclusion complexation[6] | Electrostatic interactions with cationic drugs, inclusion complexation[11][12] |
Mechanism of Action: Inclusion Complex Formation
Both cyclodextrins enhance drug solubility and stability primarily through the formation of inclusion complexes.[11][13][14] The toroidal, or doughnut-shaped, structure of the cyclodextrin molecule features a hydrophobic inner cavity and a hydrophilic exterior.[15][16] This unique architecture allows for the encapsulation of poorly water-soluble "guest" drug molecules within the cavity, driven by non-covalent interactions such as van der Waals forces and hydrophobic interactions.[17][18][19][20]
The key distinction in their mechanism lies in the additional electrostatic interactions afforded by their respective charged groups.
-
Am-β-CD: The positively charged amino group can form strong ionic bonds with anionic guest molecules, leading to more stable complexes. This makes it a particularly suitable excipient for acidic drugs.
-
SBE-β-CD: The negatively charged sulfonate groups provide strong electrostatic attraction for cationic or nitrogen-containing drug molecules, enhancing complexation efficiency.[11][12]
Diagram 1: Mechanism of Inclusion Complex Formation
Caption: A typical workflow for conducting phase solubility studies.
This experiment evaluates the release profile of the drug from the cyclodextrin complex.
Objective: To compare the dissolution rate of the pure drug with that of the drug-cyclodextrin complexes.
Methodology (USP Dissolution Apparatus):
-
Prepare solid inclusion complexes of the drug with Am-β-CD and SBE-β-CD, typically by methods like kneading, co-evaporation, or freeze-drying. [21][22]2. Introduce a known amount of the pure drug and each complex into the dissolution vessels containing a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Maintain a constant temperature (e.g., 37°C) and stirring speed.
-
Withdraw samples at predetermined time intervals.
-
Analyze the concentration of the dissolved drug in each sample.
-
Plot the percentage of drug released against time to obtain the dissolution profiles.
These studies assess the ability of the cyclodextrins to protect the drug from degradation under various stress conditions.
Objective: To compare the degradation kinetics of the drug in its free form and when complexed with Am-β-CD and SBE-β-CD.
Methodology:
-
Prepare aqueous solutions of the pure drug and the drug-cyclodextrin complexes.
-
Expose the solutions to stress conditions such as elevated temperature, light, and different pH values.
-
At various time points, withdraw samples and analyze the remaining concentration of the intact drug using a stability-indicating HPLC method.
-
Plot the concentration of the drug versus time to determine the degradation rate constants.
Conclusion and Future Perspectives
Both 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin and Sulfobutylether-beta-cyclodextrin are powerful tools in the pharmaceutical formulator's arsenal. The choice between them is not a matter of universal superiority but rather one of strategic selection based on the specific properties of the drug molecule. SBE-β-CD is a well-established, versatile excipient with a strong safety profile, particularly for parenteral formulations, and is highly effective for a broad range of drugs, especially those that are cationic. [2][7][8][11]Am-β-CD, with its cationic nature, presents a targeted approach for enhancing the delivery of anionic drugs.
Future research should focus on direct, head-to-head comparative studies of these two cyclodextrins with a wider range of drug molecules to build a more comprehensive database of their relative efficacies. Furthermore, investigations into the in vivo performance and toxicological profiles of Am-β-CD are essential to fully realize its potential in clinical applications.
References
-
A review on Sulfobutylether-β-cyclodextrin for drug delivery applications. (2023). Carbohydrate Polymers, 301(B), 120347. Available from: [Link]
-
Pardeshi, C. V., et al. (2023). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Carbohydrate Polymers, 301(Pt B), 120347. Available from: [Link]
-
Das, A., et al. (n.d.). Utility of Sulfobutyl Ether beta-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. SciSpace. Available from: [Link]
-
Pardeshi, C. V., et al. (2022). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Carbohydrate Polymers, 120347. Available from: [Link]
-
Pardeshi, C. V., et al. (2023). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Pure. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. PubChem. Available from: [Link]
-
Das, A., et al. (2019). Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Indian Journal of Pharmaceutical Sciences, 81(4), 586-597. Available from: [Link]
-
News. (2025). The Role Of SBE-β-CD in Modern Drug Formulation: Solving Solubility Challenges. News. Available from: [Link]
-
Carbohydrate Chronicles. (n.d.). How can cyclodextrins enhance solubility? Carbohydrate Chronicles. Available from: [Link]
-
Ma, D. Q., et al. (2000). Comparative effects of (SBE)7m-beta-CD and HP-beta-CD on the stability of two anti-neoplastic agents, melphalan and carmustine. Journal of Pharmaceutical Sciences, 89(2), 275-287. Available from: [Link]
-
Boudjellal, A., et al. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Publish. Available from: [Link]
-
MySkinRecipes. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate. MySkinRecipes. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). beta-Cyclodextrin sulfobutyl ether. PubChem. Available from: [Link]
-
Puskás, I., et al. (2015). Comparison of relevant physico-chemical properties of HPBCD and SBEBCD. ResearchGate. Available from: [Link]
-
Ma, D. Q. (1998). Evaluation of sulfobutyl ether beta-cyclodextrin as a solubilizing/stabilizing and freeze-drying excipient. ProQuest. Available from: [Link]
-
Okimoto, K., et al. (2016). Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement. Journal of Pharmaceutical Sciences, 105(9), 2847-2855. Available from: [Link]
-
ResearchGate. (n.d.). Stability constants of RDV / SBE-β-CD inclusion complexes. ResearchGate. Available from: [Link]
-
Stella, V. J., & Rajewski, R. A. (2020). Sulfobutylether-β-cyclodextrin. Journal of Pharmaceutical Sciences, 109(9), 2631-2640. Available from: [Link]
-
Mohan, A., et al. (2022). Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability. Frontiers in Chemistry, 10, 893630. Available from: [Link]
-
Sridevi, S., et al. (2017). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 22(12), 2095. Available from: [Link]
-
Wang, Y., et al. (2020). Inclusion Complex of Docetaxel with Sulfobutyl Ether β-Cyclodextrin: Preparation, In Vitro Cytotoxicity and In Vivo Safety. Molecules, 25(20), 4703. Available from: [Link]
-
Slideshare. (n.d.). RESEARCH ARTICLE ON INCLUSION COMPLEX WITH SBE-B-CD. Slideshare. Available from: [Link]
-
Agasse, V., et al. (2002). Comparison of Sulfobutylether- And Sulfated-Beta-Cyclodextrins as Additives for the Chiral Separation of Basic Spirobenzopyrans by Capillary Electrophoresis. Journal of Chromatography A, 949(1-2), 235-244. Available from: [Link]
-
Crini, G., et al. (2022). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 27(23), 8295. Available from: [Link]
-
Asim, N., et al. (2022). Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. Foods, 11(23), 3897. Available from: [Link]
-
Das, A., et al. (2019). Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Indian Journal of Pharmaceutical Sciences, 81(4), 586-597. Available from: [Link]
-
Das, A., et al. (2019). Utility of Sulfobutyl Ether β-Cyclodextrin Inclusion Complexes in Drug Delivery: A Review. Semantic Scholar. Available from: [Link]
-
S-Aoudia, M. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available from: [Link]
-
Barman, S., et al. (2022). Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. ACS Omega, 7(14), 11846-11857. Available from: [Link]
-
Fathalla, Z., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. Pharmaceutics, 16(7), 882. Available from: [Link]
-
Ozon, E. A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1856. Available from: [Link]
-
Gabor, A., et al. (2017). Sulfobutylether-β-cyclodextrin as a chiral selector for separation of amino acids and dipeptides in chromatography. Journal of Chromatography A, 1467, 311-319. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. mdpi.com [mdpi.com]
- 4. 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | C42H71NO34 | CID 11320754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2AS,3AS)-3A-Amino-3A-deoxy-β-cyclodextrin | CymitQuimica [cymitquimica.com]
- 6. 3A-AMINO-3A-DEOXY-(2AS,3AS)-BETA-CYCLODEXTRIN | 117194-77-1 [chemicalbook.com]
- 7. Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. alfachemic.com [alfachemic.com]
- 10. beta-Cyclodextrin sulfobutyl ether | C70H126O56S7 | CID 71307542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0 | Buy SBE-β-CD (captisol) from Supplier InvivoChem [invivochem.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate [myskinrecipes.com]
- 15. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 16. oatext.com [oatext.com]
- 17. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]
A Senior Application Scientist's Guide to Validating Drug Encapsulation Efficiency in Amino-Cyclodextrin using HPLC
Authored by a Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically sound comparison of methodologies for validating drug encapsulation efficiency in amino-cyclodextrin, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present self-validating protocols, and compare HPLC with alternative techniques, supported by experimental data and authoritative references.
The Critical Role of Encapsulation and the Advantage of Amino-Cyclodextrins
Drug encapsulation is a cornerstone of modern drug delivery, aiming to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1] Cyclodextrins (CDs), cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, are excellent encapsulating agents, forming inclusion complexes with a wide array of drug molecules.[1][2]
Why Amino-Cyclodextrins?
Standard β-cyclodextrins, while effective, can be enhanced. The introduction of amino groups to the cyclodextrin structure creates amino-cyclodextrins , which offer several distinct advantages:
-
Enhanced Interaction: The cationic nature of the amino groups at physiological pH can lead to stronger interactions with anionic drugs or cell membranes, potentially improving drug loading and cellular uptake.
-
Improved Solubility: Amino functionalization can increase the aqueous solubility of the cyclodextrin itself, broadening its applicability.
-
Versatility in Formulation: The reactive amino groups can be further modified, allowing for the attachment of targeting ligands or polymers to create more sophisticated drug delivery systems.[3]
The successful formulation of an amino-cyclodextrin-drug complex hinges on accurately quantifying the Encapsulation Efficiency (EE) . This metric, which represents the percentage of the initial drug that is successfully encapsulated, is a critical quality attribute that dictates dosage and therapeutic efficacy.
HPLC as the Gold Standard for Quantifying Encapsulation Efficiency
High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable technique for determining the encapsulation efficiency of drug-cyclodextrin complexes.[4][5] Its widespread adoption is due to its high sensitivity, specificity, and reproducibility.[6]
The Underlying Principle:
The core principle of using HPLC to determine EE involves separating the free, unencapsulated drug from the encapsulated drug . This is typically achieved indirectly. The total amount of drug in the formulation is determined, and then the amount of free drug is quantified after separating it from the inclusion complex.
The Encapsulation Efficiency is then calculated using the following formula:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
Diagram of the HPLC Workflow for Encapsulation Efficiency Determination
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Amino—β-Cyclodextrin Polymer, Cross-Linked with Pyromellitic Dianhydride and Their Use for the Synthesis of Polymeric Cyclodextrin Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. international.arikesi.or.id [international.arikesi.or.id]
- 6. Quantitative Analysis of Norfloxacin in β-Cyclodextrin Inclusion Complexes--Development and Validation of a Stability-indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Techniques for Confirming Inclusion Complex Formation
For researchers, scientists, and drug development professionals, the confirmation of inclusion complex formation is a critical step in harnessing the potential of host-guest chemistry. This guide provides an in-depth, objective comparison of key spectroscopic techniques, moving beyond a simple listing of methods to explain the causality behind experimental choices. Herein, we delve into the nuances of UV-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy, offering field-proven insights and detailed protocols to ensure the integrity of your findings.
The Imperative of Confirmation: Why We Scrutinize Inclusion Complexes
Inclusion complexes, where a "guest" molecule is encapsulated within the cavity of a "host" molecule, are fundamental to advancements in drug delivery, stabilization of volatile compounds, and enhanced solubility of poorly soluble active pharmaceutical ingredients (APIs). The formation of these complexes is driven by non-covalent interactions such as hydrophobic interactions, van der Waals forces, and hydrogen bonding.[1][2] However, the mere mixing of host and guest components does not guarantee complexation. It is imperative to distinguish a true inclusion complex from a simple physical mixture. This guide will equip you with the spectroscopic tools to make this distinction with confidence.
A Comparative Overview of Spectroscopic Techniques
The choice of a spectroscopic technique for confirming inclusion complex formation is not arbitrary; it is dictated by the physicochemical properties of the host and guest molecules, the desired level of structural detail, and the specific questions being addressed. The following table provides a high-level comparison of the most commonly employed techniques.
| Technique | Principle | Information Obtained | Sensitivity | Guest/Host Requirements | Limitations |
| UV-Visible Spectroscopy | Changes in the electronic environment of a chromophoric guest upon inclusion in the host cavity lead to shifts in the absorption spectrum.[3] | Stoichiometry (e.g., 1:1, 1:2), Binding Constant (K)[1][4] | Moderate | Guest must possess a chromophore. | Provides limited structural information; not suitable for non-chromophoric guests. |
| Fluorescence Spectroscopy | Alterations in the microenvironment of a fluorescent guest upon complexation affect its fluorescence properties (intensity, wavelength, lifetime).[4] | Stoichiometry, Binding Constant (K), Insight into the polarity of the host cavity.[4] | High | Guest must be fluorescent or a fluorescent probe can be used in competitive binding assays. | Limited to fluorescent systems; can be affected by quenchers. |
| NMR Spectroscopy | Changes in the chemical shifts of host and/or guest protons upon complexation provide direct evidence of inclusion and detailed structural information.[4] | Stoichiometry, Binding Constant (K), Geometry of inclusion, Host-guest orientation.[5][6] | Low to Moderate | Requires relatively high sample concentrations; deuterated solvents are often necessary. | Can be time-consuming; complex spectra may require advanced 2D techniques for interpretation. |
| FTIR Spectroscopy | Confinement of the guest molecule within the host cavity restricts its vibrational and rotational freedom, leading to changes in the infrared spectrum.[7] | Confirmation of complex formation in the solid state, identification of functional groups involved in the interaction. | Moderate | Provides qualitative evidence of complexation; less suitable for quantitative analysis in solution. | Primarily a solid-state technique; interpretation can be complex due to overlapping bands. |
| Circular Dichroism (CD) | The inclusion of a chiral guest in a chiral host, or an achiral guest in a chiral host, can induce or alter the circular dichroism spectrum.[8] | Confirmation of chiral recognition, determination of enantioselective binding, structural information about the complex. | High | At least one component (host or guest) must be chiral. | Not applicable to achiral, non-prochiral systems. |
In-Depth Analysis and Experimental Protocols
UV-Visible (UV-Vis) Spectroscopy: The Workhorse for Chromophoric Guests
Causality of Choice: UV-Vis spectroscopy is often the first line of investigation due to its accessibility and the straightforward nature of the experiment. It is the ideal choice when the guest molecule contains a chromophore, as the change in the polarity of the microenvironment upon entering the hydrophobic cavity of a host like a cyclodextrin often leads to a detectable shift in the absorption maximum (λmax) or a change in molar absorptivity.[3][9] This phenomenon, known as a hypsochromic (blue) or bathochromic (red) shift, is a strong indicator of inclusion.
Experimental Workflow:
Caption: UV-Vis spectroscopy workflow for inclusion complex analysis.
Detailed Protocol for UV-Vis Titration:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the guest molecule in a suitable solvent (e.g., water, buffer). The concentration should be chosen such that the absorbance at λmax is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Prepare a concentrated stock solution of the host molecule in the same solvent. The concentration should be significantly higher than that of the guest to observe saturation effects.
-
-
Titration Series Preparation:
-
Prepare a series of volumetric flasks. To each flask, add a constant volume of the guest stock solution.
-
Add increasing volumes of the host stock solution to the flasks.
-
Bring all flasks to the final volume with the solvent and mix thoroughly. Ensure a constant final concentration of the guest in all samples.
-
-
Spectroscopic Measurement:
-
Record the UV-Vis spectrum of each solution over the relevant wavelength range.
-
Use the solution containing only the guest as a reference.
-
-
Data Analysis:
-
Stoichiometry (Job's Plot): Prepare a series of solutions where the total molar concentration of host and guest is constant, but their mole fractions vary. Plot the change in absorbance (ΔA) against the mole fraction of the guest. The maximum of the plot indicates the stoichiometry of the complex.[10]
-
Binding Constant (Benesi-Hildebrand Method): For a 1:1 complex, the following equation can be used:
1 / ΔA = 1 / (Δε * K * [H]) + 1 / (Δε)
Where ΔA is the change in absorbance, Δε is the difference in molar absorptivity between the complexed and free guest, K is the binding constant, and [H] is the concentration of the host. A plot of 1/ΔA versus 1/[H] should be linear, and K can be calculated from the slope and intercept.[1]
-
Fluorescence Spectroscopy: A Highly Sensitive Probe of the Microenvironment
Causality of Choice: When the guest molecule is fluorescent, fluorescence spectroscopy offers a significant advantage in sensitivity over UV-Vis spectroscopy, allowing for the use of much lower concentrations.[4] The fluorescence emission of a molecule is highly sensitive to its local environment. Encapsulation within a host cavity can shield the guest from quenchers in the solvent, leading to an enhancement of fluorescence intensity.[11] Shifts in the emission wavelength can also provide information about the polarity of the host's interior.
Experimental Workflow:
Caption: Fluorescence spectroscopy workflow for inclusion complex analysis.
Detailed Protocol for Fluorescence Titration:
-
Solution Preparation:
-
Prepare stock solutions of the fluorescent guest and the host in a suitable solvent. The guest concentration should be low to avoid inner filter effects.
-
-
Titration:
-
To a cuvette containing a fixed concentration of the guest, make successive additions of the host stock solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate.
-
-
Spectroscopic Measurement:
-
Set the excitation wavelength to the λmax of the guest.
-
Record the fluorescence emission spectrum after each addition of the host.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the host.
-
The binding constant can be determined by fitting the titration data to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis. The Benesi-Hildebrand equation, adapted for fluorescence data, can also be used.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Causality of Choice: NMR spectroscopy is unparalleled in its ability to provide detailed structural information about inclusion complexes in solution.[4] It provides direct evidence of inclusion by observing changes in the chemical shifts (δ) of the protons of both the host and the guest. Protons of the guest that are located inside the host cavity will experience a different magnetic environment and thus show a significant change in their chemical shift, typically an upfield shift.[5] Furthermore, 2D NMR techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can reveal through-space interactions between host and guest protons, allowing for the determination of the geometry and orientation of the guest within the host cavity.[10]
Experimental Workflow:
Caption: NMR spectroscopy workflow for inclusion complex analysis.
Detailed Protocol for NMR Titration:
-
Sample Preparation:
-
Dissolve the guest and host in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Prepare a series of NMR tubes with a constant concentration of the guest and varying concentrations of the host.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample.
-
Carefully reference the spectra.
-
-
Data Analysis:
-
Identify the protons of the guest and host that show significant chemical shift changes upon complexation.
-
Plot the change in chemical shift (Δδ) of a guest proton against the host concentration.
-
The binding constant and stoichiometry can be determined by fitting the titration curve to a suitable binding isotherm using non-linear regression software.[5]
-
-
Structural Elucidation (2D NMR):
-
For a sample containing a host-guest mixture, acquire a 2D ROESY or NOESY spectrum.
-
The presence of cross-peaks between protons of the host and guest indicates their spatial proximity (typically < 5 Å), providing direct evidence of inclusion and information on the geometry of the complex.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Powerful Tool for Solid-State Confirmation
Causality of Choice: FTIR spectroscopy is particularly valuable for confirming the formation of inclusion complexes in the solid state.[7] The rationale is that the vibrational modes of a guest molecule are restricted when it is encapsulated within the rigid cavity of a host. This restriction leads to changes in the FTIR spectrum of the guest, such as the shifting, broadening, or disappearance of characteristic absorption bands.[7] A crucial aspect of FTIR analysis is the comparison of the spectrum of the prepared complex with that of a simple physical mixture of the host and guest to ensure that the observed changes are not due to mere physical mixing.
Experimental Workflow:
Caption: Circular Dichroism spectroscopy workflow for chiral inclusion complex analysis.
Detailed Protocol for CD Titration:
-
Solution Preparation:
-
Prepare stock solutions of the host and guest in a suitable solvent that is transparent in the wavelength range of interest.
-
-
Titration:
-
To a cuvette containing a solution of the chiral component (either host or guest) at a fixed concentration, add aliquots of the other component.
-
If studying enantioselectivity, perform separate titrations for each enantiomer of the chiral guest.
-
-
CD Measurement:
-
Record the CD spectrum after each addition.
-
-
Data Analysis:
-
Monitor the changes in the CD signal (e.g., the intensity of an induced band or the shift in an existing band) as a function of the titrant concentration.
-
The binding constants for each enantiomer can be determined by fitting the titration data, allowing for the quantification of enantioselectivity.
-
Conclusion: An Integrated Approach for Robust Confirmation
No single spectroscopic technique provides a complete picture of inclusion complex formation. A robust and trustworthy characterization relies on the synergistic use of multiple techniques. For instance, UV-Vis or fluorescence spectroscopy can provide initial evidence of complexation and allow for the determination of the binding constant, while NMR spectroscopy can offer definitive structural proof and details of the inclusion geometry. FTIR is invaluable for confirming complex formation in the solid state, which is particularly relevant for pharmaceutical formulations. When chirality is a factor, CD spectroscopy is an essential tool.
By understanding the principles, strengths, and limitations of each technique, and by following rigorous experimental protocols, researchers can confidently confirm the formation of inclusion complexes and unlock their full potential in a wide range of scientific and industrial applications.
References
-
Nowakowski, M., et al. (2022). NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. Physical Chemistry Chemical Physics, 24(22), 13690-13697. [Link]
-
Thumser, C., & Hennig, A. (2022). Circular Dichroism Based Chirality Sensing with Supramolecular Host-Guest Chemistry. Angewandte Chemie International Edition, 61(23), e202201258. [Link]
-
Crini, G., et al. (2018). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Molecules, 23(11), 2857. [Link]
-
Baruah, B., et al. (2019). Comparison of binding constant values for inclusion complexation with HPβCD measured using the two spectroscopic methods for each guest compound with variation in solution salt concentration. ResearchGate. [Link]
-
Mont Kumpugdee-Vollrath, et al. (2012). Solid state characterization of trans resveratrol complexes with different cyclodextrins. Journal of Applied Pharmaceutical Science, 2(12), 124-136. [Link]
-
Li, W., et al. (2021). Preparation, Optimization, and Characterization of Inclusion Complexes of Cinnamomum longepaniculatum Essential Oil in β-Cyclodextrin. Molecules, 26(16), 4991. [Link]
-
Rahim, N. Y., & Elleas, N. A. E. (2020). CHARACTERIZATION OF INCLUSION COMPLEX OF β-CYCLODEXTRIN/ISONIAZID USING SPECTROSCOPIC METHOD. Malaysian Journal of Analytical Sciences, 24(6), 862-872. [Link]
-
Kelly, S. M., & Price, N. C. (2021). Beginners guide to circular dichroism. The Biochemist, 43(1), 40-43. [Link]
-
Jopa, S., et al. (2022). NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. Physical Chemistry Chemical Physics, 24(22), 13690-13697. [Link]
-
Castiglione, F., et al. (2015). Temperature Effect on the Vibrational Dynamics of Cyclodextrin Inclusion Complexes: Investigation by FTIR-ATR Spectroscopy and Numerical Simulation. The Journal of Physical Chemistry A, 119(21), 5145-5152. [Link]
-
Rahim, N. Y., et al. (2023). SPECTROSCOPIC STUDIES ON THE INCLUSION COMPLEXATION OF VALINE ENANTIOMERS WITH β-CYCLODEXTRIN. Malaysian Journal of Analytical Sciences, 27(5), 893-903. [Link]
-
Hirose, K. (2001). A Practical Guide for the Determination of Binding Constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 39(3-4), 193-209. [Link]
-
Creative Biostructure. (n.d.). A Beginner's Guide to Circular Dichroism Spectroscopy. [Link]
-
Zhang, X., et al. (2005). UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules. Journal of inclusion phenomena and macrocyclic chemistry, 53(1-2), 15-20. [Link]
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. [Link]
-
Fırtala, F., et al. (2020). UV–vis and FTIR-ATR characterization of 9-fluorenon-2-carboxyester/(2-hydroxypropyl)-β-cyclodextrin inclusion complex. Journal of Molecular Structure, 1202, 127269. [Link]
-
Kelly, S. M., & Price, N. C. (2018). Beginners guide to circular dichroism. Macquarie University. [Link]
-
Chemistry For Everyone. (2023, June 7). How Do You Choose The Right Spectroscopy Technique? [Video]. YouTube. [Link]
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
-
Pop, A., et al. (2018). Synthesis and Characterization of the Inclusion Complex of Dicationic Ionic Liquid and β-Cyclodextrin. Molecules, 23(1), 169. [Link]
-
Mayer, B. P., et al. (2013). Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions. Journal of visualized experiments: JoVE, (73), e50222. [Link]
-
Tintaru, A., et al. (2012). The Determination of the Stoichiometry of Cyclodextrin Inclusion Complexes by Spectral Methods: Possibilities and Limitations. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 72(1-2), 1-10. [Link]
-
Di Giosia, M., et al. (2021). NMR Investigation of the Supramolecular Complex Formed by a Phenylboronic Acid-Ferrocene Electroactive Probe and Native or Derivatized β-Cyclodextrin. Molecules, 26(11), 3326. [Link]
-
Pinho, E., et al. (2014). Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin. AAPS PharmSciTech, 15(4), 988-996. [Link]
-
Waske, P. A., et al. (2019). 1H NMR titration experiments supporting the competitive binding model. ResearchGate. [Link]
-
Barpaga, D., et al. (2019). Spectroscopic methods for aqueous cyclodextrin inclusion complex binding measurement for 1,4-dioxane, chlorinated co-contaminants, and ozone. Chemosphere, 220, 1098-1105. [Link]
- Berova, N., et al. (Eds.). (2000).
-
Chemistry For Everyone. (2023, January 21). How Does Fluorescence Spectroscopy Work? [Video]. YouTube. [Link]
-
Samanta, A., & Bhasikuttan, A. C. (2016). UV/Vis host–guest titrations of P-3 (10 lM) with CB7 up to 100 lM at pH. ResearchGate. [Link]
-
Kahle, C., & Holzgrabe, U. (2004). Determination of binding constants of cyclodextrin inclusion complexes with amino acids and dipeptides by potentiometric titration. Chirality, 16(8), 509-515. [Link]
- Solomon, E. I., & Kirk, M. L. (2011). A practical guide to magnetic circular dichroism spectroscopy. John Wiley & Sons.
-
Ghosh, K., et al. (2011). A new rhodamine based colorimetric 'off-on' fluorescence sensor selective for Pd. Chemical Communications, 47(39), 11051-11053. [Link]
-
de Paula, E., et al. (2013). Review: Cyclodextrin Inclusion Complexes Probed by NMR Techniques. Current Pharmaceutical Design, 19(21), 3826-3841. [Link]
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
Nafie, L. A. (2012). Cyclodextrin Based Spectral Changes. IntechOpen. [Link]
-
Liu, L., & Guo, Q. X. (2002). The driving forces in the inclusion complexation of cyclodextrins. Journal of inclusion phenomena and macrocyclic chemistry, 42(1-2), 1-14. [Link]
-
Jasco Inc. (2021, May 4). Fluorescence Spectroscopy - A Guide toTheory and Instrumentation [Video]. YouTube. [Link]
- Valeur, B., & Berberan-Santos, M. N. (2012).
-
Hirose, K. (2001). A Practical Guide for the Determination of Binding Constants. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 39(3-4), 193-209. [Link]
-
Zhang, X., et al. (2005). UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules. Journal of inclusion phenomena and macrocyclic chemistry, 53(1-2), 15-20. [Link]
-
Rahim, N. Y., et al. (2018). SPECTROSCOPIC STUDIES OF INCLUSION COMPLEX GLIPIZIDE AND β-CYCLODEXTRIN. Malaysian Journal of Analytical Sciences, 22(5), 789-798. [Link]
-
Paul, A., et al. (2016). Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules. Scientific reports, 6(1), 35624. [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Circular Dichroism: Principles and Applications - Google Books [books.google.com]
- 3. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
- 6. NMR studies of inclusion complexes: naphthalene and natural cyclodextrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Preparation, Optimization, and Characterization of Inclusion Complexes of Cinnamomum longepaniculatum Essential Oil in β-Cyclodextrin | MDPI [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Assessing In Vitro Drug Release from Amino-Cyclodextrin Complexes
Introduction: The Rationale for Amino-Cyclodextrins in Modifying Drug Release
In modern pharmaceutics, the challenge often lies not in the discovery of potent active pharmaceutical ingredients (APIs), but in effectively delivering them to the site of action. Cyclodextrins (CDs), a class of cyclic oligosaccharides, have become invaluable tools for formulation scientists. Their unique truncated cone structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows them to encapsulate poorly soluble drug molecules, forming inclusion complexes. This encapsulation can significantly enhance a drug's solubility, stability, and ultimately, its bioavailability.[1][2][3][4][5][6]
While native cyclodextrins (α-, β-, and γ-CD) are effective, the field has advanced toward chemically modified derivatives to further refine drug delivery performance. Among these, amino-cyclodextrins (amino-CDs) represent a particularly strategic modification. By introducing primary or tertiary amino groups onto the CD scaffold, we impart a cationic character to the molecule at physiological pH.[4][7] This positive charge introduces new mechanisms of interaction with drug molecules and biological systems, offering distinct advantages over neutral or anionic CD derivatives.
This guide provides an in-depth comparison of the methodologies used to assess the in vitro drug release profiles of amino-CD complexes. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established scientific principles. The objective is to equip researchers, scientists, and drug development professionals with the expertise to design and interpret in vitro release studies that accurately predict the in vivo potential of their amino-CD-based formulations.
The Dynamics of Drug Release: Why Amino-CDs Offer Superior Control
Drug release from a cyclodextrin complex is not a simple dissolution; it is a dynamic equilibrium. In the solid state, the drug is securely nested within the CD cavity. Upon introduction to an aqueous medium, a cascade of events driven by thermodynamics dictates the rate and extent of its release.
The primary driving force for dissociation is dilution .[8] The large volume of the dissolution medium shifts the equilibrium, favoring the release of the drug from the CD cavity. However, with amino-CDs, the release mechanism is more nuanced.
-
Electrostatic Interactions: Amino groups, being protonated at acidic or neutral pH, can form strong ionic bonds with anionic (acidic) drug molecules. This adds a significant electrostatic "lock" to the hydrophobic "key" of the inclusion complex, increasing the complex's stability constant.
-
pH-Responsive Dissociation: The stability of this electrostatic interaction is highly dependent on pH. As the pH of the surrounding medium changes, the ionization state of both the amino-CD and the drug molecule can be altered. This creates an opportunity for pH-triggered drug release, a highly desirable characteristic for targeted delivery, for instance, in the varying pH environments of the gastrointestinal tract.[3][4]
-
Competitive Displacement: Ions present in the dissolution buffer can compete with the drug for the CD cavity, influencing the release rate.[8][9]
These unique properties mean that amino-CDs can offer more than just solubility enhancement; they can provide a platform for creating controlled and targeted drug release systems.
Below is a diagram illustrating the fundamental principle of drug release from an amino-CD complex, highlighting the key influencing factors.
Caption: Key factors influencing the dissociation of a drug from an amino-CD complex in vitro.
Comparative Methodologies for In Vitro Release Profiling
The choice of methodology is critical for obtaining meaningful data. While several techniques exist, the USP Dissolution Apparatus and the Dialysis Bag Method are the most common and relevant for assessing amino-CD complexes.
Gold Standard: USP Apparatus 2 (Paddle Method)
The USP Apparatus 2 is the most widely accepted method for testing the dissolution of solid dosage forms and their intermediates, such as CD complexes.[1] Its hydrodynamics are well-characterized, providing a robust and reproducible environment.
Causality Behind the Choice:
-
Reproducibility: The standardized geometry and controlled agitation ensure that results are comparable across different laboratories and experiments.
-
Simplicity: The open nature of the vessel allows for easy introduction of the sample and withdrawal of aliquots.
-
Relevance: It effectively simulates the general hydrodynamic conditions of the stomach and intestine, providing a good initial screen for in vivo performance.
Alternative Approach: The Dialysis Bag Method
This method physically separates the drug-CD complex from the bulk dissolution medium using a semi-permeable membrane. The membrane has a specific molecular weight cut-off (MWCO) that retains the larger CD complex while allowing the smaller, released drug molecules to diffuse into the external medium.
Causality Behind the Choice:
-
True Release Measurement: It provides a more direct measure of the dissociation rate, as only the free drug can pass through the membrane. This is particularly useful for distinguishing between rapid dissolution of the complex and the actual release of the drug from the CD cavity.
-
Sustained Release Evaluation: It is well-suited for formulations designed for sustained release, as it can prevent the build-up of free drug in the external medium from artificially suppressing further release due to equilibrium effects.
-
Nanoparticle Assessment: For amino-CDs formulated into nanoparticles or polymers, the dialysis method is essential to contain the formulation while measuring the diffusion of the released API.[7][10]
Experimental Protocol: In Vitro Release Using USP Apparatus 2
This protocol is designed as a self-validating system. Each parameter is chosen to mimic physiological conditions and ensure the integrity of the results.
Objective: To compare the dissolution and release profile of a drug from an amino-β-CD complex versus the unformulated drug.
Materials & Apparatus:
-
Amino-β-CD drug inclusion complex (prepared via a validated method like freeze-drying or kneading).[1]
-
Pure API (for control).
-
USP Dissolution Testing Apparatus 2 (Paddle).
-
Dissolution Vessels (typically 900 mL).
-
Analytical instrumentation (e.g., UV-Vis Spectrophotometer or HPLC).
-
Dissolution Media: 0.1 N HCl (pH 1.2) and Phosphate Buffer (pH 6.8).
-
Syringes and 0.45 µm syringe filters.
Workflow Diagram:
Caption: Standard workflow for an in vitro drug release study using USP Apparatus 2.
Step-by-Step Methodology:
-
Media Preparation & Equilibration: Prepare 900 mL of the chosen dissolution medium (e.g., phosphate buffer, pH 6.8).[1] Pour the media into the dissolution vessels and allow the system to equilibrate to a constant temperature of 37 ± 0.5 °C. This temperature is critical as it mimics human body temperature and directly affects drug solubility and complex stability.
-
System Setup: Set the paddle rotation speed, typically between 50 and 100 rpm. The agitation speed must be consistent and justified; it influences the thickness of the hydrodynamic boundary layer around the dissolving particles.
-
Sample Introduction: Accurately weigh an amount of the amino-CD complex equivalent to the desired dose of the API. Carefully drop the sample into the bottom of the vessel.
-
Initiate the Study: Start the paddle rotation and the timer simultaneously.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle and the surface of the medium, and not less than 1 cm from the vessel wall.
-
Volume Replacement: Immediately after each withdrawal, replace the sampled volume with an equal amount of fresh, pre-warmed dissolution medium. This is crucial to maintain a constant volume (sink conditions) and ensure the hydrodynamics are not significantly altered during the experiment.[1]
-
Sample Preparation: Filter the withdrawn sample through a 0.45 µm filter to remove any undissolved particles before analysis. This step ensures that only the dissolved drug is measured.
-
Quantification: Determine the concentration of the dissolved drug in each filtered sample using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax or HPLC.[1]
-
Data Analysis: Calculate the cumulative amount of drug released at each time point, correcting for the drug removed in previous samples. Plot the cumulative percentage of drug released against time to generate the release profile.
Data Presentation: Comparing Amino-CDs with Native CDs
Quantitative data should be summarized in a clear, tabular format to facilitate objective comparison. The following table presents hypothetical data illustrating the typical performance differences between a pure drug, its native β-CD complex, and an amino-β-CD complex in a simulated intestinal fluid (pH 6.8).
| Formulation | Dissolution Medium | Cumulative % Drug Released (15 min) | Cumulative % Drug Released (60 min) | Cumulative % Drug Released (120 min) |
| Pure Drug | Phosphate Buffer (pH 6.8) | 8% | 15% | 22% |
| Drug:β-CD Complex | Phosphate Buffer (pH 6.8) | 55% | 85% | 92% |
| Drug:Amino-β-CD Complex | Phosphate Buffer (pH 6.8) | 75% | 98% | >99% |
| Drug:Amino-β-CD Complex | 0.1 N HCl (pH 1.2) | 60% | 90% | 95% |
Interpretation of Results:
-
Solubility Enhancement: Both β-CD and amino-β-CD complexes show a dramatic increase in the rate and extent of drug release compared to the pure drug, confirming the powerful solubilizing effect of cyclodextrin encapsulation.[11]
-
Superior Performance of Amino-CD: The amino-β-CD complex demonstrates a significantly faster release profile at pH 6.8. This can be attributed to the enhanced wettability and potential for electrostatic repulsion between protonated amino-CD molecules, which prevents aggregation and promotes rapid dissolution.
-
pH Influence: The release from the amino-β-CD complex remains robust even at acidic pH 1.2. The protonation of the amino groups at this pH ensures high solubility of the complex itself, facilitating rapid drug release upon dilution. This pH-dependent behavior is a key characteristic to evaluate.[12]
To further understand the release mechanism, the data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas).[11][12] The Korsmeyer-Peppas model, in particular, can provide insight into whether the release is governed by Fickian diffusion, swelling, or erosion of a matrix.
Conclusion: A Strategic Tool for Advanced Drug Delivery
Assessing the in vitro release profile of amino-cyclodextrin complexes requires more than a rote procedure; it demands a strategic understanding of the physicochemical interactions at play. Amino-CDs are not merely enhanced solubilizers but are functional excipients that offer pH-responsive behavior and the potential for controlled release.
By employing standardized, physiologically relevant methodologies like the USP paddle method and interpreting the resulting data through comparative analysis and kinetic modeling, formulation scientists can gain critical insights. These insights are essential for rationally designing drug delivery systems with improved performance, moving promising APIs from the laboratory bench to clinical success. The robust and reproducible data generated from these studies form the bedrock of a successful regulatory submission and ultimately, a more effective therapeutic product.
References
-
Gidwani, B., & Vyas, A. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Drug Delivery Science and Technology. Available from: [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Available from: [Link]
-
Stella, V. J., & Rajewski, R. A. (1996). Mechanisms of drug release from cyclodextrin complexes. Advanced Drug Delivery Reviews. Available from: [Link]
-
Stella, V. J., et al. (1999). Mechanisms of drug release from cyclodextrin complexes. Advanced Drug Delivery Reviews. Available from: [Link]
-
Jain, A., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. ResearchGate. Available from: [Link]
-
Al-kassas, R. (2014). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available from: [Link]
-
Tourtou, G. E., et al. (2023). Formulation of Pharmaceutical Tablets Containing β-Cyclodextrin-4-Methyl-Umbelliferone (Hymecromone) Inclusion Complexes and Study of the Dissolution Kinetics. MDPI. Available from: [Link]
-
Ghosh, A., & Biswas, S. (2016). Probing Inclusion Complexes of Cyclodextrins with Amino Acids - Formation, Characterization and Applications. ResearchGate. Available from: [Link]
-
Ghosh, A., et al. (2022). Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. National Institutes of Health. Available from: [Link]
-
Crini, G., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]
-
Fathalla, Z., et al. (2024). Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. National Institutes of Health. Available from: [Link]
-
Stella, V. J., & Rajewski, R. A. (n.d.). Mechanisms of drug release from cyclodextrin complexes. Free. Available from: [Link]
-
de Almeida, A. G. S., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central. Available from: [Link]
-
Li, S., et al. (2020). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. National Institutes of Health. Available from: [Link]
-
Singh, R., et al. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. Available from: [Link]
-
Aloisio, C., et al. (2013). Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins. CONICET. Available from: [Link]
-
Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. (2024). Pharma Focus America. Available from: [Link]
-
Loftsson, T., et al. (n.d.). Results from a kinetic study of the effect of cyclodextrin on drug... ResearchGate. Available from: [Link]
-
Zhou, H., et al. (2013). β-Cyclodextrin inclusion complex: Preparation, characterization, and its aspirin release in vitro. ResearchGate. Available from: [Link]
-
Ghosh, A., et al. (2022). Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. ACS Omega. Available from: [Link]
-
Fenyvesi, É., et al. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. MDPI. Available from: [Link]
-
Zhang, J., & Ma, P. X. (2013). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. National Institutes of Health. Available from: [Link]
-
Worley, D., & Schrum, A. (2021). Cyclodextrins in drug delivery: applications in gene and combination therapy. PMC. Available from: [Link]
-
Fernandes, C. M., et al. (2012). Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release. PubMed Central. Available from: [Link]
-
Sarfraz, M., et al. (2017). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. MDPI. Available from: [Link]
-
Comparative study of β-cyclodextrin and carboxymethyl-β-cyclodextrin as effective drug delivery systems for oxymetholone: Design, preparation, characterization, phase solubility and in vitro drug release studies. OUCI. Available from: [Link]
-
Iohara, D., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available from: [Link]
-
Patel, R. P., & Patel, M. M. (2007). Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac. PubMed Central. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biosynth.com [biosynth.com]
- 6. Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery [blog.alliedmarketresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of drug release from cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Mechanisms of drug release from cyclodextrin complexes. | Semantic Scholar [semanticscholar.org]
- 10. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissolution behavior of β-cyclodextrin molecular inclusion complexes of aceclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation of Pharmaceutical Tablets Containing β-Cyclodextrin-4-Methyl-Umbelliferone (Hymecromone) Inclusion Complexes and Study of the Dissolution Kinetics | MDPI [mdpi.com]
comparative analysis of different modified beta-cyclodextrins for a specific guest molecule
An In-Depth Comparative Analysis of Modified Beta-Cyclodextrins for the Encapsulation of Ibuprofen
Authored by: A Senior Application Scientist
This guide offers a comprehensive comparative analysis of commonly used modified beta-cyclodextrins (β-CDs) for the complexation of a model guest molecule, ibuprofen. As researchers, scientists, and drug development professionals, the selection of an appropriate cyclodextrin is a critical decision that directly impacts the solubility, stability, and bioavailability of a drug candidate. This document provides the foundational knowledge, experimental data, and detailed protocols to inform this selection process, moving beyond a simple cataloging of options to explain the why behind the choice of a specific modified β-CD.
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), serves as an excellent model guest molecule. Belonging to the Biopharmaceutics Classification System (BCS) Class II, it is characterized by high permeability but low aqueous solubility, a common challenge in drug formulation that cyclodextrin complexation aims to solve. We will compare the performance of native β-cyclodextrin and three of its key derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD), and Methyl-β-cyclodextrin (Me-β-CD).
The Principle of Host-Guest Complexation: A Molecular Perspective
Beta-cyclodextrins are cyclic oligosaccharides consisting of seven D-glucopyranose units. Their structure forms a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior. This unique topology allows them to encapsulate non-polar guest molecules, or non-polar moieties of molecules, within their cavity, forming non-covalent "inclusion complexes." The primary driving forces for this complexation are hydrophobic interactions and van der Waals forces.
The native β-CD, however, has limitations, including relatively low aqueous solubility (~1.85 g/100 mL at 25°C) and potential nephrotoxicity upon parenteral administration due to its tendency to crystallize in the kidneys. Chemical modification of the hydroxyl groups on the outer surface of the β-CD molecule disrupts the intramolecular hydrogen bonding that limits its solubility, leading to derivatives with significantly improved aqueous solubility and safety profiles.
Diagram 1: The Logic of Cyclodextrin Modification
Caption: From Native to Modified Cyclodextrins.
Comparative Performance Analysis: Ibuprofen Complexation
The efficacy of a cyclodextrin is quantified by its ability to form a stable complex with the guest molecule. The key parameters for this evaluation are the binding constant (Ka) and the complexation efficiency (CE). A higher Ka indicates a more stable complex, while CE provides a measure of the solubilizing power of the cyclodextrin.
| Cyclodextrin | Modification Type | Binding Constant (Ka, M-1) | Complexation Efficiency (CE) | Key Characteristics |
| β-CD | Native | 3,162 | 0.038 | Low solubility, baseline for comparison. |
| HP-β-CD | Hydroxypropyl | 10,471 | 0.071 | High solubility, low toxicity, widely used. |
| SBE-β-CD | Sulfobutylether | 1,250 | 0.082 | Anionic, high solubility, strong complexation with cationic guests. |
| Me-β-CD | Methyl | 16,218 | Not reported | High solubility, highest binding affinity for ibuprofen, but concerns over cytotoxicity. |
Analysis of Findings:
-
Binding Affinity: Me-β-CD exhibits the highest binding affinity for ibuprofen, followed by HP-β-CD. This suggests that the methyl and hydroxypropyl groups, respectively, create a more favorable hydrophobic environment within the cyclodextrin cavity for the non-polar phenyl-propionic acid moiety of ibuprofen. The anionic nature of SBE-β-CD results in a lower binding constant for the anionic ibuprofen at neutral pH due to electrostatic repulsion.
-
Complexation Efficiency: Despite its lower binding constant, SBE-β-CD shows a higher complexation efficiency than HP-β-CD. This indicates that for every mole of SBE-β-CD added, a greater amount of ibuprofen is solubilized. This can be attributed to the high aqueous solubility of SBE-β-CD itself.
Experimental Protocols: Characterizing Host-Guest Interactions
The following are standard, validated protocols for determining the binding parameters of cyclodextrin-guest complexes.
Phase Solubility Studies
This method, developed by Higuchi and Connors, is a cornerstone for determining the stoichiometry and stability constant of complexes.
Diagram 2: Phase Solubility Study Workflow
Caption: Workflow for Phase Solubility Studies.
Step-by-Step Protocol:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at varying concentrations (e.g., 0 to 50 mM).
-
Addition of Excess Guest: Add an excess amount of ibuprofen to each cyclodextrin solution in sealed vials. The amount should be sufficient to ensure that a solid phase of ibuprofen remains at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) in a shaking water bath until equilibrium is reached (typically 24-72 hours).
-
Sample Filtration: Withdraw aliquots from the supernatant of each vial and immediately filter them through a 0.45 µm syringe filter to remove the undissolved ibuprofen.
-
Quantification: Dilute the filtered samples appropriately and determine the concentration of solubilized ibuprofen using a validated analytical method, such as UV-Vis spectrophotometry at its λmax (approx. 222 nm).
-
Data Analysis: Plot the concentration of solubilized ibuprofen against the concentration of the cyclodextrin. For a 1:1 complex, a linear relationship (AL-type phase diagram) is often observed. The binding constant (Ka) can be calculated from the slope and the intrinsic solubility (S0) of ibuprofen using the following equation:
Ka = slope / (S0 * (1 - slope))
The complexation efficiency (CE) is calculated as:
CE = S0 * Ka
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Ka).
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the guest molecule (ibuprofen) in a suitable buffer and a solution of the cyclodextrin in the same buffer. Degas both solutions to prevent air bubbles.
-
Instrument Setup: Load the ibuprofen solution into the sample cell of the calorimeter and the cyclodextrin solution into the injection syringe. Allow the system to thermally equilibrate.
-
Titration: Perform a series of injections of the cyclodextrin solution into the sample cell. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of cyclodextrin to ibuprofen. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated using the Gibbs free energy equation:
ΔG = -RTln(Ka) = ΔH - TΔS
Conclusion and Recommendations
The choice of a modified β-cyclodextrin for the complexation of ibuprofen, or any guest molecule, is a multi-faceted decision that must balance binding affinity, complexation efficiency, and, critically, the intended application and associated safety requirements.
-
For oral formulations where maximizing solubility is the primary goal, HP-β-CD represents a robust and widely accepted choice due to its excellent safety profile and strong binding affinity.
-
SBE-β-CD , with its high complexation efficiency, is also a very strong candidate, particularly in parenteral formulations where its high water solubility and established safety record are advantageous.
-
While Me-β-CD demonstrates the highest binding affinity for ibuprofen, its use in pharmaceutical applications is often limited by its higher potential for membrane disruption and cytotoxicity compared to HP-β-CD and SBE-β-CD. It remains a valuable tool for in vitro and research applications.
Ultimately, the empirical data generated through the protocols outlined in this guide will provide the definitive evidence needed to select the optimal cyclodextrin for a specific drug development project.
References
-
Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459. [Link]
-
Mura, P., Manderioli, A., Bramanti, G., & Furlanetto, S. (1997). The use of factorial design for the optimization of the complexation of ibuprofen with β-cyclodextrins. International Journal of Pharmaceutics, 159(1), 61-70. [Link]
-
Jug, M., Kos, K., & Becirevic-Lacan, M. (2004). A new insight into the dissolution of ibuprofen from its inclusion complexes with native and modified β-cyclodextrins. Drug Development and Industrial Pharmacy, 30(6), 643-652. [Link]
-
Kearns, A. S., & Davis, M. E. (2007). The effect of sulfobutyl ether-β-cyclodextrin on the solubility and stability of ibuprofen. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 57(1-4), 143-147. [Link]
-
Irie, T., & Uekama, K. (1997). Pharmaceutical applications of cyclodextrins. III. Toxicological issues and safety evaluation. Journal of Pharmaceutical Sciences, 86(2), 147-162. [Link]
A Technical Guide to Validating the Chiral Recognition Capabilities of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Enantiopurity with Modified Cyclodextrins
In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral drug, often exhibit significant differences in their pharmacological and toxicological profiles.[1] This necessitates the development of robust analytical methods for the separation and quantification of enantiomers. Cyclodextrins (CDs), a class of cyclic oligosaccharides, have emerged as highly versatile chiral selectors due to their unique toroidal structure, featuring a hydrophobic inner cavity and a hydrophilic exterior.[1][2] This architecture allows them to form transient diastereomeric inclusion complexes with a wide range of chiral guest molecules, enabling their separation.
This guide focuses on a specific, promising derivative: 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin . While its primary applications to date have been in enhancing drug solubility and stability in pharmaceutical formulations, its unique structural modification—the introduction of a primary amino group on the C3 position of one of the glucose units—suggests a significant potential for chiral recognition that warrants thorough investigation.[3][4] The presence of this amino group introduces a site for specific hydrogen bonding and electrostatic interactions, potentially enhancing its enantioselective capabilities compared to native β-cyclodextrin.
This document serves as a comprehensive guide for researchers looking to validate the chiral recognition ability of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. We will delve into its theoretical advantages, compare its potential performance with established chiral selectors, and provide detailed experimental protocols for its validation.
The Structural Advantage: Why an Amino Group Matters
The chiral recognition mechanism of cyclodextrins is a complex interplay of several intermolecular forces. The primary interaction is the inclusion of a part of the guest molecule into the cyclodextrin cavity. For effective chiral discrimination, additional interactions at the rim of the cavity are crucial. Native β-cyclodextrin relies on hydrogen bonding with its primary and secondary hydroxyl groups.
The introduction of an amino group at the 3A position of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin provides a significant enhancement to this mechanism:
-
Enhanced Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, providing an additional, strong interaction point with chiral guests that possess functionalities like carboxyl, hydroxyl, or amide groups.
-
Electrostatic Interactions: The amino group is basic and can be protonated to form a positively charged ammonium ion (—NH3+) at acidic or neutral pH. This allows for strong electrostatic interactions with anionic guest molecules, such as acidic drugs or N-derivatized amino acids.
-
Stereospecificity: The fixed position of the amino group on the cyclodextrin macrocycle introduces a new chiral center and a defined spatial orientation for these enhanced interactions, which is key to discriminating between enantiomers.
A study on 3-deoxy-3-amino-γ-cyclodextrin demonstrated excellent chiral recognition for dansylated amino acids, highlighting the significant role of the amino group in the chiral selectivity.[5] This provides a strong rationale for investigating the analogous β-cyclodextrin derivative.
Comparative Landscape: Positioning Against Alternative Chiral Selectors
While direct experimental data for the enantioseparation capabilities of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is not yet widely published, we can extrapolate its potential performance and position it against commonly used chiral selectors based on studies of similar amino-cyclodextrins.
| Chiral Selector | Principle of Recognition | Potential Advantages | Potential Disadvantages |
| Native β-Cyclodextrin | Inclusion complexation, Hydrogen bonding with hydroxyl groups. | Broad applicability, cost-effective. | Lower enantioselectivity for some compounds, limited solubility. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Inclusion complexation, enhanced hydrogen bonding, increased solubility. | High solubility, widely used and well-characterized. | Can be a complex mixture of isomers, potentially leading to broader peaks. |
| Sulfated β-Cyclodextrin | Inclusion complexation, strong electrostatic interactions, hydrogen bonding. | Excellent for separating cationic compounds, high selectivity. | Can have strong, sometimes irreversible, binding; limited applicability for neutral or anionic compounds. |
| Mono-6-amino-6-deoxy-β-cyclodextrin | Inclusion complexation, hydrogen bonding, electrostatic interactions from the C6 position. | Cationic nature enhances interaction with anionic analytes.[6][7] | The amino group is on the more flexible primary rim, which may offer different selectivity compared to a secondary rim substitution. |
| 3A-Amino-3A-deoxy-(2AS,3AS)-β-cyclodextrin (Hypothesized) | Inclusion complexation, strong and stereospecific hydrogen bonding and electrostatic interactions from the C3 position on the secondary face. | The rigid positioning of the amino group on the secondary face could lead to higher and more specific enantioselectivity. The positive charge at lower pH can be advantageous for acidic compounds. | Synthesis can be more complex than for native or 6-substituted CDs. Limited commercial availability and higher cost. |
| Polysaccharide-based Chiral Stationary Phases (e.g., cellulose, amylose derivatives) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion in chiral grooves.[2][8] | Broad enantioselectivity for a wide range of compounds. Available in pre-packed columns. | Can be less robust to certain mobile phases; mechanism of interaction can be complex to predict. |
Experimental Validation Protocols
Validating the chiral recognition ability of a novel selector like 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin requires a systematic approach. Capillary Electrophoresis (CE) is an excellent initial technique due to its high efficiency, low sample and selector consumption, and rapid method development.
Protocol 1: Chiral Capillary Electrophoresis Screening
This protocol outlines a general screening procedure to quickly assess the chiral recognition potential of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin for a range of model chiral compounds.
Objective: To determine if 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin can induce a separation between the enantiomers of selected model compounds.
Model Compounds: A selection of acidic, basic, and neutral chiral compounds should be used. Examples include:
-
Acidic: Dansyl-amino acids (e.g., D/L-Leucine, D/L-Phenylalanine), Ketoprofen, Ibuprofen.
-
Basic: Propranolol, Terbutaline, Verapamil.
-
Neutral: Mephenytoin, Thalidomide.
Materials:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillaries (e.g., 50 µm i.d., 30-50 cm total length).
-
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.
-
Background Electrolyte (BGE) components: Sodium phosphate, phosphoric acid, sodium hydroxide.
-
Racemic standards of model compounds.
-
Milli-Q water or equivalent.
-
0.1 M NaOH and 0.1 M HCl for capillary conditioning.
Methodology:
-
Capillary Conditioning:
-
Flush the new capillary with 1 M NaOH for 20 min.
-
Flush with 0.1 M NaOH for 20 min.
-
Flush with Milli-Q water for 10 min.
-
Flush with the running BGE for 15 min.
-
Between runs, flush with 0.1 M NaOH (2 min), water (2 min), and BGE (3 min).
-
-
Preparation of Background Electrolyte (BGE):
-
Prepare a 50 mM sodium phosphate buffer. Start with a pH of 2.5, as the amino group on the cyclodextrin will be protonated, facilitating interaction with anionic analytes.
-
Dissolve a specific concentration of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in the BGE. A starting concentration of 5-10 mM is recommended.
-
Filter the BGE through a 0.45 µm syringe filter.
-
-
Sample Preparation:
-
Dissolve the racemic model compounds in water or a water/methanol mixture to a concentration of approximately 0.1-1 mg/mL.
-
-
CE Analysis:
-
Inject the sample using a short pressure or voltage injection.
-
Apply a voltage of 15-25 kV.
-
Monitor the separation at a suitable wavelength (e.g., 214 nm for non-aromatic compounds, or the λmax for aromatic compounds).
-
First, run the analysis without the chiral selector in the BGE to determine the migration time of the racemic peak.
-
Then, run the analysis with the BGE containing 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.
-
-
Data Analysis:
-
Compare the electropherograms with and without the chiral selector.
-
Look for peak splitting or broadening in the presence of the cyclodextrin, which indicates an interaction.
-
If separation is observed, calculate the resolution (Rs) between the enantiomeric peaks using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) where t₁ and t₂ are the migration times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A baseline separation is generally achieved when Rs ≥ 1.5.
-
Causality Behind Experimental Choices:
-
Low pH BGE: At pH 2.5, the amino group of the cyclodextrin is protonated, maximizing electrostatic interactions with anionic analytes. The low pH also suppresses the electroosmotic flow (EOF), leading to longer migration times and potentially better resolution.
-
Phosphate Buffer: It is a common and robust buffer system for CE with good buffering capacity at low pH.
-
Initial Screening: This approach allows for a rapid assessment of the chiral selector's potential across different classes of compounds before extensive optimization.
Caption: Workflow for Chiral CE Screening.
Protocol 2: Nuclear Magnetic Resonance (NMR) Titration for Binding Constant Determination
NMR spectroscopy is a powerful tool to study the host-guest interactions between the cyclodextrin and the enantiomers in solution, providing insights into the binding strength and the geometry of the inclusion complex.[9][10]
Objective: To determine the binding constants (K) for the complexation of each enantiomer of a chiral guest with 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin and to confirm the formation of an inclusion complex.
Materials:
-
High-resolution NMR spectrometer (≥400 MHz).
-
NMR tubes.
-
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.
-
Enantiomerically pure guest molecules.
-
Deuterated solvent (e.g., D₂O with a suitable buffer to maintain pH).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the chiral guest (either R or S enantiomer) at a known concentration in the deuterated buffer.
-
Prepare a stock solution of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in the same solvent.
-
Prepare a series of NMR samples with a constant concentration of the guest and increasing concentrations of the cyclodextrin.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum for each sample.
-
Observe the chemical shift changes (Δδ) of the protons of both the guest and the host upon complexation. The protons inside the cyclodextrin cavity (H3 and H5) are particularly sensitive to guest inclusion.
-
-
Data Analysis:
-
Plot the chemical shift changes (Δδ) of a specific proton of the guest against the concentration of the cyclodextrin.
-
Fit the data to a 1:1 binding isotherm equation to calculate the binding constant (K).
-
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
For a sample with a significant concentration of the complex, acquire a 2D ROESY spectrum.
-
The presence of cross-peaks between the protons of the guest and the inner protons (H3, H5) of the cyclodextrin provides direct evidence of inclusion complex formation.
-
Causality Behind Experimental Choices:
-
NMR Titration: This method allows for the quantitative determination of the binding affinity in solution. A significant difference in the binding constants for the two enantiomers (enantioselectivity, α = K_R / K_S) is a direct measure of the chiral recognition ability.
-
ROESY: This 2D NMR technique is ideal for detecting spatial proximity between protons that are not directly bonded, making it perfect for confirming that the guest molecule is indeed inside the cyclodextrin cavity.
Caption: Workflow for NMR Binding Studies.
Conclusion and Future Outlook
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin stands as a chiral selector of high potential, primarily due to the strategic placement of an amino group on its secondary face. This modification is hypothesized to enhance chiral recognition through a combination of inclusion, hydrogen bonding, and electrostatic interactions. While direct experimental validation is pending in the broader scientific literature, the protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its capabilities.
The initial validation using chiral capillary electrophoresis will serve as a rapid and efficient screening method. Subsequent, more detailed studies using techniques like NMR spectroscopy will not only quantify the enantioselectivity but also provide fundamental insights into the chiral recognition mechanism at a molecular level. The data generated from such studies will be invaluable for the rational design of enantioselective separation methods for new chemical entities and will contribute significantly to the expanding toolkit of chiral selectors available to the pharmaceutical industry.
References
-
Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. Nature Protocols, 3(4), 691–697. [Link][6]
-
Králik, M., et al. (2020). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 25(21), 5039. [Link][11]
-
Tang, W., & Ng, S. C. (2008). Facile synthesis of mono-6-amino-6-deoxy-α-, β-, γ-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery. Nature Protocols, 3(4), 691-697. [Link][7]
-
Li, Y., et al. (2010). Separation performance and recognition mechanism of mono(6-deoxy-imino)- β-cyclodextrins chiral stationary phases in high-performance liquid chromatography. Journal of Beijing Institute of Technology, 19(4), 484-489. [Link][12]
-
Kim, J. H., et al. (2018). Mono-6-Deoxy-6-Aminopropylamino-β-Cyclodextrin on Ag-Embedded SiO2 Nanoparticle as a Selectively Capturing Ligand to Flavonoids. Journal of Nanoscience and Nanotechnology, 18(11), 7541-7547. [Link][13]
-
Ghanem, A., & Ho, C. (2002). Comparing Cyclodextrin Derivatives as Chiral Selectors for Enantiomeric Separation in Capillary Electrophoresis. Journal of Chromatography A, 973(1-2), 187-196. [Link][14]
-
Nowak, M., et al. (2023). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules, 28(13), 5125. [Link][1]
-
Ilisz, I., et al. (2012). Comparison of separation performances of novel β-cyclodextrin-based chiral stationary phases in high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 1247, 71-79. [Link][15]
-
Szejtli, J. (2003). The role of cyclodextrins in chiral capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 539-551. [Link][16]
-
Zhang, T., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(17), 3989. [Link][8]
-
Wang, Q., et al. (2004). Synthesis of amino acid derived β-cyclodextrins used in chiral separation by capillary electrophoresis. Journal of Beijing Institute of Technology (English Edition), 13(2), 206-209. [Link][17]
-
Wang, Q., et al. (2004). Synthesis of amino acid derived β-cyclodextrins used in chiral separation by capillary electrophoresis. ResearchGate. [Link][18]
-
Zhang, T., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(17), 3989. [Link][2]
-
Catellani, M., et al. (2009). The 3-amino-derivative of gamma-cyclodextrin as chiral selector of Dns-amino acids in electrokinetic chromatography. Journal of Chromatography A, 1216(17), 3678-3686. [Link][5]
-
Kučerová, G., et al. (2018). Sulfobutylether-β-cyclodextrin as a chiral selector for separation of amino acids and dipeptides in chromatography. Journal of Chromatography A, 1572, 135-143. [Link][19]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link][20]
-
Armstrong, D. W., et al. (2004). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. In Chiral Separations by Liquid Chromatography (pp. 205-276). American Chemical Society. [Link][21]
-
MySkinRecipes. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate. Retrieved from [Link][4]
-
PubChem. (n.d.). 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. Retrieved from [Link][22]
-
Szejtli, J. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering, 65(3), 329-341. [Link][23]
-
Lin, C., et al. (2016). NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. Molecules, 21(9), 1149. [Link][9]
-
Recchimurzo, A. (2023). Chiral analysis by NMR spectroscopy (Doctoral dissertation, Università degli Studi di Salerno). [Link][10]
Sources
- 1. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications | MDPI [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate [myskinrecipes.com]
- 5. The 3-amino-derivative of gamma-cyclodextrin as chiral selector of Dns-amino acids in electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of mono-6-amino-6-deoxy-alpha-, beta-, gamma-cyclodextrin hydrochlorides for molecular recognition, chiral separation and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chiral analysis by NMR spectroscopy [tesidottorato.depositolegale.it]
- 11. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation performance and recognition mechanism of mono(6-deoxy-imino)- β-cyclodextrins chiral stationary phases in high-performance liquid chromatography - 北京理工大学 [pure.bit.edu.cn]
- 13. Mono-6-Deoxy-6-Aminopropylamino-β-Cyclodextrin on Ag-Embedded SiO2 Nanoparticle as a Selectively Capturing Ligand to Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparing cyclodextrin derivatives as chiral selectors for enantiomeric separation in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of separation performances of novel β-cyclodextrin-based chiral stationary phases in high-performance liquid chromatographic enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of amino acid derived β-cyclodextrins used in chiral separation by capillary electrophoresis - Beijing Institute of Technology [pure.bit.edu.cn]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad.com [bio-rad.com]
- 21. Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 22. 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | C42H71NO34 | CID 11320754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Determining Binding Constants for Amino-Cyclodextrin Complexes
For researchers, scientists, and drug development professionals, the precise determination of binding constants for amino-cyclodextrin complexes is a critical step in harnessing their full potential. These unique host-guest interactions are pivotal in enhancing drug solubility, stability, and bioavailability. This guide provides an in-depth comparison of the primary analytical techniques used to quantify these interactions, grounded in practical expertise and scientific integrity. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Central Role of Binding Constants
The binding constant (Ka) is the equilibrium constant for the association of a guest molecule (in this case, a compound containing an amino group) with a host molecule (a cyclodextrin).[1] A higher Ka value signifies a stronger interaction and a more stable complex.[1] Accurate determination of Ka is paramount for:
-
Lead Optimization: Ranking and selecting drug candidates with optimal complexation characteristics.
-
Formulation Development: Designing stable and effective drug delivery systems.[2]
-
Understanding Structure-Activity Relationships (SAR): Elucidating the molecular forces driving complex formation.
This guide will compare the following key techniques for determining the binding constants of amino-cyclodextrin complexes:
-
Isothermal Titration Calorimetry (ITC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Fluorescence Spectroscopy
-
Capillary Electrophoresis (CE)
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC stands out as a powerful technique because it directly measures the heat released or absorbed during a binding event.[3][4] This allows for the simultaneous determination of the binding constant (Ka), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[3][5]
Principle of Operation
ITC measures the heat change that occurs when a solution of a ligand (the amino-containing guest) is titrated into a solution of a macromolecule (the cyclodextrin host) at constant temperature.[3][4] The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule. Fitting this binding isotherm to a suitable binding model yields the thermodynamic parameters.[3]
Experimental Workflow: ITC
Caption: NMR Titration Experimental Workflow.
Detailed Experimental Protocol: NMR Titration
-
Sample Preparation:
-
Prepare a stock solution of the amino-cyclodextrin in D2O.
-
Prepare a stock solution of the guest molecule in D2O.
-
Prepare a series of NMR samples with a constant concentration of one component (e.g., the cyclodextrin) and varying concentrations of the other component (the guest). [6] * Expert Insight: It is crucial to maintain a constant concentration of the observed nucleus to simplify the data analysis.
-
-
NMR Data Acquisition:
-
Acquire 1H NMR spectra for each sample at a constant temperature.
-
Reference the spectra carefully.
-
-
Data Analysis:
-
Identify the proton signals of the host and/or guest that show the largest chemical shift changes upon complexation. For cyclodextrins, the inner protons (H3 and H5) are often most affected. [6] * Plot the change in chemical shift (Δδ) of a specific proton against the concentration of the titrant.
-
Fit the resulting binding isotherm using a non-linear regression analysis to determine the binding constant (Ka). [6]
-
Strengths and Limitations of NMR
| Feature | Strengths | Limitations |
| Structural Information | Provides detailed structural information about the complex. [7] | Lower sensitivity compared to other techniques. |
| Versatility | Can be used for a wide range of binding affinities. | Can be time-consuming for data acquisition and analysis. |
| Sample Requirements | Requires relatively high sample concentrations. | The use of deuterated solvents is often necessary. |
| Data Analysis | 2D NMR techniques like ROESY can provide through-space correlations, confirming inclusion. | Data analysis can be complex, especially for multi-site binding. |
UV-Visible (UV-Vis) Spectroscopy: A Widely Accessible Method
UV-Vis spectroscopy is a straightforward and widely available technique for determining binding constants. [8]It is particularly useful when the guest molecule contains a chromophore that experiences a change in its electronic environment upon inclusion into the cyclodextrin cavity. [9]
Principle of Operation
The inclusion of a chromophoric guest into the less polar cyclodextrin cavity can lead to changes in the guest's UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity (ε). [9]By monitoring the change in absorbance at a fixed wavelength as a function of the cyclodextrin concentration, a binding isotherm can be generated.
Experimental Workflow: UV-Vis Titration
Caption: UV-Vis Titration Experimental Workflow.
Detailed Experimental Protocol: UV-Vis Titration
-
Sample Preparation:
-
Prepare a stock solution of the amino-containing guest molecule in a suitable buffer.
-
Prepare a stock solution of the cyclodextrin in the same buffer.
-
Prepare a series of solutions with a constant concentration of the guest and increasing concentrations of the cyclodextrin. [10] * Expert Insight: A control sample containing only the guest is essential to determine the initial absorbance.
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis spectrum for each solution over the relevant wavelength range.
-
Ensure the temperature is kept constant throughout the experiment.
-
-
Data Analysis:
-
Identify the wavelength at which the largest change in absorbance occurs upon addition of the cyclodextrin.
-
Plot the change in absorbance (ΔA) at this wavelength against the concentration of the cyclodextrin.
-
The binding constant can be determined by fitting the data to the Benesi-Hildebrand equation (a double reciprocal plot) or, more accurately, by using non-linear regression analysis. [10]
-
Strengths and Limitations of UV-Vis Spectroscopy
| Feature | Strengths | Limitations |
| Accessibility | Widely available and easy to use. | Requires the guest to have a chromophore and to exhibit a spectral change upon binding. [8] |
| Sample Consumption | Requires relatively small sample volumes. | The Benesi-Hildebrand method can be prone to errors, especially with high binding constants. |
| Sensitivity | Good sensitivity for strongly absorbing chromophores. | Can be affected by scattering from insoluble material. |
| Throughput | Can be adapted for high-throughput screening. | Indirectly measures the binding event. |
Fluorescence Spectroscopy: High Sensitivity for Fluorescent Guests
Fluorescence spectroscopy is an extremely sensitive technique that can be used to determine binding constants for fluorescent guest molecules or for guests that become fluorescent upon complexation. [11][12]
Principle of Operation
The inclusion of a fluorescent guest into the hydrophobic cavity of a cyclodextrin often leads to a significant change in its fluorescence properties, such as an increase in fluorescence intensity (quantum yield) or a shift in the emission maximum. [12]This is because the cyclodextrin cavity provides a more rigid and less polar environment, which can reduce non-radiative decay pathways. By monitoring the change in fluorescence intensity as a function of cyclodextrin concentration, the binding constant can be determined. [13]
Detailed Experimental Protocol: Fluorescence Titration
-
Sample Preparation:
-
Similar to UV-Vis titration, prepare a series of solutions with a constant concentration of the fluorescent guest and increasing concentrations of the cyclodextrin.
-
Expert Insight: The concentration of the fluorophore should be kept low to avoid inner filter effects.
-
-
Fluorescence Data Acquisition:
-
Excite the samples at the appropriate wavelength and record the fluorescence emission spectrum for each sample.
-
Maintain a constant temperature.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the cyclodextrin.
-
Fit the data to a suitable binding model using non-linear regression to determine the binding constant. The Stern-Volmer equation can also be used in cases of fluorescence quenching.
-
Strengths and Limitations of Fluorescence Spectroscopy
| Feature | Strengths | Limitations |
| Sensitivity | Extremely high sensitivity, requiring very low sample concentrations. | The guest molecule must be fluorescent or its fluorescence must be induced by complexation. |
| Selectivity | Highly selective for the fluorescent species. | Can be susceptible to quenching by impurities. |
| Information Content | Can provide information on the microenvironment of the guest. | Does not provide detailed structural information like NMR. |
| Throughput | Amenable to high-throughput formats. | Can be affected by light scattering. |
Capillary Electrophoresis (CE): A Separation-Based Approach
Capillary electrophoresis is a powerful separation technique that can be used to determine binding constants based on changes in the electrophoretic mobility of the guest molecule upon complexation with the cyclodextrin. [14][15]
Principle of Operation
In CE, charged molecules migrate in a capillary under the influence of an electric field. If a charged guest molecule forms a complex with a neutral cyclodextrin, its effective size and charge-to-mass ratio will change, leading to a change in its electrophoretic mobility. [15]By measuring the mobility of the guest at different concentrations of the cyclodextrin in the running buffer, the binding constant can be determined. [14]
Detailed Experimental Protocol: Affinity Capillary Electrophoresis
-
Sample and Buffer Preparation:
-
Prepare a stock solution of the amino-containing guest.
-
Prepare a series of running buffers containing different concentrations of the cyclodextrin.
-
Expert Insight: The pH of the buffer is critical as it determines the charge of the amino group on the guest.
-
-
CE Analysis:
-
Inject a small plug of the guest solution into the capillary filled with a running buffer containing a known concentration of cyclodextrin.
-
Apply a voltage and record the migration time of the guest.
-
Repeat the analysis for each running buffer with a different cyclodextrin concentration.
-
-
Data Analysis:
-
Calculate the electrophoretic mobility of the guest at each cyclodextrin concentration.
-
Plot the change in mobility against the cyclodextrin concentration.
-
Fit the data to a suitable binding model to determine the binding constant.
-
Strengths and Limitations of Capillary Electrophoresis
| Feature | Strengths | Limitations |
| Sample Consumption | Requires very small sample volumes. | The guest molecule must be charged or become charged under the experimental conditions. |
| Separation Power | High separation efficiency allows for the analysis of complex mixtures. | Can be sensitive to changes in buffer composition and temperature. |
| Versatility | Can be used to study a wide range of interactions. | The cyclodextrin should ideally be neutral to simplify the analysis. |
| Automation | Highly automatable for increased throughput. | Requires specialized equipment. |
Comparative Summary of Techniques
| Technique | Principle | Ka Range (M-1) | Sample Needs | Throughput | Key Advantage | Key Disadvantage |
| ITC | Heat Change | 102 - 108 | High | Low | Complete thermodynamic profile | Requires a measurable enthalpy change |
| NMR | Chemical Shift Change | Wide | High | Low | Detailed structural information | Lower sensitivity, complex data analysis |
| UV-Vis | Absorbance Change | 101 - 105 | Low | High | Widely accessible, simple | Requires a chromophore with spectral change |
| Fluorescence | Emission Change | 102 - 109 | Very Low | High | High sensitivity | Requires a fluorophore |
| CE | Mobility Shift | 101 - 106 | Very Low | High | High separation power, small sample volume | Guest must be charged |
Conclusion
The choice of the most appropriate technique for determining the binding constant of an amino-cyclodextrin complex depends on several factors, including the properties of the guest molecule, the expected binding affinity, the available instrumentation, and the desired level of information.
-
For a comprehensive thermodynamic understanding, ITC is the gold standard.
-
When detailed structural insights into the complex are required, NMR is unparalleled.
-
For rapid and routine measurements of chromophoric guests, UV-Vis spectroscopy is a practical choice.
-
When dealing with fluorescent guests or when high sensitivity is paramount, fluorescence spectroscopy is the method of choice.
-
For charged guests and when sample volume is limited, capillary electrophoresis offers a powerful alternative.
By carefully considering the strengths and limitations of each technique, researchers can select the most suitable method to obtain accurate and reliable binding constants, thereby accelerating their research and development efforts in the fascinating field of host-guest chemistry.
References
- Determination of the binding constant. (n.d.).
- Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY). (2022). PubMed Central.
- Determination of binding constants by affinity capillary electrophoresis, electrospray ionization mass spectrometry and phase-distribution methods. (n.d.). National Institutes of Health.
- Capillary electrophoretic analysis of cyclodextrins and determination of formation constants for inclusion complexes. (n.d.). PubMed.
- DETERMINATION OF BINDING CONSTANT OF MOLECULAR COMPLEX BETWEEN β-CYCLODEXTRIN AND BISPHENOL A BY USING 1 H NMR SPECTROSCOPY. (n.d.).
- Determination of Binding Constants of Cyclodextrin Inclusion Complexes With Amino Acids and Dipeptides by Potentiometric Titration. (2004). PubMed.
- Cyclodextrins and Capillary Electrophoresis. (n.d.). LCGC International.
- Binding Constants and Their Measurement. (n.d.). Moodle@Units.
- NMR Spectroscopy on Inclusion Equilibria ; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes. (n.d.).
- Applications of NMR in Drug:Cyclodextrin Complexes. (n.d.). Springer Nature.
- Cyclodextrins in capillary electrophoresis: Recent developments and new trends. (2014). ResearchGate.
- NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. (n.d.). ICMPP.
- High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. (n.d.). PubMed Central.
- Binding Constants Determination of Cyclodextrin Inclusion Complexes by Affinity Capillary Electrophoresis. How to Overcome the Limitations Induced by the UV-detector?. (2020). PubMed.
- Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. (n.d.). MDPI.
- How to Calculate Binding Constants for Drug Discovery Studies. (n.d.).
- Measuring Binding Constants of Cyclodextrin Inclusion Compounds. (n.d.). ResearchGate.
- Comparison of determination coefficients of beta-cyclodextrin (β-CD) binding constants. (n.d.). ResearchGate.
- Calculation of Cyclodextrin Binding Affinities: Energy, Entropy, and Implications for Drug Design. (n.d.). PubMed Central.
- Determination of binding constants of cyclodextrin inclusion complexes with amino acids and dipeptides by potentiometric titration. (2004). ResearchGate.
- Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry. (2021). PubMed.
- Binding Constants and Their Measurement. (n.d.). ResearchGate.
- UV-Vis Spectroscopic Characterization of β-Cyclodextrin-Vanillin Inclusion Complex. (2022). ResearchGate.
- The effect of adding β-CD on the UV-visible absorption of methyl p-hydroxybenzoate. (n.d.). ResearchGate.
- Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. (n.d.). PubMed Central.
- Binding constants (in M Àl ) of aliphatic amino acids with b-cyclodextrin. (n.d.). ResearchGate.
- Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. (2014). National Institutes of Health.
- Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. (n.d.). MDPI.
- Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling. (2021). PubMed Central.
- CHARACTERIZATION OF INCLUSION COMPLEX OF β-CYCLODEXTRIN/ISONIAZID USING SPECTROSCOPIC METHOD. (2020). Malaysian Journal of Analytical Sciences.
- Cyclodextrin Based Spectral Changes. (n.d.). ResearchGate.
- Synthesis and Characterization of an Inclusion Complex of dl-Aminoglutethimide with β-Cyclodextrin and Its Innovative Application in a Biological System: Computational and Experimental Investigations. (2022). ACS Omega.
- Isothermal Titration Calorimetry. (n.d.). Malvern Panalytical.
- Principles of isothermal titration calorimetry (ITC). (2014). YouTube.
- Multiple Complex Formation of Fluorescent Compounds with Cyclodextrins: Efficient Determination and Evaluation of the Binding Constant with Improved Fluorometric Studies. (n.d.). The Journal of Physical Chemistry B.
- Study of the fluorescence and interaction between cyclodextrins and neochlorogenic acid, in comparison with chlorogenic acid. (2021). PubMed Central.
- Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study. (n.d.). MDPI.
Sources
- 1. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 2. Unveiling the Thermodynamic Aspects of Drug-Cyclodextrin Interactions Through Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Applications of NMR in Drug:Cyclodextrin Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Study of the fluorescence and interaction between cyclodextrins and neochlorogenic acid, in comparison with chlorogenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Capillary electrophoretic analysis of cyclodextrins and determination of formation constants for inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
In Vivo Performance Evaluation of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin Based Formulations: A Comparative Guide
This guide provides a comprehensive in vivo performance evaluation of drug formulations based on 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison with alternative drug delivery systems, supported by established experimental data and detailed protocols. We will delve into the unique advantages conferred by the cationic nature of this cyclodextrin derivative and elucidate the methodologies required to validate its performance in preclinical settings.
Introduction to 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin: A Cationic Advantage
Cyclodextrins are a class of cyclic oligosaccharides widely employed in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of therapeutic agents.[1] 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin, distinguished by the presence of a primary amino group. This modification imparts a cationic charge to the molecule at physiological pH, a feature that offers distinct advantages in drug and gene delivery.[2][3]
The positively charged amino group can interact electrostatically with negatively charged biological membranes, potentially enhancing cellular uptake of the formulated drug.[4] Furthermore, this cationic nature is particularly beneficial for the delivery of nucleic acids (like siRNA and pDNA), which are inherently anionic. The cyclodextrin can effectively condense and protect these genetic materials from degradation, facilitating their entry into cells for therapeutic effect.[3][5] In essence, 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin-based formulations are poised to offer improved therapeutic efficacy through enhanced bioavailability and targeted delivery.
Comparative In Vivo Performance Analysis
The in vivo performance of a drug formulation is a critical determinant of its clinical potential. Here, we compare the expected in vivo characteristics of formulations based on 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin against unmodified beta-cyclodextrin and other common drug delivery platforms like liposomes and polymeric nanoparticles.
Pharmacokinetics and Bioavailability
The primary goal of most drug delivery systems is to improve the pharmacokinetic profile and bioavailability of the active pharmaceutical ingredient (API). Formulations with 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin are anticipated to exhibit enhanced oral bioavailability for poorly soluble drugs compared to the drug alone. This is attributed to the combined effects of solubility enhancement by the cyclodextrin cavity and increased membrane permeability due to the cationic charge.
| Formulation | Expected Oral Bioavailability Enhancement | Mechanism of Enhancement | Supporting Rationale |
| API Alone (Poorly Soluble) | Low | - | Limited by dissolution rate and/or membrane permeability. |
| API with Unmodified β-Cyclodextrin | Moderate | Increased aqueous solubility and dissolution rate.[1] | Forms inclusion complexes, increasing the concentration of dissolved drug at the absorption site.[6] |
| API with 3A-Amino-3A-deoxy-(2AS,3AS)-β-CD | High | Increased solubility, dissolution rate, and mucoadhesion/membrane interaction.[2][3] | The cationic charge promotes interaction with the negatively charged intestinal mucus layer and cell membranes, potentially increasing residence time and cellular uptake. |
| API in Liposomes | Moderate to High | Encapsulation protects the drug from degradation and can facilitate absorption. | The lipid bilayer can fuse with cell membranes, delivering the drug intracellularly. |
| API in Polymeric Nanoparticles | Moderate to High | Encapsulation and potential for surface functionalization for targeted delivery. | Can be engineered for controlled release and to overcome biological barriers. |
In Vivo Efficacy: A Focus on Anticancer and Gene Therapy
The enhanced cellular uptake and potential for targeted delivery make 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin formulations particularly promising for anticancer and gene therapies.
Anticancer Drug Delivery
For many chemotherapeutic agents, achieving therapeutic concentrations at the tumor site while minimizing systemic toxicity is a major challenge. The cationic nature of this cyclodextrin derivative could lead to preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect, coupled with electrostatic interactions with the often negatively charged tumor cell surfaces.
Diagram: Proposed Mechanism of Enhanced Anticancer Efficacy
Caption: Enhanced delivery of anticancer drugs to tumor cells.
Gene Delivery
As a cationic carrier, 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is a promising non-viral vector for gene therapy. It can form stable complexes with nucleic acids, protecting them from nuclease degradation in the bloodstream and facilitating their entry into target cells. Compared to viral vectors, it is expected to have lower immunogenicity. In comparison to other cationic polymers like polyethyleneimine (PEI), it may offer a better safety profile due to the biocompatibility of the cyclodextrin backbone.[7]
| Gene Delivery Vector | Transfection Efficiency | Cytotoxicity | Immunogenicity |
| Naked Nucleic Acid | Very Low | Low | Low |
| Viral Vectors (e.g., AAV, Lentivirus) | High | Varies | Can be significant |
| Polyethyleneimine (PEI) | High | High | Moderate |
| Cationic Liposomes | Moderate to High | Moderate | Low to Moderate |
| 3A-Amino-3A-deoxy-(2AS,3AS)-β-CD | Moderate to High | Expected to be lower than PEI[3] | Low |
In Vivo Safety and Toxicological Profile
The safety of any new excipient is of paramount importance. Cyclodextrins are generally considered safe, with several derivatives approved for pharmaceutical use. However, the introduction of a cationic charge necessitates a thorough toxicological evaluation. While the amino modification is expected to be biocompatible, high concentrations of cationic molecules can sometimes lead to cell membrane disruption.[8] Therefore, comprehensive in vivo toxicity studies are essential.
Experimental Protocols for In Vivo Evaluation
To empirically validate the in vivo performance of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin based formulations, a series of well-designed animal studies are required. The following are detailed, step-by-step methodologies for key experiments.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a drug formulated with 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin following oral or intravenous administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test formulation (drug with 3A-Amino-CD) and control formulations (drug alone, drug with unmodified beta-cyclodextrin)
-
Oral gavage needles
-
Sterile syringes and needles (27-30G) for IV administration[2]
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the study.
-
Dosing:
-
Oral Administration: Administer a single dose of the test and control formulations via oral gavage.
-
Intravenous Administration: Administer a single bolus dose via the lateral tail vein.[2]
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).[9]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the drug concentration in the plasma samples using a validated analytical method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
Diagram: Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
In Vivo Anticancer Efficacy Study in Tumor-Bearing Mice
Objective: To evaluate the antitumor efficacy of a chemotherapeutic agent formulated with 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Test formulation and control formulations
-
Calipers for tumor measurement
-
Sterile syringes and needles for injection
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, drug alone, drug with 3A-Amino-CD).
-
Treatment: Administer the formulations according to the planned schedule (e.g., intravenously or intraperitoneally).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
In Vivo Toxicity Study
Objective: To assess the potential toxicity of the 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin formulation.
Protocol:
-
Dosing: Administer the formulation to healthy animals at various dose levels, including a high dose.
-
Clinical Observation: Monitor the animals daily for any signs of toxicity, such as changes in behavior, appearance, or body weight.
-
Blood Chemistry and Hematology: At the end of the study, collect blood samples for analysis of markers of liver and kidney function, as well as blood cell counts.
-
Histopathology: Euthanize the animals and collect major organs (liver, kidneys, spleen, etc.).[10] Fix the tissues in formalin, process, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the tissues for any pathological changes.[11]
Conclusion
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin represents a promising excipient for the formulation of drugs with poor bioavailability and for the development of novel gene therapies. Its cationic nature is a key feature that is expected to enhance cellular uptake and improve therapeutic efficacy. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute robust in vivo studies to validate the performance of these innovative formulations. Rigorous preclinical evaluation, as outlined here, is essential to unlock the full therapeutic potential of this advanced drug delivery platform.
References
- Active transfection of genetic materials using cyclodextrin-anchored nanovectors. (2024). RSC Chemical Biology.
- 3A-Amino-3A-deoxy-(2AS,3AS)
- Hanumegowda, U. M., Wu, Y., & Adams, S. P. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmaceutics & Pharmacology, 2(1).
- Blood sampling: R
- Active transfection of genetic materials using cyclodextrin-anchored nanovectors. (2024). RSC Chemical Biology.
- Administration and injection of substances in mice. Direction des services vétérinaires.
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Boston University Office of Research.
- Guidelines for Blood Collection in Mice and R
- SOP: Mouse Intravenous Injections. (2017).
- SOP: Blood Collection from the Tail Vein in Rats. (2017).
- IACUC Routes of Administration Guidelines.
- Comparative analysis of commercially available cationic polymers for gene delivery. (2016). Polymer Chemistry.
- Al-Ghamdi, M., & El-Sayed, M. E. H. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Drug Delivery Science and Technology, 56, 101568.
- 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. (2024). Crown Bioscience.
- Cationic Cyclodextrin-Based Carriers for Drug and Nucleic Acid Delivery. (2024). MDPI.
- β-Cyclodextrin-based nanoassemblies for the treatment of atherosclerosis. (2023). Journal of Nanobiotechnology, 21(1), 22.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). Semantic Scholar.
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2021). Pharmaceutics, 13(7), 1032.
- Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. (2024). Pharmaceutics, 16(7), 896.
- Teicher, B. A. (2009). Antitumor Efficacy Testing in Rodents. Cancer Drug Discovery and Development, 1-14.
- β-Cyclodextrin-poly(β-Amino Ester) Nanoparticles Are a Generalizable Strategy for High Loading and Sustained Release of HDAC Inhibitors. (2019). Molecular Pharmaceutics, 16(9), 3847–3858.
- Hyper-Branched Cationic Cyclodextrin Polymers for Improving Plasmid Transfection in 2D and 3D Spheroid Cells. (2020). Polymers, 12(11), 2539.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (2008). Current Medicinal Chemistry, 15(5), 449-457.
- β-cyclodextrin-poly(β-amino ester) nanoparticles for sustained drug delivery across the blood-brain barrier. (2012).
- Therapeutic Efficacy and Biodistribution of Paclitaxel-Bound Amphiphilic Cyclodextrin Nanoparticles: Analyses in 3D Tumor Culture and Tumor-Bearing Animals In Vivo. (2021). Pharmaceutics, 13(10), 1599.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Comparison between cationic polymers and lipids in mediating systemic gene delivery to the lungs. (1998). Gene Therapy, 5(9), 1249-1256.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (2013). International Journal of Pharmacy and Biological Sciences, 3(4), 545-553.
- Decoding Drug Toxicity: Histopathological Insights into Tissue Reactions and Mechanisms of Adverse Effects. LinkedIn.
- Toxicological screening. (2011). Journal of Pharmacology and Pharmacotherapeutics, 2(2), 74-79.
- Comparative evaluation and optimization of off-the-shelf cationic polymers for gene delivery purposes. (2015). Polymer Chemistry, 6(24), 4438-4451.
- Best Practices Guideline: Toxicologic Histopathology. (2004).
- A Comparative Guide to the Cytotoxicity of Cationic Polymers for Gene Delivery. Benchchem.
- Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems. (2023). Pharmaceutics, 15(4), 1146.
- Toxicologic Pathology | Histop
- Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
- Characterization and In Vivo Antiangiogenic Activity Evaluation of Morin-Based Cyclodextrin Inclusion Complexes. (2022). Pharmaceutics, 14(11), 2494.
- Biological Studies on Cyclodextrins. (2020). MDPI.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Drug Toxicity Evaluation Based on Organ-on-a-chip Technology: A Review. (2021). Micromachines, 12(9), 1048.
Sources
- 1. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Active transfection of genetic materials using cyclodextrin-anchored nanovectors - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00852A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. In vivo transfection using cyclodextrin-containing polycations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cea.unizar.es [cea.unizar.es]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 10. ejmjih.com [ejmjih.com]
- 11. idexxbioanalytics.com [idexxbioanalytics.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
This guide provides essential safety and logistical information for the proper disposal of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. As researchers, scientists, and drug development professionals, ensuring safe and compliant laboratory practices is paramount. This document offers a procedural, step-by-step framework to manage the waste of this specific cyclodextrin derivative, grounded in established safety protocols and regulatory guidance. While the Safety Data Sheet (SDS) for 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate indicates "no known hazard," responsible chemical management dictates that it should not be released into the environment.[1]
Immediate Safety and Waste Identification
The foundational principle of chemical waste management is the clear and accurate identification of the waste product. Although 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is not classified as hazardous, it must be treated as a chemical waste stream and segregated from general refuse.
Key Principles:
-
Do Not Dispose in General Trash or Drains: The environmental impact of this compound is not fully characterized. Therefore, disposal via sinks or regular trash is strictly prohibited to prevent environmental release.[1][2]
-
Labeling is Critical: All containers holding this waste must be clearly labeled. Proper labeling prevents accidental mixing with other chemicals and ensures that waste handlers are aware of the contents.
Waste Collection and Segregation Protocol
Proper segregation of chemical waste is crucial to prevent unintended reactions and ensure compliant disposal.[3][4]
Step-by-Step Protocol:
-
Select a Compatible Container:
-
Label the Waste Container:
-
Affix a hazardous waste tag or a chemical waste label to the container. Even for non-hazardous chemicals, this practice is recommended for tracking and proper handling.
-
The label must include:
-
The full chemical name: "3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin"
-
The words "Chemical Waste"
-
An indication of the hazard (in this case, "Non-Hazardous" or as determined by your institution's policy)
-
The name of the principal investigator or laboratory contact.
-
The accumulation start date.
-
-
-
Segregate the Waste:
Disposal Procedures for Different Forms of Waste
The physical form of the waste dictates the specific handling and disposal procedure.
Solid Waste (Powder):
-
Collection: Carefully sweep up any solid waste, minimizing dust generation.[1] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Containerization: Place the collected solid waste directly into the labeled waste container.
Aqueous Solutions:
-
Collection: Collect all aqueous solutions containing 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in a designated, labeled liquid waste container.
-
pH Neutralization: If the solution is acidic or basic due to other components, it should be neutralized to a pH between 6.0 and 8.0 before being added to the waste container, unless this would cause a reaction.[6]
-
Prohibition of Drain Disposal: Under no circumstances should aqueous solutions of this compound be poured down the drain.[2]
Contaminated Labware:
-
Solid Items: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a sealed bag or container, clearly labeled as "Contaminated Debris with 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin," and disposed of as chemical waste.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water or ethanol) and then washed according to standard laboratory procedures. The initial rinsate should be collected and treated as liquid chemical waste.
Storage and Final Disposal
Proper storage of chemical waste pending pickup is a critical component of laboratory safety.
-
Storage Location: Keep waste containers in a designated, well-ventilated area, away from general laboratory traffic.[7]
-
Container Management: Ensure that waste containers are securely capped at all times, except when adding waste.[4][7] Do not overfill containers; leave at least 10% headspace to allow for expansion.[3]
-
Waste Pickup: Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for requesting a waste pickup.
Visual Workflow for Disposal Decision-Making
The following diagram outlines the decision-making process for the proper disposal of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin waste.
Caption: Disposal workflow for 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.
Summary of Disposal Procedures
| Waste Type | Key Disposal Steps |
| Solid Powder | 1. Minimize dust and sweep into a compatible, labeled container. 2. Store in a designated Satellite Accumulation Area. 3. Arrange for EHS pickup. |
| Aqueous Solutions | 1. Collect in a compatible, labeled liquid waste container. 2. Do NOT dispose down the drain. 3. Store in a designated Satellite Accumulation Area. 4. Arrange for EHS pickup. |
| Contaminated Debris | 1. Place in a sealed, labeled bag or container. 2. Treat as solid chemical waste. 3. Store with other solid chemical waste. 4. Arrange for EHS pickup. |
References
-
NIH Waste Disposal Guide 2022. (URL: [Link])
-
NIH Waste Disposal Guide 2022. (URL: [Link])
-
NIH Waste Disposal Guide 2022 - Chemical Waste. (URL: [Link])
-
NIH Waste Disposal Guide. (URL: [Link])
-
Chemical Waste - Office of Research Facilities - NIH. (URL: [Link])
-
Guidance documents - ECHA - European Union. (URL: [Link])
-
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin - PubChem - NIH. (URL: [Link])
-
Need to dispose chemicals - HSE. (URL: [Link])
-
ECHA: Homepage. (URL: [Link])
-
β-Cyclodextrin - Wikipedia. (URL: [Link])
-
Hazardous Waste Disposal Procedures - Environmental Health and Safety. (URL: [Link])
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (URL: [Link])
-
Advisory 7.3 - UC EH&S - University of Cincinnati. (URL: [Link])
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (URL: [Link])
-
Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL - University of Louisville. (URL: [Link])
-
Guidance on Information Requirements and Chemical Safety Assessment - ECHA. (URL: [Link])
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. orf.od.nih.gov [orf.od.nih.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. ehs.uc.edu [ehs.uc.edu]
- 7. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
A Researcher's Guide to Safe Handling of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin. As a novel derivative of beta-cyclodextrin, this compound's full toxicological profile is not yet comprehensively understood. Therefore, this document is grounded in the principle of precautionary safety, treating the compound as potentially hazardous until more data becomes available. The procedures outlined below are designed to ensure a safe laboratory environment through robust engineering controls, appropriate personal protective equipment (PPE), and meticulously planned operational and disposal methods.
The Precautionary Principle: Assessing the Risk
The Safety Data Sheet (SDS) for 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate indicates no known hazards under the GHS classification[1]. However, for any novel chemical, it is prudent to assume it is hazardous until proven otherwise.[2][3] The parent compound, beta-cyclodextrin, is generally considered to have low toxicity.[4][5][6] Yet, chemical modifications can alter a molecule's biological and toxicological properties.[7] The introduction of an amino group to the cyclodextrin structure warrants a higher degree of caution. Therefore, the safety protocols for this compound are based on a conservative risk assessment that prioritizes minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls: Your First Line of Defense
Before selecting personal protective equipment, the primary strategy for safe handling is to implement robust engineering controls that isolate the researcher from the material. For a powdered substance like 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin, dust control is paramount.[1][8][9]
-
Chemical Fume Hood: All weighing, transferring, and dissolution of the powder should be conducted inside a certified chemical fume hood. This is crucial for preventing the inhalation of airborne particulates.[2][10]
-
Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure (also known as a powder hood) is highly recommended to contain dust at the source while minimizing air turbulence that could affect measurements.[8][10]
-
Glove Boxes: For procedures requiring an inert atmosphere or for handling larger quantities, a glove box provides the highest level of containment.[11]
The workflow for handling this powdered chemical should always prioritize containment to minimize the release of dust into the laboratory environment.
Caption: A workflow diagram illustrating the contained handling of powdered chemicals.
Personal Protective Equipment (PPE): A Comprehensive Barrier
While engineering controls are designed to contain the chemical, appropriate PPE is essential as a direct barrier against exposure.[12][13] The following table outlines the minimum required PPE for handling 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.
| Body Part | PPE Specification | Rationale |
| Torso/Arms | Laboratory Coat | Protects skin and personal clothing from contamination. Should be fully buttoned.[12] |
| Eyes/Face | ANSI Z87.1-compliant safety glasses or goggles | Protects against dust particles. Goggles are required if there is a splash hazard during dissolution.[2][13] |
| Hands | Nitrile Gloves | Provides a barrier against incidental skin contact. Check for tears before use and change gloves immediately if contaminated.[12][14] |
| Respiratory | N95 Respirator (or higher) | Recommended when handling larger quantities or if engineering controls are insufficient to prevent dust generation. Use of a respirator requires proper fit-testing and training.[14] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[12] |
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation:
-
Ensure the chemical fume hood or ventilated enclosure is operational and the sash is at the appropriate working height.
-
Don all required PPE as outlined in the table above.
-
Cover the work surface within the fume hood with absorbent, plastic-backed paper to contain any minor spills.[15]
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) within the fume hood before introducing the chemical.
Handling the Powder:
-
Before opening, gently tap the container to settle the powder.
-
Slowly and carefully open the container inside the fume hood to avoid creating airborne dust.
-
Use a dedicated spatula to transfer the desired amount of powder to a weigh boat. Avoid rapid movements.
-
Once weighing is complete, securely close the primary container.
Dissolution:
-
Transfer the weighed powder into the appropriate vessel for dissolution.
-
Slowly add the solvent to the powder to avoid splashing.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution.
Post-Handling:
-
Clean all reusable equipment that has come into contact with the chemical.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated disposables (weigh boats, gloves, absorbent paper) in a designated hazardous waste container.[5]
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.
Spill and Emergency Procedures
In the event of an accidental release, a clear and practiced response is critical.
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wipe up the powder with a damp paper towel to avoid creating dust.
-
Place the used paper towels in the designated hazardous waste container.
-
Clean the spill area with soap and water.
Major Spill (outside of a fume hood):
-
Evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Prevent others from entering the area.
-
Follow your institution's specific procedures for a major chemical spill. Do not attempt to clean it up without proper training and equipment.[2]
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Sources
- 1. dustarrest.com [dustarrest.com]
- 2. twu.edu [twu.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dustarrest.com [dustarrest.com]
- 9. worksafe.wa.gov.au [worksafe.wa.gov.au]
- 10. Powder Handling - AirClean Systems [aircleansystems.com]
- 11. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. ehs.ufl.edu [ehs.ufl.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
